YL-0919
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-[(1-benzyl-4-hydroxypiperidin-4-yl)methyl]pyridin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2.ClH/c21-17-8-4-5-11-20(17)15-18(22)9-12-19(13-10-18)14-16-6-2-1-3-7-16;/h1-8,11,22H,9-10,12-15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXILSFMNCPZGAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CN2C=CC=CC2=O)O)CC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Multi-Target Mechanistic Profile of YL-0919: A Technical Guide for Drug Development Professionals
Abstract
Hypidone hydrochloride (YL-0919) is a novel psychoactive agent currently under clinical investigation, demonstrating a promising profile for the treatment of major depressive disorder (MDD), anxiety, and post-traumatic stress disorder (PTSD).[1] This technical guide provides an in-depth exploration of the multifaceted mechanism of action of this compound, moving beyond a superficial overview to deliver actionable insights for researchers and drug development professionals. Our analysis, grounded in extensive preclinical data, reveals a unique pharmacological signature characterized by a synergistic interplay between multiple molecular targets. This document will dissect the core pharmacodynamic properties of this compound, elucidate the downstream signaling cascades, and provide detailed experimental protocols to facilitate further investigation and validation.
Introduction: A Paradigm Shift in Psychopharmacology
The therapeutic landscape for depressive and anxiety disorders has long been dominated by agents targeting monoamine reuptake. However, the limitations of these classical antidepressants, including a significant therapeutic lag and a substantial non-responder population, have spurred the development of novel chemical entities with more complex mechanisms of action. This compound emerges as a frontrunner in this new wave of psychopharmacological innovation, exhibiting a multi-target engagement strategy that likely underpins its observed rapid onset of antidepressant-like effects in preclinical models.[2][3]
Contrary to some initial postulations, extensive investigation has revealed no substantive evidence to characterize this compound as a serotonin 5-HT3 receptor antagonist. Instead, its therapeutic potential appears to stem from a distinct combination of activities at other key serotonergic and non-serotonergic sites. This guide will focus on the established and validated mechanisms of action of this compound.
Core Pharmacodynamics: A Symphony of Receptor Interactions
This compound's unique pharmacological profile is defined by its high affinity and functional activity at several key molecular targets within the central nervous system. This multi-faceted interaction is believed to create a synergistic effect, leading to a more robust and rapid therapeutic response compared to single-target agents.
Serotonin Transporter (SERT) Inhibition
A foundational component of this compound's mechanism is its potent inhibition of the serotonin transporter (SERT).[4][5] By blocking the reuptake of serotonin from the synaptic cleft, this compound increases the extracellular concentration of this key neurotransmitter, thereby enhancing serotonergic signaling.
5-HT1A Receptor Partial Agonism
Concurrently, this compound acts as a partial agonist at the serotonin 1A (5-HT1A) receptor.[4][5][6] This property is crucial, as 5-HT1A autoreceptors on serotonergic neurons typically provide a negative feedback signal that can limit the efficacy of SSRIs. By partially agonizing these autoreceptors, this compound is thought to mitigate this feedback loop, leading to a more sustained increase in serotonin release. Furthermore, postsynaptic 5-HT1A receptor activation is directly linked to anxiolytic and antidepressant effects.
5-HT6 Receptor Full Agonism
Emerging evidence has also characterized this compound as a full agonist at the 5-HT6 receptor.[3][7] This is a particularly noteworthy feature, as 5-HT6 receptor antagonism has been investigated for its pro-cognitive effects. The full agonism of this compound at this receptor may contribute to its observed beneficial effects on cognitive deficits associated with depression and PTSD.
Sigma-1 Receptor Agonism
Further distinguishing its profile, this compound has been identified as a sigma-1 receptor agonist.[8][9] The sigma-1 receptor is a unique intracellular chaperone protein implicated in neuroplasticity, neuroprotection, and the modulation of various neurotransmitter systems. This interaction may play a significant role in the observed rapid-acting antidepressant effects and the enhancement of synaptic plasticity.[8][10]
Table 1: Receptor Binding Affinities and Functional Activities of this compound
| Target | Binding Affinity (Ki, nmol/L) | Functional Activity | Reference |
| Serotonin Transporter (SERT) | 0.72 ± 0.10 | Inhibitor (IC50 = 1.78 - 1.93 nmol/L) | [5][6] |
| 5-HT1A Receptor | 0.19 ± 0.02 | Partial Agonist (EC50 = 1.20 nmol/L) | [5][6] |
| 5-HT6 Receptor | Not explicitly quantified in provided results | Full Agonist | [3][7] |
| Sigma-1 Receptor | Not explicitly quantified in provided results | Agonist | [8][9][10] |
| Norepinephrine Transporter (NET) | Low Affinity | - | [4] |
| Dopamine Transporter (DAT) | Low Affinity | - | [4] |
Downstream Signaling Cascades: From Receptor to Cellular Effect
The multi-target engagement of this compound initiates a cascade of intracellular signaling events that converge to produce its therapeutic effects. These pathways are intricately linked and ultimately lead to enhanced neuroplasticity and a normalization of stress-related neurocircuitry.
Modulation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis
Chronic stress is a key factor in the pathophysiology of depression, often leading to hyperactivation of the HPA axis. Preclinical studies have shown that chronic administration of this compound can significantly suppress elevated serum levels of adrenocorticotropic hormone (ACTH) and corticosterone in animal models of stress.[1][6][11] This suggests that this compound helps to restore normal HPA axis function, a critical component of its antidepressant and anxiolytic effects.
Enhancement of cAMP Signaling
This compound treatment has been demonstrated to increase the levels of cyclic AMP (cAMP) in the hippocampus.[1][6] This second messenger plays a vital role in neuronal function, including the activation of protein kinase A (PKA) and the subsequent phosphorylation of the cAMP response element-binding protein (CREB).
Activation of the BDNF-mTOR Signaling Pathway
A key downstream consequence of enhanced cAMP/CREB signaling is the upregulation of brain-derived neurotrophic factor (BDNF).[1][6][8] BDNF is a critical neurotrophin that promotes neuronal survival, differentiation, and synaptic plasticity. This compound has been shown to increase the expression of BDNF, which in turn activates the mammalian target of rapamycin (mTOR) signaling pathway.[2][11][12] This pathway is essential for synaptogenesis and the structural remodeling of neurons.
Increased Synaptic Plasticity and Dendritic Complexity
The culmination of these signaling events is a demonstrable increase in synaptic plasticity and neuronal structural complexity. Golgi staining studies have revealed that this compound treatment significantly enhances dendritic complexity, including the number of dendritic nodes and spine length in hippocampal and prefrontal cortex pyramidal neurons.[6][8] This structural remodeling is believed to be a core mechanism underlying the reversal of stress-induced behavioral deficits and the rapid onset of therapeutic action.[2]
Diagram 1: Proposed Signaling Pathway of this compound
Caption: A simplified schematic of the proposed multi-target mechanism of action of this compound.
Experimental Protocols for Mechanistic Validation
To ensure the reproducibility and further exploration of this compound's mechanism of action, this section provides detailed, step-by-step methodologies for key in vitro and in vivo assays.
In Vitro [35S]-GTPγS Binding Assay for 5-HT1A Receptor Agonism
This assay directly measures the activation of G-proteins coupled to the 5-HT1A receptor, providing a functional readout of agonist activity.
Diagram 2: [35S]-GTPγS Binding Assay Workflow
Caption: A streamlined workflow for the [35S]-GTPγS binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize rat hippocampal tissue in ice-cold buffer (50 mM Tris-HCl, pH 7.4) and centrifuge at 48,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer (50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, pH 7.4) to a protein concentration of approximately 1 mg/mL.
-
Assay Incubation: In a 96-well plate, combine 50 µL of membrane suspension, 50 µL of this compound at various concentrations, 50 µL of GDP (10 µM final concentration), and 50 µL of [35S]-GTPγS (0.1 nM final concentration).
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Quantification: Place the filters in scintillation vials with 4 mL of scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of 10 µM unlabeled GTPγS. Specific binding is calculated by subtracting non-specific from total binding. Data are then analyzed using non-linear regression to determine the EC50 and Emax values.
In Vivo Microdialysis for Extracellular Serotonin Levels
This technique allows for the real-time measurement of neurotransmitter concentrations in specific brain regions of freely moving animals, providing a dynamic view of a drug's effect on neurochemistry.
Step-by-Step Protocol:
-
Surgical Implantation: Anesthetize a rat and place it in a stereotaxic frame. Implant a microdialysis guide cannula targeting the hippocampus or prefrontal cortex. Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.
-
Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe into the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min).
-
Baseline Collection: After a stabilization period of at least 2 hours, collect baseline dialysate samples every 20 minutes for at least 1 hour.
-
Drug Administration: Administer this compound (e.g., intraperitoneally) and continue to collect dialysate samples for several hours.
-
Sample Analysis: Analyze the dialysate samples for serotonin content using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Data Analysis: Quantify serotonin concentrations by comparing peak areas to a standard curve. Express the results as a percentage change from the baseline levels.
Golgi-Cox Staining for Dendritic Complexity
The Golgi-Cox method is a classic neuroanatomical technique that allows for the visualization of the complete morphology of a small percentage of neurons, making it ideal for assessing changes in dendritic arborization.
Step-by-Step Protocol:
-
Tissue Preparation: Following this compound or vehicle treatment, perfuse the animal with saline followed by a fixative. Dissect the brain and immerse it in a Golgi-Cox solution for 14 days in the dark.
-
Cryoprotection: Transfer the brain to a cryoprotectant solution for 2-3 days at 4°C.
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Sectioning: Section the brain into 100-200 µm thick coronal sections using a vibratome.
-
Staining Development: Develop the staining by incubating the sections in ammonium hydroxide, followed by a photographic fixer.
-
Mounting and Imaging: Mount the sections on gelatin-coated slides, dehydrate, and coverslip. Acquire images of well-impregnated pyramidal neurons in the hippocampus or prefrontal cortex using a bright-field microscope.
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Morphometric Analysis: Trace the dendritic arbors of the imaged neurons using a neuron tracing software (e.g., Neurolucida). Perform Sholl analysis to quantify dendritic branching and complexity. Measure dendritic length and spine density along the dendritic branches.
Conclusion and Future Directions
This compound represents a significant advancement in the development of novel antidepressants, with a multi-target mechanism of action that appears to confer a rapid onset of therapeutic effects. Its combined activity as a SERT inhibitor, 5-HT1A partial agonist, 5-HT6 full agonist, and sigma-1 receptor agonist creates a synergistic effect that enhances neuroplasticity and normalizes stress-related neurocircuitry. The lack of evidence for 5-HT3 receptor antagonism clarifies its pharmacological profile and directs future research towards its established targets.
For drug development professionals, the key takeaway is that the future of psychopharmacology may lie in such multi-target agents that can more effectively address the complex pathophysiology of psychiatric disorders. Further research should focus on elucidating the precise contribution of each of this compound's targets to its overall therapeutic profile, as well as exploring its potential in other neurological and psychiatric conditions. The experimental protocols provided in this guide offer a robust framework for such investigations, ensuring the continued and rigorous evaluation of this promising new compound.
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Ran, Y. H., Hu, X. X., Wang, Y. L., Zhao, N., Zhang, L. M., Liu, H. X., & Li, Y. F. (2018). This compound, a dual 5-HT1A partial agonist and SSRI, produces antidepressant- and anxiolytic-like effects in rats subjected to chronic unpredictable stress. Acta pharmacologica Sinica, 39(1), 12–23. [Link]
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Chen, J., Zhang, L., Wang, Y., Ran, Y., Liu, H., Zhao, N., & Li, Y. (2013). Antidepressant-like activity of this compound: a novel combined selective serotonin reuptake inhibitor and 5-HT1A receptor agonist. PloS one, 8(12), e83271. [Link]
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Zhang, L. M., Wang, Y. L., Ran, Y. H., Hu, X. X., Liu, H. X., Zhao, N., & Li, Y. F. (2017). Neurochemical and behavioural effects of hypidone hydrochloride (this compound): a novel combined selective 5-HT reuptake inhibitor and partial 5-HT1A agonist. British journal of pharmacology, 174(1), 102–117. [Link]
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Li, Y. F., Chen, J., Wang, Y. L., Ran, Y. H., Liu, H. X., & Zhang, L. M. (2021). Anti-PTSD Effects of Hypidone Hydrochloride (this compound): A Novel Combined Selective 5-HT Reuptake Inhibitor/5-HT1A Receptor Partial Agonist/5-HT6 Receptor Full Agonist. Frontiers in pharmacology, 12, 625547. [Link]
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Sun, Y., Wang, Y., Ran, Y., Zhang, L., Liu, H., Zhao, N., & Li, Y. (2019). The faster-onset antidepressant effects of hypidone hydrochloride (this compound). Metabolic brain disease, 34(5), 1375–1384. [Link]
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Zhang, L. M., Wang, Y. L., Ran, Y. H., Hu, X. X., Liu, H. X., & Li, Y. F. (2018). Hypidone Hydrochloride (this compound) Produces a Fast-Onset Reversal of the Behavioral and Synaptic Deficits Caused by Chronic Stress Exposure. Frontiers in pharmacology, 9, 1349. [Link]
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Ran, Y. H., Hu, X. X., Wang, Y. L., Zhao, N., Zhang, L. M., Liu, H. X., & Li, Y. F. (2018). This compound, a dual 5-HT1A partial agonist and SSRI, produces antidepressant- and anxiolytic-like effects in rats subjected to chronic unpredictable stress. Acta pharmacologica Sinica, 39(1), 12–23. [Link]
-
Zhang, L. M., Wang, Y. L., Ran, Y. H., Hu, X. X., Liu, H. X., Zhao, N., & Li, Y. F. (2017). Neurochemical and behavioural effects of hypidone hydrochloride (this compound): a novel combined selective 5-HT reuptake inhibitor and partial 5-HT1A agonist. British journal of pharmacology, 174(1), 102–117. [Link]
-
Sun, Y., Wang, Y., Ran, Y., Zhang, L., Liu, H., Zhao, N., & Li, Y. (2019). The faster-onset antidepressant effects of hypidone hydrochloride (this compound). Metabolic brain disease, 34(5), 1375–1384. [Link]
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Ren, Z., Wang, Y., Zhang, Y., Li, Y., & Li, Y. F. (2022). Hypidone Hydrochloride (this compound), a Sigma-1 Receptor Agonist, Improves Attention by Increasing BDNF in mPFC. International journal of molecular sciences, 23(19), 11843. [Link]
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Yin, T. T., Wang, Y. L., Liu, H. X., Zhang, L. M., & Li, Y. F. (2020). The Faster-Onset Antidepressant Effects of Hypidone Hydrochloride (this compound) in Monkeys Subjected to Chronic Unpredictable Stress. Frontiers in psychiatry, 11, 585542. [Link]
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Li, J., Wang, Y., Zhang, Y., Li, Y., & Li, Y. F. (2024). The role of 5-HTergic neuron activation in the rapid antidepressant-like effects of hypidone hydrochloride (this compound) in mice. Frontiers in Pharmacology, 15, 1428485. [Link]
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Chen, J., Zhang, L., Wang, Y., Ran, Y., Liu, H., Zhao, N., & Li, Y. (2018). 5-HT6 receptor agonist and memory-enhancing properties of hypidone hydrochloride (this compound), a novel 5-HT1A receptor partial agonist and SSRI. Psychopharmacology, 235(10), 2899–2909. [Link]
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Sun, Y., Wang, Y., Ran, Y., Zhang, L., Liu, H., Zhao, N., & Li, Y. (2019). The faster-onset antidepressant effects of hypidone hydrochloride (this compound). Metabolic brain disease, 34(5), 1375–1384. [Link]
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Ren, Z., Wang, Y., Zhang, Y., Li, Y., & Li, Y. F. (2023). The astrocytic sigma-1 receptor constitutes in the fast antidepressant action of hypidone hydrochloride (this compound) in rodents. Frontiers in Pharmacology, 14, 1145469. [Link]
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Zhang, Y., Wang, Y., Ren, Z., Li, Y., & Li, Y. F. (2022). Astrocytes underlie a faster-onset antidepressant effect of hypidone hydrochloride (this compound). Frontiers in Pharmacology, 13, 1067285. [Link]
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Li, Y. F., Chen, J., Wang, Y. L., Ran, Y. H., Liu, H. X., & Zhang, L. M. (2021). Anti-PTSD Effects of Hypidone Hydrochloride (this compound): A Novel Combined Selective 5-HT Reuptake Inhibitor/5-HT1A Receptor Partial Agonist/5-HT6 Receptor Full Agonist. Frontiers in pharmacology, 12, 625547. [Link]
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Wang, Y., Zhang, Y., Li, G., Li, Y., & Li, Y. F. (2021). New monoamine antidepressant, hypidone hydrochloride (this compound), enhances the excitability of medial prefrontal cortex in mice via a neural disinhibition mechanism. Acta pharmacologica Sinica, 43(7), 1699–1709. [Link]
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An In-Depth Technical Guide to Hypidone Hydrochloride (YL-0919): A Novel Rapid-Acting Antidepressant Candidate
Executive Summary: Hypidone hydrochloride (YL-0919) is a novel psychoactive compound currently in Phase II clinical trials that has demonstrated significant potential as a rapid-onset antidepressant.[1] Its multifaceted mechanism of action, which combines selective serotonin reuptake inhibition (SSRI) with partial agonism at the 5-HT1A receptor, distinguishes it from conventional antidepressants.[2][3][4] Preclinical data robustly support its efficacy, often demonstrating a faster onset of antidepressant-like effects compared to established drugs like fluoxetine.[2][3] This guide provides a comprehensive technical overview of this compound, detailing its pharmacodynamics, preclinical evidence, and key experimental protocols for its evaluation, tailored for researchers and drug development professionals.
Introduction: The Quest for Faster-Acting Antidepressants
Major Depressive Disorder (MDD) is a significant global health concern, yet current pharmacological treatments are hampered by a delayed onset of therapeutic action, often taking several weeks to months to achieve a clinical response.[1][5] This therapeutic lag poses a critical risk to patients. This compound emerges from a drug development strategy aimed at overcoming this limitation. It is a novel chemical entity designed to synergistically modulate the serotonin system through a dual-action mechanism.[6][7][8]
Pharmacodynamics: A Multi-Target Mechanism of Action
The therapeutic rationale for this compound is anchored in its unique, multi-target pharmacological profile. It acts as a potent selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor.[2][3][6] Some studies also suggest it has agonistic properties at the 5-HT6 receptor.[1][2] This combination is believed to be the foundation of its rapid antidepressant effects.[2][9]
2.1 Serotonin Transporter (SERT) Inhibition: Like traditional SSRIs, this compound exhibits high-affinity binding to the serotonin transporter (SERT).[5] This action blocks the reuptake of serotonin from the synaptic cleft, leading to an acute increase in extracellular serotonin levels.[4][6] In-vitro studies confirm its potent inhibition of 5-HT uptake in both recombinant cells and rat frontal cortex synaptosomes.[5]
2.2 5-HT1A Receptor Partial Agonism: Crucially, this compound also functions as a partial agonist at 5-HT1A receptors.[3][4] These receptors exist both presynaptically (as autoreceptors on serotonin neurons in the raphe nuclei) and postsynaptically in corticolimbic areas.[10]
-
Presynaptic Action: The immediate increase in serotonin from SERT inhibition is typically counteracted by a negative feedback loop mediated by presynaptic 5-HT1A autoreceptors, which slows neuronal firing and serotonin release.[10] this compound's partial agonism at these autoreceptors is thought to mitigate this feedback, leading to a more robust and sustained increase in synaptic serotonin compared to SSRIs alone.[4][6]
-
Postsynaptic Action: Direct stimulation of postsynaptic 5-HT1A receptors in regions like the prefrontal cortex (mPFC) and hippocampus is associated with the therapeutic effects of antidepressants and anxiolytics.[10]
This dual mechanism allows this compound to produce a greater and more immediate impact on extracellular serotonin levels than fluoxetine.[4][6] This enhanced serotonergic transmission is a key factor in its proposed rapid onset of action.
Preclinical Evidence: A Profile of Rapid Efficacy
Extensive preclinical studies in rodent and primate models of depression have substantiated the potential of this compound as a fast-acting antidepressant.
3.1 In-Vitro Receptor Binding Profile: Radioligand binding assays have quantified the high affinity of this compound for its primary targets. These studies are foundational to understanding its selectivity and potency.
| Target | Binding Affinity (Ki, nmol/L) | Functional Activity (IC50/EC50) |
| Serotonin Transporter (SERT) | 0.72 ± 0.10[5] | 1.93 ± 0.18 nmol/L (5-HT uptake inhibition)[5] |
| 5-HT1A Receptor | 0.19 ± 0.02[5] | 1.20 ± 0.21 nmol/L (GTPγS binding)[5] |
These data confirm a potent, dual-target profile with high affinity for both the serotonin transporter and the 5-HT1A receptor.
3.2 Animal Models of Depression and Anxiety: this compound has consistently demonstrated antidepressant- and anxiolytic-like effects in various behavioral paradigms, often with a significantly faster onset than fluoxetine.[9]
-
Chronic Unpredictable Stress (CUS): In the CUS model, which mimics chronic stress as a risk factor for depression, this compound reversed anhedonia (a core symptom of depression) in as little as 3-4 days, whereas fluoxetine required 10-22 days to show a similar effect.[2][3][11] this compound treatment also normalized stress-induced elevations of HPA axis hormones like corticosterone and ACTH.[5][12]
-
Forced Swim Test (FST) & Tail Suspension Test (TST): Acute administration of this compound significantly reduces immobility time in these behavioral despair models, an effect indicative of antidepressant potential.[3][7] This effect was blocked by a 5-HT1A receptor antagonist, confirming the role of this target in its mechanism.[7][8]
-
Novelty-Suppressed Feeding Test (NSFT): this compound reduces the latency to feed in a novel environment, suggesting anxiolytic properties.[5][6] This effect was observed after just 7 days of treatment, while fluoxetine required 14 days.[6]
3.3 Neurobiological Mechanisms of Rapid Action: The rapid behavioral effects of this compound are linked to its ability to induce neuroplastic changes more quickly than traditional SSRIs.
-
BDNF-mTOR Signaling: Treatment with this compound rapidly reverses stress-induced deficits in brain-derived neurotrophic factor (BDNF) and activates the mammalian target of rapamycin (mTOR) signaling pathway in the hippocampus and prefrontal cortex.[2][3] This pathway is critical for synaptogenesis and neuronal plasticity. The rapid antidepressant effects of this compound can be blocked by an mTOR inhibitor, directly linking this pathway to its mechanism.[3]
-
Synaptic Plasticity: this compound treatment enhances the expression of key synaptic proteins, such as synapsin I and postsynaptic density protein 95 (PSD95).[2][3] It also promotes dendritic complexity and spine density in pyramidal neurons of the prefrontal cortex, effectively reversing the synaptic deficits caused by chronic stress.[2][13]
Clinical Development
Hypidone hydrochloride (this compound) is currently in Phase II clinical trials, indicating that it has passed initial safety and tolerability assessments in Phase I studies and is now being evaluated for efficacy in patient populations.[1][14]
Key Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following are detailed methodologies for key assays used in the preclinical evaluation of this compound.
5.1 Protocol: In-Vitro Competitive Radioligand Binding Assay for SERT
This protocol is designed to determine the binding affinity (Ki) of a test compound for the serotonin transporter by measuring its ability to compete with a known radioligand.
-
Preparation of Reagents:
-
Membrane Preparation: Homogenize rat cortical tissue or SERT-expressing cell line pellets in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).[15][16] Centrifuge to pellet membranes and resuspend in fresh buffer. Determine protein concentration via a BCA or Bradford assay.[16]
-
Radioligand: Prepare a solution of a specific SERT radioligand (e.g., [³H]-Citalopram or [¹²⁵I]-RTI-55) at a concentration at or below its dissociation constant (Kd).[15]
-
Test Compound: Prepare serial dilutions of this compound or other test compounds (e.g., from 10⁻¹¹ M to 10⁻⁵ M).[15]
-
Non-Specific Binding Control: Prepare a high concentration (e.g., 10 µM) of a known SERT inhibitor, such as fluoxetine, to define non-specific binding.[15]
-
-
Assay Incubation:
-
Filtration and Counting:
-
Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C) to separate bound from unbound radioligand.[15][16]
-
Quickly wash the filters with ice-cold wash buffer to remove residual unbound radioactivity.[15]
-
Dry the filters, add scintillation cocktail, and quantify the retained radioactivity using a liquid scintillation counter.[15]
-
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.[15]
-
5.2 Protocol: Forced Swim Test (FST) in Rodents
The FST is a widely used behavioral assay to screen for antidepressant efficacy.[17] A reduction in immobility time is interpreted as an antidepressant-like effect.[18]
Conclusion and Future Directions
Hypidone hydrochloride (this compound) represents a significant advancement in the development of antidepressant therapies. Its multi-target mechanism, combining SERT inhibition and 5-HT1A partial agonism, provides a strong neurobiological basis for its observed rapid onset of action in preclinical models.[2][3] By quickly enhancing serotonergic neurotransmission and promoting synaptic plasticity through the BDNF-mTOR pathway, this compound addresses the critical unmet need for faster-acting treatments for MDD.[3][13] The ongoing clinical trials will be crucial in determining if this promising preclinical profile translates into a safe and effective therapeutic for patients.
References
-
Sun, H. L., et al. (2019). The faster-onset antidepressant effects of hypidone hydrochloride (this compound). Metabolic Brain Disease, 34(5), 1375–1384. Available from: [Link]
-
Ran, Y. H., et al. (2017). This compound, a dual 5-HT1A partial agonist and SSRI, produces antidepressant- and anxiolytic-like effects in rats subjected to chronic unpredictable stress. Acta Pharmacologica Sinica. Available from: [Link]
-
Wang, L., et al. (2021). New monoamine antidepressant, hypidone hydrochloride (this compound), enhances the excitability of medial prefrontal cortex in mice via a neural disinhibition mechanism. Neuropsychopharmacology. Available from: [Link]
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Can, A., et al. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), e3638. Available from: [Link]
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IACUC, University of Iowa. Forced Swim Test v.3. Available from: [Link]
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Understanding Animal Research. (2020). Factsheet on the forced swim test. Available from: [Link]
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Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. Nature Protocols. Available from: [Link]
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Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. R Discovery. Available from: [Link]
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Zhang, L. M., et al. (2017). Neurochemical and behavioural effects of hypidone hydrochloride (this compound): a novel combined selective 5-HT reuptake inhibitor and partial 5-HT1A agonist. British Journal of Pharmacology. Available from: [Link]
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Request PDF. The faster-onset antidepressant effects of hypidone hydrochloride (this compound). Available from: [Link]
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Sun, H. L., et al. (2018). Hypidone Hydrochloride (this compound) Produces a Fast-Onset Reversal of the Behavioral and Synaptic Deficits Caused by Chronic Stress Exposure. Frontiers in Pharmacology. Available from: [Link]
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Chen, H. X., et al. (2013). Antidepressant-Like Activity of this compound: A Novel Combined Selective Serotonin Reuptake Inhibitor and 5-HT1A Receptor Agonist. PLOS ONE. Available from: [Link]
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Zhang, L. M., et al. (2017). Neurochemical and behavioural effects of hypidone hydrochloride (this compound): a novel combined selective 5-HT reuptake inhibitor and partial 5-HT1A agonist. British Journal of Pharmacology. Available from: [Link]
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Yin, Y., et al. (2022). Hypidone Hydrochloride (this compound), a Sigma-1 Receptor Agonist, Improves Attention by Increasing BDNF in mPFC. International Journal of Molecular Sciences. Available from: [Link]
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Wikipedia. Serotonin–norepinephrine–dopamine reuptake inhibitor. Available from: [Link]
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Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience. Available from: [Link]
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Zhang, Y., et al. (2021). Anti-PTSD Effects of Hypidone Hydrochloride (this compound): A Novel Combined Selective 5-HT Reuptake Inhibitor/5-HT1A Receptor Partial Agonist/5-HT6 Receptor Full Agonist. Frontiers in Pharmacology. Available from: [Link]
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Ren, J., et al. (2023). The role of 5-HTergic neuron activation in the rapid antidepressant-like effects of hypidone hydrochloride (this compound) in mice. Frontiers in Pharmacology. Available from: [Link]
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Yin, Y., et al. (2020). The Faster-Onset Antidepressant Effects of Hypidone Hydrochloride (this compound) in Monkeys Subjected to Chronic Unpredictable Stress. Frontiers in Psychiatry. Available from: [Link]
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Wikipedia. Serotonin–dopamine reuptake inhibitor. Available from: [Link]
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Ran, Y. H., et al. (2017). This compound, a dual 5-HT1A partial agonist and SSRI, produces antidepressant- and anxiolytic-like effects in rats subjected to chronic unpredictable stress. Acta Pharmacologica Sinica. Available from: [Link]
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Rollema, H., et al. (2009). Reciprocal effects of combined administration of serotonin, noradrenaline and dopamine reuptake inhibitors on serotonin and dopamine levels in the rat prefrontal cortex: the role of 5-HT1A receptors. British Journal of Pharmacology. Available from: [Link]
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Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]
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Sitte, H. H., & Freissmuth, M. (2015). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Methods in Molecular Biology. Available from: [Link]
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Celada, P., et al. (2013). Serotonin 5-HT1A receptors as targets for agents to treat psychiatric disorders: rationale and current status of research. Frontiers in Psychiatry. Available from: [Link]
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YL-0919: A Technical Guide to its Sigma-1 Receptor Agonist Activity
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth technical exploration of YL-0919 (Hypidone), a novel investigational compound with a compelling multi-target profile, focusing on its activity as a sigma-1 receptor (S1R) agonist. We will delve into the foundational biology of the S1R, the unique pharmacological characteristics of this compound, and detailed methodologies for its preclinical evaluation. This document is designed to equip researchers with the necessary knowledge to design, execute, and interpret experiments aimed at understanding and harnessing the therapeutic potential of this compound and similar molecules.
The Sigma-1 Receptor: A Pluripotent Modulator of Cellular Stress and Neuronal Plasticity
The sigma-1 receptor is an intriguing intracellular chaperone protein, primarily located at the mitochondria-associated membrane of the endoplasmic reticulum (ER)[1]. Unlike traditional receptors, S1R does not operate through a direct G-protein coupled signaling cascade but rather through protein-protein interactions, giving it the capacity to modulate a diverse array of cellular functions[2]. Under basal conditions, S1R is complexed with the binding immunoglobulin protein (BiP), another ER chaperone. Upon stimulation by agonist ligands or cellular stress, S1R dissociates from BiP and can translocate to other cellular compartments to interact with and modulate the function of various "client" proteins, including ion channels and G-protein-coupled receptors[1]. This unique mechanism of action positions the S1R as a critical regulator of cellular homeostasis, influencing calcium signaling, ion channel activity, and cellular stress responses[1]. Its role in these fundamental processes has made it a promising therapeutic target for a range of central nervous system (CNS) disorders.
Key Signaling Pathways Modulated by the Sigma-1 Receptor
Activation of the S1R by an agonist like this compound initiates a cascade of downstream signaling events that collectively contribute to its neuroprotective and plasticity-enhancing effects. A pivotal pathway influenced by S1R activation is the Brain-Derived Neurotrophic Factor (BDNF) signaling cascade. S1R agonists have been shown to upregulate BDNF expression and activate its cognate receptor, Tropomyosin receptor kinase B (TrkB). This, in turn, stimulates downstream pro-survival and pro-plasticity pathways, most notably the mammalian target of rapamycin (mTOR) signaling pathway. The activation of the BDNF-mTOR axis is crucial for promoting synaptogenesis, enhancing synaptic plasticity, and ultimately, for the therapeutic effects of S1R agonists in models of depression and cognitive impairment.
Figure 1: Simplified signaling pathway of this compound-mediated sigma-1 receptor activation.
Pharmacological Profile of this compound: A Multi-Target Approach
This compound, also known as Hypidone, is a novel synthetic compound that has demonstrated a promising profile as a potential fast-acting antidepressant. Its therapeutic potential is attributed to its unique ability to engage multiple targets within the CNS. Beyond its significant activity as a sigma-1 receptor agonist, this compound also functions as a partial agonist at the serotonin 1A (5-HT1A) receptor and as a potent serotonin reuptake inhibitor (SSRI)[2][3][4]. This multi-faceted mechanism of action is believed to contribute to its rapid onset of antidepressant-like effects observed in preclinical models.
| Target | Parameter | Value (nM) | Reference |
| Sigma-1 Receptor | Agonist Activity | High Affinity (qualitative) | |
| 5-HT1A Receptor | Ki | 0.19 ± 0.02 | [4] |
| EC50 (GTPγS) | 1.20 ± 0.21 | [4] | |
| Serotonin Transporter (SERT) | Ki | 0.72 ± 0.10 | [4] |
| IC50 (5-HT uptake) | 1.78 ± 0.34 (rat cortex) | [2][4] | |
| IC50 (5-HT uptake) | 1.93 ± 0.18 (hSERT cells) | [2][4] |
Table 1: In Vitro Pharmacological Profile of this compound
Experimental Protocols for Assessing this compound's Sigma-1 Receptor Agonist Activity
A thorough preclinical evaluation of a compound like this compound requires a multi-pronged approach, encompassing in vitro and in vivo assays to characterize its binding affinity, functional activity, and downstream physiological effects. The following protocols are foundational for investigating the sigma-1 receptor agonist properties of this compound.
In Vitro Characterization
Rationale: This assay directly measures the binding affinity of this compound to the sigma-1 receptor by assessing its ability to compete with a radiolabeled ligand. The resulting inhibition constant (Ki) is a critical parameter for quantifying the compound's potency at the receptor.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize guinea pig liver tissue, which has a high density of S1Rs, in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 4°C to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a fixed concentration of a selective S1R radioligand, such as -pentazocine (typically at a concentration close to its Kd).
-
Add increasing concentrations of unlabeled this compound.
-
Include controls for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known S1R ligand like haloperidol).
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
-
Incubation and Filtration:
-
Incubate the plate at 37°C for 90-120 minutes to allow the binding to reach equilibrium.
-
Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters (e.g., GF/B) using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification and Data Analysis:
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 2: Workflow for the sigma-1 receptor radioligand binding assay.
Rationale: While not a direct measure of S1R activity (as it's not a GPCR), this assay is crucial for characterizing this compound's functional activity at its other primary target, the 5-HT1A receptor, which is a GPCR. This helps to build a complete picture of its pharmacological profile. The assay measures the agonist-induced binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare membranes from cells expressing the 5-HT1A receptor or from brain regions rich in this receptor (e.g., rat hippocampus) as described in the radioligand binding assay protocol.
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation, GDP (to facilitate the exchange reaction), and varying concentrations of this compound.
-
Include controls for basal binding (no agonist) and maximal stimulation (a known full 5-HT1A agonist like 8-OH-DPAT).
-
-
Initiation and Incubation:
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration as described previously.
-
Quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
-
Data Analysis:
-
Plot the stimulated [³⁵S]GTPγS binding against the log concentration of this compound to generate a dose-response curve.
-
Determine the EC50 (potency) and Emax (efficacy) values from the curve.
-
In Vivo Evaluation of Antidepressant-like and Anxiolytic-like Effects
Rationale: The CUS model is a well-validated animal model of depression that induces a state of anhedonia and other depressive-like behaviors in rodents. It is used to assess the therapeutic potential of antidepressant compounds.
Step-by-Step Methodology:
-
Induction of Stress: For 4-6 weeks, subject rats or mice to a series of mild, unpredictable stressors on a daily basis. Stressors may include:
-
Cage tilt (45°)
-
Damp bedding
-
Reversed light/dark cycle
-
Forced swimming in cold water (4°C)
-
Food and water deprivation
-
White noise
-
-
Drug Administration: During the final 2-3 weeks of the CUS protocol, administer this compound or a vehicle control orally once daily.
-
Behavioral Testing: Following the CUS and treatment period, assess depressive-like and anxiolytic-like behaviors using a battery of tests, including:
-
Sucrose Preference Test: Measures anhedonia by assessing the preference for a sweetened solution over plain water.
-
Forced Swim Test: Measures behavioral despair by quantifying the time spent immobile in an inescapable water tank.
-
Elevated Plus Maze: Assesses anxiety-like behavior based on the exploration of open versus enclosed arms of the maze.
-
Molecular and Cellular Analysis of Downstream Effects
Rationale: To investigate the molecular mechanisms underlying the effects of this compound, Western blotting can be used to quantify the expression levels of key proteins in the BDNF-mTOR signaling pathway in brain regions like the prefrontal cortex and hippocampus.
Step-by-Step Methodology:
-
Tissue Collection and Protein Extraction: Following in vivo studies, dissect the brain regions of interest and homogenize the tissue in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Protein Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for total and phosphorylated forms of key proteins (e.g., BDNF, TrkB, Akt, mTOR, S6K).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Quantification: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the protein levels to a loading control (e.g., GAPDH or β-actin).
Rationale: Golgi-Cox staining is a classic and powerful technique for visualizing the detailed morphology of neurons, including their dendritic branches and spines. This allows for the assessment of synaptic plasticity changes induced by this compound treatment.
Step-by-Step Methodology:
-
Tissue Preparation and Impregnation:
-
Perfuse the animals with a fixative solution and dissect the brains.
-
Immerse the brain tissue in a Golgi-Cox solution for several weeks to allow for the impregnation of a subset of neurons with mercury salts.
-
-
Sectioning and Staining:
-
Cryosection the impregnated brains into thick sections (e.g., 100-200 µm).
-
Mount the sections on slides and perform the staining procedure, which involves a series of chemical reactions to reveal the impregnated neurons.
-
-
Microscopy and Analysis:
-
Image the stained neurons using a high-power microscope.
-
Quantify dendritic complexity (e.g., Sholl analysis) and dendritic spine density and morphology in specific brain regions.
-
Conclusion
This compound represents a promising new therapeutic candidate with a unique multi-target profile centered on its potent sigma-1 receptor agonist activity. The experimental framework outlined in this guide provides a comprehensive approach for researchers to further elucidate the intricate mechanisms of action of this compound and to explore its full therapeutic potential. By combining in vitro characterization of its receptor interactions with in vivo assessments of its behavioral and molecular effects, the scientific community can continue to build a robust understanding of this novel compound and its place in the future of neuropsychopharmacology.
References
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Ren, J., et al. (2023). Sigma-1 receptor agonist properties that mediate the fast-onset antidepressant effect of hypidone hydrochloride (this compound). European Journal of Pharmacology, 946, 175647. [Link]
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Chen, H. X., et al. (2013). Antidepressant-Like Activity of this compound: A Novel Combined Selective Serotonin Reuptake Inhibitor and 5-HT1A Receptor Agonist. PLoS ONE, 8(12), e83271. [Link]
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Ran, Y. H., et al. (2017). This compound, a dual 5-HT1A partial agonist and SSRI, produces antidepressant- and anxiolytic-like effects in rats subjected to chronic unpredictable stress. Psychopharmacology, 234(15), 2345–2357. [Link]
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Zhang, L. M., et al. (2017). Neurochemical and behavioural effects of hypidone hydrochloride (this compound): a novel combined selective 5-HT reuptake inhibitor and partial 5-HT1A agonist. British Journal of Pharmacology, 174(5), 434–447. [Link]
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Chen, H., et al. (2013). Antidepressant-like activity of this compound: a novel combined selective serotonin reuptake inhibitor and 5-HT1A receptor agonist. PLoS One, 8(12), e83271. [Link]
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Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71(1), 1.34.1–1.34.21. [Link]
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Willner, P. (2017). The chronic mild stress (CMS) model of depression: A review of the first 30 years. Neuroscience and biobehavioral reviews, 83, 1–11. [Link]
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Biosensis. (n.d.). Tissue Lysate Preparation: Acid-Extraction of BDNF for Western Blotting Analysis. Biosensis. [Link]
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Risher, W. C., et al. (2014). Rapid Golgi analysis method for efficient and unbiased classification of dendritic spines. PloS one, 9(9), e107591. [Link]
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Li, J. F., et al. (2025). The astrocytic sigma-1 receptor constitutes in the fast antidepressant action of hypidone hydrochloride (this compound) in rodents. Frontiers in Pharmacology, 16, 1564851. [Link]
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YL-0919: A Technical Guide to a Novel 5-HT1A Receptor Partial Agonist and Serotonin Reuptake Inhibitor
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The Multifaceted Pharmacology of YL-0919: An In-depth Technical Guide for Researchers
A Senior Application Scientist's Perspective on a Novel Serotonin Reuptake Inhibitor
Abstract
This technical guide provides a comprehensive overview of YL-0919, a novel psychoactive compound with a unique and complex pharmacological profile. This compound has been identified as a selective serotonin reuptake inhibitor (SSRI) with additional partial agonist activity at the 5-HT1A receptor.[1][2][3][4][5] Furthermore, emerging evidence suggests its interaction with the 5-HT6 and sigma-1 receptors, positioning it as a multi-target agent with the potential for enhanced therapeutic efficacy and a faster onset of action compared to conventional antidepressants.[6][7][8][9] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of this compound's mechanism of action, preclinical evidence, and detailed experimental protocols for its characterization.
Introduction: The Evolving Landscape of Antidepressant Drug Discovery
Major depressive disorder (MDD) remains a leading cause of disability worldwide, with a significant portion of patients exhibiting an inadequate response to first-line treatments such as selective serotonin reuptake inhibitors (SSRIs).[1] The delayed onset of action, typically several weeks, and a spectrum of side effects associated with SSRIs underscore the pressing need for novel therapeutic strategies.[1][10] One promising approach involves the development of multi-target compounds that can modulate various components of the serotonergic system and other relevant neural pathways to achieve a more robust and rapid antidepressant effect.
This compound, with its multifaceted pharmacological profile, represents a significant advancement in this area.[2][6] By combining serotonin reuptake inhibition with direct modulation of key serotonin receptors, this compound may offer a superior clinical profile. This guide will dissect the available scientific literature to provide a detailed understanding of this promising compound.
The Multi-Target Profile of this compound: A Mechanistic Deep Dive
This compound distinguishes itself from traditional SSRIs through its engagement with multiple pharmacological targets. This multi-pronged approach is believed to be the foundation of its unique therapeutic potential.
Core Mechanism: Selective Serotonin Reuptake Inhibition (SSRI)
The foundational mechanism of this compound is its potent inhibition of the serotonin transporter (SERT).[2][11] By blocking the reuptake of serotonin from the synaptic cleft, this compound increases the extracellular concentration of this key neurotransmitter, thereby enhancing serotonergic signaling.[10][12] This action is the hallmark of the SSRI class of antidepressants. In vitro studies have demonstrated that this compound has a high affinity for SERT, with IC50 values in the nanomolar range, comparable or even superior to established SSRIs like fluoxetine.[1]
Synergistic Action: 5-HT1A Receptor Partial Agonism
A key differentiator for this compound is its partial agonist activity at the 5-HT1A receptor.[1][2][3][4][5] 5-HT1A receptors are located both presynaptically on serotonin neurons (autoreceptors) and postsynaptically in various brain regions. The partial agonism at these receptors is thought to contribute to a faster onset of antidepressant effects by potentially reducing the initial increase in anxiety sometimes seen with SSRIs and by more directly modulating serotonergic neurotransmission.
Emerging Targets: 5-HT6 and Sigma-1 Receptor Engagement
Recent investigations have expanded the known pharmacological profile of this compound to include agonist activity at 5-HT6 and sigma-1 receptors.[6][7][8][9]
-
5-HT6 Receptor Agonism: The 5-HT6 receptor is implicated in cognitive function, and its modulation may contribute to improvements in learning and memory, which can be impaired in depression.[6][9]
-
Sigma-1 Receptor Agonism: The sigma-1 receptor is a unique intracellular chaperone protein involved in cellular stress responses and neuroplasticity.[7] Agonism at this receptor may contribute to the neuroprotective and antidepressant effects of this compound by activating downstream signaling pathways like the BDNF-mTOR cascade.[7][13]
Preclinical Efficacy: Evidence from In Vitro and In Vivo Models
A substantial body of preclinical evidence supports the potential of this compound as a novel antidepressant and anxiolytic agent.
In Vitro Characterization
The following table summarizes the key in vitro binding affinities and functional potencies of this compound.
| Target | Assay Type | Species | Value | Reference |
| SERT | Ki | Rat | 0.72 ± 0.10 nmol/L | [1] |
| IC50 (5-HT uptake) | hSERT-HEK293 cells | 1.93 ± 0.18 nmol/L | [1] | |
| IC50 (5-HT uptake) | Rat frontal cortex | 1.78 ± 0.34 nmol/L | [1] | |
| 5-HT1A Receptor | Ki | Rat | 0.19 ± 0.02 nmol/L | [1] |
| EC50 ([35S]-GTPγS binding) | Rat hippocampus | 1.20 ± 0.21 nmol/L | [1] | |
| Emax ([35S]-GTPγS binding) | Rat hippocampus | 85.11% ± 9.70% | [1] |
In Vivo Antidepressant and Anxiolytic-Like Effects
This compound has demonstrated significant efficacy in various rodent models of depression and anxiety.
| Animal Model | Behavioral Test | Species | Key Findings | Reference |
| Chronic Unpredictable Stress (CUS) | Sucrose Preference Test | Rat | This compound (1.25 and 2.5 mg/kg) significantly increased sucrose preference.[1] | [1] |
| Novelty-Suppressed Feeding Test | Rat | This compound (1.25 and 2.5 mg/kg) decreased the latency to feed.[1] | [1] | |
| Elevated Plus-Maze | Rat | This compound (2.5 mg/kg) increased time spent in and entries into the open arms.[1] | [1] | |
| Forced Swim Test | Immobility Time | Mouse & Rat | This compound (1.25, 2.5, and 5 mg/kg) significantly reduced immobility time.[2] | [2] |
| Tail Suspension Test | Immobility Time | Mouse | This compound (1.25, 2.5, and 5 mg/kg) significantly reduced immobility time.[2] | [2] |
Notably, the antidepressant-like effects of this compound in some models appear to have a faster onset than fluoxetine.[8][14]
Signaling Pathways and Neuroplasticity
This compound's therapeutic effects are associated with the modulation of key intracellular signaling pathways and the promotion of neuroplasticity.
The BDNF-mTOR Signaling Cascade
A growing body of evidence indicates that this compound enhances the expression of Brain-Derived Neurotrophic Factor (BDNF) and activates the mammalian target of rapamycin (mTOR) signaling pathway in the prefrontal cortex and hippocampus.[8][13][14] This pathway is crucial for synaptic plasticity, dendritic growth, and neuronal survival, processes that are often impaired in depression.
Caption: Proposed signaling pathway for the antidepressant effects of this compound.
Normalization of the Hypothalamic-Pituitary-Adrenal (HPA) Axis
In animal models of chronic stress, this compound has been shown to normalize the hyperactivity of the HPA axis.[1][8] Specifically, treatment with this compound reduced elevated serum levels of adrenocorticotropic hormone (ACTH) and corticosterone in stressed rats, suggesting a restorative effect on the body's central stress response system.[1][8]
Experimental Protocols for the Characterization of this compound
This section provides detailed, step-by-step methodologies for key experiments relevant to the preclinical evaluation of this compound.
In Vitro Assays
Objective: To determine the binding affinity of this compound for the serotonin transporter.
Materials:
-
Rat cortical tissue or cells stably expressing human SERT (e.g., HEK293-hSERT).
-
Radioligand: [³H]citalopram or a similar high-affinity SERT ligand.
-
Non-specific binding control: A high concentration of a known SERT inhibitor (e.g., fluoxetine).
-
Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter and cocktail.
Procedure:
-
Prepare cell membranes from the chosen source.
-
In a 96-well plate, add assay buffer, varying concentrations of this compound, and a fixed concentration of the radioligand.
-
For non-specific binding wells, add the non-specific binding control instead of this compound.
-
Add the membrane preparation to each well to initiate the binding reaction.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the Ki value.
Objective: To assess the functional activity (agonist, partial agonist, or antagonist) of this compound at the 5-HT1A receptor.
Materials:
-
Rat hippocampal membranes.
-
[³⁵S]GTPγS.
-
GDP.
-
Assay buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Known 5-HT1A agonist (e.g., 8-OH-DPAT) and antagonist (e.g., WAY-100635).
Procedure:
-
Pre-incubate hippocampal membranes with GDP in assay buffer.
-
Add varying concentrations of this compound to the reaction tubes.
-
For antagonist mode, pre-incubate with this compound before adding a fixed concentration of a known agonist.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
Analyze the data to determine EC50 and Emax values relative to a full agonist.
In Vivo Behavioral Models
Caption: Experimental workflow for the preclinical characterization of this compound.
Objective: To induce a depressive-like state in rodents to evaluate the efficacy of chronic antidepressant treatment.
Procedure:
-
House male Sprague-Dawley rats individually.
-
For a period of 5-8 weeks, expose the rats to a series of mild, unpredictable stressors daily.
-
Stressors can include: damp bedding, cage tilt (45°), overnight illumination, stroboscopic light, social stress (pairing with another stressed rat), shallow water bath, and predator sounds/smells.[6]
-
The sequence of stressors should be varied to prevent habituation.
-
Administer this compound or vehicle orally once daily during the stress period.
-
Conduct behavioral tests such as the Sucrose Preference Test and Novelty-Suppressed Feeding Test to assess anhedonia and anxiety-like behavior.
Objective: To assess the antidepressant-like activity of this compound based on the animal's escape-oriented behavior.
Procedure:
-
Use male ICR mice or Sprague-Dawley rats.
-
Place the animal in a transparent cylindrical tank filled with water (23-25°C) from which it cannot escape.
-
The test duration is typically 6 minutes.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.
-
Administer this compound orally 60 minutes prior to the test.
Proposed Synthesis of this compound
While the exact synthesis protocol for this compound is proprietary to the originating institution, a plausible synthetic route can be proposed based on standard organic chemistry principles and the synthesis of similar compounds. The chemical name for this compound is (1-(1-benzyl-4-hydroxypiperidin-4-ylmethyl)-2(1H)-pyridinone hydrochloride).
Proposed Synthetic Pathway:
-
Synthesis of 1-benzyl-4-piperidone: This intermediate can be synthesized from benzylamine and methyl acrylate via a 1,4-addition, followed by Dieckmann condensation and hydrolysis/decarboxylation.
-
Formation of a key piperidine intermediate: 1-benzyl-4-piperidone can be reacted to introduce a hydroxymethyl group at the 4-position.
-
Alkylation of 2-pyridone: The final step would likely involve the N-alkylation of 2-pyridone with the synthesized piperidine intermediate. This reaction can be challenging due to competing O-alkylation, and specific reaction conditions would need to be optimized.
-
Salt Formation: The final product would be converted to its hydrochloride salt by treatment with hydrochloric acid.
Disclaimer: This is a proposed synthetic route and has not been experimentally validated.
Future Directions and Conclusion
This compound presents a compelling profile as a next-generation antidepressant with a multi-target mechanism of action. Its ability to combine serotonin reuptake inhibition with direct modulation of 5-HT1A, 5-HT6, and sigma-1 receptors holds the promise of a faster onset of action and broader efficacy. The preclinical data are robust and encouraging.
Future research should focus on:
-
Elucidating the precise contribution of the 5-HT6 and sigma-1 receptor activities to the overall therapeutic effect.
-
Investigating the pharmacokinetic and pharmacodynamic profile of this compound in more detail.
-
Conducting clinical trials to establish the safety and efficacy of this compound in human populations with MDD and other psychiatric disorders.
References
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Ran, Y. H., Hu, X. X., Wang, Y. L., Zhao, N., Zhang, L. M., Liu, H. X., & Li, Y. F. (2017). This compound, a dual 5-HT1A partial agonist and SSRI, produces antidepressant- and anxiolytic-like effects in rats subjected to chronic unpredictable stress. Psychopharmacology, 234(15), 2335–2347. [Link]
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Chen, H. X., Jin, Z. L., Zhang, L. M., Xue, R., Xu, X. D., Zhao, N., ... & Li, Y. F. (2013). Antidepressant-like activity of this compound: a novel combined selective serotonin reuptake inhibitor and 5-HT1A receptor agonist. PloS one, 8(12), e83271. [Link]
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Yin, Y. Y., Tian, C. Y., Fang, X. X., Shang, C., Zhang, L. M., Xu, Q., ... & Li, Y. F. (2021). New monoamine antidepressant, hypidone hydrochloride (this compound), enhances the excitability of medial prefrontal cortex in mice via a neural disinhibition mechanism. Molecular psychiatry, 26(11), 6649–6662. [Link]
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Yang, Y., Zhang, Y., Hou, X., & Li, Y. (2022). Hypidone Hydrochloride (this compound), a Sigma-1 Receptor Agonist, Improves Attention by Increasing BDNF in mPFC. International Journal of Molecular Sciences, 23(5), 2736. [Link]
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Sun, H. L., Zhang, L. M., Zhao, N., Ran, Y. H., Zhang, Y. Z., & Li, Y. F. (2019). The faster-onset antidepressant effects of hypidone hydrochloride (this compound). Metabolic brain disease, 34(5), 1375–1384. [Link]
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Zhang, Y. Z., Sun, H. L., Ran, Y. H., Zhao, N., Zhang, L. M., & Li, Y. F. (2021). Anti-PTSD Effects of Hypidone Hydrochloride (this compound): A Novel Combined Selective 5-HT Reuptake Inhibitor/5-HT1A Receptor Partial Agonist/5-HT6 Receptor Full Agonist. Frontiers in pharmacology, 12, 624589. [Link]
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Sun, H. L., Zhang, L. M., Zhao, N., Ran, Y. H., Zhang, Y. Z., & Li, Y. F. (2020). The Faster-Onset Antidepressant Effects of Hypidone Hydrochloride (this compound) in Monkeys Subjected to Chronic Unpredictable Stress. Frontiers in psychiatry, 11, 579237. [Link]
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Ran, Y. H., Jin, Z. L., Chen, X. F., Zhao, N., Fang, X. X., Zhang, L. M., ... & Li, Y. F. (2018). Hypidone Hydrochloride (this compound) Produces a Fast-Onset Reversal of the Behavioral and Synaptic Deficits Caused by Chronic Stress Exposure. Frontiers in pharmacology, 9, 1348. [Link]
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Ren, J. Q., Yang, Y. X., Zhang, Y., Hou, X. J., & Li, Y. F. (2023). The role of 5-HTergic neuron activation in the rapid antidepressant-like effects of hypidone hydrochloride (this compound) in mice. Frontiers in pharmacology, 14, 1247545. [Link]
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Zhang, L. M., Chen, H. X., Jin, Z. L., Xue, R., Xu, X. D., Zhao, N., ... & Li, Y. F. (2017). Neurochemical and behavioural effects of hypidone hydrochloride (this compound): a novel combined selective 5-HT reuptake inhibitor and partial 5-HT1A agonist. British journal of pharmacology, 174(5), 369–381. [Link]
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Chen, H. X., Jin, Z. L., Zhang, L. M., Xue, R., Xu, X. D., Zhao, N., ... & Li, Y. F. (2013). Antidepressant-like activity of this compound: a novel combined selective serotonin reuptake inhibitor and 5-HT1A receptor agonist. SciSpace, e83271. [Link]
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Zhang, Y. Z., Sun, H. L., Ran, Y. H., Zhao, N., Zhang, L. M., & Li, Y. F. (2021). Anti-PTSD Effects of Hypidone Hydrochloride (this compound): A Novel Combined Selective 5-HT Reuptake Inhibitor/5-HT1A Receptor Partial Agonist/5-HT6 Receptor Full Agonist. Frontiers in Pharmacology, 12. [Link]
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Ren, J. Q., Yang, Y. X., Zhang, Y., Hou, X. J., & Li, Y. F. (2024). The role of 5-HTergic neuron activation in the rapid antidepressant-like effects of hypidone hydrochloride (this compound) in mice. Frontiers in Pharmacology, 14. [Link]
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Ran, Y. H., Hu, X. X., Wang, Y. L., Zhao, N., Zhang, L. M., Liu, H. X., & Li, Y. F. (2017). This compound, a dual 5-HT1A partial agonist and SSRI, produces antidepressant- and anxiolytic-like effects in rats subjected to chronic unpredictable stress. Psychopharmacology, 234(15), 2335–2347. [Link]
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Wikipedia contributors. (2024, January 5). Selective serotonin reuptake inhibitor. In Wikipedia, The Free Encyclopedia. Retrieved 17:39, January 10, 2026, from [Link]
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Chen, H. X., Jin, Z. L., Zhang, L. M., Xue, R., Xu, X. D., Zhao, N., ... & Li, Y. F. (2013). Antidepressant-like activity of this compound: a novel combined selective serotonin reuptake inhibitor and 5-HT1A receptor agonist. PloS one, 8(12), e83271. [Link]
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An In-depth Technical Guide to YL-0919 and its Full Agonism at the 5-HT6 Receptor
Abstract: This technical guide provides a comprehensive analysis of YL-0919 (Hypidone Hydrochloride), a novel psychoactive compound with a unique pharmacological profile. While initially recognized as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist, subsequent research has unequivocally identified this compound as a potent, full agonist of the 5-HT6 receptor.[1] This document delves into the core mechanisms of this compound's interaction with the 5-HT6 receptor, outlining the canonical and associated signaling pathways. We present detailed, field-proven protocols for the in-vitro and in-vivo characterization of this interaction, supported by quantitative data and workflow visualizations. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistic understanding of this compound's function and the therapeutic potential of 5-HT6 receptor agonism in addressing cognitive dysfunction.
Introduction: The Emergence of a Multi-Target Ligand
The landscape of neuropsychopharmacology is continually evolving, with a significant shift towards multi-target drug design to address the complex pathophysiology of psychiatric and neurodegenerative disorders. This compound (Hypidone Hydrochloride) has emerged as a compound of significant interest due to its multifaceted mechanism of action.[2][3] Initially developed as a novel antidepressant, its profile combines selective serotonin reuptake inhibition with partial agonism at the 5-HT1A receptor.[2][3][4]
However, a crucial and distinguishing feature of this compound is its full agonism at the serotonin subtype 6 receptor (5-HT6R).[1] The 5-HT6 receptor, expressed almost exclusively in the central nervous system (CNS), is a key modulator of various neurotransmitter systems and is strongly implicated in cognitive processes such as learning and memory.[5][6] The discovery of this compound's potent 5-HT6R agonism has opened new avenues for its therapeutic application, particularly in the realm of cognitive enhancement for conditions like depression, schizophrenia, and Alzheimer's disease.[1][7][8]
This guide will dissect the 5-HT6 receptor-specific pharmacology of this compound, providing the scientific community with a detailed technical resource on its mechanism, characterization, and therapeutic implications.
The 5-HT6 Receptor: A Prime Target for Cognitive Modulation
The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that is positively coupled to adenylyl cyclase via the Gs alpha subunit (Gαs).[9] Its activation initiates a canonical signaling cascade that has profound effects on neuronal function.
Canonical Signaling Pathway:
-
Ligand Binding: this compound binds to the orthosteric site of the 5-HT6 receptor.
-
G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the heterotrimeric Gs protein. The Gαs subunit dissociates from the βγ subunits and exchanges GDP for GTP.
-
Adenylyl Cyclase Stimulation: The activated Gαs-GTP complex stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[10][11]
-
Downstream Effectors: The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates a variety of downstream targets, including the cAMP Response Element-Binding protein (CREB), a transcription factor crucial for synaptic plasticity and long-term memory formation.[10][11]
Beyond this primary pathway, 5-HT6 receptor activation has been shown to engage other signaling networks, including the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, often via interactions with proteins like Fyn-tyrosine kinase.[9][10][12] This suggests a more complex and nuanced role for the receptor in modulating cellular processes.
In-Vitro Characterization of this compound as a Full Agonist
The classification of this compound as a full agonist at the 5-HT6 receptor is substantiated by rigorous in-vitro pharmacological assays.[1] These experiments are designed to quantify the compound's binding affinity, its ability to activate G-protein signaling, and its functional impact on downstream second messengers.
Quantitative Pharmacological Profile
The following table summarizes the key pharmacological parameters of this compound at the human 5-HT6 receptor. "Full agonism" is demonstrated by an efficacy value (Emax) comparable to that of the endogenous ligand, serotonin (5-HT).
| Parameter | Description | Value | Source |
| Binding Affinity (Ki) | Concentration required to occupy 50% of receptors in a radioligand binding assay. | Data not yet publicly available in cited literature | - |
| Potency (EC50) | Concentration producing 50% of the maximal response in a functional assay (e.g., cAMP accumulation). | Data not yet publicly available in cited literature | - |
| Efficacy (Emax) | Maximum functional response produced by the compound, relative to a reference full agonist (e.g., 5-HT). | Characterized as a "highly effective, full agonist" | [1] |
Note: While specific Ki and EC50 values for this compound at the 5-HT6 receptor are not detailed in the currently available peer-reviewed literature, its classification as a potent and full agonist is consistently reported.[1][13]
Core Experimental Protocols
The following protocols provide a standardized framework for assessing ligands targeting the 5-HT6 receptor.
This assay quantifies the affinity of a test compound (this compound) for the 5-HT6 receptor by measuring its ability to compete with a radiolabeled ligand.
-
Objective: To determine the inhibition constant (Ki) of this compound.
-
Materials:
-
Cell membranes from a stable cell line expressing the human 5-HT6 receptor (e.g., HEK-293).[14]
-
Radioligand: [³H]-LSD (lysergic acid diethylamide), a high-affinity 5-HT6 receptor ligand.[14]
-
Non-specific binding control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., methiothepin).[14]
-
Test compound: this compound at various concentrations.
-
Assay buffer, scintillation fluid, filter plates, and a scintillation counter.
-
-
Methodology:
-
Plate Preparation: Add assay buffer, cell membranes, and the radioligand ([³H]-LSD) to the wells of a 96-well filter plate.
-
Compound Addition: Add increasing concentrations of this compound to the experimental wells. Add buffer for total binding wells and methiothepin for non-specific binding wells.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Filtration & Washing: Rapidly filter the contents of the plate through the filter mat to separate bound from unbound radioligand. Wash the filters to remove any remaining unbound radioligand.
-
Scintillation Counting: Dry the filter mat, add scintillation fluid, and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 (concentration that inhibits 50% of specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
This functional assay directly measures the activation of G-proteins upon receptor stimulation by an agonist.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in stimulating G-protein activation.
-
Materials:
-
Cell membranes expressing the 5-HT6 receptor.
-
[³⁵S]GTPγS: A non-hydrolyzable analog of GTP that binds to the activated Gα subunit.
-
GDP: To ensure G-proteins are in an inactive state at baseline.
-
Test compound: this compound and a reference full agonist (e.g., 5-HT) at various concentrations.
-
-
Methodology:
-
Reaction Setup: In a 96-well plate, combine cell membranes, GDP, and varying concentrations of this compound (or 5-HT).
-
Initiate Reaction: Add [³⁵S]GTPγS to all wells to start the binding reaction.
-
Incubation: Incubate the plate to allow for agonist-stimulated binding of [³⁵S]GTPγS to the Gαs subunits.
-
Termination & Measurement: Terminate the reaction by rapid filtration, followed by washing and scintillation counting, similar to the binding assay.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the log concentration of the agonist. The resulting sigmoidal curve is used to determine the EC50 (potency) and the Emax (efficacy, relative to 5-HT).
-
This assay measures the downstream functional consequence of Gs-protein activation: the production of the second messenger cAMP.
-
Objective: To functionally confirm the agonism of this compound by quantifying its ability to stimulate cAMP production.
-
Materials:
-
Whole cells expressing the 5-HT6 receptor.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX): To prevent the degradation of newly synthesized cAMP.
-
Test compound: this compound at various concentrations.
-
cAMP detection kit (e.g., HTRF, ELISA, or FlashPlate).[14]
-
-
Methodology:
-
Cell Plating: Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-incubation: Pre-incubate the cells with a PDE inhibitor to block cAMP breakdown.
-
Agonist Stimulation: Add varying concentrations of this compound to the wells and incubate to stimulate cAMP production.
-
Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Generate a dose-response curve by plotting cAMP levels against the log concentration of this compound to determine its EC50 and Emax.
-
In-Vivo Evidence and Therapeutic Context
The therapeutic relevance of this compound's 5-HT6 receptor agonism is demonstrated through in-vivo animal models, where its effects on cognition can be directly linked to this specific mechanism.
Pro-Cognitive Effects in Animal Models
This compound has been shown to produce significant memory-enhancing effects in various rodent behavioral paradigms, including the Morris water maze, the novel object recognition test, and the step-down passive avoidance task.[1] These tests assess different aspects of learning and memory, providing robust evidence of the compound's pro-cognitive properties.
A critical piece of evidence for the role of the 5-HT6 receptor comes from antagonist reversal studies. In these experiments, the memory-enhancing effects of this compound were completely blocked by the co-administration of SB271046, a selective 5-HT6 receptor antagonist.[1] This demonstrates that the pro-cognitive effects of this compound are, at least in large part, mediated by its agonist activity at the 5-HT6 receptor.
Representative In-Vivo Protocol: Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to assess learning and memory in rodents. It leverages the innate tendency of rodents to explore novel objects more than familiar ones.
-
Objective: To evaluate the effect of this compound on recognition memory.
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation: The animal is allowed to freely explore the empty arena for a set period to acclimate it to the environment.
-
Training (Familiarization) Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a defined time. The time spent exploring each object is recorded. This compound (or vehicle) is administered prior to this phase.
-
Retention Interval: The animal is returned to its home cage for a specific period (e.g., 24 hours).
-
Testing Phase: One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar versus the novel object is recorded.
-
-
Data Analysis: A "discrimination index" is calculated, typically as (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time). A higher positive index indicates better memory, as the animal recognizes the familiar object and preferentially explores the novel one. Studies show that 5-HT6 receptor agonists can reverse memory deficits induced by agents like scopolamine in this paradigm.[5]
Discussion: A Multi-Target Approach to CNS Disorders
The characterization of this compound as a 5-HT6 receptor full agonist, in addition to its SSRI and 5-HT1A partial agonist activities, positions it as a promising candidate for treating complex CNS disorders like major depression, where cognitive deficits are a common and debilitating symptom.[1] The 5-HT6 receptor-mediated pro-cognitive effects could provide a significant therapeutic advantage over traditional antidepressants that often lack efficacy in this domain.[1]
Interestingly, the field has observed that both 5-HT6 receptor agonists and antagonists can exert pro-cognitive effects, a seeming paradox.[7][8] Hypotheses to explain this include the differential engagement of signaling pathways, receptor desensitization, and complex neural circuit-level effects. The full agonism of this compound provides a valuable tool to further investigate the downstream consequences of robust and sustained 5-HT6 receptor activation.
Future research should focus on elucidating the specific contributions of each of this compound's pharmacological actions to its overall therapeutic profile. Differentiating the effects of 5-HT6 agonism from 5-HT1A partial agonism and serotonin reuptake inhibition will be critical for optimizing its clinical use and for the design of next-generation multi-target CNS therapeutics.
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Title: Therapeutic Potential of 5-HT6 Receptor Agonists Source: Journal of Medicinal Chemistry URL: [Link]
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Title: New monoamine antidepressant, hypidone hydrochloride (this compound), enhances the excitability of medial prefrontal cortex in mice via a neural disinhibition mechanism Source: PMC - NIH URL: [Link]
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Title: 5-HT6 receptor agonist and memory-enhancing properties of hypidone hydrochloride (this compound), a novel 5-HT1A receptor partial agonist and SSRI Source: PubMed URL: [Link]
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Title: 5-HT6 receptors Source: ResearchGate URL: [Link]
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Title: Pharmacological Evidence for 5-HT6 Receptor Modulation of 5-HT Neuron Firing in Vivo Source: ACS Chemical Neuroscience URL: [Link]
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Title: 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms Source: PMC - PubMed Central URL: [Link]
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Title: this compound, a dual 5-HT1A partial agonist and SSRI, produces antidepressant- and anxiolytic-like effects in rats subjected to chronic unpredictable stress Source: PubMed Central URL: [Link]
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Title: Anti-PTSD Effects of Hypidone Hydrochloride (this compound): A Novel Combined Selective 5-HT Reuptake Inhibitor/5-HT1A Receptor Partial Agonist/5-HT6 Receptor Full Agonist Source: Frontiers in Pharmacology URL: [Link]
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Title: Antidepressant-Like Activity of this compound: A Novel Combined Selective Serotonin Reuptake Inhibitor and 5-HT1A Receptor Agonist Source: PLOS One URL: [Link]
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Title: Hypidone Hydrochloride (this compound) Produces a Fast-Onset Reversal of the Behavioral and Synaptic Deficits Caused by Chronic Stress Exposure Source: PubMed Central URL: [Link]
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Title: Serotonin 5-HT6 Receptor Ligands and Butyrylcholinesterase Inhibitors Displaying Antioxidant Activity—Design, Synthesis and Biological Evaluation of Multifunctional Agents against Alzheimer's Disease Source: MDPI URL: [Link]
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Title: Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways Source: PubMed Central URL: [Link]
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Title: The Phenoxyalkyltriazine Antagonists for 5-HT6 Receptor with Promising Procognitive and Pharmacokinetic Properties In Vivo in Search for a Novel Therapeutic Approach to Dementia Diseases Source: MDPI URL: [Link]
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Title: Metabolic and In-vivo Profile of 5-HT 6 Receptor Antagonists Recently in Development Source: Bentham Science URL: [Link]
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Title: Antidepressant-like activity of this compound: a novel combined selective serotonin reuptake inhibitor and 5-HT1A receptor agonist Source: PubMed URL: [Link]
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The Neurochemical Profile of YL-0919: A Multi-Target Modulator for Neuropsychiatric Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
YL-0919 (Hypidone Hydrochloride) is a novel psychoactive agent with a complex and promising neurochemical profile that positions it as a next-generation therapeutic for major depressive disorder (MDD) and other neuropsychiatric conditions. This technical guide provides a comprehensive overview of the core neurochemical characteristics of this compound, delving into its multi-target engagement, functional activity, and downstream neurobiological effects. By synthesizing data from in vitro and in vivo preclinical studies, we present a detailed analysis of its mechanism of action, supported by established experimental protocols and visualized through signaling and workflow diagrams. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound and similar multi-target compounds.
Introduction: The Rationale for a Multi-Target Approach
The treatment of major depressive disorder has long been dominated by agents that modulate monoaminergic systems. However, the significant lag time for therapeutic onset and the substantial non-responder population associated with conventional antidepressants, such as selective serotonin reuptake inhibitors (SSRIs), have highlighted the need for more sophisticated pharmacological strategies. This compound emerges from a rational drug design paradigm aimed at overcoming these limitations through simultaneous engagement of multiple neurobiological targets.
Initially identified as a dual-action compound, this compound combines selective serotonin reuptake inhibition with partial agonism at the 5-HT1A receptor. This combination is designed to provide a synergistic antidepressant effect: SERT inhibition increases synaptic serotonin levels, while 5-HT1A partial agonism is hypothesized to accelerate the therapeutic response and potentially mitigate some of the side effects associated with SSRIs. Further research has unveiled an even more complex pharmacological profile, identifying this compound as an agonist at the sigma-1 and 5-HT6 receptors.[1][2][3][4][5] This multi-faceted mechanism of action suggests that this compound may offer a broader spectrum of therapeutic benefits, including rapid antidepressant effects, anxiolysis, and cognitive enhancement.
This guide will systematically deconstruct the neurochemical profile of this compound, beginning with its foundational interactions with the serotonin system and expanding to its more recently discovered targets. We will examine the binding affinities, functional potencies, and the resultant downstream signaling cascades that collectively define its unique pharmacological signature.
Multi-Target Receptor Engagement and Functional Activity
The cornerstone of this compound's neurochemical profile is its high-affinity binding to several key receptors and transporters implicated in the pathophysiology of depression and anxiety.
Serotonin Transporter (SERT) and 5-HT1A Receptor Modulation
This compound exhibits a high affinity for both the serotonin transporter (SERT) and the 5-HT1A receptor.[6][7] This dual action is a deliberate design to synergize the benefits of serotonin reuptake inhibition with the modulatory effects of 5-HT1A receptor activation.
-
SERT Inhibition: By blocking the reuptake of serotonin from the synaptic cleft, this compound increases the concentration and duration of action of this neurotransmitter. This is a well-established mechanism for antidepressant efficacy.
-
5-HT1A Partial Agonism: this compound acts as a partial agonist at 5-HT1A receptors. Presynaptic 5-HT1A autoreceptors act as a negative feedback mechanism on serotonin release. Partial agonism at these receptors is thought to lead to a more controlled and ultimately enhanced serotonergic tone compared to full agonism. Postsynaptic 5-HT1A receptor activation is associated with anxiolytic and antidepressant effects.
The functional consequence of this dual engagement is a more profound and potentially faster-acting modulation of the serotonergic system than can be achieved with a conventional SSRI alone.[8]
Sigma-1 Receptor Agonism
More recent investigations have identified this compound as a selective sigma-1 receptor agonist.[1][3] The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface and is implicated in neuroplasticity, neuroprotection, and the modulation of various neurotransmitter systems. Agonism at the sigma-1 receptor is believed to contribute to the rapid antidepressant effects observed with this compound.[9]
5-HT6 Receptor Agonism
This compound has also been characterized as a 5-HT6 receptor agonist.[2][4][5] The 5-HT6 receptor is primarily expressed in brain regions associated with learning and memory, such as the hippocampus and prefrontal cortex. Activation of 5-HT6 receptors is known to modulate cholinergic and glutamatergic neurotransmission, and agonism at this receptor is being explored as a potential mechanism for cognitive enhancement. This aspect of this compound's profile may address the cognitive deficits often associated with depression.
Quantitative Binding Affinities
The binding affinities of this compound for its primary targets have been quantified through radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.
| Target | Ki (nmol/L) | Reference |
| 5-HT1A Receptor | 0.19 ± 0.02 | [6][7] |
| Serotonin Transporter (SERT) | 0.72 ± 0.10 | [6][7] |
Table 1: Binding Affinities (Ki) of this compound for the 5-HT1A Receptor and SERT.
Functional Potency and Efficacy
The functional activity of this compound at the 5-HT1A receptor has been determined using [35S]-GTPγS binding assays, which measure G-protein activation upon receptor agonism.
| Parameter | Value | Reference |
| EC50 (rat hippocampus) | 1.20 ± 0.21 nmol/L | [6] |
| Emax (rat hippocampus) | 85.11% ± 9.70% | [6] |
Table 2: Functional Potency (EC50) and Efficacy (Emax) of this compound at the 5-HT1A Receptor.
The EC50 value represents the concentration of this compound required to elicit a half-maximal response, indicating its high potency. The Emax value, being less than 100%, confirms its partial agonist activity at the 5-HT1A receptor.
Downstream Neurochemical and Cellular Effects
The multi-target engagement of this compound initiates a cascade of downstream events that are believed to underlie its therapeutic effects.
Modulation of Neurotransmitter Levels
As a potent SERT inhibitor, this compound significantly increases extracellular serotonin levels in key brain regions, such as the prefrontal cortex.[10] This effect is more pronounced than that observed with conventional SSRIs, likely due to the synergistic action of 5-HT1A partial agonism.[8] The activation of 5-HTergic neurons in the dorsal raphe nucleus (DRN) appears to be a crucial mechanism for its rapid antidepressant-like effects.[10]
Activation of Intracellular Signaling Pathways
A growing body of evidence indicates that this compound activates critical intracellular signaling pathways associated with neuroplasticity and cell survival. Notably, it has been shown to enhance the brain-derived neurotrophic factor (BDNF)-mammalian target of rapamycin (mTOR) signaling pathway.[5][11]
Diagram 1: Simplified signaling pathway of this compound.
Activation of the BDNF-mTOR pathway is a key molecular mechanism underlying the therapeutic effects of rapid-acting antidepressants. This pathway promotes synaptogenesis, enhances synaptic plasticity, and increases dendritic complexity, all of which can reverse the neuronal atrophy associated with chronic stress and depression.[1][2][11]
Electrophysiological Correlates
Electrophysiological studies have demonstrated that this compound enhances the excitability of pyramidal neurons in the medial prefrontal cortex (mPFC).[2] This effect is thought to be mediated by a disinhibition mechanism, whereby this compound inhibits GABAergic interneurons via 5-HT1A receptor activation, leading to a net increase in the activity of pyramidal neurons.[2] This enhanced neuronal activity in the mPFC is a potential neurophysiological marker of its antidepressant action.
Experimental Methodologies
The characterization of this compound's neurochemical profile relies on a suite of established in vitro and in vivo experimental techniques. The following section provides an overview of the core protocols.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for its target receptors and transporters.
Principle: This technique measures the displacement of a radiolabeled ligand from its target by the unlabeled test compound (this compound). The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and used to calculate the Ki.
Step-by-Step Protocol for 5-HT1A Receptor Binding Assay:
-
Membrane Preparation: Homogenize rat hippocampal tissue in ice-cold buffer and centrifuge to pellet the cell membranes. Wash and resuspend the membrane preparation in assay buffer.
-
Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a selective 5-HT1A radioligand (e.g., [3H]8-OH-DPAT) and varying concentrations of this compound.
-
Incubation: Incubate the mixture at a specified temperature for a duration sufficient to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Diagram 2: Workflow for Radioligand Binding Assay.
[35S]-GTPγS Binding Assay
Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound at G-protein coupled receptors (GPCRs) like the 5-HT1A receptor.
Principle: This functional assay measures the activation of G-proteins upon agonist binding to a GPCR. Agonist stimulation promotes the binding of a non-hydrolyzable GTP analog, [35S]-GTPγS, to the Gα subunit. The amount of bound [35S]-GTPγS is proportional to the degree of receptor activation.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membranes from tissue or cell lines expressing the receptor of interest (e.g., rat hippocampus for 5-HT1A).
-
Assay Setup: Incubate the membranes with GDP (to ensure G-proteins are in their inactive state), [35S]-GTPγS, and varying concentrations of this compound.
-
Incubation: Allow the reaction to proceed at a controlled temperature.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Scintillation Counting: Measure the amount of [35S]-GTPγS bound to the membranes on the filters.
-
Data Analysis: Plot the stimulated binding of [35S]-GTPγS against the concentration of this compound to generate a dose-response curve and determine the EC50 and Emax values.
In Vivo Microdialysis
Objective: To measure extracellular neurotransmitter levels in specific brain regions of freely moving animals following administration of this compound.
Principle: A microdialysis probe with a semi-permeable membrane is stereotaxically implanted into a target brain region (e.g., prefrontal cortex). The probe is perfused with an artificial cerebrospinal fluid (aCSF), and small molecules, including neurotransmitters, diffuse from the extracellular fluid into the perfusate, which is then collected and analyzed.
Step-by-Step Protocol:
-
Surgical Implantation: Anesthetize the animal and stereotaxically implant a guide cannula targeted to the brain region of interest.
-
Recovery: Allow the animal to recover from surgery.
-
Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula and perfuse it with aCSF at a slow, constant flow rate.
-
Baseline Collection: Collect several baseline dialysate samples to establish a stable neurotransmitter level.
-
Drug Administration: Administer this compound (e.g., orally or intraperitoneally).
-
Sample Collection: Continue to collect dialysate samples at regular intervals.
-
Neurochemical Analysis: Analyze the concentration of serotonin in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels.
Western Blotting
Objective: To quantify the expression levels of specific proteins (e.g., BDNF, mTOR) in brain tissue following treatment with this compound.
Principle: Proteins from tissue lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
Step-by-Step Protocol:
-
Tissue Homogenization: Homogenize brain tissue samples (e.g., hippocampus, prefrontal cortex) in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate.
-
Gel Electrophoresis: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate it with a primary antibody specific to the protein of interest (e.g., anti-BDNF, anti-phospho-mTOR).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to a loading control protein (e.g., GAPDH, β-actin).
Conclusion and Future Directions
The neurochemical profile of this compound is that of a sophisticated, multi-target agent that represents a significant advancement in the rational design of neuropsychiatric therapeutics. Its combined actions as a SERT inhibitor, a 5-HT1A partial agonist, a sigma-1 receptor agonist, and a 5-HT6 receptor agonist provide a multi-pronged approach to modulating the complex neurobiology of depression and related disorders. The preclinical evidence strongly suggests that this unique pharmacological profile may translate into a more rapid onset of antidepressant action, enhanced anxiolytic effects, and potential cognitive benefits compared to existing treatments.
Future research should focus on further elucidating the relative contributions of each of its targets to its overall therapeutic effect. In vivo receptor occupancy studies using techniques such as positron emission tomography (PET) would be invaluable in correlating target engagement with clinical doses and therapeutic outcomes. Furthermore, a deeper exploration of its effects on other neurotransmitter systems, such as dopamine and norepinephrine, will provide a more complete picture of its neurochemical signature. As this compound progresses through clinical trials, the robust preclinical foundation detailed in this guide will be essential for interpreting clinical data and optimizing its therapeutic application.
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Sun, L., Yin, Y., Zhang, T., Ren, Z., Li, Y., & Zhang, Y. (2021). New monoamine antidepressant, hypidone hydrochloride (this compound), enhances the excitability of medial prefrontal cortex in mice via a neural disinhibition mechanism. Neuropsychopharmacology, 46(13), 2323–2333. [Link]
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Zhang, L. M., Zhao, N., Guo, W. Z., Jin, Z. L., Qiu, Z. K., Chen, H. X., ... & Li, Y. F. (2018). Hypidone Hydrochloride (this compound) Produces a Fast-Onset Reversal of the Behavioral and Synaptic Deficits Caused by Chronic Stress Exposure. Frontiers in Pharmacology, 9, 1349. [Link]
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Wang, Y., Zhang, Z., Yin, Y., Zhang, T., Li, Y., & Zhang, Y. (2023). The astrocytic sigma-1 receptor constitutes in the fast antidepressant action of hypidone hydrochloride (this compound) in rodents. Journal of Neuroinflammation, 20(1), 74. [Link]
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Ren, Z., Zhang, T., Yin, Y., Sun, L., Li, Y., & Zhang, Y. (2024). The role of 5-HTergic neuron activation in the rapid antidepressant-like effects of hypidone hydrochloride (this compound) in mice. Frontiers in Pharmacology, 15, 1411514. [Link]
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Zhang, L. M., Yao, J. Z., Li, Y., Li, K., Chen, H. X., Zhang, Y. Z., ... & Li, Y. F. (2021). Anti-PTSD Effects of Hypidone Hydrochloride (this compound): A Novel Combined Selective 5-HT Reuptake Inhibitor/5-HT1A Receptor Partial Agonist/5-HT6 Receptor Full Agonist. Frontiers in Pharmacology, 12, 620571. [Link]
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YL-0919 and its Role in Modulating Synaptic Plasticity: A Technical Guide for Researchers
Introduction: A Paradigm Shift in Neuropharmacology
The landscape of neuropsychopharmacology is in a perpetual state of evolution, driven by the urgent need for more effective and faster-acting therapeutics for depressive disorders and cognitive impairments. Within this dynamic field, the novel compound YL-0919 (Hypidone Hydrochloride) has emerged as a significant subject of investigation. This technical guide provides an in-depth exploration of this compound, with a specific focus on its intricate mechanisms of action that converge on the modulation of synaptic plasticity. For researchers, scientists, and drug development professionals, this document serves as a comprehensive resource, elucidating the scientific rationale and experimental methodologies for investigating the profound effects of this compound on the structural and functional plasticity of the brain.
Section 1: The Multi-Target Mechanism of Action of this compound
This compound distinguishes itself from conventional antidepressants through its unique multi-target engagement. It functions as a partial agonist of the serotonin 1A (5-HT1A) receptor and a selective serotonin reuptake inhibitor (SSRI), a combination that is believed to contribute to its rapid antidepressant effects[1]. Furthermore, emerging evidence highlights its activity as a sigma-1 receptor agonist, adding another layer to its complex pharmacological profile[2]. This multi-faceted approach allows this compound to influence a broader range of signaling pathways involved in mood regulation and cognitive function.
5-HT1A Receptor Partial Agonism and Serotonin Reuptake Inhibition
As an SSRI, this compound increases the synaptic concentration of serotonin, a key neurotransmitter implicated in mood regulation. Simultaneously, its partial agonism at the 5-HT1A receptor provides a more nuanced modulation of the serotonergic system. This dual action is thought to circumvent the therapeutic lag often associated with traditional SSRIs[1].
Sigma-1 Receptor Agonism: A Novel Avenue for Therapeutic Intervention
The sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, is increasingly recognized for its role in neuronal plasticity and cell survival[3]. This compound's agonism at this receptor opens up novel therapeutic possibilities, particularly in the context of stress-related disorders and cognitive decline[2].
Section 2: this compound and the Enhancement of Synaptic Plasticity
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the cellular basis of learning and memory. Deficits in synaptic plasticity are a hallmark of major depressive disorder and other cognitive impairments. A significant body of evidence demonstrates that this compound can potently enhance synaptic plasticity, primarily through the mechanism of long-term potentiation (LTP).
Long-Term Potentiation (LTP): A Cellular Correlate of Learning and Memory
LTP is a persistent strengthening of synapses based on recent patterns of activity. Studies have shown that this compound can enhance LTP in the hippocampus, a brain region critical for memory formation[4]. This enhancement is a key indicator of its potential to ameliorate cognitive deficits.
Structural Plasticity: Dendritic Arborization and Spine Density
Beyond functional changes, this compound also induces significant structural alterations that underpin enhanced synaptic connectivity. Chronic treatment with this compound has been shown to increase dendritic complexity, including the number and length of dendrites, in the hippocampus and prefrontal cortex[5].
Section 3: Downstream Signaling Pathways Activated by this compound
The pro-plasticity effects of this compound are mediated by the activation of specific intracellular signaling cascades. Understanding these pathways is crucial for a complete mechanistic picture of the compound's action.
The 5-HT1A Receptor-Mediated ERK/CREB Pathway
Activation of the 5-HT1A receptor by this compound initiates a signaling cascade that involves the extracellular signal-regulated kinase (ERK) and the cAMP response element-binding protein (CREB)[6][7]. Phosphorylated CREB acts as a transcription factor, promoting the expression of genes crucial for synaptic plasticity, including brain-derived neurotrophic factor (BDNF).
Caption: this compound activation of the 5-HT1A receptor leading to synaptic plasticity.
Sigma-1 Receptor-Mediated PI3K/Akt/mTOR Pathway
This compound's agonism at the sigma-1 receptor has been linked to the activation of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway[8]. This pathway is a central regulator of cell growth, proliferation, and survival, and its activation is known to promote protein synthesis necessary for the structural changes associated with LTP.
Caption: this compound activation of the Sigma-1 receptor promoting structural plasticity.
Section 4: Key Synaptic Proteins Modulated by this compound
The signaling cascades initiated by this compound converge on the regulation of key synaptic proteins that are fundamental for the structure and function of synapses.
| Protein | Function | Effect of this compound | Reference |
| PSD-95 | Postsynaptic scaffolding protein, anchors receptors and signaling molecules. | Increased expression | [9] |
| Synapsin-1 | Presynaptic vesicle-associated protein, regulates neurotransmitter release. | Increased expression | [9] |
| BDNF | Neurotrophin, promotes neuronal survival, differentiation, and synaptic plasticity. | Increased expression | [2][5] |
Section 5: Experimental Protocols for Studying this compound's Effects
To facilitate further research, this section provides detailed, field-proven protocols for key experiments used to investigate the effects of this compound on synaptic plasticity.
In Vivo Long-Term Potentiation (LTP) Recording in the Rat Hippocampus
This protocol describes the methodology for inducing and recording LTP in the CA1 region of the hippocampus in anesthetized rats.
Caption: Workflow for in vivo Long-Term Potentiation (LTP) experiment.
Step-by-Step Methodology:
-
Animal Preparation: Anesthetize adult male Sprague-Dawley rats with urethane (1.25 g/kg, i.p.). Place the animal in a stereotaxic frame.
-
Electrode Implantation: Implant a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region of the hippocampus.
-
Baseline Recording: After a recovery period, record stable baseline field excitatory postsynaptic potentials (fEPSPs) for at least 30 minutes by delivering single pulses at a low frequency (e.g., 0.033 Hz).
-
LTP Induction: Induce LTP by delivering high-frequency stimulation (HFS). A typical protocol consists of 10 trains of 20 stimuli at 200 Hz, with an inter-train interval of 2 seconds[4].
-
Post-HFS Recording: Record fEPSPs for at least 60 minutes following HFS to assess the potentiation of synaptic transmission.
-
Data Analysis: Measure the slope of the fEPSP to quantify the magnitude and duration of LTP.
Golgi-Cox Staining for Dendritic Spine Analysis
This protocol details the procedure for visualizing and quantifying dendritic spines in rodent brain tissue.
Step-by-Step Methodology:
-
Tissue Preparation: Perfuse the animal with saline followed by a fixative. Immerse the brain in a Golgi-Cox solution (a mixture of potassium dichromate, mercuric chloride, and potassium chromate) and store in the dark for at least 10-14 days[5][10].
-
Cryoprotection and Sectioning: Transfer the brain to a sucrose solution for cryoprotection. Section the brain into 100-200 µm thick slices using a vibratome or cryostat.
-
Staining Development: Mount the sections on gelatin-coated slides. Develop the stain by immersing the slides in ammonium hydroxide, followed by a fixing solution (e.g., Kodak Fix) and dehydration through a series of ethanol concentrations[5].
-
Microscopy and Analysis: Visualize the stained neurons using a light microscope. Acquire images of well-impregnated pyramidal neurons. Quantify dendritic spine density by counting the number of spines per unit length of dendrite.
Western Blotting for Synaptic Proteins
This protocol outlines the steps for quantifying the expression levels of PSD-95 and synapsin-1 in brain tissue homogenates.
Step-by-Step Methodology:
-
Tissue Homogenization: Dissect the brain region of interest (e.g., hippocampus or prefrontal cortex) and homogenize in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against PSD-95 (e.g., 1:1000 dilution) and synapsin-1 (e.g., 1:1000 dilution) overnight at 4°C[1].
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Quantification: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
This compound represents a promising step forward in the development of novel therapeutics for depression and cognitive disorders. Its multi-target mechanism of action, culminating in the robust enhancement of synaptic plasticity, offers a compelling rationale for its potential clinical efficacy. The experimental protocols detailed in this guide provide a solid foundation for researchers to further investigate the intricate molecular and cellular effects of this compound. Future research should aim to further dissect the specific contributions of the 5-HT1A and sigma-1 receptor pathways to its pro-cognitive and antidepressant effects, and to explore its therapeutic potential in a wider range of neurological and psychiatric conditions characterized by synaptic dysfunction.
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The Emergence of a Multi-Target Antidepressant: An In-depth Technical Guide to the Early Discovery and Synthesis of YL-0919
Abstract
This technical guide provides a comprehensive overview of the early discovery and conceptual synthesis of YL-0919 (also known as Hypidone), a novel investigational antidepressant agent. This compound has garnered significant interest within the neuroscience and psychiatric research communities for its unique multi-target pharmacological profile, which suggests the potential for a more rapid onset of action and an improved side-effect profile compared to conventional antidepressants. This document delves into the scientific rationale behind its design, its complex mechanism of action, a plausible synthetic pathway, and the key preclinical data that underscore its therapeutic potential. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of next-generation therapies for major depressive disorder (MDD).
Introduction: The Rationale for a New Generation of Antidepressants
Major depressive disorder (MDD) remains a leading cause of disability worldwide, with a significant portion of patients exhibiting an inadequate response or delayed therapeutic onset with currently available treatments, such as selective serotonin reuptake inhibitors (SSRIs). This has spurred the development of novel therapeutic strategies. One such strategy involves the simultaneous modulation of multiple targets within the serotonergic system. It has been suggested that combining the properties of an SSRI with 5-HT1A receptor agonism could lead to a more robust and faster-acting antidepressant effect.[1] this compound emerged from a dedicated research program aimed at designing and synthesizing a series of novel compounds to identify a candidate with this dual-action mechanism.[2]
This compound, with the IUPAC name 1-[(1-benzyl-4-hydroxypiperidin-4-yl)methyl]pyridin-2-one, was identified as a promising candidate due to its high affinity and selectivity for both the serotonin transporter (SERT) and the 5-HT1A receptor.[2][3] Subsequent research has further elucidated its complex pharmacology, revealing its activity as a full agonist at the 5-HT6 receptor and an agonist at the Sigma-1 receptor (S1R).[2] This multifaceted mechanism of action is believed to contribute to its potential for rapid antidepressant and anxiolytic effects.[1][2]
Chemical Identity and Properties
| Property | Value | Reference |
| IUPAC Name | 1-[(1-benzyl-4-hydroxypiperidin-4-yl)methyl]pyridin-2-one | [2] |
| Developmental Code | This compound, Hypidone | [2] |
| Molecular Formula | C18H22N2O2 | |
| Molar Mass | 298.38 g/mol | |
| Appearance | White to off-white solid powder | [4] |
| Purity | ≥99% (as reported in studies) | [3][5] |
| Solubility | Soluble in DMSO | [4] |
Plausible Retrosynthetic Analysis and Synthesis Pathway
While detailed, step-by-step synthesis protocols for this compound are proprietary and not publicly available, a plausible synthetic route can be conceptualized based on its chemical structure. Multiple sources confirm that the compound was designed and synthesized by the Department of Medicinal Chemistry at the Beijing Institute of Pharmacology and Toxicology.[1][3] The development of this compound was the outcome of a program focused on creating novel compounds with a dual-action mechanism as a Serotonin Partial Agonist-Reuptake Inhibitor (SPARI).[3]
A logical retrosynthetic analysis of this compound suggests that the molecule can be constructed from two key building blocks: a substituted piperidine derivative and a pyridinone moiety.
Caption: Retrosynthetic analysis of this compound.
Conceptual Synthesis Steps:
The forward synthesis would likely involve the following key transformations:
-
Synthesis of the Piperidine Core: The synthesis would likely commence with the construction of the 1-benzyl-4-hydroxypiperidine-4-carboxaldehyde or a related electrophilic intermediate. This could potentially be achieved from commercially available starting materials through a series of standard organic reactions.
-
Synthesis of the Pyridinone Moiety: 2(1H)-Pyridinone is a commercially available reagent.
-
Coupling Reaction: The final step would involve the coupling of the substituted piperidine intermediate with 2(1H)-pyridinone. This is likely achieved through a nucleophilic substitution reaction where the nitrogen of the pyridinone displaces a leaving group on the piperidine side chain.
Caption: A conceptual workflow for the synthesis of this compound.
Multi-Target Pharmacological Profile and Mechanism of Action
This compound's therapeutic potential is rooted in its ability to engage multiple pharmacological targets.
Dual Action on the Serotonin System
The primary mechanism of action of this compound is its dual activity as a potent serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor.[1]
-
Serotonin Reuptake Inhibition: By blocking the serotonin transporter (SERT), this compound increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. This is a well-established mechanism for antidepressant efficacy.
-
5-HT1A Receptor Partial Agonism: this compound acts as a partial agonist at 5-HT1A receptors. These receptors function as autoreceptors on serotonergic neurons, and their activation leads to a decrease in neuronal firing and serotonin release. As a partial agonist, this compound can modulate this feedback loop, which is hypothesized to contribute to a faster onset of antidepressant effects compared to SSRIs alone.[1]
Caption: Dual-action mechanism of this compound on the serotonin system.
Engagement of Sigma-1 and 5-HT6 Receptors
More recent investigations have revealed that this compound also functions as a Sigma-1 receptor (S1R) agonist and a full agonist at the 5-HT6 receptor.[2]
-
Sigma-1 Receptor Agonism: The S1R is an intracellular chaperone protein implicated in neuroplasticity, neuroprotection, and the modulation of various neurotransmitter systems. Agonism at the S1R is thought to contribute to the antidepressant and anxiolytic effects of some compounds.
-
5-HT6 Receptor Agonism: The role of 5-HT6 receptor agonism in depression is still under investigation, but it is believed to be involved in cognitive function and may offer an additional pathway for therapeutic benefit.
Downstream Signaling Pathways
The multi-target engagement of this compound converges on key intracellular signaling pathways associated with neuroplasticity and cell survival. Notably, this compound has been shown to activate the brain-derived neurotrophic factor (BDNF)-mammalian target of rapamycin (mTOR) signaling pathway.[5] This pathway is crucial for synaptic plasticity, and its activation is a proposed mechanism for the rapid antidepressant effects of drugs like ketamine.[5]
Caption: this compound's effect on the Sigma-1R/BDNF/mTOR neuroplasticity pathway.
Preclinical Efficacy: Key Experimental Data
The antidepressant-like and anxiolytic-like effects of this compound have been demonstrated in a variety of well-established animal models.
In Vitro Receptor Binding and Functional Activity
In vitro assays have confirmed the high affinity of this compound for its primary targets.
| Target | Assay Type | Value (nM) | Reference |
| 5-HT1A Receptor | Binding Affinity (Ki) | 0.19 ± 0.02 | |
| Serotonin Transporter (SERT) | Binding Affinity (Ki) | 0.72 ± 0.10 | |
| Norepinephrine Transporter (NET) | Binding Affinity (Ki) | 650 | |
| Dopamine Transporter (DAT) | Binding Affinity (Ki) | 2652 | |
| 5-HT Uptake (rat synaptosomes) | Inhibition (IC50) | 1.78 ± 0.34 | |
| 5-HT Uptake (hSERT cells) | Inhibition (IC50) | 1.93 ± 0.18 | [3] |
In Vivo Behavioral Models
This compound has demonstrated efficacy in rodent models of depression and anxiety.
-
Forced Swim Test (FST) and Tail Suspension Test (TST): Acute administration of this compound significantly reduced immobility time in both mice and rats in these behavioral despair models, indicative of an antidepressant-like effect.
-
Chronic Unpredictable Stress (CUS) Model: Chronic treatment with this compound reversed depressive-like behaviors, such as anhedonia (measured by the sucrose preference test), in rats subjected to CUS.[3] Furthermore, this compound was found to normalize hyperactivity of the hypothalamic-pituitary-adrenal (HPA) axis in these animals.[3]
-
Novelty-Suppressed Feeding Test (NSFT): this compound demonstrated anxiolytic-like effects by reducing the latency to feed in a novel environment.[3]
Experimental Protocols
While the synthesis protocol is proprietary, pharmacological studies have detailed the methods used to characterize this compound's effects.
Chronic Unpredictable Stress (CUS) Protocol
This protocol is widely used to induce depressive-like behaviors in rodents and assess the efficacy of antidepressants.
-
Acclimation: Male Sprague-Dawley rats are individually housed and acclimated to the facility for at least one week.
-
Stress Regimen: For a period of 5 weeks, rats are subjected to a varying sequence of mild stressors, with one stressor applied each day. Stressors include:
-
24-hour food deprivation
-
24-hour water deprivation
-
Overnight illumination
-
Cage tilt (45°)
-
Soiled cage (200 ml of water in bedding)
-
Forced swimming (4°C for 5 minutes)
-
Stroboscopic illumination
-
-
Drug Administration: this compound or a vehicle control is administered daily throughout the stress period.
-
Behavioral Testing: Following the stress period, a battery of behavioral tests (e.g., sucrose preference test, open field test, novelty-suppressed feeding test) is conducted to assess depressive-like and anxiolytic-like behaviors.
[35S]GTPγS Binding Assay
This assay is used to determine the functional activity (potency and efficacy) of a compound at G-protein coupled receptors, such as the 5-HT1A receptor.
-
Membrane Preparation: Membranes are prepared from rat hippocampal tissue.
-
Incubation: Membranes are incubated with increasing concentrations of this compound in the presence of [35S]GTPγS, GDP, and a suitable buffer.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free [35S]GTPγS.
-
Scintillation Counting: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The data are analyzed to determine the EC50 (potency) and Emax (efficacy) of this compound.
Conclusion and Future Directions
This compound represents a significant advancement in the development of novel antidepressants. Its multi-target profile, particularly its dual action as an SSRI and 5-HT1A partial agonist, combined with its effects on the Sigma-1 receptor and downstream neuroplasticity pathways, provides a strong rationale for its potential as a fast-acting and effective treatment for MDD. The preclinical data are robust and support its continued clinical development. Future research should focus on further elucidating the relative contributions of each of its pharmacological targets to its overall therapeutic effect and on its performance in large-scale clinical trials.
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Chen, X. F., et al. (2013). Antidepressant-like activity of this compound: a novel combined selective serotonin reuptake inhibitor and 5-HT1A receptor agonist. PLoS One, 8(12), e83271. [Link]
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Ran, Y. H., et al. (2018). This compound, a dual 5-HT1A partial agonist and SSRI, produces antidepressant- and anxiolytic-like effects in rats subjected to chronic unpredictable stress. Acta Pharmacologica Sinica, 39(1), 12–23. [Link]
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Zhang, L. M., et al. (2017). Neurochemical and behavioural effects of hypidone hydrochloride (this compound): a novel combined selective 5-HT reuptake inhibitor and partial 5-HT1A agonist. British Journal of Pharmacology, 174(1), 124-137. [Link]
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Li, Y. F., et al. (2018). Hypidone Hydrochloride (this compound) Produces a Fast-Onset Reversal of the Behavioral and Synaptic Deficits Caused by Chronic Stress Exposure. Frontiers in Cellular Neuroscience, 12, 395. [Link]
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A Comprehensive Technical Guide to the Pharmacodynamics of YL-0919 in Rodent Models
This guide provides an in-depth examination of the pharmacodynamic profile of YL-0919 (Hypidone Hydrochloride), a novel multi-target antidepressant candidate. Synthesizing data from foundational in vitro assays to complex in vivo rodent models, this document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's mechanism of action and its effects on neural circuitry and behavior.
Introduction: The Rationale for a Multi-Target Approach
Traditional antidepressants, primarily selective serotonin reuptake inhibitors (SSRIs), are limited by a significant therapeutic lag of several weeks and a lack of efficacy in a substantial portion of patients.[1] This has driven the development of novel agents with multi-faceted mechanisms of action. This compound, with the IUPAC name 1-[(1-benzyl-4-hydroxypiperidin-4-yl)methyl]pyridin-2-one, emerged from a rational drug design program aimed at creating a Serotonin Partial Agonist-Reuptake Inhibitor (SPARI).[1][2] Its unique pharmacology, combining several synergistic actions, positions it as a promising candidate for a fast-onset and potent antidepressant with an improved side-effect profile.[1][2][3]
Core Pharmacological Profile: A Multi-Receptor Engagement Strategy
This compound's primary mechanism involves a dual action on the serotonin system. However, further characterization has revealed a more complex profile, engaging additional targets crucial for neuroplasticity and mood regulation.
-
Serotonin Transporter (SERT) Inhibition : this compound potently inhibits the reuptake of serotonin, a hallmark of SSRIs.[1][4]
-
5-HT1A Receptor Partial Agonism : It acts as a partial agonist at the 5-HT1A receptor.[1][3][4] This is critical, as 5-HT1A autoreceptors on serotonergic neurons can initially limit the efficacy of SSRIs by reducing serotonin release. By directly stimulating these receptors, this compound is hypothesized to bypass this negative feedback loop, contributing to a faster therapeutic onset.
-
Sigma-1 Receptor (σ1R) Agonism : More recent studies have identified this compound as a selective sigma-1 receptor agonist.[5][6][7] The σ1R is a chaperone protein at the mitochondria-endoplasmic reticulum interface that plays a significant role in regulating neuroplasticity, and its activation is linked to antidepressant and cognitive-enhancing effects.[5]
-
5-HT6 Receptor Agonism : The compound also demonstrates full agonist activity at the 5-HT6 receptor, a target implicated in cognitive function.[8][9][10]
Quantitative Pharmacological Data
The following table summarizes the binding affinities and functional potencies of this compound at its key molecular targets, derived from in vitro assays using rodent cortical tissue and recombinant cell lines.
| Target | Assay Type | Value | Reference |
| 5-HT1A Receptor | Binding Affinity (Ki) | 0.19 ± 0.02 nM | [1][2][11] |
| Functional Activity (EC50, [35S]-GTPγS) | 1.20 ± 0.21 nM | [1] | |
| Functional Efficacy (Emax, [35S]-GTPγS) | 85.11% ± 9.70% | [1] | |
| Serotonin Transporter (SERT) | Binding Affinity (Ki) | 0.72 ± 0.10 nM | [1][2][11] |
| 5-HT Uptake Inhibition (IC50, rat synaptosomes) | 1.78 ± 0.34 nM | [1][2] | |
| Norepinephrine Transporter (NET) | Binding Affinity (Ki) | 650 nM | [2] |
| Dopamine Transporter (DAT) | Binding Affinity (Ki) | 2652 nM | [2] |
This data demonstrates high affinity and potency for both SERT and the 5-HT1A receptor, with significantly lower affinity for NET and DAT, indicating a high degree of selectivity for the serotonin system.
In Vivo Pharmacodynamics: From Neurochemistry to Behavior
Rodent models are indispensable for elucidating the functional consequences of this compound's molecular profile. Studies consistently demonstrate its efficacy in reversing stress-induced deficits in behavior and neurobiology.
Neurochemical Effects: Enhancing Serotonergic Tone
In vivo microdialysis in the rat hippocampus provides direct evidence of this compound's impact on neurotransmitter levels.
-
A single administration of this compound (2.5 mg/kg, i.g.) significantly increases extracellular serotonin (5-HT) levels to approximately 407.7% of the basal level.[12] This effect is notably greater than that produced by the conventional SSRI fluoxetine (10 mg/kg).[3][12]
-
The same dose of this compound does not produce significant alterations in extracellular norepinephrine or dopamine levels, confirming its in vivo selectivity.[12]
-
Recent studies using 5-HT fluorescent probes show that a single dose of this compound significantly increases 5-HT levels in the medial prefrontal cortex (mPFC).[7]
Behavioral Pharmacology: Efficacy in Models of Depression and Anxiety
This compound has been extensively validated in a battery of behavioral tests in both mice and rats, demonstrating robust antidepressant and anxiolytic-like properties.
Antidepressant-Like Effects:
-
Forced Swim Test (FST) & Tail Suspension Test (TST) : In these primary screening tests, acute oral administration of this compound significantly reduces immobility time in mice and rats at doses as low as 1.25 mg/kg, an effect indicative of antidepressant activity.[4][13] This effect is blocked by the selective 5-HT1A receptor antagonist WAY-100635, confirming the crucial role of this receptor in its mechanism.[4]
-
Chronic Unpredictable Stress (CUS) Model : This is a more translationally relevant model that induces anhedonia, a core symptom of depression.[14]
-
Rats subjected to 5 weeks of CUS exhibit depressive-like behaviors, including a reduced preference for sucrose solution (anhedonia).[1]
-
Chronic daily treatment with this compound (1.25 and 2.5 mg/kg) significantly reverses this deficit, restoring sucrose preference.[1][15]
-
Crucially, this compound demonstrates a faster onset of action than fluoxetine. In the CUS model, antidepressant-like effects are observed within 3-4 days for this compound, compared to over 10-20 days for fluoxetine.[9][15]
-
-
Novelty-Suppressed Feeding Test (NSFT) : This test assesses anxiety and antidepressant efficacy by measuring the latency of a food-deprived animal to eat in a novel, brightly lit environment. Chronic this compound treatment significantly decreases the latency to feed in stressed rats, further supporting its antidepressant and anxiolytic effects.[1][15]
Anxiolytic-Like Effects:
-
Elevated Plus Maze (EPM) : This test is a standard for assessing anxiety-like behavior.[14][16] this compound (1.25 and 2.5 mg/kg) significantly increases both the percentage of time spent and the number of entries into the open arms of the maze, demonstrating a clear anxiolytic effect.[1]
-
Marble Burying Test : This assay models anxiety and obsessive-compulsive-like repetitive behaviors.[16] Antidepressants are known to reduce the number of marbles buried.[17]
Electrophysiological Correlates: Modulating Prefrontal Cortex Activity
Electrophysiological studies reveal how this compound alters neural circuit function.
-
Chronic this compound administration significantly increases the firing rate of pyramidal neurons in the medial prefrontal cortex (mPFC), a brain region often hypoactive in depression.[8]
-
This increase in excitability is achieved through a disinhibition mechanism: this compound inhibits GABAergic interneurons via activation of 5-HT1A receptors expressed on these cells.[8]
-
Fiber photometry recordings show that this compound treatment (after 3 or 7 days) rapidly and significantly activates 5-HTergic neurons in the dorsal raphe nucleus (DRN).[6] Chemogenetic inhibition of these neurons blocks the antidepressant-like behavioral effects of this compound, confirming that this rapid activation is a key underlying mechanism.[7]
Molecular Mechanisms: Driving Neuroplasticity
The behavioral and electrophysiological effects of this compound are underpinned by its ability to promote synaptic plasticity, primarily through the activation of the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway. Chronic stress is known to decrease BDNF levels and cause neuronal atrophy in the hippocampus and PFC.[1][5]
The BDNF-mTOR Signaling Cascade
This compound treatment robustly activates this critical pathway for synaptogenesis and neuronal survival.
-
Upregulation of BDNF : Chronic this compound administration significantly reverses stress-induced decreases in BDNF protein expression in both the hippocampus and PFC.[1][5][9][15]
-
Activation of mTOR : this compound treatment increases the phosphorylation of the mammalian target of rapamycin (mTOR), a key downstream effector of BDNF.[8][15]
-
Increased Synaptic Proteins : This leads to enhanced expression of crucial pre- and post-synaptic proteins, including synapsin I, postsynaptic density protein 95 (PSD95), and the glutamate receptor subunit GluR1.[5][9][15]
-
Causality : The fast-onset antidepressant effects of this compound are blocked by the mTOR-specific inhibitor rapamycin, demonstrating that activation of this pathway is necessary for its therapeutic action.[15]
Caption: this compound's multi-target action converges on the BDNF/mTOR neuroplasticity pathway.
Structural Neuroplasticity
The molecular changes translate into tangible structural remodeling of neurons.
-
Golgi Staining : Analysis of neuronal morphology reveals that chronic this compound treatment significantly enhances dendritic complexity, increasing the number of dendritic nodes, total dendritic length, and spine density in the pyramidal neurons of the hippocampus and PFC in stress-exposed rats.[1][5][9] This structural enhancement provides a physical basis for improved synaptic communication and function, likely contributing to the reversal of behavioral deficits.
Key Experimental Protocols
Reproducibility and validity are paramount in preclinical pharmacodynamics. The following are standardized, step-by-step protocols for core assays used to characterize this compound.
Protocol 1: Chronic Unpredictable Stress (CUS) Rodent Model
This protocol is designed to induce a depressive-like state, including anhedonia, by exposing animals to a series of mild, unpredictable stressors.[1][14]
-
Animal Housing : Male Sprague-Dawley rats are single-housed to increase the impact of social stressors.
-
Stressor Regimen : For 5 consecutive weeks, animals are subjected to a varying sequence of two different stressors each day. Stressors include:
-
Cage tilt (45°) for 24 hours.
-
Food and water deprivation for 24 hours.
-
Overnight illumination.
-
Forced swimming in cold water (4°C) for 5 minutes.
-
Stroboscopic illumination for 24 hours.
-
Wet cage (200 ml of water in bedding) for 24 hours.
-
Confinement in a restraint tube for 2 hours.
-
-
Drug Administration : Starting from day 22 of the CUS procedure, animals receive daily oral gavage of vehicle, this compound (e.g., 1.25, 2.5 mg/kg), or a positive control like fluoxetine (10 mg/kg) for the remainder of the study.
-
Behavioral Assessment : Anhedonia is assessed weekly using the Sucrose Preference Test (SPT).
-
Acclimation : Animals are habituated to a 1% sucrose solution for 48 hours before the first test.
-
Testing : Following 23 hours of food and water deprivation, animals are presented with two pre-weighed bottles, one containing 1% sucrose solution and the other containing water, for 1 hour.
-
Calculation : Sucrose preference (%) = (Sucrose solution consumed / Total liquid consumed) × 100.
-
-
Validation : A significant decrease in sucrose preference in the vehicle-treated CUS group compared to non-stressed controls validates the model. A reversal of this deficit by the test compound indicates antidepressant-like efficacy.
Caption: Experimental workflow for the Chronic Unpredictable Stress (CUS) model.
Protocol 2: Forced Swim Test (FST)
This is a widely used primary screening test for antidepressant activity based on the principle that antidepressants reduce the adoption of an immobile, "despair-like" posture.[13][14]
-
Apparatus : A transparent glass cylinder (40 cm high, 18 cm diameter) is filled with water (23-25°C) to a depth of 15 cm.
-
Pre-Test Session (Rats) : On day 1, rats are placed in the cylinder for a 15-minute pre-swim session to ensure a stable level of immobility on the test day. This step is often omitted for mice.
-
Drug Administration : 24, 5, and 1 hour before the test session (or as determined by the drug's pharmacokinetics), animals are administered the vehicle, this compound, or a positive control.
-
Test Session : On day 2 (24 hours after the pre-test), animals are placed in the cylinder for a 5-minute swim session. The entire session is recorded by a video camera.
-
Scoring : An observer blinded to the treatment conditions scores the duration of immobility during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep the head above water.
-
Endpoint : A significant reduction in the duration of immobility compared to the vehicle group indicates an antidepressant-like effect.
Conclusion and Future Directions
The pharmacodynamic profile of this compound in rodent models provides a compelling rationale for its development as a next-generation antidepressant. Its multi-target engagement—combining potent SERT inhibition, 5-HT1A partial agonism, and Sigma-1 receptor agonism—synergistically enhances serotonergic neurotransmission and promotes robust neuroplasticity via the BDNF-mTOR pathway. This unique mechanism translates into a behavioral profile characterized by fast-onset antidepressant and anxiolytic efficacy in validated rodent models.
Future research should continue to explore the contribution of the Sigma-1 and 5-HT6 receptor targets to its overall profile, particularly concerning cognitive enhancement and potential therapeutic benefits in disorders with cognitive deficits. Further investigation into its effects on specific neural circuits, such as the DRN-mPFC pathway, using advanced techniques like optogenetics and in vivo calcium imaging, will continue to refine our understanding of how this promising compound achieves its rapid therapeutic effects.
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Njung'e, K., & Handley, S. L. (2008). Neurochemical responses to antidepressants in the prefrontal cortex of mice and their efficacy in preclinical models of anxiety-like and depression-like behavior: a comparative and correlational study. Psychopharmacology, 197(4), 567-580. [Link]
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Zhang, L., Wang, Y., Ran, Y., Hu, X., Zhao, N., Liu, H., Li, Y., & Zhang, Y. (2017). The faster-onset antidepressant effects of hypidone hydrochloride (this compound). Psychopharmacology, 234(23-24), 3545-3555. [Link]
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Chen, C., Qin, L., Wang, Y., Ran, Y., Zhang, L., & Zhang, Y. (2014). Antidepressant-like activity of this compound: a novel combined selective serotonin reuptake inhibitor and 5-HT1A receptor agonist. Acta Pharmacologica Sinica, 35(5), 577-584. [Link]
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Reisine, T., & Soubrie, P. (1982). Neurochemical and behavioral correlates of antidepressant drug action. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 6(4-6), 373-380. [Link]
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Zhang, L., Wang, Y., Hu, X., Ran, Y., Zhao, N., Liu, H., Li, Y., & Zhang, Y. (2021). Anti-PTSD Effects of Hypidone Hydrochloride (this compound): A Novel Combined Selective 5-HT Reuptake Inhibitor/5-HT1A Receptor Partial Agonist/5-HT6 Receptor Full Agonist. Frontiers in Pharmacology, 12, 624584. [Link]
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Foundational Research on the Molecular Targets of YL-0919: A Technical Guide
Introduction
Hypidone hydrochloride (YL-0919) is a novel psychoactive compound currently under clinical investigation, distinguished by its multi-target engagement profile and its potential to elicit a rapid-onset antidepressant effect.[1][2] Unlike traditional selective serotonin reuptake inhibitors (SSRIs), this compound's mechanism of action is multifaceted, offering a promising new avenue for treating major depressive disorder (MDD), post-traumatic stress disorder (PTSD), and associated cognitive deficits.[2][3][4] This technical guide provides an in-depth exploration of the foundational research that has elucidated the primary molecular targets of this compound. We will dissect the experimental methodologies used to characterize its binding and functional activity, trace its impact on downstream signaling cascades, and outline its influence on neural circuit dynamics. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's core pharmacology.
Part 1: Primary Target Engagement & Characterization
The therapeutic profile of this compound is rooted in its simultaneous and potent interaction with multiple key proteins in the central nervous system. This section details the identification and functional validation of these primary targets.
The Serotonergic Core: Dual Action on SERT and 5-HT1A Receptors
The foundational mechanism of this compound is its dual activity within the serotonin system, combining selective serotonin reuptake inhibition (SSRI) with partial agonism at the 5-HT1A receptor.[5] This combination is hypothesized to produce a more robust and potentially faster therapeutic response than targeting either mechanism alone.[6] The SSRI component increases synaptic serotonin levels, while the 5-HT1A partial agonism is thought to mitigate some of the initial side effects of increased serotonin and contribute directly to anxiolytic and antidepressant effects.[7][8]
Binding Affinity and Functional Potency
In vitro assays have established this compound's high affinity and potency at both the serotonin transporter (SERT) and the 5-HT1A receptor. These quantitative measures are crucial for understanding the compound's pharmacological profile.[6][7]
| Target | Parameter | Value (nmol/L) | Assay Type | Source |
| Serotonin Transporter (SERT) | Ki | 0.72 ± 0.10 | Radioligand Binding | [7] |
| IC50 (hSERT HEK293 cells) | 1.93 ± 0.18 | [3H]5-HT Uptake | [7] | |
| IC50 (rat frontal cortex) | 1.78 ± 0.34 | [3H]5-HT Uptake | [7] | |
| 5-HT1A Receptor | Ki | 0.19 ± 0.02 | Radioligand Binding | [7][9] |
| EC50 | 1.20 ± 0.21 | [35S]-GTPγS Binding | [7] | |
| Emax (% of full agonist 8-OH-DPAT) | 85.11% ± 9.70% | [35S]-GTPγS Binding | [7] |
Experimental Protocol: [3H]5-HT Uptake Assay
This assay quantifies a compound's ability to inhibit the reuptake of serotonin into presynaptic neurons or cells expressing the serotonin transporter.
-
Preparation: Human embryonic kidney (HEK293) cells stably transfected with the human SERT (hSERT) are cultured and harvested. Alternatively, rat cortical synaptosomes can be prepared from brain tissue.
-
Incubation: A fixed concentration of radiolabeled serotonin ([3H]5-HT) is incubated with the prepared cells or synaptosomes in the presence of varying concentrations of the test compound (this compound).
-
Reaction Termination: After a defined incubation period, the uptake process is terminated by rapid filtration through glass fiber filters, trapping the cells/synaptosomes while allowing the unbound [3H]5-HT to be washed away.
-
Quantification: The radioactivity retained on the filters, which corresponds to the amount of [3H]5-HT taken up by the cells, is measured using a scintillation counter.
-
Analysis: The data are plotted as the percentage of inhibition versus the log concentration of this compound. The IC50 value, the concentration at which 50% of serotonin uptake is inhibited, is calculated using non-linear regression analysis.
Experimental Protocol: [35S]-GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors (GPCRs), such as the 5-HT1A receptor. Agonist binding to the receptor promotes the exchange of GDP for GTP on the associated G-protein. Using a non-hydrolyzable GTP analog, [35S]-GTPγS, allows for the quantification of this activation.
-
Membrane Preparation: Membranes are prepared from rat hippocampal tissue, which is rich in 5-HT1A receptors.
-
Incubation: The membranes are incubated in a buffer containing GDP, varying concentrations of the test compound (this compound), and a fixed concentration of [35S]-GTPγS.
-
Binding: Agonist binding to the 5-HT1A receptor stimulates the binding of [35S]-GTPγS to the Gα subunit of the G-protein.
-
Termination and Filtration: The reaction is stopped by rapid filtration, separating the membrane-bound [35S]-GTPγS from the unbound radioligand.
-
Quantification: The radioactivity on the filters is measured via liquid scintillation counting.
-
Analysis: The specific binding is plotted against the log concentration of this compound to generate a dose-response curve, from which the EC50 (potency) and Emax (efficacy relative to a full agonist) are determined.[7][10]
Experimental Protocol: Western Blotting for Signaling Proteins
This technique is used to detect and quantify specific proteins (e.g., pCREB, BDNF, pmTOR) in tissue samples.
-
Sample Preparation: Hippocampal or prefrontal cortex tissue is dissected from control and this compound-treated animals. The tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration of each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein (e.g., anti-pCREB). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, which reacts with the enzyme to produce light. The light is captured on X-ray film or with a digital imager.
-
Analysis: The intensity of the bands is quantified using densitometry software. Target protein levels are typically normalized to a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
Systems-Level Effects on Neural Circuits
The molecular changes induced by this compound translate into functional alterations at the circuit level, primarily within the prefrontal cortex and its connections.
-
Enhanced Neuroplasticity: Consistent with the upregulation of BDNF and synaptic proteins, Golgi staining of neurons in the hippocampus and prefrontal cortex of this compound-treated rats reveals significant increases in dendritic complexity, including greater dendritic length, more dendritic nodes, and higher spine density. [3][7]This structural remodeling is a physical manifestation of enhanced synaptic plasticity.
-
Modulation of Prefrontal Cortex Excitability: this compound enhances the overall excitability of the medial prefrontal cortex (mPFC) through a sophisticated mechanism of neural disinhibition. [11][12]Electrophysiological recordings show that this compound preferentially inhibits inhibitory GABAergic interneurons via its action on 5-HT1A receptors. This reduces the inhibitory tone on pyramidal (excitatory) neurons, leading to their disinhibition and an overall increase in mPFC output. [11]* Rapid Activation of the Serotonergic Source: A key finding explaining this compound's rapid action is its ability to quickly activate 5-HTergic neurons in the dorsal raphe nucleus (DRN), the primary source of serotonin in the forebrain. [1][13]In vivo fiber photometry experiments demonstrate that this activation occurs within days of treatment, a stark contrast to traditional SSRIs. [1][14]This effect is mediated by its agonism at the sigma-1 receptor and can be blocked by a sigma-1 antagonist. [1][13]This rapid activation of the serotonin system bypasses the typical delay seen with SSRIs, which often initially decrease firing rates due to autoreceptor activation.
Part 3: Integrated Mechanism of Action and Therapeutic Potential
The foundational research on this compound converges to paint a picture of a highly integrated mechanism of action. It is not merely a combination of independent effects but a synergistic process.
-
Initial Event: this compound simultaneously inhibits serotonin reuptake at SERT and acts as a partial agonist at pre- and post-synaptic 5-HT1A receptors.
-
Rapid Activation: Concurrently, its agonist activity at sigma-1 receptors rapidly increases the firing rate of 5-HT neurons in the DRN.
-
Synergistic 5-HT Increase: This rapid neuronal activation, combined with reuptake blockade, leads to a significant and immediate increase in synaptic serotonin levels in key brain regions like the mPFC and hippocampus.
-
Circuit Modulation: The increased serotonin, acting on 5-HT1A receptors on GABAergic interneurons in the mPFC, causes a disinhibition of pyramidal neurons, enhancing cortical excitability.
-
Molecular Cascade: Over days, the sustained receptor engagement activates downstream mTOR and BDNF signaling pathways.
-
Structural Plasticity: This molecular cascade promotes the synthesis of synaptic proteins, leading to increased dendritic complexity and spine density.
-
Behavioral Outcome: The combination of immediate neurotransmitter and circuit modulation with subsequent structural plasticity results in a rapid and sustained antidepressant, anxiolytic, and pro-cognitive behavioral response.
Conclusion
The foundational research into this compound has characterized it as a multi-target agent with a unique and compelling pharmacological profile. Its core identity as a dual SSRI and 5-HT1A partial agonist is augmented by functionally significant agonism at 5-HT6 and sigma-1 receptors. This multi-pronged approach—rapidly boosting serotonergic output via sigma-1 agonism, modulating cortical circuits through 5-HT1A receptors, and promoting long-term structural plasticity via BDNF/mTOR signaling—provides a strong mechanistic basis for its observed rapid-onset antidepressant, anxiolytic, and pro-cognitive effects in preclinical models. This in-depth understanding of its targets is essential for guiding its ongoing clinical development and for identifying patient populations most likely to benefit from this novel therapeutic strategy.
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Ran, Y., Hu, X., Wang, Y., Zhao, N., Zhang, L., Liu, H., Li, Y., & Chen, N. (2017). This compound, a dual 5-HT1A partial agonist and SSRI, produces antidepressant- and anxiolytic-like effects in rats subjected to chronic unpredictable stress. Acta Pharmacologica Sinica. [Link]
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Ran, Y., Hu, X., Wang, Y., Zhao, N., Zhang, L., Liu, H., Li, Y., & Chen, N. (2017). This compound, a dual 5-HT1A partial agonist and SSRI, produces antidepressant- and anxiolytic-like effects in rats subjected to chronic unpredictable stress. PubMed. [Link]
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Zhang, L., Wang, Y., Liu, H., Zhao, N., Chen, H., Xue, R., Xu, X., Jin, Z., Li, Y., & Chen, N. (2017). Neurochemical and behavioural effects of hypidone hydrochloride (this compound): a novel combined selective 5-HT reuptake inhibitor and partial 5-HT1A agonist. British Journal of Pharmacology. [Link]
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Sun, J., Liu, H., Zhang, L., Wang, Y., Zhao, N., Ran, Y., Li, Y., & Chen, N. (2019). Hypidone Hydrochloride (this compound) Produces a Fast-Onset Reversal of the Behavioral and Synaptic Deficits Caused by Chronic Stress Exposure. Frontiers in Pharmacology. [Link]
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Yin, Y., Tian, C., Fang, X., Shang, C., Zhang, L., Xu, Q., Li, Y., & Chen, J. (2022). Hypidone Hydrochloride (this compound), a Sigma-1 Receptor Agonist, Improves Attention by Increasing BDNF in mPFC. International Journal of Molecular Sciences. [Link]
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Yin, Y., Tian, C., Fang, X., Shang, C., Zhang, L., Xu, Q., Li, Y., & Chen, J. (2022). Hypidone Hydrochloride (this compound), a Sigma-1 Receptor Agonist, Improves Attention by Increasing BDNF in mPFC. PubMed Central. [Link]
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Ren, J., Liu, W., Zhang, L., Yuan, J., Yang, Y., Zhang, X., Li, Y., & Chen, J. (2024). The role of 5-HTergic neuron activation in the rapid antidepressant-like effects of hypidone hydrochloride (this compound) in mice. Frontiers in Pharmacology. [Link]
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YL-0919: A Comprehensive Technical Guide to its Impact on Neuronal Architecture
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of YL-0919, a novel psychoactive compound, and its profound effects on the structural plasticity of the central nervous system. We will delve into the molecular mechanisms underpinning its action and provide detailed, field-proven protocols for investigating its impact on neuronal architecture. This document is intended to serve as a practical resource for researchers seeking to understand and harness the therapeutic potential of this compound and similar compounds.
I. Introduction: The Rationale for this compound
Major Depressive Disorder (MDD) and other stress-related psychiatric conditions are characterized by significant functional and structural alterations in the brain.[1] Chronic stress, a major contributing factor to these disorders, is known to induce neuronal atrophy in key brain regions like the hippocampus and prefrontal cortex (PFC), leading to a reduction in dendritic complexity and spine density.[1][2] These structural deficits are believed to underlie the cognitive and emotional impairments observed in patients.
This compound, also known as hypidone hydrochloride, has emerged as a promising therapeutic agent with a unique dual-action mechanism. It functions as both a partial agonist of the serotonin 5-HT1A receptor and a selective serotonin reuptake inhibitor (SSRI).[1][3][4] This combined activity is thought to produce a more robust and potentially faster-acting antidepressant and anxiolytic effect compared to traditional SSRIs alone.[4][5][6] This guide will focus on the tangible, structural changes this compound elicits at the neuronal level, providing a framework for its investigation.
II. Core Mechanism of Action: A Two-Pronged Approach to Neuronal Remodeling
The therapeutic efficacy of this compound in reversing stress-induced behavioral deficits is intrinsically linked to its ability to remodel neuronal architecture. This is achieved through a synergistic mechanism that enhances serotonergic neurotransmission and activates critical intracellular signaling pathways.
A. Synergistic Serotonergic Modulation
As an SSRI, this compound blocks the serotonin transporter (SERT), increasing the synaptic concentration of serotonin.[4] Simultaneously, its partial agonism at the 5-HT1A receptor provides a direct modulatory effect on neuronal activity.[4] This dual engagement of the serotonergic system is crucial for initiating the downstream signaling cascades that drive structural plasticity.[7] Specifically, this compound has been shown to preferentially activate 5-HT1A receptors on GABAergic interneurons, leading to their inhibition.[7] This disinhibition of pyramidal neurons in regions like the medial prefrontal cortex (mPFC) enhances their excitability and creates a permissive environment for structural changes.[7]
B. The BDNF-mTOR Signaling Cascade: The Engine of Structural Plasticity
A central pillar of this compound's effect on neuronal architecture is its ability to upregulate the Brain-Derived Neurotrophic Factor (BDNF) and activate the mammalian target of rapamycin (mTOR) signaling pathway.[1][8][9][10] Chronic stress is known to suppress BDNF levels, contributing to neuronal atrophy.[1] this compound treatment has been demonstrated to reverse this deficit, significantly increasing the expression of BDNF in the hippocampus and PFC.[1][2][11]
This elevation in BDNF triggers the activation of the mTOR signaling cascade, a key regulator of protein synthesis required for dendritic branching and spine formation.[7][8] The activation of this pathway leads to an increased expression of crucial synaptic proteins, including:
-
Synapsin I: A presynaptic protein involved in neurotransmitter release.[8]
-
Postsynaptic Density Protein 95 (PSD95): A scaffolding protein critical for the structure and function of excitatory synapses.[8]
-
GluA1: A subunit of the AMPA receptor, essential for synaptic transmission and plasticity.[2][11]
The coordinated upregulation of these proteins provides the molecular building blocks necessary for the observed enhancements in dendritic complexity and spine density.
III. Quantifiable Impact on Neuronal Morphology
The structural changes induced by this compound are not merely theoretical; they are quantifiable and have been consistently observed in preclinical studies. These changes provide a robust set of endpoints for evaluating the efficacy of this compound and similar compounds.
| Morphological Parameter | Brain Region(s) | Effect of this compound Treatment | Reference(s) |
| Total Dendritic Length | Hippocampus, Prefrontal Cortex | Significantly Increased | [1][2] |
| Number of Dendritic Nodes/Branches | Hippocampus, Prefrontal Cortex | Significantly Increased | [1][2] |
| Dendritic Spine Density | Prefrontal Cortex | Significantly Increased | [2] |
These data underscore the potent neuroplastic effects of this compound, demonstrating its ability to reverse stress-induced atrophy and promote a more complex and interconnected neuronal network.
IV. Experimental Protocols for Assessing Neuronal Architecture
To facilitate further research into the effects of this compound, this section provides detailed, step-by-step protocols for key experiments. These protocols are designed to be self-validating and are based on established methodologies in the field.
A. Animal Model of Chronic Stress
A robust and reproducible animal model of stress is fundamental to studying the restorative effects of this compound. The Chronic Unpredictable Stress (CUS) model is widely used and effectively induces behavioral and neuronal changes relevant to depression.[1]
Protocol: Chronic Unpredictable Stress (CUS) in Rats
-
Animal Housing: House male Sprague-Dawley rats individually in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water, except during specific stressor periods.
-
Stressor Regimen: For 5 consecutive weeks, expose the rats to a varied sequence of mild stressors, with one stressor applied daily. To ensure unpredictability, the order and type of stressors should be randomized.
-
Example Stressors:
-
24-hour food deprivation
-
24-hour water deprivation
-
45° cage tilt for 24 hours
-
Overnight illumination
-
Forced swimming in 15°C water for 5 minutes
-
Stroboscopic illumination for 24 hours
-
Soiled cage (200 ml of water in sawdust bedding) for 24 hours
-
-
-
Control Group: A control group of rats should be housed under identical conditions but not exposed to the stressors.
-
Drug Administration: During the 5-week stress period, administer this compound (e.g., 1.25 and 2.5 mg/kg) or a vehicle control orally once daily.[1] A positive control, such as fluoxetine (10 mg/kg), can also be included.[1]
-
Behavioral Validation: At the end of the stress period, validate the model using behavioral tests such as the Sucrose Preference Test (for anhedonia) and the Open Field Test (for locomotor activity).[3]
B. Visualization and Quantification of Neuronal Morphology: Golgi Staining
Golgi staining is the gold standard for visualizing the complete morphology of individual neurons, including their dendritic arbors and spines.
Protocol: Golgi-Cox Staining and Analysis
-
Tissue Preparation: Following the CUS protocol, deeply anesthetize the animals and perfuse transcardially with saline. Rapidly remove the brains and immerse them in a Golgi-Cox solution (a mixture of potassium dichromate, mercuric chloride, and potassium chromate) in the dark for 14 days.
-
Sectioning: Transfer the brains to a 30% sucrose solution for cryoprotection. Once sunk, section the brains at a thickness of 100-200 µm using a vibratome. The hippocampus and PFC are key regions of interest.
-
Staining and Mounting: Mount the sections on gelatin-coated slides. Develop the stain by immersing the slides in ammonium hydroxide, followed by a rinse in distilled water and fixation in a rapid photographic fixer. Dehydrate the sections through a graded series of ethanol, clear with xylene, and coverslip.
-
Microscopy and Tracing:
-
Visualize the impregnated pyramidal neurons in the CA1 or CA3 region of the hippocampus or layer V of the PFC using a bright-field microscope (e.g., at 20x and 100x magnification).
-
Select well-impregnated neurons with minimal overlap with neighboring cells for analysis.
-
Trace the dendritic arbors using a camera lucida or, more commonly, specialized neuron tracing software (e.g., Neurolucida, or open-source options like NeuronJ or the Simple Neurite Tracer plugin for ImageJ/Fiji).[12][13]
-
-
Morphometric Analysis: Quantify the following parameters:
-
Total Dendritic Length: The sum of the lengths of all dendritic branches.
-
Number of Dendritic Branches/Nodes: The total count of dendritic bifurcations.
-
Sholl Analysis: A method to assess dendritic complexity by counting the number of dendritic intersections with a series of concentric circles centered on the soma.
-
Dendritic Spine Density: Count the number of spines along a defined length of a dendritic segment (e.g., 10 µm) on second or third-order dendrites.[2]
-
C. Molecular Analysis: Western Blotting for Synaptic Proteins
To correlate the observed structural changes with molecular alterations, Western blotting can be used to quantify the expression of key synaptic proteins.
Protocol: Western Blotting for BDNF, Synapsin I, and PSD95
-
Tissue Homogenization: Dissect the hippocampus and PFC from a separate cohort of animals from the CUS study. Homogenize the tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel via SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against BDNF, Synapsin I, PSD95, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Quantification: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensity using densitometry software (e.g., ImageJ) and normalize the expression of the target proteins to the loading control.
V. Conclusion and Future Directions
This compound represents a significant advancement in the development of therapeutics for stress-related disorders. Its dual-action mechanism, which potently enhances serotonergic neurotransmission and activates the BDNF-mTOR signaling pathway, translates into robust and quantifiable improvements in neuronal architecture. The compound's ability to reverse the detrimental effects of chronic stress on dendritic complexity and spine density provides a compelling biological basis for its antidepressant and anxiolytic effects.
The protocols outlined in this guide provide a comprehensive framework for the preclinical evaluation of this compound and other neuroplasticity-promoting agents. Future research should focus on elucidating the precise temporal dynamics of these structural changes and exploring the role of other signaling pathways that may contribute to this compound's therapeutic profile. By combining rigorous behavioral, morphological, and molecular analyses, the scientific community can continue to unravel the complexities of neuronal remodeling and pave the way for novel and more effective treatments for psychiatric disorders.
References
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This compound, a dual 5-HT1A partial agonist and SSRI, produces antidepressant- and anxiolytic-like effects in rats subjected to chronic unpredictable stress. PubMed Central. [Link]
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This compound, a dual 5-HT1A partial agonist and SSRI, produces antidepressant- and anxiolytic-like effects in rats subjected to chronic unpredictable stress. PubMed. [Link]
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Antidepressant-Like Activity of this compound: A Novel Combined Selective Serotonin Reuptake Inhibitor and 5-HT1A Receptor Agonist. PLOS One. [Link]
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New monoamine antidepressant, hypidone hydrochloride (this compound), enhances the excitability of medial prefrontal cortex in mice via a neural disinhibition mechanism. PMC - NIH. [Link]
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Anti-PTSD Effects of Hypidone Hydrochloride (this compound): A Novel Combined Selective 5-HT Reuptake Inhibitor/5-HT1A Receptor Partial Agonist/5-HT6 Receptor Full Agonist. Frontiers in Pharmacology. [Link]
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Fig. 1 this compound treatment produced antidepressant effects and increased... ResearchGate. [Link]
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This compound promotes dendritic plasticity and improves the expression of... ResearchGate. [Link]
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Anti-PTSD Effects of Hypidone Hydrochloride (this compound): A Novel Combined Selective 5-HT Reuptake Inhibitor/5-HT1A Receptor Partial Agonist/5-HT6 Receptor Full Agonist. PubMed. [Link]
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Neurochemical and behavioural effects of hypidone hydrochloride (this compound): a novel combined selective 5-HT reuptake inhibitor and partial 5-HT1A agonist. PubMed. [Link]
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Neurochemical and behavioural effects of hypidone hydrochloride (YL‐0919): a novel combined selective 5‐HT reuptake inhibitor and partial 5‐HT1A agonist. NIH. [Link]
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Hypidone Hydrochloride (this compound) Produces a Fast-Onset Reversal of the Behavioral and Synaptic Deficits Caused by Chronic Stress Exposure. PubMed Central. [Link]
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Protocol for morphometric analysis of neurons derived from human pluripotent stem cells. PMC - NIH. [Link]
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Protocol for neuron tracing and analysis of dendritic structures from noisy microscopy images using Neuronalyzer. PMC - NIH. [Link]
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The role of 5-HTergic neuron activation in the rapid antidepressant-like effects of hypidone hydrochloride (this compound) in mice. Frontiers in Pharmacology. [Link]
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The faster-onset antidepressant effects of hypidone hydrochloride (this compound) | Request PDF. ResearchGate. [Link]
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basic research into YL-0919's fast-onset antidepressant effects
An In-Depth Technical Guide to the Fast-Onset Antidepressant Mechanisms of YL-0919
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Major Depressive Disorder (MDD) presents a significant global health burden, exacerbated by the therapeutic lag of several weeks to months associated with standard treatments like Selective Serotonin Reuptake Inhibitors (SSRIs). This delay poses a critical risk to patients. This compound (hypidone hydrochloride) is an investigational drug candidate engineered to address this unmet need. Preclinical evidence robustly demonstrates that this compound produces antidepressant-like effects in animal models within 3-7 days, a stark contrast to the 3-4 weeks required for conventional SSRIs like fluoxetine.[1][2][3] This guide provides a detailed technical exploration of the core neurobiological mechanisms underpinning this compound's rapid action. We dissect its multi-target pharmacological profile, focusing on four interconnected pillars: (1) synergistic serotonergic modulation that bypasses the typical SSRI therapeutic delay, (2) a disinhibition mechanism within the medial prefrontal cortex (mPFC) that rapidly enhances neural excitability, (3) potent and swift activation of the BDNF-mTOR signaling cascade to promote synaptogenesis, and (4) the novel contribution of Sigma-1 receptor agonism. This document synthesizes field-proven insights and provides detailed experimental protocols to offer a comprehensive resource for professionals in neuropsychopharmacology and drug development.
Introduction: Overcoming the Therapeutic Lag
The delayed onset of action for most monoamine-based antidepressants is a primary clinical challenge.[4] This lag is often attributed to the initial, counter-therapeutic activation of somatodendritic 5-HT1A autoreceptors on serotonin neurons in the dorsal raphe nucleus (DRN), which temporarily reduces serotonin release.[5] A key strategy in modern antidepressant development is to design molecules that can circumvent this "autoreceptor brake."
This compound emerges from this strategy as a novel, multi-target compound. Its unique pharmacological signature is central to its rapid efficacy.
Pharmacological Profile of this compound:
-
Selective Serotonin Reuptake Inhibitor (SSRI): Blocks the serotonin transporter (SERT), increasing synaptic serotonin levels. It exhibits high affinity for SERT with a Ki of 0.72 ± 0.10 nmol/L and an IC50 of 1.78 ± 0.34 nmol/L for 5-HT uptake inhibition in the rat frontal cortex.[6]
-
5-HT1A Receptor Partial Agonist: Directly stimulates 5-HT1A receptors, a key feature for its rapid onset. It shows very high affinity for the 5-HT1A receptor with a Ki of 0.19 ± 0.02 nmol/L.[6][7]
-
Sigma-1 (σ1) Receptor Agonist: More recent investigations have identified this compound as a selective sigma-1 receptor agonist, a mechanism implicated in neuroplasticity and rapid antidepressant responses.[8][9][10]
-
5-HT6 Receptor Agonist: This action may contribute to procognitive effects, which are often desired in the treatment of depression.[4][11]
This guide will now deconstruct how these properties converge to produce a fast-acting antidepressant profile.
Core Mechanism 1: Rapid Activation of the Serotonergic System
The foundational hypothesis for this compound's rapid action is that its dual role as an SSRI and 5-HT1A partial agonist provides a synergistic effect. While SSRI action increases synaptic serotonin, the concomitant 5-HT1A agonism is thought to prevent or rapidly overcome the initial feedback inhibition of DRN neurons.
Evidence & Causality: Studies using fiber photometry to measure neural activity in live animals have shown that this compound treatment (for 3 or 7 days) significantly activates serotonin (5-HT) neurons in the DRN.[2][12] This is a critical distinction from traditional SSRIs, which can initially suppress DRN firing. This rapid activation leads to a significant and immediate increase in 5-HT levels in the medial prefrontal cortex (mPFC), a key brain region for mood regulation.[12][13] Chemogenetic inhibition of these specific DRN neurons completely blocks the antidepressant-like effects of this compound, confirming that their rapid activation is the primary mechanism for its fast onset.[10][12]
Experimental Workflow: Assessing DRN Neuron Activity and mPFC Serotonin Release
The following workflow is designed to validate the rapid impact of a compound like this compound on the primary serotonin circuit.
Caption: Workflow for validating rapid serotonergic system activation.
Protocol 1: Fiber Photometry in the Dorsal Raphe Nucleus
This protocol provides a method to measure the real-time activity of a specific neuronal population in a freely moving animal.
-
Viral Vector Injection: Anesthetize the mouse and place it in a stereotaxic frame. Inject an adeno-associated virus (AAV) carrying a Cre-dependent GCaMP6s (a calcium indicator) into the DRN of a SERT-Cre mouse line. This ensures GCaMP6s is expressed only in serotonin neurons.
-
Optical Fiber Implantation: In the same surgery, implant a 200 µm diameter optical fiber just dorsal to the injection site. Secure the fiber to the skull with dental cement.
-
Recovery: Allow the animal to recover for at least 3 weeks to ensure robust viral expression.
-
Habituation: Habituate the animal to the fiber optic patch cord connection for several days before the experiment.
-
Drug Administration: Administer this compound (e.g., 2.5 mg/kg, oral gavage) or a vehicle control.
-
Data Recording: Connect the animal to the fiber photometry rig. Record the fluorescence signal (470 nm excitation for calcium-dependent signal, 410 nm for calcium-independent isosbestic control) for a baseline period and for at least 60 minutes post-administration.
-
Data Analysis: Correct the GCaMP signal for motion artifacts using the isosbestic control signal. Calculate the change in fluorescence (ΔF/F) to quantify changes in neuronal activity from baseline.
Core Mechanism 2: Rapid Disinhibition of the Medial Prefrontal Cortex
Chronic stress is known to cause hypoactivity of the mPFC, a region critical for executive function and emotional regulation.[4] this compound rapidly reverses this deficit not by directly exciting pyramidal (output) neurons, but by inhibiting the inhibitory neurons that control them. This "disinhibition" is a powerful mechanism for restoring cortical function.
Evidence & Causality: Electrophysiological studies on mPFC brain slices provide direct evidence for this mechanism.[4][14]
-
Application of this compound significantly decreases the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs) onto pyramidal neurons.
-
Concurrently, it increases the frequency of spontaneous excitatory postsynaptic currents (sEPSCs) .
-
Direct recordings from GABAergic interneurons (identified using GAD67-GFP transgenic mice) show that this compound significantly inhibits their excitability (i.e., reduces their firing rate).[4]
-
This inhibitory effect on GABAergic neurons is blocked by the selective 5-HT1A receptor antagonist WAY-100635, confirming that the disinhibition is mediated by this compound's action on 5-HT1A receptors located on these interneurons.[4][14]
Signaling Pathway: The mPFC Disinhibition Circuit
Caption: this compound-mediated disinhibition of mPFC pyramidal neurons.
Protocol 2: Whole-Cell Patch-Clamp Recording in mPFC Slices
This protocol allows for the direct measurement of synaptic currents and neuronal excitability.
-
Slice Preparation: Acutely prepare coronal brain slices (300 µm thick) containing the mPFC from adult mice. Maintain slices in artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.
-
Neuron Identification: Using a microscope with DIC optics, identify pyramidal neurons in layer V of the mPFC based on their characteristic morphology.
-
Recording sIPSCs:
-
Perform whole-cell voltage-clamp recordings from pyramidal neurons.
-
Hold the neuron at 0 mV to isolate GABA-A receptor-mediated sIPSCs.
-
Record a stable baseline for 5-10 minutes.
-
Bath-apply this compound (e.g., 1-10 µM) and record for another 15-20 minutes.
-
-
Recording sEPSCs:
-
Hold the neuron at -70 mV to isolate AMPA receptor-mediated sEPSCs.
-
Follow the same baseline and drug application procedure as for sIPSCs.
-
-
Data Analysis: Use software like Clampfit to detect and analyze synaptic events. Compare the frequency and amplitude of sIPSCs and sEPSCs before and after this compound application. A significant decrease in sIPSC frequency and an increase in sEPSC frequency would validate the disinhibition hypothesis.
Core Mechanism 3: Rapid Synaptogenesis via BDNF-mTOR Signaling
A hallmark of depression and chronic stress is the atrophy of neurons in the hippocampus and PFC, characterized by a loss of dendritic spines and synaptic connections.[15] Fast-acting antidepressants like ketamine, and now this compound, are believed to work by rapidly reversing these structural deficits. The brain-derived neurotrophic factor (BDNF) and mammalian target of rapamycin (mTOR) signaling pathway is central to this process of synaptogenesis.
Evidence & Causality: Within just 5 days of treatment in chronically stressed rats, this compound reverses deficits in key markers of synaptic plasticity.[1][15]
-
Protein Expression: Western blot analysis shows that this compound treatment significantly increases the expression of BDNF, phosphorylated mTOR (the active form), and key synaptic proteins including the presynaptic marker synapsin I and the postsynaptic density protein PSD-95 in both the hippocampus and PFC.[1][15][16]
-
Structural Plasticity: Golgi-Cox staining reveals that this compound treatment increases the dendritic complexity (total length and number of branches) of pyramidal neurons in these regions.[1][6][11]
-
Causal Link: The antidepressant and synaptogenic effects of this compound are blocked by the direct administration of rapamycin, an mTOR inhibitor.[15][17] This crucial experiment establishes that the activation of the mTOR pathway is not just a correlation but is necessary for the rapid behavioral effects of this compound.
Signaling Pathway: this compound-Induced Synaptogenesis
Caption: The BDNF-mTOR pathway mediating this compound's synaptogenic effects.
Protocol 3: Western Blotting for Synaptic and Signaling Proteins
This protocol quantifies changes in protein expression in brain tissue.
-
Tissue Collection: Following behavioral experiments, euthanize animals and rapidly dissect the hippocampus and mPFC on ice.
-
Homogenization: Homogenize the tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a 10-12% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., anti-BDNF, anti-p-mTOR, anti-mTOR, anti-PSD-95, anti-synapsin I, and a loading control like anti-β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantification: Densitometrically quantify the band intensities and normalize them to the loading control.
Core Mechanism 4: The Role of the Sigma-1 Receptor
While initially characterized by its serotonergic activity, recent evidence has highlighted this compound's function as a sigma-1 (σ1) receptor agonist.[10][13] The σ1 receptor is an intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane, which plays a key role in regulating neuronal function and plasticity.
Evidence & Causality:
-
This compound's rapid antidepressant-like effects in behavioral tests (e.g., Tail Suspension Test) are negated by pretreatment with a selective σ1 receptor antagonist, BD1047.[10] This provides strong evidence for the direct involvement of this receptor.
-
The σ1 receptor has been specifically implicated in the BDNF-enhancing effects of this compound. Studies show that this compound increases BDNF synthesis in primary astrocytes, and this effect is blocked when the astrocytic σ1 receptor is knocked down.[9] This suggests that this compound may act on glial cells to promote the release of neurotrophic factors that then support neuronal health and plasticity.
This glial-neuronal interaction mediated by the σ1 receptor represents a novel and exciting dimension of this compound's mechanism, distinguishing it further from purely neuron-centric antidepressants.
Integrated Preclinical Efficacy: Data from Animal Models
The ultimate validation of a fast-onset antidepressant comes from its performance in established animal models of depression. The Chronic Unpredictable Stress (CUS) model is considered a gold standard due to its high face and predictive validity, inducing behavioral deficits like anhedonia that are reversed by chronic antidepressant treatment.[6]
Across multiple studies, this compound consistently demonstrates a much faster onset of action than fluoxetine in reversing CUS-induced deficits.[1][15][18]
Data Summary: Onset of Action in CUS Rodent Models
| Behavioral Test | Core Deficit Measured | This compound (2.5 mg/kg) Onset | Fluoxetine (10 mg/kg) Onset | Citation(s) |
| Sucrose Preference Test (SPT) | Anhedonia | 3-4 Days | > 20 Days | [1][15] |
| Novelty Suppressed Feeding Test (NSFT) | Anxiety / Hyponeophagia | 6-10 Days | > 21 Days | [1][15] |
| Forced Swim Test (FST) | Behavioral Despair | 5 Days | Not specified (slower) | [15][19] |
This rapid behavioral recovery has also been observed in non-human primates, where this compound reversed depression-like behaviors in 9 days compared to 17 days for fluoxetine, highlighting its translational potential.[3]
Protocol 4: Chronic Unpredictable Stress (CUS) & Sucrose Preference Test (SPT)
-
CUS Paradigm:
-
House male Sprague-Dawley rats individually.
-
For 4-5 weeks, expose the rats to a varying sequence of mild stressors, with one stressor applied per day.
-
Stressors include: cage tilt (45°), food deprivation (24h), water deprivation (24h), soiled cage (100ml water in bedding), overnight illumination, and restraint stress (4h).
-
The unpredictable nature of the stressors is key to inducing an anhedonic state.
-
-
SPT Baseline & Grouping:
-
Before starting CUS, train rats to consume a 1% sucrose solution.
-
Establish a baseline sucrose preference by giving them a free choice between two bottles (one with water, one with 1% sucrose) for 24 hours. Preference = (Sucrose Intake / Total Fluid Intake) x 100.
-
After 4 weeks of CUS, perform another SPT. Rats showing a significant decrease in preference (e.g., <65%) are considered anhedonic and are selected for the drug treatment phase.
-
-
Treatment and Testing:
-
Randomly assign anhedonic rats to treatment groups (Vehicle, this compound, Fluoxetine).
-
Administer drugs daily via oral gavage.
-
Perform the SPT every 2-3 days to track the time-course of recovery of sucrose preference. The day on which the drug-treated group shows a statistically significant higher preference compared to the vehicle-treated CUS group is defined as the onset of action.
-
Conclusion and Future Directions
The preclinical data for this compound presents a compelling, multi-faceted mechanism for its fast-onset antidepressant effects. By synergistically modulating the serotonin system, rapidly disinhibiting the mPFC, and potently activating the BDNF-mTOR pathway for synaptogenesis, this compound addresses the core neurobiological deficits of depression with a speed and efficacy that traditional SSRIs lack. The emerging role of the sigma-1 receptor adds another layer of sophistication, suggesting a mechanism that leverages glial-neuronal communication to restore brain plasticity.
These robust and consistent findings in rodent and primate models have provided a strong rationale for clinical investigation. As this compound progresses through clinical trials, the translation of these preclinical mechanisms into tangible, rapid, and sustained therapeutic benefits for patients with MDD will be a critical area of focus.[4][8] Future research should continue to explore the nuanced contribution of the sigma-1 and 5-HT6 receptors to its overall profile, further refining our understanding of how multi-target compounds can revolutionize the treatment of depression.
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Ran, Y. H., Hu, X. X., Wang, Y. L., Zhao, N., Zhang, L. M., Liu, H. X., ... & Li, Y. F. (2018). This compound, a dual 5-HT1A partial agonist and SSRI, produces antidepressant- and anxiolytic-like effects in rats subjected to chronic unpredictable stress. Acta Pharmacologica Sinica, 39(1), 12-23. [Link]
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Wang, L., Zhou, Y., Xu, K., Wang, Y., Zhang, C., Zhang, Y., ... & Chen, L. (2022). New monoamine antidepressant, hypidone hydrochloride (this compound), enhances the excitability of medial prefrontal cortex in mice via a neural disinhibition mechanism. Acta Pharmacologica Sinica, 43(7), 1699-1709. [Link]
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Ren, Y., Zhang, L., Li, Y., & Zhang, Y. (2023). Hypidone Hydrochloride (this compound), a Sigma-1 Receptor Agonist, Improves Attention by Increasing BDNF in mPFC. International Journal of Molecular Sciences, 24(7), 6205. [Link]
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Yin, Y., Sun, H., Zhang, L., Chen, H., Li, Y., & Zhang, Y. (2020). The Faster-Onset Antidepressant Effects of Hypidone Hydrochloride (this compound) in Monkeys Subjected to Chronic Unpredictable Stress. Frontiers in Psychiatry, 11, 574712. [Link]
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Zhang, L. M., Sun, H. L., Yin, Y. C., Chen, H. X., Li, Y. F., & Zhang, Y. Z. (2018). Hypidone Hydrochloride (this compound) Produces a Fast-Onset Reversal of the Behavioral and Synaptic Deficits Caused by Chronic Stress Exposure. Frontiers in Cellular Neuroscience, 12, 395. [Link]
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Wang, L., Zhou, Y., Xu, K., Wang, Y., Zhang, C., Zhang, Y., ... & Chen, L. (2021). New monoamine antidepressant, hypidone hydrochloride (this compound), enhances the excitability of medial prefrontal cortex in mice via a neural disinhibition mechanism. PubMed. [Link]
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Zhang, L. M., Sun, H. L., Yin, Y. C., Chen, H. X., Li, Y. F., & Zhang, Y. Z. (2018). Hypidone Hydrochloride (this compound) Produces a Fast-Onset Reversal of the Behavioral and Synaptic Deficits Caused by Chronic Stress Exposure. PubMed Central. [Link]
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Ren, Y., Zhang, L., Li, Y., & Zhang, Y. (2023). Hypidone Hydrochloride (this compound), a Sigma-1 Receptor Agonist, Improves Attention by Increasing BDNF in mPFC. MDPI. [Link]
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Chen, H., Wang, Y., Yin, Y., Sun, H., Zhang, L., Li, Y., & Zhang, Y. (2021). Anti-PTSD Effects of Hypidone Hydrochloride (this compound): A Novel Combined Selective 5-HT Reuptake Inhibitor/5-HT1A Receptor Partial Agonist/5-HT6 Receptor Full Agonist. Frontiers in Pharmacology, 12, 624541. [Link]
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De Deurwaerdère, P., et al. (2016). Selective serotonin 5-HT1A receptor biased agonists elicit distinct brain activation patterns: a pharmacoMRI study. Scientific Reports, 6, 26422. [Link]
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Pharmaz Academy. (2022, March 26). Tail Suspension Test (screening of antidepressant drugs). YouTube. [Link]
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Methodological & Application
Application Notes & Protocols: YL-0919 for In Vivo Antidepressant Studies in Mice
Abstract
These application notes provide a comprehensive guide for researchers designing and executing in vivo studies in mice to evaluate the antidepressant-like properties of YL-0919 (Hypidone Hydrochloride). This compound is a novel multimodal antidepressant candidate, acting as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist.[1][2] More recent evidence also points to its function as a sigma-1 receptor agonist, which may contribute to its rapid onset of action.[3][4][5] This document moves beyond a simple recitation of steps, offering insights into the causal relationships behind protocol choices, strategies for ensuring data integrity, and detailed, reproducible methodologies for key behavioral assays. The protocols outlined herein are grounded in established preclinical models and are designed to be self-validating systems for the robust assessment of this compound's therapeutic potential.
Scientific Rationale and Mechanism of Action
This compound represents a new wave of antidepressant drug design, moving beyond simple monoamine reuptake inhibition. Its efficacy is believed to stem from a synergistic combination of pharmacological actions:
-
Serotonin Transporter (SERT) Inhibition: Like conventional SSRIs, this compound blocks the reuptake of serotonin in the synaptic cleft, increasing its availability.[2]
-
5-HT1A Receptor Partial Agonism: This is a critical component of its mechanism. 5-HT1A receptors exist as both presynaptic autoreceptors on raphe neurons and postsynaptic heteroreceptors in cortical and limbic regions.[6][7]
-
Autoreceptor Agonism: Initially, activation of presynaptic 5-HT1A autoreceptors reduces the firing rate of serotonin neurons.[8][9] Chronic treatment, however, leads to desensitization of these autoreceptors, which is hypothesized to be a key step in the therapeutic action of many antidepressants.[7][9]
-
Postsynaptic Agonism: Direct stimulation of postsynaptic 5-HT1A receptors in regions like the medial prefrontal cortex (mPFC) is thought to contribute directly to the therapeutic effect.[1][6] Studies show this compound enhances the excitability of the mPFC by inhibiting local GABAergic interneurons via 5-HT1A receptors, a process known as disinhibition.[1][10]
-
-
Sigma-1 Receptor Agonism: Recent studies have identified this compound as a sigma-1 receptor agonist.[3][11] This action is linked to its rapid antidepressant effects and its ability to enhance neuroplasticity by activating the BDNF-mTOR signaling pathway.[3][11][12]
This multi-target engagement is designed to produce a more rapid and robust antidepressant effect compared to traditional SSRIs. The 5-HT1A agonism may also mitigate some side effects associated with potent SERT inhibition.
Signaling Pathway Overview
The diagram below illustrates the proposed signaling pathways modulated by this compound. It highlights the dual action on the serotonin system and the modulation of downstream neuroplasticity pathways.
Caption: Fig 1. Proposed signaling mechanism of this compound.
Dosing, Formulation, and Administration
Accurate and consistent drug delivery is paramount for reproducible in vivo results. The following guidelines are based on published literature.
Formulation and Vehicle Selection
Rationale: The vehicle must solubilize the drug without causing adverse effects or interacting with the compound's pharmacology. For this compound, a simple aqueous vehicle is effective.
-
Compound: Hypidone Hydrochloride (this compound), solid powder.[12]
-
Vehicle: Saline (0.9% NaCl) or distilled water are commonly used.[12][13]
-
Preparation:
-
Weigh the required amount of this compound powder.
-
Dissolve in the appropriate volume of saline to achieve the desired final concentration.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Prepare fresh daily to ensure stability.
-
Dosing and Administration Route
Rationale: Oral gavage (p.o.) is the most common route used in preclinical studies for this compound, reflecting the intended clinical route of administration.[2] Doses should be selected based on previous studies demonstrating efficacy without producing confounding effects on general locomotion.
| Parameter | Recommendation | Rationale & Citation |
| Route of Administration | Oral Gavage (i.g. or p.o.) | Clinically relevant route; demonstrated efficacy in preclinical models.[2][12][14] |
| Effective Dose Range (Mice) | 0.625 - 5.0 mg/kg | This range shows significant antidepressant-like effects in behavioral despair models (FST, TST) with a U-shaped dose-response curve.[2] Doses of 1.25 and 2.5 mg/kg are frequently effective.[2][13][14] |
| Administration Volume | 10 mL/kg | Standard volume for oral gavage in mice to ensure accurate dosing without causing undue stress or injury.[13] |
| Timing | Administer 60 minutes prior to acute behavioral testing. | Allows for sufficient absorption and central nervous system penetration to observe pharmacological effects.[2] |
| Control Group | Administer vehicle (saline) only. | Essential for isolating the pharmacological effect of this compound from the stress of the administration procedure. |
Acute Antidepressant-Like Efficacy Models
Rationale: Acute models, often called behavioral despair tests, are rapid screens to detect potential antidepressant activity.[15] They are based on the principle that antidepressants increase active, escape-oriented behaviors in a stressful, inescapable situation.[16][17]
Protocol 3.1: Forced Swim Test (FST) in Mice
The FST is a widely used test for assessing antidepressant efficacy.[15][17] It is predicated on the observation that mice will eventually adopt an immobile posture after initial escape attempts, and that this immobility is reduced by antidepressant treatment.[16][18]
Materials:
-
Cylindrical transparent tanks (e.g., 20 cm diameter, 30 cm height).[17]
-
Water depth of 15 cm (to prevent the mouse from touching the bottom).[17]
-
Video recording equipment and analysis software.
-
Dry towels and a warming area for post-test recovery.
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound (e.g., 1.25, 2.5, 5.0 mg/kg, p.o.) or vehicle 60 minutes before the test.[2]
-
Test Session:
-
Behavioral Scoring:
-
The first 2 minutes are considered a habituation period and are typically not scored.[17]
-
During the final 4 minutes, a trained observer, blind to the treatment groups, should score the cumulative time spent immobile.[2][12][17]
-
Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep the head above water.[2]
-
-
Post-Test Care:
-
At the end of the 6-minute session, carefully remove the mouse from the water.
-
Gently dry the mouse with a towel and place it in a clean, dry cage under a warming lamp until fully dry before returning it to its home cage.[18]
-
-
Data Analysis: Compare the immobility time between the this compound-treated groups and the vehicle control group using an appropriate statistical test (e.g., one-way ANOVA followed by post-hoc tests).
Chronic Stress Models for Antidepressant Efficacy
Rationale: Chronic stress models have greater etiological validity for depression, which often develops after prolonged exposure to stress.[19][20] These models are crucial for demonstrating that a compound can reverse established depressive-like states, a key feature of clinically effective antidepressants.[19][21]
Protocol 4.1: Chronic Unpredictable Mild Stress (CUMS) in Mice
The CUMS protocol exposes rodents to a series of varied, mild stressors over several weeks to induce a state resembling human depression, characterized by anhedonia (a core symptom), anxiety-like behaviors, and HPA axis dysregulation.[19][20][21][22]
Materials:
-
Equipment for various stressors (e.g., tilted cages, wet bedding, restraint tubes, strobe lights).
-
Sucrose solution (1%) and water bottles for the Sucrose Preference Test.
Procedure:
-
Baseline Sucrose Preference Test (SPT):
-
Before starting the CUMS protocol, assess baseline anhedonia.
-
For 48 hours, habituate mice to two bottles, one with water and one with 1% sucrose solution.
-
Following habituation, deprive mice of water and food for 12-24 hours.
-
Present the mice with pre-weighed bottles of water and 1% sucrose for 1-2 hours.
-
Measure the consumption of each liquid by weighing the bottles.
-
Sucrose Preference (%) = [Sucrose Intake (g) / (Sucrose Intake (g) + Water Intake (g))] x 100.
-
-
CUMS Procedure (3-5 weeks):
-
House mice individually.
-
Apply one or two different mild stressors each day in a random, unpredictable order.[20] The key is unpredictability.
-
Example Stressor Regimen:
-
Day 1: Tilted cage (45°).
-
Day 2: Wet bedding (200 mL of water in sawdust).[19]
-
Day 3: Predator exposure (e.g., predator sounds/smells).[21]
-
Day 4: Disruption of light/dark cycle (lights on overnight).[19]
-
Day 5: Social stress (housing with an aggressive mouse for a short period).[19]
-
Day 6: Empty cage (removal of all bedding).
-
Day 7: Restraint stress (in a 50 mL tube for 1-2 hours).[19]
-
-
Ensure stressors are mild and do not cause physical harm. Refer to institutional animal care and use committee (IACUC) guidelines.
-
-
Drug Administration:
-
After 2-3 weeks of CUMS, begin daily administration of this compound (e.g., 2.5 mg/kg, p.o.) or vehicle. Continue the CUMS protocol during the treatment period.[14]
-
-
Behavioral Assessment (Post-Treatment):
-
After 2-3 weeks of treatment (while still under the CUMS paradigm), repeat the Sucrose Preference Test as described in step 1.
-
Additional tests like the Open Field Test (OFT) can be performed to assess locomotor activity and anxiety-like behavior.[14]
-
-
Data Analysis: Compare the change in sucrose preference from baseline between the CUMS+Vehicle and CUMS+this compound groups. A significant increase in sucrose preference in the this compound group indicates a reversal of anhedonia.
Experimental Design and Data Integrity
Adherence to rigorous experimental design principles is critical for the validity and reproducibility of in vivo research. All studies should be conducted in accordance with guidelines such as the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines.[23][24][25][26]
Experimental Workflow
The following diagram outlines a typical workflow for a chronic stress study evaluating this compound.
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Application Notes & Protocols: YL-0919 Administration in Rat Models of Depression
Introduction: A Novel Approach to Depression Research
Major Depressive Disorder (MDD) presents a significant global health challenge, with a substantial portion of patients exhibiting resistance to conventional treatments. The development of novel therapeutics with faster onset and improved efficacy is a critical priority in neuroscience research. YL-0919, also known as hypidone hydrochloride, has emerged as a promising compound due to its unique dual-action mechanism. It functions as both a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the serotonin 1A (5-HT1A) receptor.[1][2][3] This combined activity is theorized to produce a more robust and potentially faster-acting antidepressant effect compared to traditional SSRIs alone.[3][4]
These application notes provide a comprehensive guide for researchers on the administration of this compound in rat models of depression. The protocols outlined herein are designed to ensure experimental rigor, reproducibility, and the generation of high-quality, translatable data. We will delve into the rationale behind specific experimental choices, offering insights grounded in practical laboratory experience.
Part 1: Preclinical Study Design
A well-designed preclinical study is paramount for accurately assessing the antidepressant-like properties of this compound. The choice of animal model, drug administration parameters, and behavioral endpoints must be carefully considered.
Animal Model Selection: Chronic Unpredictable Mild Stress (CUMS)
To mimic the etiological complexity of depression in humans, the Chronic Unpredictable Mild Stress (CUMS) model is highly recommended.[5][6][7] This model exposes rodents to a series of varied, low-intensity stressors over several weeks, inducing a state of anhedonia (a core symptom of depression), behavioral despair, and anxiety-like behaviors.[5][7][8] The CUMS model offers high face and construct validity, as the depressive-like phenotype can often be reversed by chronic, but not acute, antidepressant treatment.[5][9]
-
Rationale: Unlike acute stress models, the CUMS paradigm better reflects the chronic nature of stress that is a significant risk factor for human depression.[5][7] The unpredictability of the stressors prevents habituation, leading to a more robust and sustained depressive-like state.[6]
Experimental Groups and Controls
A typical study design should include the following groups:
-
Vehicle Control: Non-stressed animals receiving the vehicle solution.
-
CUMS + Vehicle: Stressed animals receiving the vehicle solution. This group serves as the depression model control.
-
CUMS + this compound: Stressed animals receiving this compound at various doses.
-
CUMS + Positive Control: Stressed animals receiving a standard antidepressant, such as fluoxetine, for comparison.[1][2]
Dosage and Administration
This compound is typically administered orally (p.o.) via intragastric gavage (i.g.).[10][11] Based on existing literature, effective doses in rats range from 0.625 mg/kg to 5 mg/kg.[10][12] A dose-response study is recommended to determine the optimal therapeutic window for your specific experimental conditions.
-
Drug Preparation: this compound (white powder, purity ≥99%) should be dissolved in distilled water or physiological saline.[10][11][12]
Table 1: Recommended Dosage and Administration Parameters for this compound in Rats
| Parameter | Recommendation | Rationale |
| Route of Administration | Oral Gavage (i.g.) | Mimics clinical route of administration for oral medications. |
| Vehicle | Distilled Water or Saline | Inert and well-tolerated by rodents. |
| Dosage Range | 1.25 mg/kg - 5 mg/kg | Demonstrated efficacy in reversing depressive-like behaviors in CUMS models.[1][2][10][11] |
| Administration Frequency | Once daily | Consistent with chronic treatment paradigms for depression. |
| Treatment Duration | 3 - 5 weeks | Sufficient time to observe the therapeutic effects of chronic antidepressant administration.[2] |
Part 2: Experimental Protocols
This section provides detailed, step-by-step protocols for inducing a depressive-like state using the CUMS model and for assessing the antidepressant and anxiolytic-like effects of this compound.
Chronic Unpredictable Mild Stress (CUMS) Protocol
Objective: To induce a depressive-like phenotype in rats.
Materials:
-
Male Sprague-Dawley or Wistar rats (180-220g at the start of the experiment)
-
Standard rat housing cages
-
Water bottles
-
Bedding material
-
Stroboscopic light
-
Tilted cages (45-degree angle)
-
Empty water bottles (for 24-hour water deprivation)
-
Damp bedding (add water to standard bedding)
-
Overnight illumination
Procedure:
-
House rats individually to increase social stress.
-
For 5 weeks, expose the rats to one of the following stressors each day in a random order.[2][5] A sample weekly schedule is provided below.
-
Ensure that the control group is housed in a separate room to avoid any sensory contact with the stressed animals.
-
Monitor the body weight of the rats weekly. A significant reduction in body weight gain in the CUMS group compared to the control group is an early indicator of successful stress induction.
Diagram 1: CUMS Experimental Workflow
Caption: Experimental timeline for CUMS induction and this compound administration.
Behavioral Assessments
Behavioral tests should be conducted during the final two weeks of the CUMS protocol and this compound administration. It is crucial to perform the tests in a specific order, from least stressful to most stressful, to minimize confounding effects. A recommended order is: Sucrose Preference Test (SPT), Open Field Test (OFT), Elevated Plus Maze (EPM), and Forced Swim Test (FST).
Objective: To assess anhedonia, a core symptom of depression.[14][15]
Procedure:
-
Habituation: For 48 hours, accustom the rats to drinking from two bottles, one containing a 1% sucrose solution and the other containing tap water.[13][16]
-
Deprivation: Following habituation, deprive the rats of food and water for 12-24 hours.[13][17]
-
Testing: Present each rat with two pre-weighed bottles: one with 1% sucrose solution and one with tap water.
-
After a 1-4 hour test period, weigh the bottles again to determine the consumption of each liquid.
-
Calculation: Sucrose Preference (%) = (Sucrose solution consumed (g) / (Sucrose solution consumed (g) + Water consumed (g))) x 100.
Objective: To assess general locomotor activity and anxiety-like behavior.[18][19][20]
Procedure:
-
Place a rat in the center of an open field arena (typically a square or circular enclosure).[19]
-
Allow the rat to explore the arena for 5-10 minutes.[21][22]
-
Use an automated tracking system to record the total distance traveled, time spent in the center versus the periphery, and rearing frequency.[19]
-
A decrease in total distance traveled may indicate sedation or motor impairment, while a reduced time in the center is indicative of anxiety.
Objective: To assess anxiety-like behavior based on the conflict between the innate fear of open spaces and the drive to explore.[14][23][24]
Procedure:
-
The EPM apparatus consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.[25][26]
-
Place the rat in the center of the maze, facing an open arm.[23][25]
-
Record the time spent in the open arms and the number of entries into the open and closed arms.[25][27]
-
Anxiolytic compounds like this compound are expected to increase the time spent and entries into the open arms.[1][2]
Objective: To assess behavioral despair, a measure of depressive-like behavior.[14][28][29]
Procedure:
-
Place the rat in a cylinder filled with water (23-25°C) from which it cannot escape.[30][31]
-
The test typically consists of a 15-minute pre-test session on day one, followed by a 5-6 minute test session 24 hours later.[30]
-
Record the duration of immobility during the test session. Immobility is defined as the state where the rat makes only the minimal movements necessary to keep its head above water.[30][32]
-
Antidepressants are expected to decrease the duration of immobility.[28][31]
Part 3: Ex Vivo Molecular Analysis
Following the completion of behavioral testing, ex vivo analysis of brain tissue can provide valuable insights into the neurobiological mechanisms underlying the effects of this compound.
Tissue Collection and Preparation
-
Anesthetize the rats and perfuse them transcardially with ice-cold saline followed by 4% paraformaldehyde (for immunohistochemistry) or collect fresh tissue (for Western blotting and ELISA).
-
Dissect the brain regions of interest, such as the hippocampus and prefrontal cortex, which are critically implicated in the pathophysiology of depression.
-
Snap-freeze the tissue in liquid nitrogen and store it at -80°C until further analysis.
Key Molecular Targets
This compound has been shown to modulate several key signaling pathways involved in neuroplasticity and mood regulation.
-
Brain-Derived Neurotrophic Factor (BDNF): A key neurotrophin involved in neuronal survival, growth, and synaptic plasticity. Chronic stress is known to decrease BDNF levels, while antidepressants, including this compound, can reverse this effect.[1][10][12]
-
cAMP Response Element-Binding Protein (CREB): A transcription factor that is activated downstream of BDNF signaling and plays a crucial role in neuroplasticity. This compound has been shown to increase the phosphorylation of CREB (pCREB).[1]
-
Mammalian Target of Rapamycin (mTOR): A signaling pathway implicated in the rapid antidepressant effects of some compounds. This compound has been found to activate the mTOR pathway.[33][34]
-
Synaptic Proteins: Changes in the expression of synaptic proteins such as synapsin I and postsynaptic density protein 95 (PSD-95) can provide evidence of this compound's effects on synaptogenesis.[11][33]
Diagram 2: Proposed Signaling Pathway of this compound
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Application Notes and Protocols for Studying the Cognitive Enhancement Properties of YL-0919 (Hypidone Hydrochloride)
For Researchers, Scientists, and Drug Development Professionals
Introduction: YL-0919, a Multi-Target Agent for Neuropsychiatric and Cognitive Disorders
Hypidone Hydrochloride (this compound) is a novel psychoactive compound, currently in Phase II clinical trials, that has garnered significant interest for its potential therapeutic effects in depression, anxiety, and cognitive dysfunction.[1] Unlike traditional antidepressants that often target a single neurotransmitter system, this compound possesses a unique and complex pharmacological profile. It functions as a dual selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist.[2][3] Further research has elucidated its activity as a 5-HT6 receptor full agonist and a selective sigma-1 receptor agonist.[1][4][5] This multi-target engagement is believed to underpin its observed rapid-onset antidepressant effects and, critically, its pro-cognitive and attention-enhancing properties.[4][6][7]
These application notes provide a comprehensive guide for researchers aiming to investigate the cognitive-enhancing effects of this compound. The protocols described herein are synthesized from peer-reviewed preclinical studies and are designed to provide a robust framework for assessing the compound's efficacy in relevant animal models and its impact on the underlying neurobiological mechanisms.
The Neurobiology of this compound: A Mechanistic Overview of Cognitive Enhancement
The pro-cognitive effects of this compound are not attributed to a single mechanism but rather to a synergistic interplay between its multiple molecular targets. The primary pathways implicated are those governing synaptic plasticity, neuronal survival, and cortical excitability, particularly within the medial prefrontal cortex (mPFC) and hippocampus—brain regions critical for higher-order cognitive functions.[1][4][8]
Key Mechanistic Pillars:
-
Activation of the BDNF-mTOR Signaling Cascade: A substantial body of evidence indicates that this compound treatment significantly upregulates the expression of Brain-Derived Neurotrophic Factor (BDNF) and activates the mammalian target of rapamycin (mTOR) signaling pathway.[6][9] This cascade is fundamental for synaptogenesis, the process of forming new synapses, which is a cellular cornerstone of learning and memory.[6]
-
Enhancement of Synaptic Plasticity and Structure: this compound administration leads to an increased expression of key synaptic proteins, including the presynaptic marker synapsin I and the postsynaptic density protein 95 (PSD-95).[4][6] Morphologically, this translates to increased dendritic complexity and spine density on pyramidal neurons in the mPFC and hippocampus, effectively enhancing the structural capacity for neural communication.[4][9]
-
Modulation of Cortical Excitability: Through its partial agonism at 5-HT1A receptors located on GABAergic interneurons, this compound reduces inhibitory tone in the mPFC.[1][8] This "disinhibition" results in increased spontaneous firing of pyramidal neurons, enhancing the overall excitability and information processing capacity of this critical cognitive hub.[1][8]
-
Sigma-1 Receptor Agonism: Activation of the sigma-1 receptor, a chaperone protein at the mitochondria-endoplasmic reticulum interface, is another key mechanism.[4][5] This action is believed to contribute to neuroprotection and enhance synaptic function, further supporting the BDNF-related pathways to improve attention.[4][10]
Compound Preparation and Administration
Scientific integrity begins with proper handling and preparation of the investigational compound.
-
Compound Details: Hypidone Hydrochloride (this compound) is a white crystalline powder with a purity of ≥99.8%.[11] It should be stored in a cool, dry place, protected from light.
-
Vehicle Selection: this compound is soluble in physiological saline and distilled water.[4][11] For most in vivo applications, dissolving the compound in sterile 0.9% saline is the recommended vehicle.
-
Protocol for Solution Preparation (for 2.5 mg/kg dose):
-
Calculate the required mass of this compound based on the animal's weight and the desired dosing volume (e.g., 2 ml/kg for rats). For a 300g rat, the dose is 0.75 mg.
-
Weigh the this compound powder accurately using a calibrated analytical balance.
-
In a sterile conical tube, add the appropriate volume of 0.9% saline. For a batch preparation, calculate the total volume needed.
-
Add the this compound powder to the saline.
-
Vortex thoroughly until the powder is completely dissolved. A brief sonication may be used if necessary.
-
Prepare fresh daily. Do not store aqueous solutions for extended periods.
-
-
Route of Administration: Intragastric gavage (i.g.) is the most common and clinically relevant route of administration used in preclinical studies.[4][6][11]
In Vivo Protocols for Assessing Cognitive Enhancement
The selection of behavioral paradigms is critical for dissecting the specific cognitive domains affected by this compound. The following protocols are validated methods for assessing attention and memory in rodents.
Assessment of Attention: The 5-Choice Serial Reaction Time Task (5-CSRTT)
The 5-CSRTT is the gold standard for measuring sustained attention and impulse control in rodents, analogous to continuous performance tasks in humans.[4]
-
Principle: A food-restricted animal must correctly identify which of five apertures is briefly illuminated to receive a food reward. The task challenges the animal's ability to pay attention to the spatial location of the stimulus over many trials.
-
Apparatus: A modular operant chamber with five square apertures arranged in a horizontal arc on one wall. Each aperture contains a stimulus light and a sensor to detect nose-pokes. A reward magazine is located on the opposite wall.
-
Step-by-Step Protocol:
-
Habituation & Magazine Training: Food-restrict rats to 85-90% of their free-feeding body weight. Habituate them to the chamber and train them to retrieve food pellets from the magazine.
-
Initial Training (Single Aperture): A single aperture is illuminated for an extended duration (e.g., 60s). A nose-poke into the lit aperture results in a food reward. This phase teaches the basic contingency.
-
5-Choice Training: All five apertures are now used. The stimulus duration is gradually decreased (e.g., from 30s down to 2s), and the inter-trial interval (ITI) is set (e.g., 5s).
-
Baseline Performance: Training continues until rats achieve a stable baseline of >80% accuracy and <20% omissions.
-
Drug Testing: Once baseline is stable, administer this compound (e.g., 2.5 or 5.0 mg/kg, i.g.) or vehicle 60 minutes before the test session.[4][10] A within-subjects or between-subjects design can be used. Chronic administration (e.g., for 6 consecutive days) has been shown to be effective.[4][10]
-
-
Key Parameters and Data Interpretation:
Parameter Description Interpretation of this compound Effect % Accuracy (Correct responses / [Correct + Incorrect responses]) * 100 An increase suggests enhanced attention.[4] % Omissions (Number of trials with no response / Total trials) * 100 A decrease suggests improved vigilance.[4] Correct Latency Time from stimulus onset to a correct nose-poke. May decrease, indicating faster processing speed. | Premature Responses | Responses during the ITI before stimulus onset. | A decrease suggests reduced impulsivity. |
Assessment of Recognition Memory: The Novel Object Recognition Test (NORT)
NORT leverages the innate tendency of rodents to explore novel objects more than familiar ones. It is a robust test for recognition memory that is less reliant on aversive stimuli.[12]
-
Principle: The test measures the animal's ability to remember a previously encountered ("familiar") object and differentiate it from a new ("novel") object.
-
Apparatus: An open-field arena (e.g., 50cm x 50cm x 40cm), typically made of non-porous material for easy cleaning. Two sets of objects with different shapes, colors, and textures but of similar size are required.
-
Step-by-Step Protocol:
-
Habituation: Allow the animal to freely explore the empty arena for 5-10 minutes for 2-3 consecutive days to reduce anxiety and novelty-induced activity.
-
Familiarization Phase (T1): Place two identical objects (A1 and A2) in the arena. Allow the animal to explore for a set period (e.g., 5 minutes).
-
Inter-Trial Interval (ITI): Return the animal to its home cage for a specific duration (e.g., 1 hour). This is the memory retention period. Administer this compound or vehicle either before T1 or immediately after.
-
Test Phase (T2): Place one of the familiar objects (A) and one novel object (B) in the same locations. Allow the animal to explore for 5 minutes.
-
-
Key Parameters and Data Interpretation:
-
Exploration Time: Time spent sniffing or touching the object with the nose/paws.
-
Recognition Index (RI): Calculated as (Time exploring novel object / Total exploration time for both objects) * 100.
-
An RI significantly above 50% indicates successful recognition memory. An increase in the RI in the this compound group compared to a vehicle-treated or impairment model group demonstrates cognitive enhancement.[11]
-
Correlative Molecular and Cellular Protocols
To build a strong scientific narrative, behavioral findings must be linked to changes at the cellular and molecular level. Following behavioral testing, brain tissue from the mPFC and hippocampus should be collected for further analysis.
Protocol: Western Blotting for Synaptic Proteins
-
Principle: To quantify the expression levels of key proteins in the BDNF-mTOR pathway and markers of synaptic integrity.
-
Procedure:
-
Rapidly dissect the mPFC and hippocampus on ice.
-
Homogenize tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane via SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key targets include:
-
BDNF
-
p-mTOR and total mTOR
-
PSD-95
-
Synapsin I
-
A loading control (e.g., GAPDH or β-actin)
-
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect signal using an ECL substrate and imaging system.
-
Quantify band density using software like ImageJ. This compound is expected to increase the expression of these proteins compared to vehicle controls.[6][9]
-
Protocol: Golgi-Cox Staining for Dendritic Morphology
-
Principle: To visualize and quantify the complexity of dendritic arbors and the density of dendritic spines on individual neurons.
-
Procedure:
-
Following the final behavioral test, deeply anesthetize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Dissect the brain and process using a commercial Golgi-Cox staining kit (e.g., FD Rapid GolgiStain™ Kit) according to the manufacturer's instructions. This involves impregnation, cryoprotection, and sectioning.
-
Mount 100-150 µm thick sections on gelatin-coated slides.
-
Select pyramidal neurons in the target region (e.g., layer V of the mPFC) for analysis.
-
Sholl Analysis: Trace the dendritic tree using software like Image-Pro Plus or Neurolucida.[2] A series of concentric circles are superimposed over the neuron, and the number of dendritic intersections per circle is counted. This quantifies dendritic complexity.
-
Spine Density: Image high-magnification z-stacks of dendritic segments. Manually or semi-automatically count the number of spines per unit length of dendrite.
-
This compound treatment is expected to increase both the number of dendritic intersections and spine density in stressed or control animals.[4][9]
-
Summary of Dosing and Expected Outcomes
The following table summarizes effective doses and key findings from preclinical studies on this compound, providing a reference for experimental design.
| Species | Dose Range (mg/kg, i.g.) | Cognitive Domain | Behavioral Test | Key Molecular/Cellular Correlates | Reference(s) |
| Rat (SD) | 2.5 - 5.0 | Attention | 5-CSRTT | Increased BDNF, PSD-95, Synapsin I in mPFC; Increased dendritic complexity. | [4][10] |
| Rat (SD) | 1.25 - 2.5 | Recognition Memory | NORT | Increased BDNF, Synapsin-1, GluA1 in PFC. | [11][12] |
| Rat (SD) | 1.25 - 2.5 | Spatial Working Memory | Y-Maze | Increased BDNF, Synapsin-1, GluA1 in PFC. | [11][12] |
| Rat | 1.25 - 2.5 | Synaptic Plasticity | Hippocampal LTP | Faster and greater LTP enhancement than fluoxetine. | [13][14] |
| Mouse | 2.5 | Neuronal Excitability | In vivo electrophysiology | Increased spontaneous firing of mPFC neurons. | [1][8] |
References
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Ran, Y. H., Hu, X. X., Wang, Y. L., Zhao, N., Zhang, L. M., Liu, H. X., & Li, Y. F. (2017). This compound, a dual 5-HT1A partial agonist and SSRI, produces antidepressant- and anxiolytic-like effects in rats subjected to chronic unpredictable stress. Acta Pharmacologica Sinica, 38(6), 791–802. [Link]
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Zhang, C., Zhang, T., Zou, W., Chen, X., Li, Y., Li, Y., & Gao, G. (2021). New monoamine antidepressant, hypidone hydrochloride (this compound), enhances the excitability of medial prefrontal cortex in mice via a neural disinhibition mechanism. Acta Pharmacologica Sinica, 43(7), 1699–1709. [Link]
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Yang, Y., Wang, Z., Zhang, Y., Li, Y., & Li, Y. (2023). Hypidone Hydrochloride (this compound), a Sigma-1 Receptor Agonist, Improves Attention by Increasing BDNF in mPFC. International Journal of Molecular Sciences, 24(7), 6185. [Link]
-
Yang, Y., Wang, Z., Zhang, Y., Li, Y., & Li, Y. (2023). Hypidone Hydrochloride (this compound), a Sigma-1 Receptor Agonist, Improves Attention by Increasing BDNF in mPFC. International Journal of Molecular Sciences, 24(7), 6185. [Link]
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Ren, J., Sun, Y., Wang, F., Li, Y., & Zhang, Y. (2023). The astrocytic sigma-1 receptor constitutes in the fast antidepressant action of hypidone hydrochloride (this compound) in rodents. Frontiers in Pharmacology, 14, 1198547. [Link]
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Ran, Y., Jin, Z., Chen, X., Zhao, N., Fang, X., Zhang, L., Zhang, Y., & Li, Y. (2018). Hypidone Hydrochloride (this compound) Produces a Fast-Onset Reversal of the Behavioral and Synaptic Deficits Caused by Chronic Stress Exposure. Frontiers in Pharmacology, 9, 1348. [Link]
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Chen, J., Sun, Y., Zhang, T., Wang, Y., Zhang, L., & Li, Y. (2021). Anti-PTSD Effects of Hypidone Hydrochloride (this compound): A Novel Combined Selective 5-HT Reuptake Inhibitor/5-HT1A Receptor Partial Agonist/5-HT6 Receptor Full Agonist. Frontiers in Pharmacology, 12, 626425. [Link]
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Zhang, C., Zhang, T., Zou, W., Chen, X., Li, Y., Li, Y., & Gao, G. (2022). New monoamine antidepressant, hypidone hydrochloride (this compound), enhances the excitability of medial prefrontal cortex in mice via a neural disinhibition mechanism. Acta Pharmacologica Sinica, 43(7), 1699–1709. [Link]
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Sun, Y., Wang, Y., Zhang, T., Chen, J., Zhang, L., & Li, Y. (2020). The Faster-Onset Antidepressant Effects of Hypidone Hydrochloride (this compound) in Monkeys Subjected to Chronic Unpredictable Stress. Frontiers in Psychiatry, 11, 579822. [Link]
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Zhang, L., Zhang, T., Chen, H., Ran, Y., Zhang, Y., & Li, Y. (2017). Neurochemical and behavioural effects of hypidone hydrochloride (this compound): a novel combined selective 5-HT reuptake inhibitor and partial 5-HT1A agonist. British Journal of Pharmacology, 174(8), 649–662. [Link]
-
Chen, J., Sun, Y., Zhang, T., Wang, Y., Zhang, L., & Li, Y. (2021). Anti-PTSD Effects of Hypidone Hydrochloride (this compound): A Novel Combined Selective 5-HT Reuptake Inhibitor/5-HT1A Receptor Partial Agonist/5-HT6 Receptor Full Agonist. Frontiers in Pharmacology, 12, 626425. [Link]
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Sun, Y. L., Wang, Y. L., Zhang, T. T., Chen, J. Y., Zhang, L. M., & Li, Y. F. (2019). The faster-onset antidepressant effects of hypidone hydrochloride (this compound) are mediated by the BDNF-mTOR signaling pathway in the prefrontal cortex. Metabolic Brain Disease, 34(5), 1375–1384. [Link]
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Zhang, L., Zhang, T., Chen, H., Ran, Y., Zhang, Y., & Li, Y. (2017). Neurochemical and behavioural effects of hypidone hydrochloride (this compound): a novel combined selective 5-HT reuptake inhibitor and partial 5-HT1A agonist. British Journal of Pharmacology, 174(8), 649–662. [Link]
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Chen, H. X., Jin, Z. L., Zhang, L. M., Xue, R., Xu, X. D., Zhao, N., Zhang, Y. Z., & Li, Y. F. (2013). Antidepressant-like activity of this compound: a novel combined selective serotonin reuptake inhibitor and 5-HT1A receptor agonist. PloS one, 8(12), e83271. [Link]
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Application of YL-0919 in Preclinical Models of Post-Traumatic Stress Disorder: A Technical Guide for Researchers
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of YL-0919 in established animal models of Post-Traumatic Stress Disorder (PTSD). This guide is designed to offer not only detailed, step-by-step protocols but also the scientific rationale behind the experimental design, ensuring methodological rigor and reproducibility.
Introduction: The Therapeutic Potential of this compound for PTSD
Post-Traumatic Stress Disorder (PTSD) is a severe psychiatric condition characterized by intrusive memories, avoidance of trauma-related stimuli, negative alterations in mood and cognition, and hyperarousal.[1] The neurobiological underpinnings of PTSD are complex, involving dysregulation of the serotonergic and dopaminergic systems, as well as impairments in neuroplasticity within key brain regions like the prefrontal cortex (PFC) and hippocampus.[2][3]
This compound, also known as hypidone hydrochloride, is a novel multimodal psychoactive compound.[4] Its unique pharmacological profile as a selective serotonin reuptake inhibitor (SSRI), a 5-HT1A receptor partial agonist, and a 5-HT6 receptor full agonist positions it as a promising therapeutic candidate for PTSD.[5][6] Preclinical studies have demonstrated that this compound can effectively alleviate PTSD-like behaviors in rodent models by suppressing contextual fear, reducing anxiety, and improving cognitive function.[5][6] Mechanistically, these effects are linked to the amelioration of stress-induced deficits in structural neuroplasticity, evidenced by increased expression of brain-derived neurotrophic factor (BDNF) and synaptic proteins such as synapsin-1 and the glutamate receptor subunit GluA1 in the PFC.[5][6]
This guide will focus on two well-validated rodent models in which the efficacy of this compound has been demonstrated: the Inescapable Foot-Shock (IFS) model in mice and the Time-Dependent Sensitization (TDS) model in rats .
PART 1: Experimental Design & Rationale
The choice of an appropriate animal model is critical for recapitulating specific aspects of the human PTSD phenotype. The IFS model is a robust paradigm for inducing fear conditioning and contextual fear generalization, key features of PTSD.[7][8] The TDS model, on the other hand, effectively mimics the progressive sensitization to stressors and the long-lasting behavioral alterations seen in the disorder.[2][9]
This compound Preparation and Administration
For preclinical studies, this compound is typically administered via intragastric gavage (i.g.), a method that ensures accurate dosing.[5][6]
-
Vehicle: this compound is readily soluble in distilled water, which serves as a suitable and non-confounding vehicle.[5][6][10]
-
Dosage: Based on previous studies, effective doses of this compound in rodent models of PTSD range from 0.625 to 2.5 mg/kg.[5][6] A dose-response study is recommended to determine the optimal concentration for a specific experimental paradigm. For comparative studies, sertraline, a clinically used SSRI for PTSD, can be used as a positive control at a dose of 15 mg/kg.[5][6]
-
Administration Volume: The volume of administration should be adjusted based on the animal's body weight. For mice, a volume of 10 ml/kg is standard, while for rats, 2 ml/kg is appropriate.[5][6][11][12]
PTSD Animal Models: A Comparative Overview
| Model | Species | Stressor | Key PTSD-like Phenotypes | Rationale for this compound Application |
| Inescapable Foot-Shock (IFS) | Mouse | Multiple electric foot shocks | Enhanced contextual fear, anxiety-like behavior, cognitive deficits | To assess the ability of this compound to suppress learned fear and associated anxiety.[5][7] |
| Time-Dependent Sensitization (TDS) | Rat | Single, intense stressor (e.g., foot shock) | Progressive sensitization to subsequent stressors, heightened anxiety, cognitive impairment | To evaluate the efficacy of this compound in preventing the long-term development of PTSD-like symptoms.[5][9] |
PART 2: Detailed Protocols
The following protocols are presented as a comprehensive guide. Researchers should adapt these protocols based on their specific experimental needs and institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Inescapable Foot-Shock (IFS) Model in Mice
This protocol is designed to induce a robust and lasting fear memory.
Materials:
-
Fear conditioning chambers with grid floors capable of delivering electric shocks
-
This compound, Sertraline (optional), distilled water
-
Oral gavage needles (20-22G for mice)[13]
-
Behavioral testing apparatus (Elevated Plus Maze, Open Field, Acoustic Startle Chamber)
Procedure:
-
Habituation (Day 0): Place mice individually in the fear conditioning chambers for 2-3 minutes to acclimate to the environment.
-
Inescapable Foot-Shock (Day 1):
-
Place each mouse in a fear conditioning chamber.
-
After a 2-minute baseline period, deliver a series of inescapable foot shocks (e.g., 2-5 shocks of 0.8-1.0 mA intensity, each lasting 1-2 seconds, with a variable inter-shock interval of 60-120 seconds).[7][8]
-
Leave the mice in the chamber for an additional 1-2 minutes after the final shock before returning them to their home cages.
-
-
This compound Administration (Day 2 onwards):
-
Behavioral Testing (Starting on Day 8):
-
Conduct a battery of behavioral tests to assess PTSD-like symptoms. A 7-day incubation period between the stressor and testing is crucial for the development of the full phenotype.[14] It is recommended to perform the tests in order of increasing stressfulness (e.g., Open Field Test, Elevated Plus Maze, Contextual Fear Conditioning, Acoustic Startle Response).
-
Protocol 2: Time-Dependent Sensitization (TDS) Model in Rats
This model focuses on the progressive enhancement of stress responses over time.
Materials:
-
Apparatus for delivering a single, intense stressor (e.g., a chamber for a brief, intense foot shock)
-
This compound, Sertraline (optional), distilled water
-
Oral gavage needles (18-20G for rats)[11]
-
Behavioral testing apparatus
Procedure:
-
Initial Stressor (Day 0):
-
Expose rats to a single, intense stressor. A commonly used stressor is a brief, high-intensity foot shock (e.g., 1.5 mA for 10 minutes).[15]
-
-
This compound Administration (Day 1 onwards):
-
Sensitization Period (Days 1-6):
-
Leave the rats undisturbed in their home cages to allow for the time-dependent sensitization process to occur.[9]
-
-
Behavioral Testing (Starting on Day 7):
-
Assess PTSD-like behaviors using a range of tests as described for the IFS model.
-
Behavioral Assays for PTSD-like Phenotypes
2.3.1. Elevated Plus Maze (EPM): To assess anxiety-like behavior.
-
The apparatus consists of two open and two closed arms.[16][17]
-
Place the animal in the center of the maze and allow it to explore freely for 5 minutes.[16][17]
-
Record the time spent in and the number of entries into the open and closed arms. Anxiolytic effects are indicated by an increase in the time spent and entries into the open arms.
2.3.2. Open Field Test (OFT): To evaluate locomotor activity and anxiety.
-
Place the animal in the center of the open field and allow it to explore for 5-10 minutes.[19]
-
Track the total distance moved, time spent in the center versus the periphery, and rearing frequency. A decrease in center time is indicative of anxiety-like behavior.
2.3.3. Acoustic Startle Response (ASR) and Prepulse Inhibition (PPI): To measure hyperarousal and sensorimotor gating deficits.
-
Place the animal in a startle chamber.[7]
-
After a 5-minute acclimation period with background white noise, present a series of acoustic stimuli (startle pulses) and measure the startle response.[20]
-
For PPI, a weaker prepulse stimulus precedes the startle pulse. A reduction in the startle response following the prepulse indicates normal sensorimotor gating. Deficits in PPI are observed in some models of PTSD.[21]
2.3.4. Contextual Fear Conditioning: To assess fear memory.
-
On the testing day, re-expose the animal to the conditioning chamber for 3-5 minutes without any shock.[22]
-
Measure the duration of freezing behavior. A reduction in freezing time in the this compound treated group indicates an attenuation of fear memory.[5][6]
PART 3: Molecular and Cellular Analyses
To elucidate the neurobiological mechanisms underlying the therapeutic effects of this compound, molecular and cellular analyses of the prefrontal cortex are crucial.
Western Blotting for BDNF and Synapsin-1
This technique is used to quantify the expression levels of key neuroplasticity-related proteins.
Procedure:
-
Tissue Collection and Preparation:
-
Rapidly dissect the prefrontal cortex on ice.
-
Homogenize the tissue in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. For BDNF, an acid-extraction protocol may be necessary to release the protein from its receptors.[23]
-
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.[23]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against BDNF (14 kDa), Synapsin-1 (approximately 80 kDa), and a loading control (e.g., β-actin or GAPDH).[20]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize them to the loading control.
-
Immunohistochemistry (IHC) for GluA1
This method allows for the visualization and localization of the GluA1 subunit of AMPA receptors within the PFC.
Procedure:
-
Tissue Preparation:
-
Perfuse the animals transcardially with saline followed by 4% paraformaldehyde (PFA).
-
Post-fix the brain in 4% PFA and then transfer to a sucrose solution for cryoprotection.
-
Cut coronal sections of the PFC (e.g., 30-40 µm) using a cryostat or vibratome.
-
-
Immunostaining:
-
Perform antigen retrieval if necessary.
-
Block non-specific binding sites with a blocking solution (e.g., normal goat serum).
-
Incubate the sections with a primary antibody against GluA1.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
-
Imaging and Analysis:
-
Mount the sections on slides and coverslip with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the staining using a confocal or fluorescence microscope.
-
Quantify the fluorescence intensity or the number of GluA1-positive cells in the region of interest.
-
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating this compound in PTSD animal models.
Proposed Signaling Pathway of this compound in PTSD
Caption: Proposed mechanism of this compound's therapeutic action in PTSD.
References
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Zhang, Y., Wang, Y., Wu, J., Li, Y., Zhang, L., & Li, Y. (2021). Anti-PTSD Effects of Hypidone Hydrochloride (this compound): A Novel Combined Selective 5-HT Reuptake Inhibitor/5-HT1A Receptor Partial Agonist/5-HT6 Receptor Full Agonist. Frontiers in Pharmacology, 12, 625547. [Link]
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Zhang, Y., et al. (2021). Anti-PTSD Effects of Hypidone Hydrochloride (this compound): A Novel Combined Selective 5-HT Reuptake Inhibitor/5-HT1A Receptor Partial Agonist/5-HT6 Receptor Full Agonist. Frontiers in Pharmacology. [Link]
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Cai, W. T., Han, J., Kim, W. Y., & Kim, J. H. (2021). Immunohistochemical detection of GluA1 subunit of AMPA receptor in the rat nucleus accumbens following cocaine exposure. The Korean journal of physiology & pharmacology : official journal of the Korean Physiological Society and the Korean Society of Pharmacology, 25(1), 79–85. [Link]
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Lebow, M. A., et al. (2012). A paradigm for the induction and identification of post-traumatic stress disorder-like behavior in mice. Journal of visualized experiments : JoVE, (69), e4351. [Link]
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Harvey, B. H., & Shahid, M. (2012). Endocrine, cognitive and hippocampal/cortical 5HT 1A/2A receptor changes evoked by a time-dependent sensitisation (TDS) stress model in rats. Brain research, 1472, 51–66. [Link]
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Bond, M., et al. (2021). Inescapable foot shock induces a PTSD-like phenotype and negatively impacts adult murine bone. Bone, 144, 115814. [Link]
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Lisieski, M. J., et al. (2018). Rat Models in Post-Traumatic Stress Disorder Research: Strengths, Limitations, and Implications for Translational Studies. Frontiers in behavioral neuroscience, 12, 196. [Link]
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Komada, M., Takao, K., & Miyakawa, T. (2008). Elevated plus maze for mice. Journal of visualized experiments : JoVE, (22), 1088. [Link]
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Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature protocols, 2(2), 322–328. [Link]
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Lis-Hapń, A., et al. (2021). Single-Prolonged Stress: A Review of Two Decades of Progress in a Rodent Model of Post-traumatic Stress Disorder. Frontiers in behavioral neuroscience, 15, 694082. [Link]
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Li, H., et al. (2018). Effects of footshock stress on social behavior and neuronal activation in the medial prefrontal cortex and amygdala of male and female mice. PloS one, 13(12), e0207923. [Link]
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Cai, W. T., Han, J., Kim, W. Y., & Kim, J. H. (2021). Immunohistochemical detection of GluA1 subunit of AMPA receptor in the rat nucleus accumbens following cocaine exposure. The Korean journal of physiology & pharmacology : official journal of the Korean Physiological Society and the Korean Society of Pharmacology, 25(1), 79–85. [Link]
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Geyer, M. A., & Swerdlow, N. R. (2001). Measurement of startle response, prepulse inhibition, and habituation. Current protocols in neuroscience, Chapter 8, Unit 8.7. [Link]
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Servatius, R. J., et al. (1995). Delayed startle sensitization distinguishes rats exposed to one or three stress sessions: further evidence toward an animal model of PTSD. Biological psychiatry, 38(8), 539–546. [Link]
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Tong, L., et al. (2012). IL-1β Impairs BDNF-Induced Signal Transduction. Neurobiology of disease, 45(1), 351–361. [Link]
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Scourfield, A. M., et al. (2021). Synaptic remodeling of GluA1 and GluA2 expression in the nucleus accumbens promotes susceptibility to cognitive deficits concomitant with downstream GSK3β mediated neurotoxicity in female mice during abstinence from voluntary oral methamphetamine. Neurobiology of stress, 15, 100373. [Link]
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Singh, S., Dwivedi, R., & Chaturvedi, V. (2007). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial agents and chemotherapy, 51(2), 778–780. [Link]
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Biosensis. (n.d.). Tissue Lysate Preparation: Acid-Extraction of BDNF for Western Blotting Analysis. [Link]
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YL-0919 Application Notes and Protocols for Neuroprotective Studies
Introduction: Unveiling the Neuroprotective Potential of YL-0919
Hypidone hydrochloride (this compound) is a novel investigational compound that has demonstrated significant promise in preclinical models of neurological and psychiatric disorders. Initially developed as a rapid-acting antidepressant, its multifaceted mechanism of action suggests a broader therapeutic potential, particularly in the realm of neuroprotection.[1][2][3][4][5] this compound is characterized by its activity as a selective serotonin reuptake inhibitor (SSRI), a partial agonist of the 5-HT1A receptor, and an agonist of the 5-HT6 and sigma-1 receptors.[2][3][6][7] This unique pharmacological profile positions this compound as a compelling candidate for mitigating neuronal damage and promoting recovery in various models of central nervous system (CNS) injury and disease.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in investigating the neuroprotective effects of this compound. We will delve into the scientific rationale for its use, provide established dosage ranges from preclinical studies, and offer detailed protocols for key experimental models.
Mechanism of Action: A Multi-Target Approach to Neuroprotection
The neuroprotective effects of this compound are not attributed to a single pathway but rather a synergistic engagement of multiple cellular mechanisms. Understanding these pathways is crucial for designing robust experiments and interpreting results accurately.
Key Neuroprotective Pathways:
-
BDNF-mTOR Signaling: this compound has been shown to upregulate the expression of brain-derived neurotrophic factor (BDNF) and activate the mammalian target of rapamycin (mTOR) signaling pathway.[4][6][7][8][9] This cascade is pivotal for promoting neuronal survival, synaptic plasticity, and dendritic spine growth, all of which are essential for recovery from neuronal injury.[6][8][9]
-
Anti-Inflammatory Effects: In a model of traumatic brain injury (TBI), this compound demonstrated the ability to suppress neuroinflammation by inhibiting the proliferation and activation of microglia.[8] It also modulated the expression of key inflammatory cytokines, reducing pro-inflammatory TNF-α and IL-1β while increasing the concentration of anti-inflammatory IL-4.[8]
-
Antioxidative Stress: this compound has been shown to combat oxidative stress, a significant contributor to secondary injury in conditions like TBI.[10][11][12] This protective effect is at least partially mediated by its activation of the sigma-1 receptor.[10][11][12]
-
Serotonergic Modulation: As an SSRI and a 5-HT1A receptor partial agonist, this compound modulates the serotonergic system, which plays a role in mood, cognition, and neuronal resilience.[2][3][13]
Signaling Pathway of this compound in Neuroprotection
Caption: A generalized workflow for investigating this compound in a TBI model.
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of your findings, it is essential to incorporate self-validating systems within your experimental design.
-
Positive Controls: Include a positive control group treated with a compound known to be neuroprotective in your chosen model.
-
Blinding: All behavioral assessments and histological analyses should be performed by an investigator blinded to the treatment groups.
-
Dose-Response: As mentioned, conducting a dose-response study will validate the efficacy of the chosen dose and reveal the therapeutic window of this compound.
-
Multiple Outcome Measures: Utilize a combination of behavioral, histological, and molecular readouts to provide a comprehensive picture of this compound's neuroprotective effects.
Conclusion
This compound represents a promising therapeutic candidate for neuroprotection due to its unique multi-target mechanism of action. The preclinical data strongly support its ability to mitigate neuronal damage and improve functional outcomes in models of CNS injury. By following the dosage guidelines and experimental protocols outlined in these application notes, researchers can effectively investigate the neuroprotective potential of this compound and contribute to the development of novel therapies for a range of neurological disorders.
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Application Notes and Protocols: A Comprehensive Methodological Framework for Assessing the Anti-Neuroinflammatory Effects of YL-0919
Introduction: Unveiling the Therapeutic Potential of YL-0919 in Neuroinflammation
This compound (hypidone hydrochloride) has emerged as a promising novel antidepressant candidate, distinguished by its multi-target mechanism of action. It functions as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the serotonin 1A (5-HT1A) receptor, with additional activity reported at the sigma-1 and 5-HT6 receptors.[1][2][3] Preclinical studies have extensively documented its antidepressant and anxiolytic properties, often highlighting a rapid onset of action linked to the promotion of neuroplasticity and the modulation of brain-derived neurotrophic factor (BDNF) and mTOR signaling pathways.[4][5]
Neuroinflammation, primarily mediated by the activation of microglia and astrocytes in the central nervous system (CNS), is increasingly recognized as a critical pathophysiological component of major depressive disorder and other neuropsychiatric conditions.[6] Activated microglia release a cascade of pro-inflammatory mediators, including cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, nitric oxide (NO), and reactive oxygen species (ROS), which can impair neuronal function and contribute to depressive symptomatology.[7][8]
The known pharmacological targets of this compound are intrinsically linked to the regulation of inflammatory processes. SSRIs, 5-HT1A receptor agonists, and sigma-1 receptor agonists have all been shown to exert anti-inflammatory effects by modulating microglial activation and cytokine production.[9][10][11] This provides a strong scientific rationale for hypothesizing that this compound possesses significant anti-neuroinflammatory properties, which may contribute to its overall therapeutic efficacy.
These application notes provide a comprehensive, multi-tiered framework for researchers, scientists, and drug development professionals to rigorously assess the anti-neuroinflammatory effects of this compound. The methodologies detailed herein span from initial in vitro screening to more complex in vivo validation, enabling a thorough characterization of the compound's potential in this critical therapeutic area.
Part 1: Foundational In Vitro Assessment in Microglial Cell Models
The initial evaluation of this compound's anti-neuroinflammatory activity is best conducted using established microglial cell culture systems. These models allow for high-throughput screening and detailed mechanistic studies in a controlled environment. The immortalized murine microglial cell line, BV-2, offers a consistent and reproducible model for neuroinflammation.[12][13] For more physiologically relevant data, primary microglia cultures, isolated from neonatal rodent brains, are recommended.[14]
Experimental Objective: To determine if this compound can inhibit the activation of microglia and the subsequent production of pro-inflammatory mediators following an inflammatory challenge with lipopolysaccharide (LPS).
Key Assays and Protocols:
1.1. Cell Culture and Treatment Protocol:
-
Cell Lines: BV-2 murine microglia.[12]
-
Primary Cells: Primary microglia isolated from postnatal day 1-2 C57BL/6 mouse or Sprague-Dawley rat pups.[14][15]
-
Culture Conditions: Cells are maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Experimental Plating: Seed cells in appropriate well plates (e.g., 96-well for viability/NO assays, 24-well for ELISA, 6-well for Western blot/RT-qPCR) and allow them to adhere overnight.
-
Treatment Regimen:
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1-2 hours.
-
Induce neuroinflammation by adding LPS (from E. coli O111:B4; 100 ng/mL) to the culture medium.[16]
-
Include a vehicle control group (no this compound, no LPS), an LPS-only group, and this compound-only groups.
-
Incubate for the desired time points (e.g., 6 hours for RT-qPCR, 24 hours for cytokine and NO analysis).
-
1.2. Assessment of Pro-inflammatory Mediators:
-
Nitric Oxide (NO) Production (Griess Assay):
-
Principle: Measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Protocol: After 24 hours of stimulation, collect 50 µL of supernatant. Add 50 µL of Griess Reagent (1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). Measure absorbance at 540 nm. Quantify using a sodium nitrite standard curve.[16]
-
-
Pro-inflammatory Cytokine Secretion (ELISA):
-
Principle: Quantify the concentration of secreted cytokines such as TNF-α, IL-1β, and IL-6 in the culture supernatant using enzyme-linked immunosorbent assays.
-
Protocol: Collect supernatant at 24 hours. Perform sandwich ELISAs using commercially available kits according to the manufacturer's instructions.[17]
-
1.3. Analysis of Inflammatory Gene and Protein Expression:
-
Quantitative Real-Time PCR (RT-qPCR):
-
Principle: Measures the mRNA expression levels of key inflammatory genes.
-
Protocol: At 6 hours post-LPS stimulation, lyse cells and extract total RNA. Synthesize cDNA and perform qPCR using primers for Nos2 (iNOS), Tnf, Il1b, Il6, and Ptgs2 (COX-2). Normalize data to a housekeeping gene (e.g., Actb or Gapdh).
-
-
Western Blotting:
-
Principle: Detects the protein levels of key inflammatory enzymes and signaling molecules.
-
Protocol: At 24 hours post-LPS stimulation, lyse cells and determine protein concentration. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against iNOS, COX-2, phospho-p65 NF-κB, and total p65 NF-κB. Use β-actin as a loading control.[18][19]
-
Expected Outcomes and Data Presentation:
The anticipated results are that this compound will dose-dependently reduce the LPS-induced increase in NO production, pro-inflammatory cytokine secretion, and the expression of inflammatory genes (iNOS, COX-2) and proteins. Data should be summarized in tables for clear comparison across treatment groups.
| Parameter | Vehicle Control | LPS (100 ng/mL) | LPS + this compound (1 µM) | LPS + this compound (10 µM) |
| NO (µM) | Baseline | High | Reduced | Significantly Reduced |
| TNF-α (pg/mL) | Baseline | High | Reduced | Significantly Reduced |
| IL-6 (pg/mL) | Baseline | High | Reduced | Significantly Reduced |
| iNOS mRNA (Fold Change) | 1.0 | >10 | Reduced | Significantly Reduced |
| p-p65/total p65 Ratio | Baseline | High | Reduced | Significantly Reduced |
Part 2: Mechanistic Insights into Anti-Neuroinflammatory Signaling
To build upon the foundational data, it is crucial to investigate the molecular pathways through which this compound exerts its effects. Based on the known pharmacology of its targets and the central role of NF-κB and the NLRP3 inflammasome in microglia activation, these pathways are primary targets for investigation.[3][20]
Workflow for Mechanistic Investigation:
Caption: Proposed workflow for investigating this compound's mechanism.
Key Signaling Pathways and Assessment Protocols:
2.1. NF-κB Signaling Pathway:
-
Rationale: The NF-κB pathway is a master regulator of pro-inflammatory gene expression in microglia.[21][22] Its inhibition is a key mechanism for many anti-inflammatory compounds.
-
Methodology:
-
Western Blot: Assess the phosphorylation of the p65 subunit of NF-κB and the degradation of its inhibitor, IκBα, in cell lysates treated as described in section 1.1. A reduction in p-p65 and stabilization of IκBα would indicate inhibition.
-
Immunofluorescence: Culture microglia on coverslips. After treatment, fix, permeabilize, and stain for p65 (red) and DAPI (blue, for nuclei). In activated microglia (LPS-only), p65 will translocate to the nucleus. This compound is expected to prevent this translocation, retaining p65 in the cytoplasm.
-
2.2. NLRP3 Inflammasome Pathway:
-
Rationale: The NLRP3 inflammasome is a multi-protein complex that, upon activation, cleaves pro-caspase-1 to active caspase-1, leading to the maturation and secretion of IL-1β and IL-18.[1][2]
-
Methodology:
-
Priming and Activation: Use a two-signal model. Prime microglia with LPS (100 ng/mL) for 4 hours to upregulate NLRP3 and pro-IL-1β expression. Then, add a second stimulus like ATP (5 mM) or nigericin (10 µM) for 1 hour to activate the inflammasome. This compound would be added during the priming and/or activation step.
-
ELISA: Measure mature IL-1β in the supernatant. A reduction would indicate inflammasome inhibition.
-
Western Blot: Probe cell lysates and supernatants for cleaved caspase-1 (p20 subunit) and mature IL-1β (p17). This compound is expected to reduce the levels of these cleaved forms.
-
Caption: NLRP3 Inflammasome activation and potential this compound targets.
Part 3: In Vivo Validation in a Rodent Model of Neuroinflammation
Translating in vitro findings to a whole-organism context is a critical step. The systemic LPS administration model in mice or rats is a well-established and clinically relevant method for inducing acute neuroinflammation and associated sickness behaviors.[23][24]
Experimental Objective: To evaluate the efficacy of this compound in attenuating neuroinflammation and its behavioral consequences in a live animal model.
Experimental Design and Protocol:
-
Animal Model: Adult male C57BL/6 mice (8-10 weeks old).
-
Acclimation: House animals for at least one week prior to experimentation with ad libitum access to food and water.
-
Treatment Groups (n=8-10 per group):
-
Vehicle (Saline) + Vehicle (Saline)
-
Vehicle (Saline) + LPS
-
This compound (e.g., 2.5 mg/kg, oral gavage) + LPS
-
This compound (e.g., 5.0 mg/kg, oral gavage) + LPS
-
-
Procedure:
-
Administer this compound or its vehicle orally.
-
After 60 minutes, administer LPS (e.g., 1 mg/kg) or saline via intraperitoneal (i.p.) injection.[25]
-
Monitor animals for sickness behavior (e.g., social withdrawal, lethargy).
-
At selected time points (e.g., 4, 24 hours post-LPS), euthanize animals and collect brain tissue (hippocampus and cortex are key regions) and blood.
-
Endpoint Analysis:
3.1. Brain Tissue Analysis:
-
Cytokine Measurement: Homogenize brain tissue and measure levels of TNF-α, IL-1β, and IL-6 using ELISA or multiplex bead-based immunoassays.[26][27]
-
RT-qPCR and Western Blotting: Analyze brain homogenates for the expression of inflammatory markers (iNOS, COX-2) and signaling proteins (p-p65 NF-κB) as described in section 1.3.
-
Immunohistochemistry (IHC): Perfuse a subset of animals and prepare brain sections. Perform IHC staining for Iba1 (a marker for microglia) to assess microglial activation and morphology. Activated microglia typically retract their processes and adopt an amoeboid shape.
3.2. Behavioral Assessment:
-
Sickness Behavior: Monitor and score behaviors such as lethargy, piloerection, and reduced social interaction in the hours following LPS injection.
-
Depressive-like Behavior: At 24 hours post-LPS, conduct tests like the Tail Suspension Test (TST) or Forced Swim Test (FST) to assess behavioral despair, a common consequence of neuroinflammation. This compound is expected to reduce the immobility time in these tests.
Expected Outcomes and Data Presentation:
This compound is predicted to ameliorate the LPS-induced neuroinflammatory response in vivo. This would be evidenced by reduced cytokine levels in the brain, decreased expression of iNOS and COX-2, and attenuated microglial activation (less Iba1 immunoreactivity and more ramified morphology). Behaviorally, this compound should reduce sickness behaviors and prevent the onset of depressive-like phenotypes.
| Parameter | Vehicle + Saline | Vehicle + LPS | This compound + LPS |
| Brain TNF-α (pg/mg tissue) | Low | High | Significantly Reduced |
| Iba1+ Activated Microglia | Low (Ramified) | High (Amoeboid) | Reduced (More Ramified) |
| FST Immobility (seconds) | Low | High | Significantly Reduced |
Conclusion and Future Directions
This comprehensive methodological guide provides a robust framework for the systematic evaluation of this compound's anti-neuroinflammatory properties. By progressing from in vitro screening and mechanistic studies to in vivo validation, researchers can generate a compelling data package to characterize this novel therapeutic candidate. Positive findings would not only elucidate a key aspect of this compound's mechanism of action but also support its development for depression and potentially other neurological disorders where neuroinflammation is a contributing factor. Future studies could explore the specific roles of the 5-HT1A and sigma-1 receptors in mediating these effects using selective antagonists in the described models.
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Pan, Y., et al. (2025). NLRP3 inflammasome in neuroinflammation and central nervous system diseases. Cell Mol Immunol.[1]
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Troubat, R., et al. (2021). Resolving a paradox: antidepressants, neuroinflammation, and neurodegeneration. Journal of Neuroinflammation.[9]
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El-Shenawy, M., et al. (2023). Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. ACS Chemical Neuroscience.[28]
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Wang, L., et al. (2021). New monoamine antidepressant, hypidone hydrochloride (this compound), enhances the excitability of medial prefrontal cortex in mice via a neural disinhibition mechanism. Translational Psychiatry.[4]
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Ramos-Benitez, M. J., et al. (2018). Method to Quantify Cytokines and Chemokines in Mouse Brain Tissue Using Bio-Plex Multiplex Immunoassays. Journal of Visualized Experiments.[26]
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Sárvári, M., et al. (2023). SSRIs differentially modulate the effects of pro-inflammatory stimulation on hippocampal plasticity and memory via sigma 1 receptors and neurosteroids. Molecular Psychiatry.[10]
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Sivandzade, F., et al. (2019). NF-κB as an Inducible Regulator of Inflammation in the Central Nervous System. International Journal of Molecular Sciences.[21]
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Voet, S., et al. (2019). Role of NLRP3 Inflammasomes in Neuroinflammation Diseases. Journal of Neuroinflammation.[4]
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Saminathan, H., et al. (2016). RNF11 modulates microglia activation through NF-κB signalling cascade. Journal of Neuroinflammation.[20]
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Klein, B., et al. (2024). Bidirectional crosstalk between microglia and serotonin signaling in neuroinflammation and CNS disorders. Frontiers in Immunology.[8]
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Bio-Rad. (2019). Method to quantify cytokines and chemokines in mouse brain tissue using Bio-Plex multiplex immunoassays. PubMed.[27]
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Patsnap Synapse. (2024). What are 5-HT1A receptor agonists and how do they work? Patsnap Synapse.[39]
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ResearchGate. (2020). Inflammatory cytokines identified by ELISA from whole brain tissue... ResearchGate.[40]
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Vernon, A. C., et al. (2023). Mapping acute neuroinflammation in vivo with diffusion-MRI in rats given a systemic lipopolysaccharide challenge. bioRxiv.[24]
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ResearchGate. (2025). LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. ResearchGate.[25]
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Wang, S. J., et al. (2021). 5-HT1F Receptor Agonist Ameliorates Mechanical Allodynia in Neuropathic Pain via Induction of Mitochondrial Biogenesis and Suppression of Neuroinflammation. Frontiers in Pharmacology.[42]
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Manjappa, P., et al. (2022). Role of 5-HT1A-mediated upregulation of brain indoleamine 2,3 dioxygenase 1 in the reduced antidepressant and antihyperalgesic effects of fluoxetine during maintenance treatment. Frontiers in Pharmacology.[43]
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Wikipedia. 5-HT1A receptor. Wikipedia.[44]
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Application Note: In Vitro Cell-Based Assay Protocols for the Pharmacological Characterization of YL-0919
Introduction
YL-0919 (Hypidone Hydrochloride) is a novel multimodal investigational compound with significant potential for the treatment of major depressive disorder (MDD) and other CNS conditions.[1] Its unique pharmacological profile distinguishes it from conventional antidepressants. Published research has identified this compound as a selective serotonin reuptake inhibitor (SSRI), a partial agonist of the 5-HT1A receptor, and an agonist of the sigma-1 receptor.[2][3][4][5] This multi-target engagement is hypothesized to contribute to its observed rapid-onset antidepressant effects and procognitive benefits in preclinical models.[6][7][8]
The translation of a compound from discovery to clinical application requires a thorough understanding of its cellular and molecular mechanisms. In vitro cell-based assays are indispensable tools in this process, providing a controlled environment to dissect a compound's interaction with its targets, elucidate downstream signaling pathways, and establish a therapeutic window by assessing cytotoxicity.[9][10]
This comprehensive guide provides a suite of detailed, field-proven protocols designed for researchers, scientists, and drug development professionals to characterize the in vitro pharmacology of this compound. The protocols progress logically from foundational cytotoxicity assessment to primary target engagement and finally to the analysis of key downstream signaling pathways.
Core Signaling Pathways of this compound
The multifaceted mechanism of this compound involves the direct modulation of multiple targets, which in turn initiates a cascade of downstream intracellular events. The following diagram provides a high-level overview of these key pathways, which the subsequent protocols are designed to investigate.
Caption: Overview of this compound's multimodal mechanism of action.
Section 1: Foundational Assays - Determining Cytotoxicity and Therapeutic Window
Scientific Rationale: Before investigating the specific pharmacological effects of this compound, it is imperative to first establish its cytotoxicity profile. This foundational step serves two critical purposes: 1) It defines the non-toxic concentration range for use in subsequent functional assays, ensuring that observed effects are due to specific target modulation rather than general cellular stress or death. 2) It provides an initial assessment of the compound's therapeutic index. The MTT assay is a robust, widely used colorimetric method for this purpose, measuring the metabolic activity of living cells as a proxy for viability.[11][12]
Protocol 1.1: Cell Viability Assessment using MTT Assay
This protocol details the measurement of this compound's effect on the viability of a relevant cell line (e.g., HEK293, SH-SY5Y, or primary astrocytes).
Principle: In viable cells, mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[11][13] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of metabolically active cells.[11]
Materials:
-
Selected cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom tissue culture plates
-
Multichannel pipette, plate reader (570 nm absorbance)
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count cells. Prepare a cell suspension at a density of 1-2 x 10⁵ cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 10,000-20,000 cells/well).
-
Include wells for "no-cell" blanks (medium only).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.[12]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium. A suggested concentration range is 0.1 µM to 100 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include "vehicle control" wells treated with the same final concentration of DMSO.
-
Carefully remove the seeding medium and add 100 µL of the respective this compound dilutions or vehicle control medium to the wells (n=3-6 replicates per condition).
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.[11]
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals.[13]
-
Measure the absorbance at 570 nm using a microplate reader. Use 630 nm as a reference wavelength if available.
-
Data Analysis and Interpretation:
-
Subtract the average absorbance of the "no-cell" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
Plot % Viability against the log of this compound concentration and use non-linear regression to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
| This compound Conc. (µM) | Mean Corrected Absorbance (570nm) | % Viability vs. Vehicle |
| 0 (Vehicle) | 1.150 | 100% |
| 0.1 | 1.145 | 99.6% |
| 1 | 1.152 | 100.2% |
| 10 | 1.130 | 98.3% |
| 25 | 0.980 | 85.2% |
| 50 | 0.600 | 52.2% |
| 100 | 0.210 | 18.3% |
| Caption: Example data table for calculating cell viability and determining the IC₅₀ of this compound. |
Section 2: Primary Target Engagement and Functional Activity
Scientific Rationale: Once a non-toxic concentration range is established, the next essential step is to confirm that this compound functionally engages its primary molecular targets. For this compound, this involves quantifying its ability to inhibit the serotonin transporter (SERT) and to activate the 5-HT1A receptor. These assays provide critical potency data (IC₅₀/EC₅₀) and validate the compound's intended mechanism of action.[3][5]
Caption: Experimental workflow for validating primary target engagement.
Protocol 2.1: Serotonin Transporter (SERT) Uptake Inhibition Assay
Principle: This assay quantifies the ability of this compound to block the function of the serotonin transporter. Cells engineered to express human SERT (hSERT) are incubated with the test compound before being exposed to radiolabeled serotonin ([³H]5-HT). The amount of radioactivity accumulated inside the cells is measured by scintillation counting. A potent inhibitor like this compound will prevent the uptake of [³H]5-HT, resulting in a lower radioactive signal.[3]
Materials:
-
HEK293 cells stably expressing hSERT (hSERT-HEK293)
-
[³H]5-HT (Tritiated Serotonin)
-
This compound and a reference SSRI (e.g., Fluoxetine)
-
Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Lysis Buffer (e.g., 1% SDS)
-
Scintillation cocktail and vials
-
Microplate scintillation counter
Step-by-Step Methodology:
-
Cell Plating: Plate hSERT-HEK293 cells in a 96-well plate and grow to ~90% confluency.
-
Pre-incubation: Wash cells gently with pre-warmed Uptake Buffer. Add 50 µL of Uptake Buffer containing various concentrations of this compound, fluoxetine, or vehicle. Incubate for 20 minutes at 37°C.
-
[³H]5-HT Uptake: Add 50 µL of Uptake Buffer containing [³H]5-HT (to a final concentration of ~10-20 nM). Incubate for 10-15 minutes at 37°C.
-
Termination of Uptake: Terminate the uptake by rapidly washing the cells three times with ice-cold Uptake Buffer.
-
Cell Lysis: Lyse the cells by adding 100 µL of Lysis Buffer to each well and incubating for 30 minutes at room temperature.
-
Quantification: Transfer the lysate from each well to a scintillation vial, add 4 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting % inhibition against the log of compound concentration.
Protocol 2.2: 5-HT1A Receptor Functional Assay (cAMP Inhibition)
Principle: The 5-HT1A receptor is a Gi/o-coupled receptor.[3] Its activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic AMP (cAMP). This assay measures the ability of this compound to act as an agonist by quantifying its dose-dependent inhibition of forskolin-stimulated cAMP production. Forskolin is used to directly activate adenylyl cyclase and elevate basal cAMP levels, creating a robust window for measuring inhibition.[3][5]
Materials:
-
Cell line expressing 5-HT1A receptors (e.g., PC12 or CHO-5HT1A)
-
This compound and a reference 5-HT1A agonist (e.g., 8-OH-DPAT)
-
Forskolin
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation
-
Commercial cAMP detection kit (e.g., HTRF, ELISA, or LANCE)
-
Assay buffer provided with the kit
Step-by-Step Methodology:
-
Cell Preparation: Plate cells in a 96-well or 384-well plate according to the cAMP kit manufacturer's instructions.
-
Compound Addition: Add various concentrations of this compound or the reference agonist to the wells. Include a "vehicle" control.
-
Stimulation: Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells except the basal control. Incubate for 30 minutes at 37°C.
-
cAMP Detection: Lyse the cells and perform the cAMP measurement following the specific protocol of the chosen detection kit.
-
Data Analysis: Normalize the data by setting the forskolin-only signal as 100% and the basal signal as 0%. Calculate the % inhibition of forskolin-stimulated cAMP for each this compound concentration. Determine the EC₅₀ value (concentration for 50% of maximal effect) and the Eₘₐₓ (maximal effect) by plotting % inhibition against the log of compound concentration.
| Assay | Parameter | Reported Value for this compound | Reference |
| 5-HT Uptake Inhibition (hSERT cells) | IC₅₀ | 1.93 ± 0.18 nM | [2][3] |
| 5-HT Uptake Inhibition (rat synaptosomes) | IC₅₀ | 1.78 ± 0.34 nM | [3] |
| [³⁵S]-GTPγS Binding (5-HT1A) | EC₅₀ | 1.20 ± 0.21 nM | [2] |
| cAMP Inhibition (5-HT1A) | IC₅₀ | ~23.9 nM | [3] |
| Caption: Summary of reported in vitro potency values for this compound at its primary targets. |
Section 3: Downstream Mechanistic Pathway Analysis
Scientific Rationale: Evidence suggests that the therapeutic effects of this compound are mediated by the activation of intracellular signaling cascades that promote neuroplasticity and synaptic function.[6][8][15] Specifically, the BDNF-mTOR pathway has been identified as a key downstream effector.[4][16] Western blotting is a powerful technique to semi-quantitatively measure changes in the expression and phosphorylation status of key proteins within this pathway following treatment with this compound.
Caption: Stepwise logic of a Western Blot experiment for pathway analysis.
Protocol 3.1: Western Blot Analysis of Key Signaling Proteins
Principle: This protocol is used to assess the effect of this compound on the protein levels and activation state (via phosphorylation) of key components of the mTOR and synaptic plasticity pathways.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary astrocytes
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and electrophoresis equipment
-
PVDF membrane and transfer buffer/system
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibodies: anti-phospho-mTOR (Ser2448), anti-mTOR, anti-BDNF, anti-PSD95, anti-Synapsin I, anti-β-Actin (loading control).[4][6][8]
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Step-by-Step Methodology:
-
Cell Treatment and Lysis:
-
Plate cells in 6-well plates and grow to 80-90% confluency.
-
Treat cells with vehicle or non-toxic concentrations of this compound (determined in Protocol 1.1) for a specified time (e.g., 1, 6, or 24 hours).
-
Wash cells with ice-cold PBS and lyse by adding 100-200 µL of ice-cold RIPA buffer. Scrape and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane).
-
Separate proteins on an 8-12% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in Blocking Buffer.
-
Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensity using software like ImageJ. Normalize the intensity of the protein of interest to the loading control (β-Actin). For phosphoproteins, normalize the phospho-protein signal to the total protein signal.
-
Conclusion
The protocols detailed in this application note provide a robust framework for the comprehensive in vitro characterization of this compound. By systematically progressing from foundational viability assays to specific target engagement and downstream pathway analysis, researchers can generate high-quality, reproducible data. These in vitro findings are crucial for building a complete pharmacological profile of this compound, validating its multimodal mechanism of action, and providing a strong scientific rationale for its continued development as a novel, fast-acting therapeutic for CNS disorders. The data generated through these methods directly support preclinical findings that demonstrate this compound's ability to reverse stress-induced behavioral deficits and enhance synaptic plasticity.[2][6][7]
References
-
Ran, Y., Hu, X., Wang, Y., Zhao, N., Zhang, L., Liu, H., & Li, Y. (2017). This compound, a dual 5-HT1A partial agonist and SSRI, produces antidepressant- and anxiolytic-like effects in rats subjected to chronic unpredictable stress. Psychopharmacology, 234(1), 107-118. [Link]
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Chen, H. X., Jin, Z. L., Zhang, L. M., Xue, R., Xu, X. D., Zhao, N., ... & Zhang, Y. Z. (2013). Antidepressant-like activity of this compound: a novel combined selective serotonin reuptake inhibitor and 5-HT1A receptor agonist. PloS one, 8(12), e83271. [Link]
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Sun, H. L., Zhang, L. M., Li, Y. F., Chen, H. X., Zhang, Y. Z., & Wang, Y. H. (2018). Hypidone Hydrochloride (this compound) Produces a Fast-Onset Reversal of the Behavioral and Synaptic Deficits Caused by Chronic Stress Exposure. Frontiers in pharmacology, 9, 1376. [Link]
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Yin, Y., Wang, Y., Zhang, L., Li, Y., & Zhang, Y. (2022). Hypidone Hydrochloride (this compound), a Sigma-1 Receptor Agonist, Improves Attention by Increasing BDNF in mPFC. International Journal of Molecular Sciences, 23(21), 13401. [Link]
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Ren, Z., Wang, Y., Zhang, L., Li, Y., & Zhang, Y. (2022). The role of 5-HTergic neuron activation in the rapid antidepressant-like effects of hypidone hydrochloride (this compound) in mice. Frontiers in Pharmacology, 13, 969459. [Link]
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CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
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Wang, Y. H., Zhang, L. M., Li, Y. F., Chen, H. X., & Zhang, Y. Z. (2021). New monoamine antidepressant, hypidone hydrochloride (this compound), enhances the excitability of medial prefrontal cortex in mice via a neural disinhibition mechanism. Translational psychiatry, 11(1), 589. [Link]
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National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. [Link]
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Zhang, L. M., Wang, Y. H., Chen, H. X., Li, Y. F., & Zhang, Y. Z. (2021). Anti-PTSD Effects of Hypidone Hydrochloride (this compound): A Novel Combined Selective 5-HT Reuptake Inhibitor/5-HT1A Receptor Partial Agonist/5-HT6 Receptor Full Agonist. Frontiers in Pharmacology, 12, 620473. [Link]
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Wang, Y., Zhang, L., Li, Y., & Zhang, Y. (2022). The astrocytic sigma-1 receptor constitutes in the fast antidepressant action of hypidone hydrochloride (this compound) in rodents. Frontiers in Pharmacology, 13, 1004505. [Link]
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Yin, Y., Wang, Y., Zhang, L., Li, Y., & Zhang, Y. (2022). Hypidone Hydrochloride (this compound), a Sigma-1 Receptor Agonist, Improves Attention by Increasing BDNF in mPFC. International Journal of Molecular Sciences, 23(21), 13401. [Link]
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Ren, Z., Wang, Y., Zhang, L., Li, Y., & Zhang, Y. (2022). The role of 5-HTergic neuron activation in the rapid antidepressant-like effects of hypidone hydrochloride (this compound) in mice. Frontiers in Pharmacology, 13, 969459. [Link]
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Chen, H. X., Jin, Z. L., Zhang, L. M., Xue, R., Xu, X. D., Zhao, N., ... & Zhang, Y. Z. (2013). Antidepressant-like activity of this compound: a novel combined selective serotonin reuptake inhibitor and 5-HT1A receptor agonist. PubMed, 24367588. [Link]
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BICO. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). [Link]
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National Center for Biotechnology Information. (n.d.). Assay Guidance Manual: In Vitro Cell Based Assays. [Link]
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Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. [Link]
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Application Notes & Protocols: Assessing the Antidepressant Efficacy of YL-0919 Using Preclinical Behavioral Models
Introduction: YL-0919, a Novel Multi-Target Antidepressant
Major Depressive Disorder (MDD) remains a significant global health challenge, partly due to the limitations of current therapies, which often feature a delayed onset of action and insufficient efficacy for a large subset of patients. Hypidone hydrochloride (this compound) is a novel antidepressant candidate currently in clinical development that offers a promising multi-faceted mechanism of action.[1] this compound functions as a selective serotonin reuptake inhibitor (SSRI), a 5-HT₁A receptor partial agonist, and a 5-HT₆ receptor agonist.[1][2] This unique pharmacological profile is hypothesized to underlie its observed rapid-onset antidepressant effects, which preclinical studies suggest are faster than those of traditional SSRIs like fluoxetine.[2][3]
Mechanistically, this compound has been shown to enhance neuronal activity and synaptic plasticity in key brain regions like the medial prefrontal cortex (mPFC) and hippocampus.[1][4] It achieves this by activating 5-HTergic neurons in the dorsal raphe nucleus (DRN) and positively modulating critical neuroplasticity pathways, such as the brain-derived neurotrophic factor (BDNF)-mammalian target of rapamycin (mTOR) signaling cascade.[2][5]
To rigorously evaluate the antidepressant and anxiolytic potential of this compound, a comprehensive battery of behavioral tests in rodent models is essential. These tests are designed to assess distinct depression-related phenotypes, including behavioral despair, anhedonia (the inability to feel pleasure), and anxiety. This guide provides detailed protocols and expert insights for four standard, validated behavioral assays: the Forced Swim Test (FST), Tail Suspension Test (TST), Sucrose Preference Test (SPT), and Novelty-Suppressed Feeding Test (NSFT).
Proposed Mechanism of Action of this compound
The multi-target engagement of this compound is believed to produce a synergistic effect, leading to a more rapid and robust antidepressant response compared to single-mechanism agents.
Caption: Proposed mechanism of this compound's multi-target action.
Tests for Behavioral Despair: Forced Swim & Tail Suspension
These tests are widely used to screen for potential antidepressant efficacy.[6] They are based on the principle that when placed in an inescapable, stressful situation, rodents will eventually cease escape-oriented behaviors and become immobile.[7] This immobility is interpreted as a state of "behavioral despair" or "learned helplessness," which can be reversed by effective antidepressant treatment.[8][9]
Forced Swim Test (FST)
Principle: The FST is a primary screening tool that assesses the effect of a compound on the duration of immobility when a rodent is forced to swim in a confined space.[10][11] A reduction in immobility time is predictive of antidepressant activity.[9] It is crucial to differentiate a true antidepressant effect from a general increase in motor activity, which could yield a false positive.[11] Therefore, results should be correlated with an open field test to rule out psychostimulant effects.[1]
Caption: Standard experimental workflow for the Forced Swim Test.
Detailed Protocol (Adapted for Mice)
-
Apparatus: A transparent Plexiglas cylinder (e.g., 20 cm diameter, 30 cm height) filled with water (24-26°C) to a depth of 15 cm, ensuring the mouse cannot touch the bottom with its tail or feet.[10][12]
-
Procedure:
-
Administer this compound or vehicle according to the experimental timeline (e.g., 30-60 minutes pre-test for acute studies, or daily for chronic studies).
-
Allow the animal to acclimate to the testing room for at least 1 hour before the test.
-
Gently place the mouse into the center of the water-filled cylinder.
-
The test session typically lasts 6 minutes.[6] Video record the entire session for later analysis.
-
At the end of the session, remove the mouse, gently dry it with a towel, and place it in a heated holding cage to prevent hypothermia before returning it to its home cage.[10]
-
Change the water between animals to prevent olfactory cues from affecting subsequent subjects.[10]
-
-
Data Analysis:
-
A trained observer, blind to the treatment groups, scores the behavior. The first 2 minutes are often considered an initial adaptation period.[6]
-
Quantify the total time (in seconds) the mouse spends immobile during the final 4 minutes of the test.[6]
-
Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep its head above water.[7][12]
-
Compare the mean immobility time between the this compound treated group and the vehicle control group using an appropriate statistical test (e.g., Student's t-test or ANOVA).
-
Data Interpretation & Expected Outcomes for this compound
| Parameter | Vehicle Control Group | This compound Treated Group | Scientific Rationale |
| Immobility Time (s) | High | Significantly Reduced | This compound is expected to promote active coping strategies (swimming, climbing) over passive despair.[1][5] |
| Latency to Immobility (s) | Short | Significantly Increased | An increased latency indicates a delay in the onset of the despair-like state. |
| Locomotor Activity (Open Field Test) | Normal | No Significant Change | Confirms that the reduction in immobility is not due to hyperactivity, validating the antidepressant-like effect.[1][11] |
Tail Suspension Test (TST)
Principle: The TST is conceptually similar to the FST but is used exclusively for mice.[13][14] It induces a state of stress by suspending the mouse by its tail, and the primary measure is the duration of immobility.[8][15] This test avoids the risk of hypothermia associated with the FST.[15]
Caption: Standard experimental workflow for the Tail Suspension Test.
Detailed Protocol
-
Apparatus: A suspension box or bar that allows the mouse to hang freely without touching any surfaces. The area should be visually isolated to prevent mice from seeing each other.[13] Medical-grade adhesive tape is used for suspension.
-
Procedure:
-
Administer this compound or vehicle as per the study design.
-
Securely wrap a piece of adhesive tape around the tail, approximately 1-2 cm from the tip.
-
Attach the free end of the tape to the suspension bar, so the mouse hangs with its head approximately 20-30 cm from the floor.
-
Expert Insight: For strains like C57BL/6 that tend to climb their tails, a small plastic cylinder can be passed over the tail before suspension to prevent this confounding behavior.[13][15]
-
The test duration is typically 6 minutes, and the entire session is recorded and scored.[13][16]
-
At the end of the test, gently remove the mouse and the tape and return it to its home cage.
-
-
Data Analysis:
-
A trained, blinded observer quantifies the total time (in seconds) the mouse remains immobile during the 6-minute test.[15]
-
Immobility is defined as the complete absence of limb and body movements, except for those caused by respiration.
-
Compare the mean immobility time between the this compound and vehicle groups.
-
Data Interpretation & Expected Outcomes for this compound
| Parameter | Vehicle Control Group | This compound Treated Group | Scientific Rationale |
| Immobility Time (s) | High | Significantly Reduced | The multi-target action of this compound is expected to increase active escape-oriented behaviors.[5] |
Test for Anhedonia: Sucrose Preference Test (SPT)
Principle: Anhedonia, the reduced capacity to experience pleasure, is a core symptom of depression.[17][18] The SPT is a widely accepted translational measure of anhedonia in rodents, leveraging their innate preference for sweet solutions.[18][19] A decrease in sucrose preference in a stress-induced model of depression is considered an anhedonic-like state, which can be reversed by chronic antidepressant treatment.[17][19]
Caption: Workflow for the Sucrose Preference Test.
Detailed Protocol
-
Apparatus: Standard home cages equipped with two identical sipper bottles. A 1% (w/v) sucrose solution.
-
Procedure:
-
Habituation (≥3 days): House animals individually. For at least 3 days, habituate them to the presence of two bottles, both containing regular drinking water. This helps to acclimate them to the two-bottle setup and measure any baseline side preference.[17]
-
Testing (Ongoing, with chronic this compound treatment):
-
Replace one water bottle with a 1% sucrose solution.[17]
-
Provide the animals with free access to both the sucrose bottle and the water bottle.
-
Weigh both bottles daily at the same time to determine the amount of each liquid consumed.
-
Crucial Step: Switch the positions of the two bottles daily to prevent confounds from side bias.[17][20]
-
-
This test is typically run alongside a chronic stress paradigm (e.g., Chronic Unpredictable Stress) to first induce an anhedonic state. This compound or vehicle is administered daily throughout the stress and testing period.
-
-
Data Analysis:
-
Calculate the sucrose preference for each animal for each measurement period using the formula: % Sucrose Preference = [Sucrose Intake (g) / (Sucrose Intake (g) + Water Intake (g))] x 100
-
Compare the mean sucrose preference between groups.
-
Data Interpretation & Expected Outcomes for this compound
| Parameter | Stressed + Vehicle Group | Stressed + this compound Group | Scientific Rationale |
| Sucrose Preference (%) | Significantly Reduced (<65%) | Restored to Normal Levels (>80%) | This compound is expected to reverse the stress-induced deficit in reward processing, demonstrating an anti-anhedonic effect.[2][4] |
Test for Anxiety & Hyponeophagia: Novelty-Suppressed Feeding Test (NSFT)
Principle: The NSFT is a conflict-based test that measures anxiety-like behavior.[21] It capitalizes on the conflict between the drive to eat in a food-deprived animal and the fear (hyponeophagia) of feeding in a novel, brightly lit, and anxiogenic environment.[22][23] This test is particularly valuable as, unlike the FST and TST, it is sensitive to chronic, but not acute, antidepressant treatment, which better mimics the therapeutic timeline in humans.[22][24]
Caption: Workflow for the Novelty-Suppressed Feeding Test.
Detailed Protocol
-
Apparatus: A novel, open-field arena (e.g., 50 x 50 x 40 cm), brightly lit from above. A single, familiar food pellet.
-
Procedure:
-
Animals should be on a chronic dosing schedule with this compound or vehicle.
-
Food deprive the animals for 24 hours prior to the test, with water available ad libitum.[22]
-
Place a single pellet of the home cage food on a small piece of white paper in the center of the brightly lit arena.
-
Gently place the mouse in a corner of the arena and start a timer.
-
Measure the latency (in seconds) for the mouse to approach and take the first bite of the food pellet. The test has a cutoff time, typically 5-10 minutes.
-
Immediately after the test (whether the mouse ate or not), transfer the animal to its home cage and measure the amount of food consumed over the next 5 minutes. This is a critical control to ensure that treatment has not altered appetite or general motivation to eat.[22]
-
-
Data Analysis:
-
Compare the mean latency to eat between the this compound and vehicle groups.
-
Confirm that there are no significant differences in the amount of food consumed in the home cage post-test, which would indicate an effect on appetite rather than anxiety.
-
Data Interpretation & Expected Outcomes for this compound
| Parameter | Stressed + Vehicle Group | Stressed + this compound Group | Scientific Rationale |
| Latency to Eat (s) | High (Long Latency) | Significantly Reduced | Chronic this compound treatment is expected to reduce anxiety and neophobia, decreasing the hesitation to eat in a novel environment.[2][4] |
| Home Cage Food Intake (g) | Normal | No Significant Change | Demonstrates that the effect on latency is due to reduced anxiety, not a change in appetite.[22] |
Summary and Integrated Strategy
A comprehensive preclinical assessment of this compound requires a multi-pronged behavioral testing strategy. No single test can fully model the complexity of depression.[6] By integrating tests that measure behavioral despair (FST, TST), anhedonia (SPT), and anxiety (NSFT), researchers can build a robust profile of this compound's therapeutic potential. The faster-onset effects of this compound observed in previous studies can be specifically investigated by designing experiments with shorter treatment durations (e.g., 4-7 days) and comparing its efficacy directly against standard SSRIs, which typically require several weeks of treatment to show effects in these models.[2][25] This integrated approach provides a self-validating system, ensuring that observed effects are consistent across different behavioral domains relevant to depression and anxiety.
References
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Bio-Protocol. Sucrose Preference Test to Measure Anhedonic Behaviour in Mice. Bio-Protocol. Available from: [Link][17][18]
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Eagle, A. L., et al. Sucrose Preference Test to Measure Stress-induced Anhedonia. Bio-Protocol. Available from: [Link][20]
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Castagné, V., Moser, P., & Porsolt, R. D. (2009). Behavioral Assessment of Antidepressant Activity in Rodents. In Methods of Behavior Analysis in Neuroscience, Second Edition. CRC Press/Taylor & Francis. Available from: [Link][6]
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Sun, H. L., et al. (2019). The faster-onset antidepressant effects of hypidone hydrochloride (this compound). Psychopharmacology, 236(9), 2739–2752. Available from: [Link][2][25]
-
Zhang, L. M., et al. (2018). This compound, a dual 5-HT1A partial agonist and SSRI, produces antidepressant- and anxiolytic-like effects in rats subjected to chronic unpredictable stress. Acta Pharmacologica Sinica, 39(2), 204–214. Available from: [Link][4]
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Yin, X., et al. (2021). New monoamine antidepressant, hypidone hydrochloride (this compound), enhances the excitability of medial prefrontal cortex in mice via a neural disinhibition mechanism. Neuropsychopharmacology, 46(13), 2323–2333. Available from: [Link][1]
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Ran, Y. H., et al. (2020). The Faster-Onset Antidepressant Effects of Hypidone Hydrochloride (this compound) in Monkeys Subjected to Chronic Unpredictable Stress. Frontiers in Psychiatry, 11, 574226. Available from: [Link][3]
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Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of Visualized Experiments, (59), e3638. Available from: [Link][12]
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Can, A., Dao, D. T., Terrillion, C. E., Piantadosi, S. C., Bhat, S., & Gould, T. D. (2012). The tail suspension test. Journal of Visualized Experiments, (59), e3769. Available from: [Link][13]
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Tain, R., et al. (2023). Sucrose preference test: A systematic review of protocols for the assessment of anhedonia in rodents. European Neuropsychopharmacology, 77, 80-92. Available from: [Link][26]
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Charles River Laboratories. (n.d.). Anxiety and Depression Tests in Rodents. Available from: [Link][27]
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Conduct Science. (2024). Maze Bazics: Sucrose Preference Test. Available from: [Link][19]
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Can, A., Dao, D. T., Terrillion, C. E., Piantadosi, S. C., Bhat, S., & Gould, T. D. (2012). The Tail Suspension Test. Journal of Visualized Experiments. Available from: [Link][15]
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Hati, S., et al. (2018). Animal tests for anxiety-like and depression-like behavior in rats. Bratislavske lekarske listy, 119(3), 181-189. Available from: [Link][7]
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British Association for Psychopharmacology. (2020). Factsheet on the forced swim test. Available from: [Link][9]
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Transpharmation. (n.d.). Novelty Suppressed Feeding Test. Available from: [Link][21]
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NSW Department of Primary Industries. (2024). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. Available from: [Link][28]
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Sahin, Z. Z., & Gümüş, Z. P. (2023). Assessment of commonly used tests in experimental depression studies according to behavioral patterns of rodents. Medical review (bilimsel dergi), 2(4), 114–120. Available from: [Link][14]
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Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. Nature protocols, 7(6), 1009–1014. Available from: [Link][11]
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JoVE. (2011). The Tail Suspension Test. Journal of Visualized Experiments. Available from: [Link][16]
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JoVE. (2022). Tail Suspension Test To Assess Antidepressant Drug Treatment Efficacy. YouTube. Available from: [Link][29]
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Sahin, Z. Z., & Gümüş, Z. P. (2023). Assessment of commonly used tests in experimental depression studies according to behavioral patterns of rodents. Bohrium. Available from: [Link][30]
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Ren, P., et al. (2024). The role of 5-HTergic neuron activation in the rapid antidepressant-like effects of hypidone hydrochloride (this compound) in mice. Frontiers in Pharmacology, 15, 1436440. Available from: [Link][5]
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Samuels, B. A., & Hen, R. (2011). Novelty-Suppressed Feeding in the Mouse. In Mood and Anxiety Related Phenotypes in Mice. Humana Press. Available from: [Link][22]
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Blasco-Serra, A., et al. (2017). A standardization of the Novelty-Suppressed Feeding Test protocol in rats. Behavioural Brain Research, 337, 169-173. Available from: [Link][23]
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Samuels, B. A., & Hen, R. (2011). Novelty-suppressed feeding in the mouse. Neuromethods, 63, 107-121. Available from: [Link][24]
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Blasco-Serra, A., et al. (2017). A standardization of the Novelty-Suppressed Feeding Test protocol in rats. Behavioural brain research, 337, 169–173. Available from: [Link][31]
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Application Notes & Protocols: Western Blot Analysis of the BDNF Pathway Following YL-0919 Treatment
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Introduction: The BDNF Signaling Axis - A Key Regulator of Neuronal Plasticity and a Therapeutic Target
Brain-Derived Neurotrophic Factor (BDNF) is a critical neurotrophin that plays a pivotal role in the survival, differentiation, and growth of neurons.[1][2] Its signaling cascade, primarily mediated through the Tropomyosin receptor kinase B (TrkB), is fundamental for synaptic plasticity, learning, and memory.[2][3] Dysregulation of the BDNF/TrkB pathway has been implicated in the pathophysiology of numerous neuropsychiatric and neurodegenerative disorders, including depression and anxiety.[4][5][6] Consequently, this pathway has emerged as a promising target for novel therapeutic interventions.
YL-0919 is a novel compound under investigation for its potential to modulate the BDNF signaling pathway. Understanding its precise mechanism of action requires a robust and reliable method to quantify changes in the expression and activation of key proteins within this cascade. Western blotting stands as a cornerstone technique for this purpose, allowing for the sensitive and specific detection of total and phosphorylated protein levels.[7][8]
This comprehensive guide provides a detailed, field-proven protocol for conducting Western blot analysis of the BDNF pathway in response to this compound treatment. We will delve into the rationale behind each step, from sample preparation to data interpretation, empowering researchers to generate high-quality, reproducible results.
The BDNF/TrkB Signaling Cascade
Upon binding of BDNF to its high-affinity receptor TrkB, the receptor dimerizes and undergoes autophosphorylation on several tyrosine residues.[5] This phosphorylation event initiates the recruitment of adaptor proteins and the activation of downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[2][9] These pathways are crucial for mediating the diverse effects of BDNF on neuronal function.
Diagram of the BDNF Signaling Pathway
Caption: The BDNF signaling pathway initiated by ligand binding to the TrkB receptor.
Experimental Design and Controls
A well-designed experiment is crucial for obtaining meaningful data. The following considerations are essential:
-
Cell Culture or Animal Model: The choice between in vitro (e.g., primary neuronal cultures, SH-SY5Y cells) and in vivo (e.g., mouse or rat brain tissue) models will depend on the specific research question.
-
This compound Treatment:
-
Dose-Response: Test a range of this compound concentrations to determine the optimal dose for pathway activation.
-
Time-Course: Analyze protein expression and phosphorylation at different time points after treatment to capture the dynamics of the response.[10]
-
-
Controls:
-
Vehicle Control: Cells or animals treated with the vehicle used to dissolve this compound. This is the baseline for comparison.
-
Positive Control: Treatment with recombinant BDNF to confirm the responsiveness of the experimental system.
-
Negative Control (Optional): A TrkB inhibitor (e.g., ANA-12) can be used to confirm that the effects of this compound are TrkB-dependent.
-
Detailed Protocol: Western Blot Analysis
This protocol is optimized for the analysis of BDNF pathway proteins from either cultured cells or brain tissue.
Part 1: Sample Preparation
Rationale: Proper sample preparation is paramount to preserve protein integrity and ensure accurate quantification. All steps should be performed on ice to minimize protease and phosphatase activity.[11]
A. For Cultured Cells (Adherent):
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[7][12]
-
Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.[13]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[11][13]
-
Incubate on ice for 30 minutes with occasional vortexing.[11][12]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[13]
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
B. For Brain Tissue:
-
Rapidly dissect the brain region of interest (e.g., hippocampus, prefrontal cortex) on ice.[14]
-
Immediately snap-freeze the tissue in liquid nitrogen. Samples can be stored at -80°C.
-
Add ice-cold lysis buffer (with inhibitors) to the frozen tissue.[15] For efficient lysis of neuronal tissue, specialized buffers can be used.[16]
-
Homogenize the tissue using a mechanical homogenizer or sonicator until no visible tissue clumps remain.[15]
-
Follow steps 4-6 from the cultured cell protocol.
Part 2: Protein Quantification
Rationale: Accurate protein quantification is essential for equal loading of samples onto the gel, which is a prerequisite for reliable downstream analysis. The Bicinchoninic Acid (BCA) assay is a widely used and robust method for this purpose.[17][18]
-
Prepare a series of Bovine Serum Albumin (BSA) standards of known concentrations.[18][19]
-
Prepare the BCA working reagent by mixing Reagent A and Reagent B according to the manufacturer's instructions.[17][18]
-
In a 96-well plate, add a small volume of each standard and your unknown protein samples in duplicate or triplicate.[18][20]
-
Add the BCA working reagent to each well and mix thoroughly.[18]
-
Measure the absorbance at 562 nm using a microplate reader.[17][18]
-
Generate a standard curve by plotting the absorbance of the BSA standards against their known concentrations.[20]
-
Determine the protein concentration of your samples by interpolating their absorbance values from the standard curve.[20]
Part 3: SDS-PAGE and Protein Transfer
Rationale: Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) separates proteins based on their molecular weight.[8][21] The separated proteins are then transferred to a membrane for immunodetection.
Workflow for Western Blotting
Caption: A streamlined workflow of the key steps in Western blotting.
-
Sample Preparation for Loading:
-
Gel Electrophoresis:
-
Load equal amounts of protein (typically 20-40 µg) into the wells of a polyacrylamide gel. Include a pre-stained protein ladder to monitor migration and estimate protein size.
-
Run the gel in electrophoresis buffer at a constant voltage until the dye front reaches the bottom of the gel.[7]
-
-
Protein Transfer:
-
Equilibrate the gel, a PVDF or nitrocellulose membrane, and filter papers in transfer buffer.
-
Assemble the transfer "sandwich" (filter paper, gel, membrane, filter paper) ensuring no air bubbles are trapped.[23]
-
Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system.[7] Transfer conditions (time and voltage/current) should be optimized based on the molecular weight of the target proteins.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm successful transfer.[23][24]
-
Part 4: Immunodetection
Rationale: This multi-step process uses specific antibodies to detect the proteins of interest. Thorough washing is critical to minimize background noise.
-
Blocking:
-
Incubate the membrane in a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation.[12] This step prevents non-specific binding of the antibodies to the membrane.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (see table below) in blocking buffer to their recommended concentrations.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[12]
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Recommended Primary Antibodies:
| Target Protein | Expected Molecular Weight | Recommended Dilution |
| BDNF | ~14 kDa (mature), ~32 kDa (pro) | 1:500 - 1:1000 |
| TrkB | ~145 kDa | 1:1000 |
| p-TrkB (Tyr816) | ~145 kDa | 1:1000 |
| Akt | ~60 kDa | 1:1000 |
| p-Akt (Ser473) | ~60 kDa | 1:1000 |
| ERK1/2 | 42/44 kDa | 1:1000 |
| p-ERK1/2 | 42/44 kDa | 1:1000 |
| β-Actin / GAPDH | ~42 kDa / ~37 kDa | 1:5000 - 1:10000 |
Note: Optimal antibody dilutions should be determined empirically.
Part 5: Signal Detection and Data Analysis
-
Signal Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film. Adjust the exposure time to obtain optimal band intensity without saturation.[21]
-
-
Stripping and Reprobing (Optional):
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the intensity of the corresponding loading control (β-Actin or GAPDH) band in the same lane.
-
For phosphorylated proteins, normalize the intensity of the phospho-protein band to the intensity of the total protein band.
-
Express the data as a fold change relative to the vehicle control group.
-
Data Presentation and Interpretation
Hypothetical Quantitative Data Summary:
| Treatment Group | p-TrkB / Total TrkB (Fold Change) | p-Akt / Total Akt (Fold Change) | p-ERK / Total ERK (Fold Change) |
| Vehicle | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| This compound (1 µM) | 1.8 ± 0.2 | 1.5 ± 0.2 | 1.2 ± 0.1 |
| This compound (10 µM) | 3.5 ± 0.4 | 2.8 ± 0.3 | 2.1 ± 0.3* |
| BDNF (50 ng/mL) | 4.2 ± 0.5 | 3.5 ± 0.4 | 2.9 ± 0.4** |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle control.
Interpretation: In this hypothetical example, this compound treatment leads to a dose-dependent increase in the phosphorylation of TrkB, Akt, and ERK. This suggests that this compound activates the BDNF signaling pathway, mimicking the effects of BDNF.
Troubleshooting Common Western Blot Issues
| Issue | Possible Cause(s) | Solution(s) |
| No or Weak Signal | - Insufficient protein loaded- Inactive antibody- Inefficient protein transfer- Low abundance of target protein | - Increase protein load[24][29]- Use fresh antibody; check recommended dilution[29][30]- Confirm transfer with Ponceau S stain[23][24]- Enrich the target protein via immunoprecipitation[30] |
| High Background | - Insufficient blocking- Antibody concentration too high- Inadequate washing | - Increase blocking time or change blocking agent[24]- Optimize antibody concentration[24]- Increase the number and duration of wash steps[24][29] |
| Non-specific Bands | - Antibody cross-reactivity- Protein degradation- Too much protein loaded | - Use a more specific antibody- Use fresh samples with protease inhibitors[23]- Reduce the amount of protein loaded[24] |
Conclusion
This application note provides a comprehensive and robust protocol for the Western blot analysis of the BDNF signaling pathway following treatment with the novel compound this compound. By carefully following these guidelines, researchers can obtain reliable and reproducible data to elucidate the compound's mechanism of action and its potential as a therapeutic agent for neurological and psychiatric disorders. The principles and techniques outlined here are foundational for rigorous pharmacological investigation.
References
-
Bio-protocol. (n.d.). BCA (Bicinchoninic Acid) Protein Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Western blot analysis of TrkB phosphorylation in HT-22 hippocampal.... Retrieved from [Link]
-
Sino Biological. (n.d.). Western Blot Troubleshooting Low Signal or No Signal. Retrieved from [Link]
-
ResearchGate. (n.d.). Western blot analysis of total and phosphorylated level of TrkB and its.... Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Western Blot Troubleshooting: Faint Bands or Weak Signal. Retrieved from [Link]
-
Cytiva. (n.d.). Stripping and Reprobing Western Blot Membrane: Problems and Solutions. Retrieved from [Link]
- Elsevier. (2021). Unlocking the brain: A new method for Western blot protein detection from fixed brain tissue. Journal of Neuroscience Methods, 348, 108998.
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Bio-Techne. (n.d.). Western Blot Troubleshooting Guide. Retrieved from [Link]
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Bio-Rad. (n.d.). Stripping and Reprobing. Retrieved from [Link]
- Pierce. (2018). Pierce BCA Protein Assay Protocol V.2.
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TotalLab. (n.d.). Western Blot Troubleshooting Guide. Retrieved from [Link]
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G-Biosciences. (n.d.). Bicinchoninic Acid (BCA) Protein Assay. Retrieved from [Link]
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QB3 Berkeley. (n.d.). Protein Quantification: BCA Assay. Retrieved from [Link]
- PubMed Central. (2021). A Brief Overview on BDNF-Trk Pathway in the Nervous System: A Potential Biomarker or Possible Target in Treatment of Multiple Sclerosis?. Frontiers in Neurology, 12, 658356.
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protocols.io. (2024). Western Blotting for Neuronal Proteins. Retrieved from [Link]
- Frontiers. (2018). The Role of BDNF on Neural Plasticity in Depression. Frontiers in Cellular Neuroscience, 12, 12.
- MDPI. (2022). BDNF as a Mediator of Antidepressant Response: Recent Advances and Lifestyle Interactions. International Journal of Molecular Sciences, 23(21), 13349.
- Histology and Histopathology. (2010). BDNF function and intracellular signaling in neurons.
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ResearchGate. (n.d.). Function of BDNF/TrkB signalling in the CNS. BDNF binding to TrkB-FL in.... Retrieved from [Link]
- PubMed Central. (2023). Involvement of brain-derived neurotrophic factor signaling in the pathogenesis of stress-related brain diseases. Frontiers in Molecular Neuroscience, 16, 1243542.
- J-Stage. (2003). Brain-Derived Neurotrophic Factor/TrkB Signaling in Memory Processes. Journal of Pharmacological Sciences, 91(4), 267-270.
- ResearchGate. (2025). BDNF in anxiety and depression.
- PubMed. (1995). Total protein extraction from cultured cells for use in electrophoresis and western blotting. Methods in Molecular Biology, 49, 131-137.
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ResearchGate. (n.d.). Activity-dependent Trk phosphorylation. A, top, Western blot analysis.... Retrieved from [Link]
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protocols.io. (2024). Western blot in homogenised mouse brain samples. Retrieved from [Link]
- PubMed Central. (1998). Activity-Dependent Activation of TrkB Neurotrophin Receptors in the Adult CNS. The Journal of Neuroscience, 18(18), 7281-7291.
- NIH. (2017). Role of BDNF in the pathophysiology and treatment of depression: activity dependent effects distinguish rapid acting antidepressants. Current Opinion in Behavioral Sciences, 14, 11-18.
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G-Biosciences. (n.d.). PopLysis™ Neuronal Lysis and Extraction Buffer. Retrieved from [Link]
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Synaptic Systems. (n.d.). Protocol for Preparation of Brain Lysate, P2, LP1 and LP2 Fractions. Retrieved from [Link]
- PubMed Central. (2011). Biochemical and Biophysical Investigation of the Brain-derived Neurotrophic Factor Mimetic 7,8-Dihydroxyflavone in the Binding and Activation of the TrkB Receptor. The Journal of Biological Chemistry, 286(15), 13549-13559.
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biosensis. (n.d.). Tissue Lysate Preparation: Acid-Extraction of BDNF for Western Blotting Analysis. Retrieved from [Link]
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Application Notes and Protocols for the Intracerebroventricular Administration of YL-0919
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of YL-0919 (Hypidone hydrochloride) for intracerebroventricular (ICV) injection in preclinical rodent models. This compound is a novel investigational compound with dual activity as a 5-HT1A receptor agonist and a selective serotonin reuptake inhibitor (SSRI), showing potential for the treatment of neuropsychiatric disorders.[1][2] Direct administration into the central nervous system (CNS) via ICV injection is a critical methodology for elucidating its central mechanisms of action, bypassing the confounding factors of peripheral metabolism and blood-brain barrier permeability. This guide offers a detailed, step-by-step protocol for the formulation of this compound, addressing its solubility characteristics and ensuring the sterility and physiological compatibility of the final preparation for in vivo studies.
Introduction: The Rationale for Intracerebroventricular Administration of this compound
This compound, also known as Hypidone hydrochloride, is a promising therapeutic candidate for depression and anxiety-related disorders.[3] Its mechanism of action is believed to involve the modulation of serotonergic signaling in the brain through agonism of the 5-HT1A receptor and inhibition of the serotonin transporter.[4] While systemic administration routes like oral gavage have been employed in initial studies, ICV injection offers a more direct approach to target the CNS.[5] This route of administration is invaluable for:
-
Elucidating Central Effects: Directly administering this compound into the ventricular system allows for the definitive attribution of observed pharmacological effects to its action within the CNS.
-
Bypassing the Blood-Brain Barrier (BBB): The BBB can limit the penetration of many compounds into the brain. ICV injection circumvents this barrier, ensuring that the compound reaches its intended site of action.
-
Dose-Response Studies in the CNS: ICV administration allows for precise control over the concentration of this compound in the cerebrospinal fluid (CSF), facilitating accurate dose-response studies of its central effects.
This application note will provide the necessary technical guidance to prepare this compound for ICV injection, ensuring the scientific rigor and reproducibility of your research.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is paramount for its successful formulation. Key properties are summarized in the table below.
| Property | Value | Source |
| Chemical Name | 1-[[4-hydroxy-1-(phenylmethyl)-4-piperidinyl]methyl]-2(1H)-Pyridinone, hydrochloride | [1] |
| Molecular Formula | C18H23ClN2O2 | [1][6] |
| Molecular Weight | 334.84 g/mol | [1][2] |
| Appearance | White to off-white solid powder | [7] |
| Solubility | DMSO: ≥ 30 mg/mL | [1][6] |
| Storage (Solid) | -20°C for 12 months; 4°C for 6 months | [1] |
| Storage (in DMSO) | -80°C for 6 months; -20°C for 1 month | [7] |
The high solubility of this compound in Dimethyl Sulfoxide (DMSO) is a key consideration for the preparation of a stock solution. However, as DMSO can have intrinsic biological effects, its concentration in the final injectate must be minimized.
Recommended Materials and Reagents
-
This compound (Hypidone hydrochloride) powder
-
Dimethyl Sulfoxide (DMSO), sterile, anhydrous
-
Artificial Cerebrospinal Fluid (aCSF), sterile
-
Sterile, pyrogen-free water for injection
-
Sterile, single-use syringes (various sizes)
-
Sterile, DMSO-compatible syringe filters (0.22 µm PTFE or nylon)
-
Sterile, conical tubes (1.5 mL, 15 mL, 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Laminar flow hood or biological safety cabinet
Protocol for Preparation of this compound for Intracerebroventricular Injection
This protocol is designed to prepare a sterile, physiologically compatible solution of this compound for ICV injection in rodents. The procedure involves the preparation of a high-concentration stock solution in DMSO, followed by dilution in sterile aCSF to the final desired concentration.
Step 1: Preparation of Artificial Cerebrospinal Fluid (aCSF)
Prepare fresh, sterile aCSF on the day of the experiment. A standard aCSF recipe is provided below. All reagents should be of high purity and dissolved in sterile, pyrogen-free water.
| Reagent | Concentration (mM) |
| NaCl | 127 |
| KCl | 1.0 |
| KH2PO4 | 1.2 |
| NaHCO3 | 26 |
| D-Glucose | 10 |
| CaCl2 | 2.4 |
| MgCl2 | 1.3 |
After dissolving all components, the aCSF should be filter-sterilized through a 0.22 µm filter into a sterile container. The final solution should have a pH of approximately 7.3-7.4 and an osmolarity of around 290 mOsm/L.
Step 2: Preparation of this compound Stock Solution in DMSO
Due to the hydrophobicity of this compound, a concentrated stock solution in 100% sterile DMSO is required.
-
Calculation: Determine the required mass of this compound powder to prepare a stock solution of a specific concentration (e.g., 10 mg/mL).
-
Mass (mg) = Desired Concentration (mg/mL) x Volume of DMSO (mL)
-
-
Weighing: In a sterile microcentrifuge tube, accurately weigh the calculated amount of this compound powder.
-
Dissolution: Add the calculated volume of sterile, anhydrous DMSO to the tube. Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months.
Step 3: Dilution of this compound Stock Solution for Injection
This step should be performed in a laminar flow hood using aseptic techniques immediately before the injection.
-
Dose Selection: The optimal ICV dose for this compound has not been established. Based on ICV doses of other 5-HT1A agonists in rats (e.g., 20 µ g/rat for 8-OH-DPAT), a starting dose range of 1-10 µg per animal is a reasonable starting point for dose-finding studies.[2]
-
Calculation of Final Concentration: The final concentration of this compound in the injection solution will depend on the desired dose and the injection volume. For mice, a typical ICV injection volume is 1-5 µL. For rats, it is typically 2-10 µL.
-
Final Concentration (µg/µL) = Desired Dose (µg) / Injection Volume (µL)
-
-
Dilution Procedure: a. Thaw an aliquot of the this compound DMSO stock solution. b. In a sterile tube, add the required volume of sterile aCSF. c. While gently vortexing the aCSF, add the calculated volume of the this compound DMSO stock solution dropwise to the aCSF. This rapid mixing helps to prevent precipitation. d. Ensure the final concentration of DMSO in the injection solution is as low as possible, ideally below 1% (v/v), and not exceeding 5% (v/v) to minimize potential neurotoxicity.
-
Final Sterilization: Draw the final diluted this compound solution into a sterile syringe and pass it through a 0.22 µm sterile, DMSO-compatible syringe filter into a new sterile tube or directly into the injection syringe.
Experimental Workflow Diagram
Caption: Workflow for the preparation of this compound for intracerebroventricular injection.
Quality Control and Best Practices
To ensure the safety and validity of your in vivo experiments, the following quality control checks and best practices are essential:
-
Aseptic Technique: All preparation steps should be conducted in a laminar flow hood to maintain sterility.
-
Visual Inspection: Before injection, visually inspect the final solution for any signs of precipitation or particulate matter. The solution should be clear and colorless.
-
pH and Osmolarity: While not typically measured for each preparation, the aCSF should be prepared using a validated protocol to ensure physiological pH and osmolarity.
-
Vehicle Control: A vehicle control group receiving an injection of aCSF with the same final concentration of DMSO should be included in all experiments to account for any effects of the vehicle itself.
-
Fresh Preparation: It is highly recommended to prepare the final diluted solution fresh on the day of injection to ensure its stability and sterility.
Troubleshooting
Issue: Precipitation occurs upon dilution of the DMSO stock solution with aCSF.
Possible Causes and Solutions:
-
Concentration Exceeds Aqueous Solubility: The final concentration of this compound may be too high for the chosen DMSO/aCSF ratio.
-
Solution: Decrease the final concentration of this compound or slightly increase the final DMSO concentration (while remaining within safe limits).
-
-
Improper Mixing: Slow or inadequate mixing can lead to localized high concentrations of this compound, causing it to precipitate.
-
Solution: Add the DMSO stock solution to the aCSF dropwise while vortexing to ensure rapid and thorough mixing.[8]
-
-
Temperature Effects: The aCSF may be too cold.
-
Solution: Use aCSF that is at room temperature or warmed to 37°C.
-
Safety Precautions
-
Handle this compound powder in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Follow all institutional guidelines for the handling and disposal of chemical reagents and for animal surgery.
Conclusion
The protocol outlined in this application note provides a robust and reliable method for the preparation of this compound for intracerebroventricular injection. By adhering to these guidelines, researchers can ensure the quality, sterility, and physiological compatibility of their test compound, leading to more accurate and reproducible results in the investigation of this compound's central nervous system effects.
References
- de Almeida RM, Lucion AB. Effects of intracerebroventricular administration of 5-HT receptor agonists on the maternal aggression of rats. Eur J Pharmacol. 1994;264(3):445-448.
- Ran Y, Hu X, Wang Y, et al. This compound, a dual 5-HT1A partial agonist and SSRI, produces antidepressant- and anxiolytic-like effects in rats subjected to chronic unpredictable stress. PLoS One. 2017;12(3):e0173612.
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Siemsen BM. What should I do when a compound goes into DMSO, but precipitates when adding saline? ResearchGate. Published April 3, 2014. [Link]
- Zhang LM, Chen HX, Qin JJ, et al. Neurochemical and behavioural effects of hypidone hydrochloride (this compound): a novel combined selective 5-HT reuptake inhibitor and partial 5-HT1A agonist. Br J Pharmacol. 2017;174(9):769-780.
- Ran Y, Jin Z, Chen X, et al. Hypidone Hydrochloride (this compound) Produces a Fast-Onset Reversal of the Behavioral and Synaptic Deficits Caused by Chronic Stress Exposure. Front Pharmacol. 2018;9:1330.
- Ran Y, Zhang L, Li Y. This compound, a dual 5-HT1A partial agonist and SSRI, produces antidepressant- and anxiolytic-like effects in rats subjected to chronic unpredictable stress. Acta Pharmacol Sin. 2017;38(5):637-646.
- Chen HX, Zhang LM, Qin JJ, et al. Antidepressant-like activity of this compound: a novel combined selective serotonin reuptake inhibitor and 5-HT1A receptor agonist. PLoS One. 2013;8(12):e83271. [Retraction published in: PLoS One. 2024;19(5):e0303889.]
- Yin Y, Sun H, Wang Y, et al. New monoamine antidepressant, hypidone hydrochloride (this compound), enhances the excitability of medial prefrontal cortex in mice via a neural disinhibition mechanism.
- Zhang L, Ren Y, Li Y. The role of 5-HTergic neuron activation in the rapid antidepressant-like effects of hypidone hydrochloride (this compound) in mice. Front Pharmacol. 2024;15:1386735.
- Ren Y, Zhang L, Li Y. Hypidone Hydrochloride (this compound), a Sigma-1 Receptor Agonist, Improves Attention by Increasing BDNF in mPFC. Int J Mol Sci. 2023;24(6):5369.
- PLOS ONE Editors. Retraction: Antidepressant-Like Activity of this compound: A Novel Combined Selective Serotonin Reuptake Inhibitor and 5-HT1A Receptor Agonist. PLoS One. 2024;19(5):e0303889.
- Ran Y, Zhao N, Zhang L, Li Y. This compound, a dual 5-HT1A partial agonist and SSRI, produces antidepressant- and anxiolytic-like effects in rats subjected to chronic unpredictable stress. Psychopharmacology (Berl). 2017;234(12):1869-1880.
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- 8. researchgate.net [researchgate.net]
Golgi staining methods for YL-0919 treated neurons
Application Notes & Protocols
Visualizing Neuroplasticity: High-Fidelity Golgi Staining for Neurons Treated with YL-0919
Introduction: Unveiling the Morphological Impact of this compound
Hypidone hydrochloride (this compound) is a novel sigma-1 receptor agonist and a promising candidate for a fast-acting antidepressant.[1][2] Preclinical studies have demonstrated that this compound exerts its therapeutic effects by modulating neuronal activity and promoting neuroplasticity, particularly within the medial prefrontal cortex (mPFC).[3][4] The underlying mechanism is believed to involve the activation of the Brain-Derived Neurotrophic Factor (BDNF)-mTOR signaling pathway, which is critical for synaptic strengthening and neuronal growth.[2]
A key finding indicates that this compound administration can significantly increase neuronal dendritic complexity and the density of dendritic spines in the mPFC.[5] These structural changes are the morphological correlates of enhanced synaptic connectivity and are central to the compound's proposed mechanism of action. Therefore, the ability to accurately visualize and quantify these alterations is paramount for researchers in neuroscience and drug development.
This guide provides a comprehensive overview and detailed protocols for the application of Golgi staining to study neurons treated with this compound. The Golgi method, renowned for its ability to sparsely label individual neurons in their entirety, remains an unparalleled tool for the detailed morphological analysis of dendritic arbors and spines.[6][7] We will describe two robust approaches: the classic Golgi-Cox method, valued for its detailed impregnation, and a streamlined commercial kit-based method, the FD Rapid GolgiStain™, which offers improved reliability and a faster timeline.[8][9][10]
The Scientific Principle of Golgi Impregnation
The Golgi stain, or "la reazione nera" (the black reaction), is a neurohistological technique based on the principle of metallic impregnation.[7][11] While the precise mechanism is still not fully understood, it involves a two-step chemical process that leads to the formation of dense, opaque intracellular deposits of silver chromate.[7][11][12]
-
Chromate Sensitization: The tissue is first immersed in a solution containing potassium dichromate. This step "sensitizes" a small, random subset of neurons (typically 1-5%).
-
Silver Impregnation: The tissue is then transferred to a silver nitrate solution. A chemical reaction occurs within the sensitized neurons, forming a microcrystalline precipitate of silver chromate (Ag₂CrO₄).
This precipitate fills the neuron completely—from the soma to the finest dendritic spines and axonal branches—rendering its entire three-dimensional structure visible against a clear background. This stochastic and complete labeling is the primary advantage of the Golgi method for morphological studies.
Caption: The two-step chemical process underlying Golgi staining.
Experimental Design Considerations for this compound Studies
A well-designed experiment is critical for obtaining meaningful and reproducible results. When investigating the effects of this compound on neuronal morphology, the following factors should be carefully considered.
-
Animal Model and Treatment: Use an appropriate animal model (e.g., C57BL/6 mice or Sprague-Dawley rats). The this compound treatment paradigm (dose, frequency, and duration) should be based on established pharmacological studies.[1][3] Include vehicle-treated control groups and potentially a positive control group treated with a compound known to affect neuroplasticity, such as ketamine.[13][14][15][16]
-
Tissue Collection: Animals should be deeply anesthetized. For Golgi staining, perfusion is generally not recommended as it can interfere with the impregnation process.[17] Brains should be dissected rapidly and carefully to minimize mechanical damage.
-
Region of Interest (ROI): Based on current literature, the medial prefrontal cortex (mPFC) is a key region demonstrating this compound-induced plasticity.[5] The hippocampus is another relevant area to investigate due to its role in depression and neuroplasticity.
-
Method Selection:
-
Golgi-Cox: This method is cost-effective but requires longer impregnation times and careful solution preparation. It is excellent for achieving high-quality, detailed staining.[17][18]
-
FD Rapid GolgiStain™ Kit: This commercial kit simplifies the process, reduces the impregnation time, and offers high reliability, making it ideal for standardizing the procedure across experiments.[8][9][10]
-
Caption: Overall workflow from animal treatment to data interpretation.
Detailed Protocols
Safety Precaution: Both protocols involve hazardous chemicals, including mercuric chloride and potassium dichromate. Always work in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
Protocol A: Traditional Golgi-Cox Method
This protocol is adapted from established methodologies and provides a robust framework for classic Golgi staining.[17][19]
4.1.1 Materials and Reagents
-
Solution A (5% Potassium Dichromate): 5g K₂Cr₂O₇ in 100mL double-distilled water (ddH₂O).
-
Solution B (5% Mercuric Chloride): 5g HgCl₂ in 100mL ddH₂O. (Heat gently on a stir plate in a fume hood to dissolve).
-
Solution C (5% Potassium Chromate): 5g K₂CrO₄ in 100mL ddH₂O.
-
Golgi-Cox Working Solution:
-
Mix 5 parts of Solution A with 5 parts of Solution B.
-
In a separate, larger beaker, mix 4 parts of Solution C with 10 parts ddH₂O.
-
Slowly add the A/B mixture to the diluted C solution while stirring continuously. A reddish-yellow precipitate will form.
-
Store in a dark, glass-stoppered bottle for at least 5 days before use.
-
-
Tissue Protectant Solution: 30% (w/v) Sucrose in ddH₂O.
-
Developing Solutions:
-
Ammonia Solution (NH₄OH): 3:1 dilution with ddH₂O.
-
Sodium Thiosulfate (Fixer): 5% (w/v) in ddH₂O.
-
-
Dehydration Series: 50%, 70%, 95%, 100% Ethanol.
-
Clearing Agent: Xylene or a xylene substitute.
-
Mounting Medium: Permount® or similar resinous medium.
-
Gelatin-coated microscope slides.
4.1.2 Step-by-Step Procedure
-
Impregnation (Duration: 10-14 days)
-
Immediately after dissection, rinse the whole brain briefly in ddH₂O to remove surface blood.
-
Place the brain into a small glass bottle containing 15-20 mL of the Golgi-Cox working solution. Ensure the brain is fully submerged.
-
Store at room temperature in complete darkness.
-
After 24 hours, carefully transfer the brain to a new bottle with fresh Golgi-Cox solution.[17] This step is critical for reducing surface precipitate.
-
Continue incubation in the dark for 10-14 days.
-
-
Cryoprotection (Duration: 4-7 days)
-
Transfer the impregnated brain from the Golgi-Cox solution into the 30% sucrose solution.
-
Store at 4°C in the dark. The brain will initially float and then sink once fully infiltrated (typically 2-3 days).
-
Replace the sucrose solution after the first 24 hours. Keep in sucrose for at least 48 hours after it sinks.[19]
-
-
Sectioning
-
Cut sections at 100-200 µm thickness using a cryostat or a vibratome.
-
Mount sections directly onto gelatin-coated slides. Allow them to air dry at room temperature.
-
-
Stain Development and Dehydration
-
Rinse slides in ddH₂O (2x, 5 min each).
-
Incubate in 3:1 ammonia solution for 8 min in the dark.[17]
-
Rinse in ddH₂O (2x, 5 min each).
-
Incubate in 5% sodium thiosulfate for 10 min in the dark.[17]
-
Rinse in ddH₂O (2x, 1 min each).
-
Dehydrate through an ethanol series: 50%, 70%, 95%, 100% (6 min each).
-
Clear in xylene (2x, 6 min each).
-
Coverslip using a resinous mounting medium.
-
Protocol B: FD Rapid GolgiStain™ Kit
This protocol is based on the manufacturer's instructions for a widely used commercial kit, which simplifies and accelerates the Golgi staining process.[8][9][10][20]
4.2.1 Materials
-
FD Rapid GolgiStain™ Kit (FD NeuroTechnologies, Cat. #PK401 or similar).
-
Double-distilled water (ddH₂O).
-
Cryostat or vibratome.
-
Gelatin-coated microscope slides.
-
Ethanol (50%, 75%, 95%, 100%).
-
Xylene or xylene substitute.
-
Resinous mounting medium.
4.2.2 Step-by-Step Procedure
-
Impregnation (Duration: ~2 weeks)
-
Rinse the freshly dissected brain briefly in ddH₂O.
-
Prepare the impregnation solution by mixing equal volumes of Solution A and Solution B from the kit.
-
Immerse the tissue in the impregnation solution and store at room temperature in the dark.
-
Continue incubation for a total of 2 weeks.
-
-
Tissue Protection (Duration: 2-7 days)
-
Sectioning
-
Set cryostat chamber temperature to approximately -22°C.
-
Cut sections at 100-200 µm thickness.
-
Using the provided glass retriever, mount each section onto a gelatin-coated slide with a few drops of Solution C.[9]
-
Remove excess solution and allow sections to dry naturally at room temperature overnight.
-
-
Stain Development and Dehydration
-
Rinse slides in ddH₂O (2x, 4 min each).
-
Prepare the staining solution by mixing 1 part Solution D, 1 part Solution E, and 2 parts ddH₂O.
-
Incubate slides in this staining solution for 10 minutes, stirring frequently.[10][21]
-
Rinse in ddH₂O (2x, 4 min each).
-
Dehydrate through an ethanol series: 50%, 75%, 95% (4 min each), then 100% (4x, 4 min each).[8]
-
Clear in xylene (3x, 4 min each).
-
Coverslip with a resinous mounting medium.
-
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No/Poor Impregnation | - Inactive solutions. - Insufficient impregnation time. - Use of fixed/perfused tissue. | - Prepare fresh Golgi-Cox solutions. - Increase impregnation time (trial and error may be needed). - Use fresh, unfixed tissue for optimal results.[17] |
| Excessive Precipitate | - Contaminated glassware. - Failure to change Golgi-Cox solution after 24h. - Agitation during impregnation. | - Use acid-washed or thoroughly cleaned glassware. - Ensure the first change of impregnation solution is performed.[17] - Keep tissue undisturbed in a dark, vibration-free location. |
| Incomplete Staining | - Sections are too thin. - Incomplete dehydration. - Insufficient time in developing solutions. | - Cut thicker sections (100-200 µm is ideal). - Ensure fresh, anhydrous ethanol is used for the final steps. - Adhere strictly to the incubation times for ammonia and thiosulfate. |
| Fading or Darkening | - Exposure to light. - Improper mounting or sealing. | - Store slides in a dark box. - Ensure coverslips are properly sealed to prevent air exposure. |
| Sections Falling Off Slides | - Poorly prepared gelatin-coated slides. - Excess solution left on the slide before drying. | - Ensure proper preparation of gelatin-coated slides. - Carefully wick away excess mounting solution before air drying.[9] |
Data Acquisition and Quantitative Analysis
Image Acquisition
-
Use a bright-field microscope with high-quality objectives (20x, 40x, and 100x oil immersion).
-
Select well-impregnated, relatively isolated neurons in your ROI (e.g., Layer V pyramidal neurons in the mPFC).
-
Acquire Z-stack images through the entire thickness of the neuron of interest to capture all dendritic branches and spines for 3D reconstruction.
Quantitative Morphological Analysis
Analysis of neuronal morphology provides quantitative data on the effects of this compound. This is typically performed using software like ImageJ/Fiji with relevant plugins (e.g., NeuronJ, Simple Neurite Tracer) or specialized software like Neurolucida or NEMO.[22]
-
Dendritic Arborization (Sholl Analysis):
-
This method quantifies dendritic complexity by measuring the number of dendritic intersections with a series of concentric circles drawn at increasing distances from the soma.[23]
-
An increase in intersections at a given distance indicates greater dendritic branching and complexity.
-
-
Dendritic Spine Density:
-
Trace dendritic segments of a specific order (e.g., secondary or tertiary branches) of a defined length (e.g., 20-50 µm).[24]
-
Manually or semi-automatically count the number of spines along this length.
-
Express the result as spines per 10 µm.
-
-
Dendritic Spine Morphology:
-
Classify spines based on their morphology (e.g., thin, stubby, mushroom, filopodia).[23]
-
Changes in the proportion of these spine types can indicate shifts in synaptic maturity and stability. For example, an increase in mature "mushroom" spines suggests enhanced synaptic strength.
-
Caption: Flowchart of the data analysis pipeline for Golgi-stained neurons.
Expected Results with this compound Treatment
Based on published preclinical data, treatment with this compound is expected to induce significant changes in neuronal morphology in the mPFC.[5] The following table summarizes potential quantitative outcomes.
| Morphological Parameter | Vehicle Control (Expected) | This compound Treated (Hypothesized) | Interpretation |
| Sholl Intersections | Baseline complexity | Increased number of intersections | Enhanced dendritic arborization |
| Total Dendritic Length | Baseline length | Increased total length | Promotion of neurite outgrowth |
| Spine Density (per 10 µm) | 8 - 12 spines | 12 - 18 spines | Increased synaptogenesis |
| Mushroom Spine % | 30 - 40% | 45 - 60% | Increased synaptic maturity/stability |
| Thin/Filopodia Spine % | 40 - 50% | 25 - 35% | Shift towards more stable synapses |
These hypothesized changes would provide strong evidence that this compound promotes structural neuroplasticity, corroborating its potential as a rapid-acting antidepressant.
References
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Kellner, Y., et al. (2014). The BDNF effects on dendritic spines of mature hippocampal neurons depend on neuronal activity. Frontiers in Neuroanatomy. [Link]
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Amaral, M. D., & Pozzo-Miller, L. (2007). The Actions of BDNF on Dendritic Spine Density and Morphology in Organotypic Slice Cultures Depend on the Presence of Serum in Culture Media. PubMed Central. [Link]
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Yin, Y., et al. (2022). Hypidone Hydrochloride (this compound), a Sigma-1 Receptor Agonist, Improves Attention by Increasing BDNF in mPFC. MDPI. [Link]
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FD NeuroTechnologies. (2016). FD Rapid GolgiStain™ Kit. FD NeuroTechnologies Inc.[Link]
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CSIRO. (n.d.). Neurite analysis software. CSIRO. [Link]
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Application Notes and Protocols for Long-Term Preclinical Evaluation of YL-0919
Introduction: The Rationale for Long-Term Investigation of YL-0919
This compound, a novel psychiatric drug candidate, has demonstrated significant promise in preclinical studies. Its unique multi-target profile as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist suggests a potential for enhanced antidepressant and anxiolytic efficacy, possibly with a faster onset of action compared to conventional SSRIs. Preclinical evidence indicates that this compound modulates the hypothalamic-pituitary-adrenal (HPA) axis, promotes neuroplasticity via the brain-derived neurotrophic factor (BDNF)-mTOR signaling pathway, and enhances neuronal activity in the medial prefrontal cortex.[1][2] These acute and sub-chronic findings necessitate a thorough evaluation of the long-term consequences of this compound administration to ascertain its sustained efficacy and to comprehensively characterize its safety profile, in alignment with regulatory expectations for a drug intended for chronic use.
This document provides a detailed framework for the experimental design of long-term studies for this compound, addressing both its therapeutic potential and its safety. The protocols herein are designed to be robust, reproducible, and to provide data with high translational value for clinical development.
Part 1: Long-Term Efficacy Assessment in Chronic Stress Models
The sustained therapeutic effect of an antidepressant is a critical determinant of its clinical utility. To evaluate the long-term efficacy of this compound, we propose the use of well-validated rodent models of chronic stress that mimic key aspects of human depression.
Recommended Animal Model: Chronic Unpredictable Mild Stress (CUMS) in Rats
The CUMS model is a widely accepted paradigm for inducing a depressive-like phenotype in rodents, characterized by anhedonia, anxiety-like behaviors, and neurobiological changes that are reversible by chronic antidepressant treatment.[3][4][5][6]
Experimental Workflow for Long-Term CUMS Study
Caption: Workflow for the long-term CUMS study of this compound.
Detailed Protocol for CUMS:
-
Animals and Housing: Male Sprague-Dawley rats (8 weeks old) will be single-housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
-
Acclimatization and Baseline: Animals will be acclimatized for 2 weeks, during which they will be handled daily. Baseline measurements for sucrose preference and locomotor activity (in an open field test) will be recorded.
-
CUMS Procedure (8-12 weeks): A variable sequence of mild stressors will be applied daily.[3][4][5][6] Stressors include:
-
Cage tilt (45°) for 12 hours.
-
Damp bedding for 12 hours.
-
Reversal of light/dark cycle.
-
Social isolation followed by crowding.
-
Forced swimming in cool water (18°C) for 5 minutes.
-
Restraint stress for 2 hours.
-
Exposure to a predator odor (e.g., soiled cat litter) for 15 minutes.
-
-
Drug Administration: this compound will be administered orally daily, starting from the third week of CUMS induction and continuing throughout the study. At least two dose levels of this compound, a vehicle control, and a positive control (e.g., fluoxetine) will be included.
-
Behavioral Assessments (conducted bi-weekly):
-
Sucrose Preference Test: To assess anhedonia, a core symptom of depression.
-
Open Field Test: To assess locomotor activity and anxiety-like behavior.
-
Elevated Plus Maze: To further assess anxiety-like behavior.
-
Novel Object Recognition Test: To evaluate cognitive function, which can be impaired in chronic stress.
-
-
Terminal Procedures: At the end of the study, animals will be euthanized for tissue collection. Blood samples will be collected for biomarker analysis. Brains will be dissected for neurochemical and histological analysis.
Alternative Model: Chronic Social Defeat Stress (CSDS) in Mice
The CSDS model is particularly relevant for studying the social withdrawal aspect of depression and has high face and predictive validity.[1][2][7][8] This model is useful for investigating the pro-social effects of this compound.
Detailed Protocol for CSDS:
-
Animals: Male C57BL/6J mice (8-10 weeks old) will be used as the experimental subjects, and larger, aggressive male CD-1 mice will be used as aggressors.
-
Defeat Paradigm (10 consecutive days): Each C57BL/6J mouse will be introduced into the home cage of a novel CD-1 aggressor for 5-10 minutes of physical defeat. Following the physical interaction, the mice will be housed in the same cage separated by a perforated divider to allow for sensory but not physical contact for the remainder of the 24 hours.[1][7][8]
-
Drug Administration: this compound, vehicle, or a positive control will be administered daily throughout the defeat period and for a subsequent 4-6 weeks.
-
Behavioral Assessment (post-defeat):
-
Social Interaction Test: To quantify social avoidance, the primary behavioral outcome of this model.
-
Sucrose Preference Test: To assess anhedonia.
-
Light-Dark Box Test: To measure anxiety-like behavior.
-
-
Terminal Procedures: Similar to the CUMS model, blood and brain tissues will be collected for biomarker and histological analysis.
Key Efficacy Endpoints and Biomarkers
The selection of endpoints is guided by the known mechanism of action of this compound and the pathophysiology of depression.
| Endpoint Category | Specific Measurement | Rationale | References |
| Behavioral | Reversal of anhedonia (Sucrose Preference) | Core symptom of depression. | [3],[4],[6] |
| Reduction of anxiety-like behavior (EPM, OFT) | Comorbid anxiety is common in depression. | [1] | |
| Improvement in social interaction (CSDS) | Addresses social withdrawal symptoms. | [1],[7],[8] | |
| Amelioration of cognitive deficits (NORT) | Cognitive impairment is a recognized symptom of depression. | ||
| Neurochemical | Hippocampal BDNF and p-mTOR levels | This compound is known to act on this pathway. | [2] |
| Serum corticosterone levels | To assess normalization of HPA axis activity. | [1] | |
| Hippocampal and prefrontal cortex serotonin levels | To confirm sustained SSRI activity. | ||
| Neuroinflammatory | Pro-inflammatory cytokine levels (IL-1β, IL-6, TNF-α) in the hippocampus and prefrontal cortex | Neuroinflammation is implicated in depression. | [9],[10],[11],[12],[13] |
| Histopathological | Dendritic spine density and morphology in the hippocampus and prefrontal cortex | To assess long-term effects on synaptic plasticity. | [14] |
| Neurogenesis in the dentate gyrus (e.g., DCX staining) | Antidepressants can promote adult neurogenesis. |
Part 2: Long-Term Safety and Tolerability Assessment
A comprehensive evaluation of the long-term safety of this compound is paramount for its progression to clinical trials. These studies should be conducted in compliance with Good Laboratory Practice (GLP) standards.
Chronic Toxicology Studies
Based on OECD Test Guideline 452, chronic toxicity studies will be conducted in two species, typically a rodent (rat) and a non-rodent (e.g., beagle dog), for a duration of up to 9 months.
Experimental Design for Chronic Toxicology Study in Rats
| Group | Treatment | Number of Animals (Male/Female) | Duration |
| 1 | Vehicle Control | 20/20 | 9 months |
| 2 | This compound (Low Dose) | 20/20 | 9 months |
| 3 | This compound (Mid Dose) | 20/20 | 9 months |
| 4 | This compound (High Dose) | 20/20 | 9 months |
| 5 (Recovery) | Vehicle Control | 10/10 | 9 months + 1 month recovery |
| 6 (Recovery) | This compound (High Dose) | 10/10 | 9 months + 1 month recovery |
Protocol for Chronic Toxicology Study:
-
Dose Selection: Doses should be selected based on results from shorter-term toxicity studies, with the high dose expected to produce some evidence of toxicity but not mortality.
-
Administration: this compound will be administered orally once daily.
-
In-life Observations:
-
Daily clinical signs and mortality checks.
-
Weekly detailed clinical examinations, body weight, and food consumption measurements.
-
Ophthalmological examinations at baseline and termination.
-
-
Clinical Pathology: Hematology, clinical chemistry, and urinalysis will be performed at multiple time points (e.g., 3, 6, and 9 months).
-
Toxicokinetics: Blood samples will be collected to determine the systemic exposure to this compound and its major metabolites.
-
Terminal Procedures:
Carcinogenicity Studies
In line with ICH S1A and S1B guidelines, carcinogenicity studies are required for drugs intended for long-term use.[13][14][17] A two-year bioassay in rats is the standard.
Experimental Design for Carcinogenicity Study in Rats
| Group | Treatment | Number of Animals (Male/Female) | Duration |
| 1 | Vehicle Control | 50/50 | 24 months |
| 2 | This compound (Low Dose) | 50/50 | 24 months |
| 3 | This compound (Mid Dose) | 50/50 | 24 months |
| 4 | This compound (High Dose) | 50/50 | 24 months |
Protocol for Carcinogenicity Study:
-
Dose Selection: The high dose should be the maximum tolerated dose (MTD) determined from the chronic toxicology study.
-
In-life Observations: Similar to the chronic toxicology study, with a focus on palpation for masses.
-
Terminal Procedures: Comprehensive gross necropsy and histopathological examination of all tissues from all animals, with particular attention to neoplastic and pre-neoplastic lesions.
Specific Safety Pharmacology Assessments
Given the known class effects of SSRIs and other serotonergic agents, specific long-term safety assessments are warranted.
Cardiovascular Safety:
-
Rationale: Some antidepressants have been associated with cardiovascular side effects.
-
Protocol: In a subset of animals from the chronic toxicology study, telemetric monitoring of electrocardiogram (ECG), blood pressure, and heart rate should be conducted at multiple time points to assess for any long-term changes.[18][19][20][21]
Metabolic Effects:
-
Rationale: Long-term SSRI use has been linked to weight gain and metabolic disturbances.[22][23][24][25][26]
-
Protocol: Monitor body weight and food consumption throughout the chronic toxicology study. At termination, measure fasting glucose, insulin, and lipid profiles.
Potential for Serotonin Syndrome:
-
Rationale: As a potent serotonergic agent, the risk of serotonin syndrome, especially in combination with other drugs, should be considered.
-
Protocol: While typically an acute phenomenon, a dedicated study in rodents could assess the behavioral and autonomic responses to a high dose of this compound or in combination with another serotonergic agent (e.g., a MAOI) after a period of chronic this compound administration to see if there is sensitization.[27][28][29][30]
Part 3: Data Analysis and Interpretation
A robust statistical analysis plan should be established prior to study initiation. For behavioral and biomarker data, appropriate analysis of variance (ANOVA) models will be used to compare treatment groups, followed by post-hoc tests for pairwise comparisons. For toxicology and carcinogenicity data, statistical methods appropriate for the type of data (e.g., survival analysis, analysis of tumor incidence) should be employed.
The interpretation of the findings should consider the totality of the evidence, integrating the long-term efficacy data with the safety and tolerability profile. A clear dose-response relationship for both efficacy and toxicity should be established to inform the therapeutic window of this compound.
Conclusion
The long-term preclinical studies outlined in this document are designed to provide a comprehensive understanding of the sustained efficacy and safety of this compound. By employing validated animal models, relevant translational biomarkers, and adhering to regulatory guidelines, the data generated will be critical for making informed decisions about the continued development of this compound as a novel treatment for depressive disorders. The causality-driven experimental design, with a focus on the known mechanisms of this compound, will not only satisfy regulatory requirements but also provide deeper insights into its long-term neurobiological effects.
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- 23. expert reaction to systematic review and network meta-analysis on physical side effects of antidepressants | Science Media Centre [sciencemediacentre.org]
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- 26. Metabolic Adverse Effects of Psychotropic Drug Therapy: A Systematic Review | MDPI [mdpi.com]
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- 28. d-nb.info [d-nb.info]
- 29. Genetic Animal Models for the Study of Serotonin Function and Behavior - Dennis Murphy [grantome.com]
- 30. Serotonin Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols for Measuring Serotonin Reuptake Inhibition by YL-0919
Prepared by: Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the methodologies used to characterize and quantify the serotonin reuptake inhibition properties of YL-0919 (Hypidone Hydrochloride). This compound is a novel investigational antidepressant with a multi-target mechanism, acting as a selective serotonin reuptake inhibitor (SSRI), a partial agonist of the 5-HT1A receptor, and an agonist of the 5-HT6 receptor.[1][2][3] Its potential for a faster onset of action compared to traditional SSRIs necessitates robust and precise measurement of its interaction with the serotonin transporter (SERT).[3][4][5] This guide details both foundational in vitro techniques and confirmatory in vivo protocols, explaining the scientific principles behind each method to ensure rigorous and reproducible results.
Section 1: Introduction to this compound and the Serotonin Transporter (SERT)
The serotonin transporter (SERT, also known as SLC6A4) is a critical membrane protein that mediates the reuptake of serotonin from the synaptic cleft into the presynaptic neuron, thereby terminating serotonergic signaling.[6][7] This mechanism makes SERT a primary target for a major class of antidepressants, the SSRIs. By inhibiting SERT, these drugs increase the extracellular concentration and duration of action of serotonin.
This compound has been identified as a promising candidate for treating major depressive disorder, potentially offering a more rapid therapeutic effect than existing treatments.[3][5][8] Its efficacy is partly attributed to its high affinity and inhibitory action on SERT.[1][9] Accurately quantifying this inhibitory activity is a cornerstone of its preclinical and clinical development. This guide outlines three gold-standard techniques to determine the potency and functional effect of this compound on SERT.
-
Radioligand Binding Assay: To determine the binding affinity (Ki) of this compound for the human serotonin transporter (hSERT).
-
Synaptosomal [3H]5-HT Uptake Assay: To measure the functional inhibition (IC50) of serotonin uptake by this compound in a native neuronal environment.
-
In Vivo Microdialysis: To provide direct evidence of SERT inhibition in a living system by measuring changes in extracellular serotonin levels in the brain following this compound administration.
Section 2: In Vitro Characterization of this compound
In vitro assays are fundamental for determining the direct interaction of a compound with its molecular target. They provide quantitative measures of affinity and functional potency in a controlled environment.
Radioligand Binding Assay: Determining Binding Affinity (Ki)
Principle: This assay quantifies the affinity of this compound for SERT by measuring its ability to compete with and displace a radiolabeled ligand that has a known high affinity for the transporter.[6][10][11] A highly selective SSRI, such as [3H]citalopram, is commonly used as the radioligand.[10] The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50. This value is then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[6]
Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Protocol 2.1: Competitive Binding Assay for this compound
Materials:
-
Membrane Source: Membranes prepared from HEK293 or CHO cells stably expressing hSERT, or rat brain cortical tissue.[10][12]
-
Radioligand: [3H]citalopram (specific activity ~70-90 Ci/mmol).
-
Test Compound: this compound hydrochloride.
-
Non-specific Control: A high concentration of a known SSRI, e.g., 10 µM Fluoxetine.[10]
-
Buffers & Reagents:
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[6]
-
Wash Buffer: Ice-cold Assay Buffer.
-
Scintillation Cocktail.
-
-
Equipment: 96-well microplate, glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine), cell harvester, liquid scintillation counter.[12]
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in Assay Buffer. A typical final concentration range would span from 10-11 M to 10-5 M.
-
Dilute [3H]citalopram in Assay Buffer to a final concentration at or near its Kd (typically 1-2 nM).[10]
-
Thaw and resuspend the hSERT membrane preparation in ice-cold Assay Buffer to a concentration of 5-20 µg protein per well.[10]
-
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: 50 µL Assay Buffer + 50 µL [3H]citalopram.
-
Non-specific Binding (NSB): 50 µL of 10 µM Fluoxetine + 50 µL [3H]citalopram.
-
This compound Competition: 50 µL of this compound dilution + 50 µL [3H]citalopram.
-
-
Initiate Reaction: Add 150 µL of the membrane suspension to all wells. The final assay volume is 250 µL.[12]
-
Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[10]
-
Harvesting: Rapidly terminate the reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This step separates the membrane-bound radioligand from the free radioligand.[10]
-
Washing: Wash the filters 3-4 times with ice-cold Wash Buffer to remove any remaining unbound radioligand.[12]
-
Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and measure the radioactivity (in Counts Per Minute, CPM) using a liquid scintillation counter.[10]
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation : K_i = IC_50 / (1 + ([L]/K_d)) Where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
-
| Parameter | Description | Typical Value |
| Ki | Inhibitory Constant | nM range |
| IC50 | Half-maximal Inhibitory Concentration | nM range |
| [3H]citalopram | Radioligand Concentration | 1-2 nM |
| Membrane Protein | Amount per well | 5-20 µg |
Synaptosomal [3H]5-HT Uptake Assay: Measuring Functional Inhibition
Principle: This assay provides a functional measure of SERT inhibition. Synaptosomes are resealed nerve terminals isolated from brain tissue that retain functional transporters.[13][14] The assay measures the rate of uptake of radiolabeled serotonin ([3H]5-HT) into these synaptosomes. By including various concentrations of this compound, one can determine its potency (IC50) in blocking this physiological process. This method is an excellent alternative to using transfected cell lines and assesses activity in a more native environment.[15]
Workflow for Synaptosome Uptake Assay
Caption: Workflow for a synaptosomal neurotransmitter uptake assay.
Protocol 2.2: [3H]5-HT Uptake Inhibition by this compound
Materials:
-
Tissue: Freshly dissected mouse or rat brain regions rich in serotonergic terminals (e.g., striatum, hippocampus, or cortex).[16]
-
Radioligand: [3H]5-HT (Serotonin).
-
Buffers & Reagents:
-
Equipment: Glass-Teflon homogenizer, refrigerated centrifuge, water bath, cell harvester, scintillation counter.[17]
Procedure:
-
Synaptosome Preparation:
-
Perform all steps at 4°C.
-
Dissect brain tissue and place it in ice-cold Homogenization Buffer.[16]
-
Homogenize the tissue with 10-12 gentle strokes in a glass-Teflon homogenizer.[16][17]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris (P1 pellet).[16]
-
Transfer the supernatant (S1) to a new tube and centrifuge at 12,000-15,000 x g for 20 minutes. The resulting pellet (P2) is the crude synaptosomal fraction.[16][17]
-
Discard the supernatant and gently resuspend the P2 pellet in ice-cold Uptake Buffer.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Uptake Assay:
-
In microcentrifuge tubes or a 96-well plate, add synaptosomal preparation (50-100 µg protein).
-
Add this compound at various concentrations (or vehicle/non-specific control) and pre-incubate for 10 minutes at 37°C.[19]
-
Initiate the uptake reaction by adding [3H]5-HT to a final concentration of ~10-20 nM.
-
Incubate for 5-10 minutes at 37°C. The short incubation time ensures measurement of the initial uptake rate.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by immediate washing with ice-cold buffer to remove external [3H]5-HT.[19]
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters via scintillation counting.
-
Define specific uptake as the difference between uptake at 37°C and non-specific uptake (in the presence of excess fluoxetine or at 4°C).
-
Calculate the percentage inhibition of specific uptake for each concentration of this compound.
-
Plot percentage inhibition versus log concentration of this compound and fit with a sigmoidal dose-response curve to determine the IC50.
-
Section 3: In Vivo Confirmation of SERT Inhibition
In Vivo Microdialysis with HPLC-ECD
Principle: Microdialysis is a powerful technique for measuring the concentration of neurotransmitters in the extracellular space of specific brain regions in freely moving animals.[20][21] A microdialysis probe, which has a semi-permeable membrane at its tip, is surgically implanted into a target brain area (e.g., prefrontal cortex or hippocampus). The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters in the extracellular fluid diffuse across the membrane into the aCSF, which is then collected as "dialysate." The concentration of serotonin in the dialysate is quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[22] Systemic administration of an effective SERT inhibitor like this compound is expected to block serotonin reuptake and cause a measurable increase in the extracellular serotonin concentration.[20]
Principle of In Vivo Microdialysis
Caption: Principle of in vivo microdialysis for neurotransmitter monitoring.
Protocol 3.1: Measuring Extracellular Serotonin Response to this compound
Materials:
-
Animals: Adult male Sprague-Dawley or Wistar rats (250-350 g).
-
Surgical Equipment: Stereotaxic apparatus, anesthetic machine (isoflurane), surgical drill, microdialysis guide cannulae and probes (e.g., 2-4 mm membrane).
-
Microdialysis System: Microinfusion pump, fraction collector, freely-moving animal system (e.g., Raturn).
-
Reagents: Artificial Cerebrospinal Fluid (aCSF: e.g., 147 mM NaCl, 4 mM KCl, 2.3 mM CaCl2, pH 7.4), this compound for systemic administration (e.g., oral gavage or intraperitoneal injection).
-
Analytical System: HPLC system with a reverse-phase C18 column and an electrochemical detector.[22]
Procedure:
-
Surgical Implantation:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Surgically implant a guide cannula targeting a brain region of interest (e.g., medial prefrontal cortex or ventral hippocampus) using appropriate stereotaxic coordinates.
-
Secure the cannula assembly to the skull with dental cement.
-
Allow the animal to recover from surgery for at least 48-72 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, place the rat in the freely-moving animal chamber.
-
Gently insert the microdialysis probe through the guide cannula into the target brain region.
-
Begin perfusing the probe with aCSF at a low flow rate (e.g., 0.5-2.0 µL/min).[22]
-
Allow the system to stabilize for at least 2-3 hours.
-
Collect baseline dialysate samples every 20-30 minutes for at least 90-120 minutes.
-
Administer this compound (e.g., 1.25 or 2.5 mg/kg, p.o.) or vehicle.[9]
-
Continue collecting dialysate fractions for several hours post-administration to monitor the time course of the effect.
-
-
Sample Analysis:
-
Data Analysis:
-
Calculate the concentration of serotonin in each dialysate sample.
-
Normalize the post-treatment data as a percentage of the average baseline concentration.
-
Plot the mean percent change from baseline versus time for both the this compound and vehicle-treated groups.
-
Use appropriate statistical analysis (e.g., two-way ANOVA with repeated measures) to determine if this compound significantly increases extracellular serotonin levels compared to the control group.
-
Section 4: Conclusion
The comprehensive characterization of this compound's inhibitory effect on the serotonin transporter requires a multi-faceted approach. The in vitro radioligand binding and synaptosomal uptake assays provide precise, quantitative data on the compound's direct affinity and functional potency at the molecular level. The in vivo microdialysis protocol serves as the crucial validation step, confirming that these molecular properties translate into the intended neurochemical effect—an increase in synaptic serotonin—in a living, behaving organism. Together, these techniques form a robust framework for elucidating the SSRI component of this compound's mechanism of action and supporting its development as a novel, fast-acting antidepressant.
References
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Ran, Y., Hu, X., Wang, Y., Zhao, N., Zhang, L., Liu, H., & Li, Y. (2018). This compound, a dual 5-HT1A partial agonist and SSRI, produces antidepressant- and anxiolytic-like effects in rats subjected to chronic unpredictable stress. PLoS ONE, 13(4), e0194333. [Link]
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de Kloe, G. E., et al. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. [Link]
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Shimizu, N., & Yoshizaki, T. (1992). In vivo measurement of hypothalamic serotonin release by intracerebral microdialysis: significant enhancement by immobilization stress in rats. Brain Research Bulletin, 28(5), 727-734. [Link]
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Cui, Y. (2016). Striatal Synaptosomes Preparation from Mouse Brain. Bio-protocol, 6(16), e1900. [Link]
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Shimizu, N., Oomura, Y., & Kai, Y. (1989). A Method of In Vivo Simultaneous Measurements of Dopamine, Serotonin and Their Metabolites Using Intracerebral Microdialysis. The Japanese Journal of Physiology, 39(6), 887-895. [Link]
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Ma, L., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 91, 74-81. [Link]
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Yin, J., et al. (2022). New monoamine antidepressant, hypidone hydrochloride (this compound), enhances the excitability of medial prefrontal cortex in mice via a neural disinhibition mechanism. Acta Pharmacologica Sinica, 43(7), 1699-1709. [Link]
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BioIVT. (n.d.). SERT Transporter Assay. BioIVT. [Link]
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Ren, Q., et al. (2020). The Faster-Onset Antidepressant Effects of Hypidone Hydrochloride (this compound) in Monkeys Subjected to Chronic Unpredictable Stress. Frontiers in Psychiatry, 11, 582459. [Link]
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Daws, L. C., et al. (2014). Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis. ACS Chemical Neuroscience, 5(7), 543-552. [Link]
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ResearchGate. (2013). A good protocol for extracting mouse brain synaptosomes?. ResearchGate. [Link]
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Yin, J., et al. (2021). New monoamine antidepressant, hypidone hydrochloride (this compound), enhances the excitability of medial prefrontal cortex in mice via a neural disinhibition mechanism. Acta Pharmacologica Sinica. [Link]
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Wang, Y., et al. (2021). Anti-PTSD Effects of Hypidone Hydrochloride (this compound): A Novel Combined Selective 5-HT Reuptake Inhibitor/5-HT1A Receptor Partial Agonist/5-HT6 Receptor Full Agonist. Frontiers in Pharmacology, 12, 616393. [Link]
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Sun, H., et al. (2018). Hypidone Hydrochloride (this compound) Produces a Fast-Onset Reversal of the Behavioral and Synaptic Deficits Caused by Chronic Stress Exposure. Frontiers in Pharmacology, 9, 1346. [Link]
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Eshleman, A. J., et al. (2013). Uptake and release of neurotransmitters. Current Protocols in Pharmacology, Chapter 12, Unit12.1. [Link]
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Zhang, J. (2014). In vivo monitoring of neurotransmitter serotonin and dopamine in the striatum of freely-moving rats with one minute temporal resolution. University of Pittsburgh ETD. [Link]
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Kofoed, R. H., et al. (2019). Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. Journal of Visualized Experiments, (151), e60011. [Link]
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Zhang, J., et al. (2013). In Vivo Monitoring of Serotonin in the Striatum of Freely-Moving Rats with One-Minute Temporal Resolution by Online Microdialysis-Capillary High Performance Liquid Chromatography at Elevated Temperature and Pressure. Analytical Chemistry, 85(20), 9889-9897. [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
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Ray, A., & Caryl, G. (2022). Subcellular Fractionation for the Isolation of Synaptic Components from the Murine Brain. Journal of Visualized Experiments, (187), e64350. [Link]
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Zhang, Y., et al. (2024). The role of 5-HTergic neuron activation in the rapid antidepressant-like effects of hypidone hydrochloride (this compound) in mice. Frontiers in Pharmacology. [Link]
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Sun, H., et al. (2019). The faster-onset antidepressant effects of hypidone hydrochloride (this compound). Neurochemistry International, 129, 104473. [Link]
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Ye, R., et al. (2016). Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms. ACS Chemical Neuroscience, 7(12), 1649-1654. [Link]
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Winstanley, E. L., & Eagle, A. L. (2021). Techniques for Measurement of Serotonin: Implications in Neuropsychiatric Disorders and Advances in Absolute Value Recording Methods. ACS Chemical Neuroscience, 12(15), 2686-2696. [Link]
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Troubleshooting & Optimization
Technical Support Center: YL-0919 (Hypidone Hydrochloride)
Topic: Optimizing YL-0919 Dosage for Behavioral Studies For: Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for this compound. As Senior Application Scientists, we have compiled this resource to address the common challenges and questions that arise when designing and executing preclinical behavioral studies with this novel compound. Our goal is to provide you with the scientific rationale and practical steps needed to successfully determine an optimal, effective, and reproducible dosing regimen for your specific research context.
Frequently Asked Questions (FAQs)
This section addresses foundational questions about this compound's properties and general use in behavioral paradigms.
Q1: What is this compound and what is its mechanism of action?
This compound, also known as Hypidone Hydrochloride, is a novel multimodal antidepressant compound that has advanced to Phase II clinical trials.[1][2] Its therapeutic potential stems from a complex and unique pharmacological profile that engages multiple targets within the serotonergic system and beyond. Unlike traditional SSRIs, this compound's mechanism involves:
-
Selective Serotonin Reuptake Inhibition (SSRI): It potently inhibits the serotonin transporter (SERT), increasing synaptic levels of serotonin.[3][4][5]
-
5-HT1A Receptor Partial Agonism: It acts as a partial agonist at the 5-HT1A receptor, a key autoreceptor that modulates serotonin release and is implicated in anxiolysis.[1][3][4]
-
5-HT6 Receptor Agonism: The compound is also a full agonist at the 5-HT6 receptor, a target explored for its potential in improving cognitive function.[1][6]
-
Sigma-1 Receptor Agonism: More recent studies have identified this compound as a selective sigma-1 receptor agonist, which may contribute to its neuroplasticity-enhancing and attention-improving effects.[2][7]
This multi-target engagement is believed to underlie its rapid onset of action and efficacy in various behavioral models.[1][8] Mechanistically, this compound has been shown to activate downstream signaling pathways critical for neuroplasticity, such as the BDNF-mTOR pathway, leading to increased expression of synaptic proteins like PSD95 and synapsin I.[2][7][8]
Q2: What is a recommended starting dose for this compound in rodent behavioral studies?
Based on extensive preclinical literature, a safe and effective dose range for oral administration in both rats and mice is between 1.25 mg/kg and 5 mg/kg .[2][3][5]
-
For antidepressant and anxiolytic models: Doses of 1.25 mg/kg and 2.5 mg/kg have consistently shown efficacy in tests like the Forced Swim Test (FST), Tail Suspension Test (TST), and Novelty-Suppressed Feeding Test (NSFT).[3][4][8]
-
For attention-enhancement models: Higher doses of 2.5 mg/kg and 5 mg/kg have been shown to improve performance in tasks like the five-choice serial reaction time task (5-CSRTT).[2]
It is critical to note that some behavioral effects of this compound follow a U-shaped dose-response curve .[5] This means that the greatest effect may be observed at an intermediate dose (e.g., 2.5 mg/kg), with lower efficacy at both lower and higher doses. Therefore, testing a range of doses is essential rather than assuming a linear dose-effect relationship.[9] A preliminary dose-response study is strongly recommended for any new paradigm.
Q3: What is the appropriate vehicle and route of administration for this compound?
The most common and well-validated route of administration for this compound in preclinical studies is oral (p.o.) or intragastric (i.g.) gavage .[2][3][10] This method has been used successfully for both acute and chronic dosing regimens.
For the vehicle, this compound (Hypidone Hydrochloride) is typically dissolved in saline .[10] Always confirm the solubility of your specific batch of the compound in the chosen vehicle at the highest desired concentration before beginning your study. If you encounter solubility issues, a small percentage of a solubilizing agent like Tween 80 or DMSO may be considered, but it is crucial to run a vehicle-only control group to rule out any behavioral effects of the vehicle itself.[11]
Q4: How quickly should I expect to see behavioral effects (onset of action)?
A key feature of this compound is its rapid onset of action compared to traditional antidepressants like fluoxetine.[1]
-
Acute Effects: Significant antidepressant-like effects can be observed after a single administration in models like the TST and FST.[5][8]
-
Chronic Effects: In chronic stress models, behavioral improvements are typically seen within 3 to 9 days of daily treatment.[7][8] This is substantially faster than the 14-21 days often required for fluoxetine to produce a similar effect.[1][8]
This rapid action is linked to its ability to quickly engage neuroplasticity-related pathways like mTOR signaling.[1][8]
Troubleshooting Guide
This guide provides solutions to common problems encountered during dosage optimization studies.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| 1. High variability in behavioral data. | 1. Environmental Stressors: Inconsistent noise, lighting, or handling can affect animal behavior. 2. Biological Variability: Differences in animal age, weight, or strain. 3. Improper Drug Administration: Inconsistent gavage technique or dosing volume. | 1. Standardize the Environment: Acclimate animals to the testing room for at least 60 minutes. Minimize disturbances during testing. 2. Control for Animal Factors: Use a sufficient number of animals per group (n=8-12 recommended for behavior). Ensure animals are age- and weight-matched.[11] 3. Refine Technique: Ensure all personnel are proficient in the chosen administration method. Use precise dosing volumes based on daily body weight. |
| 2. No observable behavioral effect at tested doses. | 1. Dose is Too Low: The selected dose is below the therapeutic threshold for the specific behavior being measured. 2. "U-Shaped" Dose-Response: The selected dose is too high and has fallen on the descending side of a U-shaped curve.[5][9] 3. Incorrect Timing: The behavioral test is not conducted at the time of peak drug concentration/effect. | 1. Conduct a Broader Dose-Response Study: Test a wider range of doses, including both lower and higher concentrations (e.g., 0.5, 1.25, 2.5, 5.0, 10 mg/kg).[12] 2. Ensure a Full Curve is Tested: Do not assume a linear relationship. Including at least 4-5 dose groups is crucial to identify non-monotonic responses.[13] 3. Perform a Time-Course Study: Test behavior at different time points after administration (e.g., 30, 60, 120 minutes) to identify the optimal testing window. |
| 3. Adverse effects or toxicity observed (e.g., sedation, hyperactivity). | 1. Dose is Too High: The dose exceeds the maximum tolerated dose (MTD). 2. Vehicle Toxicity: The vehicle or solubilizing agent is causing adverse effects. | 1. Reduce the Dose: Immediately lower the dose. Conduct a formal MTD study, starting with much lower doses and escalating to identify the upper safe limit.[12] 2. Test Vehicle Alone: Always include a vehicle-only control group to confirm the vehicle is inert. If adverse effects are seen, a different vehicle must be chosen. |
| 4. The effect of this compound is not consistent with published literature. | 1. Different Animal Model/Strain: The specific rodent strain or stress model used may respond differently. 2. Acute vs. Chronic Dosing: The published effect may rely on a chronic dosing regimen, while an acute dose was used (or vice-versa). 3. Procedural Differences: Minor variations in the behavioral paradigm (e.g., water temperature in FST) can significantly alter results. | 1. Verify Model Specifics: Carefully review the methodology of the reference studies and align your model as closely as possible. 2. Match Dosing Regimen: Ensure your dosing frequency and duration (e.g., single dose vs. 14 days of treatment) match the intended effect.[3][8] 3. Standardize Protocols: Adhere strictly to validated, published protocols for your behavioral assays to ensure reproducibility. |
Data Presentation & Visualization
Table 1: Published Oral Dosages of this compound in Rodent Behavioral Studies
This table summarizes effective doses from key publications to guide your initial dose selection.
| Species | Model / Behavioral Test | Dose Range (mg/kg, p.o./i.g.) | Key Finding | Reference(s) |
| Mouse | Tail Suspension Test (TST) | 1.25, 2.5, 5.0 | Significant decrease in immobility (U-shaped curve). | [5] |
| Mouse | Forced Swim Test (FST) | 1.25, 2.5, 5.0 | Significant decrease in immobility. | [5] |
| Mouse | Forced Swim Test (FST) | 2.5 (chronic, 7 days) | Significant decrease in immobility. | [1] |
| Rat | Forced Swim Test (FST) | 1.25, 2.5, 5.0 | Significant decrease in immobility. | [5] |
| Rat | Chronic Unpredictable Stress (CUS) | 1.25, 2.5 | Reversed deficits in sucrose preference and locomotor activity. | [3] |
| Rat | Novelty-Suppressed Feeding Test (NSFT) | 1.25, 2.5 (subchronic, 7 days) | Decreased latency to feed. | [4] |
| Rat | 5-CSRTT (Attention Task) | 2.5, 5.0 | Significantly improved attention. | [2] |
| Rat | In Vivo Microdialysis (Hippocampus) | 1.25, 2.5 | Increased extracellular 5-HT levels. | [4] |
Diagrams and Workflows
Visual aids can clarify complex experimental processes and conceptual relationships.
Caption: Conceptual flow from drug administration to behavioral outcome.
Caption: Standard workflow for a dose-response determination study.
Experimental Protocol: Dose-Response Study for this compound in the Mouse Forced Swim Test
This protocol provides a detailed methodology for determining the optimal dose of this compound for producing an antidepressant-like effect.
1. Objective: To evaluate the dose-dependent effects of this compound on immobility time in the mouse Forced Swim Test (FST) to identify the most effective dose.
2. Materials:
-
This compound (Hypidone Hydrochloride)
-
Vehicle (0.9% Saline)
-
Positive Control (e.g., Fluoxetine, 20 mg/kg)
-
Male C57BL/6 mice (8-10 weeks old)
-
Standard mouse housing
-
Beakers (2L, transparent) for swimming
-
Water (23-25°C)
-
Video recording equipment and analysis software (e.g., ANY-maze, EthoVision)
-
Animal scale, oral gavage needles
3. Experimental Procedure:
-
Step 1: Animal Acclimation
-
Upon arrival, house mice in groups of 4-5 per cage.
-
Allow a minimum of 7 days for acclimation to the housing facility environment before any procedures begin.
-
Handle mice daily for 2-3 minutes for 3 days prior to the experiment to reduce handling stress.
-
-
Step 2: Group Assignment
-
Weigh all mice and randomly assign them to one of the following treatment groups (n=10-12 mice per group):
-
Group 1: Vehicle (Saline, p.o.)
-
Group 2: this compound (1.25 mg/kg, p.o.)
-
Group 3: this compound (2.5 mg/kg, p.o.)
-
Group 4: this compound (5.0 mg/kg, p.o.)
-
Group 5 (Optional): Fluoxetine (20 mg/kg, p.o.)
-
-
-
Step 3: Drug Preparation and Administration
-
Prepare fresh solutions of this compound and Fluoxetine in saline on the day of the experiment.
-
Calculate the administration volume based on the most recent body weight (typically 10 mL/kg).
-
Administer the assigned treatment via oral gavage. This is Time 0.
-
-
Step 4: Forced Swim Test
-
60 minutes after administration , begin the FST.
-
Fill the transparent beakers with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or paws (approx. 15 cm).
-
Gently place one mouse into the beaker.
-
Record the session for a total of 6 minutes.
-
After 6 minutes, remove the mouse, dry it thoroughly with a towel, and return it to a temporary holding cage with a heat source before returning to its home cage.
-
Change the water between each animal to prevent olfactory cues from affecting the next subject.
-
-
Step 5: Data Analysis
-
Score the video recordings for behavior. The primary measure is immobility , defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.
-
Typically, the first 2 minutes of the test are considered a habituation period and are excluded from the analysis.
-
Quantify the total time spent immobile during the final 4 minutes (from 121s to 360s) of the test.
-
Analyze the data using a one-way analysis of variance (ANOVA).
-
If the ANOVA shows a significant overall effect, perform Dunnett's post-hoc test to compare each this compound dose group to the vehicle control group.[1]
-
A significant reduction in immobility time compared to the vehicle group is interpreted as an antidepressant-like effect.[1]
-
4. Interpretation: The dose(s) that produce a statistically significant decrease in immobility without causing hyperactivity (which should be checked in a separate Open Field Test) is considered an effective dose. This information will guide dose selection for future, more complex behavioral studies.
References
-
Wang, L., Yin, Y., Zhang, Y., Liu, P., Liu, Y., Li, Y., & Zhang, L. (2021). New monoamine antidepressant, hypidone hydrochloride (this compound), enhances the excitability of medial prefrontal cortex in mice via a neural disinhibition mechanism. Translational Psychiatry. Available at: [Link]
-
Ran, Y., Hu, X., Wang, Y., Zhao, N., Zhang, L., Liu, H., & Li, Y. (2018). This compound, a dual 5-HT1A partial agonist and SSRI, produces antidepressant- and anxiolytic-like effects in rats subjected to chronic unpredictable stress. Acta Pharmacologica Sinica. Available at: [Link]
-
Yin, Y., Wang, L., Liu, Y., Zhang, Y., Li, Y., & Zhang, L. (2022). Hypidone Hydrochloride (this compound), a Sigma-1 Receptor Agonist, Improves Attention by Increasing BDNF in mPFC. Pharmaceuticals. Available at: [Link]
-
Ren, J., Wang, L., Zhang, Y., Li, Y., & Zhang, L. (2024). The role of 5-HTergic neuron activation in the rapid antidepressant-like effects of hypidone hydrochloride (this compound) in mice. European Journal of Pharmacology. Available at: [Link]
-
Sun, H., Chen, J., Wang, Y., Liu, H., Zhang, L., & Li, Y. (2018). Hypidone Hydrochloride (this compound) Produces a Fast-Onset Reversal of the Behavioral and Synaptic Deficits Caused by Chronic Stress Exposure. Frontiers in Pharmacology. Available at: [Link]
-
Calabrese, E. J. (2008). U-shaped dose response in behavioral pharmacology: historical foundations. Critical Reviews in Toxicology. Available at: [Link]
-
Ran, Y., Hu, X., Zhao, N., Zhang, L., & Li, Y. (2020). The Faster-Onset Antidepressant Effects of Hypidone Hydrochloride (this compound) in Monkeys Subjected to Chronic Unpredictable Stress. Frontiers in Psychiatry. Available at: [Link]
-
Zhang, Y., Yin, Y., Wang, L., Liu, P., Li, Y., & Zhang, L. (2021). Anti-PTSD Effects of Hypidone Hydrochloride (this compound): A Novel Combined Selective 5-HT Reuptake Inhibitor/5-HT1A Receptor Partial Agonist/5-HT6 Receptor Full Agonist. Frontiers in Pharmacology. Available at: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). ulotaront. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
-
Wikipedia. (n.d.). Dose–response relationship. Wikipedia. Available at: [Link]
-
Wenger, G. R. (1980). Cumulative dose-response curves in behavioral pharmacology. Pharmacology Biochemistry and Behavior. Available at: [Link]
-
Robinson, E. S. J., et al. (2018). Oral dosing of rodents using a palatable tablet. Journal of Neuroscience Methods. Available at: [Link]
-
Atcha, Z., et al. (2010). Alternative Method of Oral Dosing for Rats. Journal of the American Association for Laboratory Animal Science. Available at: [Link]
-
Chen, J., Zhang, L., Wang, Y., Liu, H., & Li, Y. (2013). Neurochemical and behavioural effects of hypidone hydrochloride (this compound): a novel combined selective 5-HT reuptake inhibitor and partial 5-HT1A agonist. British Journal of Pharmacology. Available at: [Link]
-
GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment?. GraphPad FAQ 2188. Available at: [Link]
-
ResearchGate. (n.d.). Efficacy, safety, and tolerability of ulotaront (SEP-363856, a trace amine-associated receptor 1 agonist) for the treatment of schizophrenia and other mental disorders with similar pathophysiology: a systematic review of preclinical and clinical trials. ResearchGate. Available at: [Link]
-
Chen, J., Zhang, L., Wang, Y., Liu, H., & Li, Y. (2013). Antidepressant-Like Activity of this compound: A Novel Combined Selective Serotonin Reuptake Inhibitor and 5-HT1A Receptor Agonist. PLOS ONE. Available at: [Link]
-
Encyclopedia.com. (n.d.). Dose-Response Relationship. Encyclopedia.com. Available at: [Link]
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- 2. mdpi.com [mdpi.com]
- 3. This compound, a dual 5-HT1A partial agonist and SSRI, produces antidepressant- and anxiolytic-like effects in rats subjected to chronic unpredictable stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurochemical and behavioural effects of hypidone hydrochloride (YL‐0919): a novel combined selective 5‐HT reuptake inhibitor and partial 5‐HT1A agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antidepressant-Like Activity of this compound: A Novel Combined Selective Serotonin Reuptake Inhibitor and 5-HT1A Receptor Agonist | PLOS One [journals.plos.org]
- 6. Anti-PTSD Effects of Hypidone Hydrochloride (this compound): A Novel Combined Selective 5-HT Reuptake Inhibitor/5-HT1A Receptor Partial Agonist/5-HT6 Receptor Full Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Dose–response relationship - Wikipedia [en.wikipedia.org]
troubleshooting YL-0919 solubility for in vitro assays
As a Senior Application Scientist, I've frequently guided researchers through the nuances of compound handling for in vitro studies. A common, yet critical, hurdle is ensuring proper solubility. When a compound like YL-0919 precipitates out of solution, the concentration you think you're testing is not the concentration your cells are seeing. This guide is designed to provide you with the foundational knowledge and practical steps to troubleshoot and master the solubility of this compound, ensuring the accuracy and reproducibility of your experimental results.
Understanding this compound (Hypidone hydrochloride)
This compound is a dual 5-HT1A receptor agonist and selective serotonin reuptake inhibitor (SSRI) investigated for its antidepressant-like properties.[1][2][3][4] Being a hydrochloride salt, it has improved aqueous solubility compared to its free base, but challenges can still arise, particularly when transitioning from a high-concentration organic stock solution to an aqueous cell culture medium.
Here are its key physicochemical properties:
| Property | Value | Source |
| Synonyms | Hypidone hydrochloride | [1][3] |
| Molecular Formula | C₁₈H₂₃ClN₂O₂ | [1][2] |
| Molecular Weight | 334.84 g/mol | [1][2] |
| Appearance | Solid Powder | [1] |
| Solubility in DMSO | ≥ 24-30 mg/mL | [1][2] |
Troubleshooting Guide
This section addresses specific, acute problems you might encounter during your experiments.
Q1: My this compound DMSO stock immediately precipitates when I add it to my cell culture media. What's happening and how do I fix it?
A1: You are likely observing a phenomenon known as "crashing out" or "precipitation upon dilution." This is a common issue with compounds that are highly soluble in an organic solvent like Dimethyl Sulfoxide (DMSO) but have limited solubility in the aqueous environment of cell culture media.[5][6] The rapid shift in solvent polarity causes the compound to aggregate and fall out of solution.[6]
Causality & Recommended Solutions:
-
High Final Concentration: The intended working concentration may exceed the aqueous solubility limit of this compound.
-
Solution: The most direct approach is to lower the final working concentration.[6] Perform a dose-response curve starting from a lower concentration to find the optimal range.
-
-
Rapid Solvent Exchange (Solvent Shock): Adding a small volume of highly concentrated DMSO stock directly into a large volume of media creates a localized area of high solvent concentration, triggering immediate precipitation.[6]
-
Solution 1: Serial Dilution: Instead of a single large dilution, perform one or more intermediate dilution steps in pre-warmed (37°C) culture media.[5] This gradual reduction in DMSO concentration helps keep the compound in solution.
-
Solution 2: Slow Addition & Agitation: Add the stock solution dropwise into the media while gently vortexing or swirling.[5] This promotes rapid dispersal and avoids localized oversaturation.
-
-
Low Media Temperature: The solubility of many compounds, including this compound, decreases at lower temperatures.
Q2: The media containing this compound looked clear initially, but I see a precipitate after a few hours or days in the incubator. What's the cause?
A2: Delayed precipitation is often multifactorial and can be caused by changes in the media environment over time or the inherent stability of the compound.
Causality & Recommended Solutions:
-
pH Shift: Cellular metabolism can acidify the culture medium, altering its pH.[5][6] For a compound with pH-dependent solubility, this shift can cause it to precipitate.
-
Solution: Monitor the pH of your culture, especially in high-density or long-term experiments. Ensure your medium is adequately buffered and consider changing the media more frequently to maintain a stable pH.
-
-
Media Evaporation: Over the course of a long-term experiment, evaporation can concentrate all media components, including salts and this compound, potentially pushing the compound's concentration beyond its solubility limit.[5][7]
-
Solution: Ensure your incubator has proper humidification. For long-term cultures, use plates with low-evaporation lids or seal plates with gas-permeable membranes.[5]
-
-
Compound Instability: The compound may degrade over time into less soluble byproducts.
-
Interaction with Media Components: this compound might interact with salts, proteins, or other components in the media, forming insoluble complexes over time.[7]
-
Solution: Increasing the serum percentage in the medium (e.g., from 5% to 10% FBS) can sometimes help, as serum proteins like albumin can bind to and help solubilize hydrophobic compounds.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and stock concentration for this compound?
A1: For preparing primary stock solutions, high-quality, anhydrous DMSO is the recommended solvent due to its broad miscibility and ability to dissolve a wide range of organic molecules.[8][9] Given this compound's high solubility in DMSO (≥24 mg/mL), you can comfortably prepare a stock solution of 10 mM to 20 mM . A 10 mM stock (3.35 mg/mL) is well below the saturation point and provides a convenient concentration for further dilutions.
Q2: Can you provide a standard protocol for preparing this compound working solutions?
A2: Absolutely. This protocol is designed to minimize the risk of precipitation.
Protocol: Preparation of this compound Working Solution
-
Prepare High-Concentration Stock (e.g., 10 mM):
-
Accurately weigh the this compound solid powder.
-
Add the appropriate volume of 100% anhydrous DMSO to achieve a 10 mM concentration (e.g., add 298.65 µL of DMSO to 1 mg of this compound).
-
Vortex vigorously until the solid is completely dissolved. If needed, brief sonication in a water bath can assist dissolution.[7] Visually inspect to ensure no particulates remain.
-
-
Create an Intermediate Dilution (e.g., 100 µM):
-
Pre-warm your complete cell culture medium (containing serum) to 37°C.[5]
-
To make a 100 µM intermediate solution, perform a 1:100 dilution of your 10 mM stock into the pre-warmed medium (e.g., add 10 µL of 10 mM stock to 990 µL of medium). Add the stock slowly while gently mixing.
-
-
Prepare Final Working Concentrations:
-
Use the 100 µM intermediate solution to prepare your final serial dilutions in pre-warmed complete media. This ensures the final DMSO concentration remains low and consistent across all conditions.
-
-
Vehicle Control:
-
Prepare a vehicle control by performing the same dilution steps with DMSO that does not contain this compound. This is crucial to ensure that any observed cellular effects are due to the compound and not the solvent.[10]
-
Q3: What is the maximum final DMSO concentration I should have in my cell culture?
A3: While cell line dependent, a general best practice is to keep the final concentration of DMSO in your culture medium below 0.5% , and ideally at or below 0.1% , to avoid solvent-induced cytotoxicity or off-target effects.[11] Always include a vehicle control with the same final DMSO concentration as your highest compound dose.[10]
Q4: How does the precipitation of this compound affect my experimental results?
Q5: How should I properly store this compound powder and its DMSO stock solutions?
A5: Proper storage is critical for maintaining compound integrity.
-
Solid Powder: Store at -20°C for long-term storage (months to years) or at 4°C for short-term use (weeks).[1][2]
-
In Solvent (DMSO): Aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO.[12] Store these aliquots at -80°C for long-term stability (months) or at -20°C for shorter periods.[1][2]
Visual Workflow and Diagrams
Workflow for Preparing this compound Working Solutions
The following diagram outlines the recommended workflow from solid compound to final working solution, highlighting critical points to prevent precipitation.
Caption: Recommended workflow for this compound solubilization.
References
-
Procell. Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Available from: [Link]
-
Bio-techne. Troubleshooting Cell Culture Media for Bioprocessing. Available from: [Link]
-
Frontiers in Pharmacology. The role of 5-HTergic neuron activation in the rapid antidepressant-like effects of hypidone hydrochloride (this compound) in mice. Available from: [Link]
-
PubMed Central. This compound, a dual 5-HT1A partial agonist and SSRI, produces antidepressant- and anxiolytic-like effects in rats subjected to chronic unpredictable stress. Available from: [Link]
-
Frontiers in Pharmacology. Hypidone Hydrochloride (this compound) Produces a Fast-Onset Reversal of the Behavioral and Synaptic Deficits Caused by Chronic Stress Exposure. Available from: [Link]
-
ResearchGate. How to enhance drug solubility for in vitro assays? Available from: [Link]
-
PubMed Central. Hypidone Hydrochloride (this compound), a Sigma-1 Receptor Agonist, Improves Attention by Increasing BDNF in mPFC. Available from: [Link]
-
Bitesize Bio. 6 Steps for Successful in vitro Drug Treatment. Available from: [Link]
-
Technology Networks. Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Available from: [Link]
-
ResearchGate. Anti-PTSD Effects of Hypidone Hydrochloride (this compound): A Novel Combined Selective 5-HT Reuptake Inhibitor/5-HT1A Receptor Partial Agonist/5-HT6 Receptor Full Agonist. Available from: [Link]
-
ResearchGate. Table 1 . The specific parameters in binding and uptake assays. Available from: [Link]
-
PubMed. Antidepressant-like activity of this compound: a novel combined selective serotonin reuptake inhibitor and 5-HT1A receptor agonist. Available from: [Link]
-
Semantic Scholar. Hypidone hydrochloride (this compound) ameliorates functional deficits after traumatic brain injury in mice by activating the sigma-1. Available from: [Link]
-
PubMed Central. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Available from: [Link]
-
Frontiers. Anti-PTSD Effects of Hypidone Hydrochloride (this compound): A Novel Combined Selective 5-HT Reuptake Inhibitor/5-HT1A Receptor Partial Agonist/5-HT6 Receptor Full Agonist. Available from: [Link]
-
Ziath. Samples in DMSO: What an end user needs to know. Available from: [Link]
-
ResearchGate. Solubility of drug in DMSO? Available from: [Link]
-
gChem Global. Dimethyl Sulfoxide (DMSO). Available from: [Link]
Sources
- 1. Hypidone hydrochloride (YL0919) | 5-HT1A antagonist | Probechem Biochemicals [probechem.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antidepressant-like activity of this compound: a novel combined selective serotonin reuptake inhibitor and 5-HT1A receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. lifechemicals.com [lifechemicals.com]
- 9. gchemglobal.com [gchemglobal.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. researchgate.net [researchgate.net]
- 12. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
identifying and minimizing YL-0919 off-target effects
Technical Support Center: YL-0919 Off-Target Effects
Introduction:
Welcome to the technical support guide for this compound, a novel multi-target agent with a primary profile as a selective serotonin reuptake inhibitor (SSRI) and 5-HT1A receptor partial agonist.[1][2][3] While its primary pharmacology is well-characterized for potential therapeutic benefits in neuropsychiatric disorders, understanding and mitigating potential off-target effects is a critical component of preclinical and clinical development.[4] Unintended interactions can lead to adverse drug reactions (ADRs) or unexpected toxicities, contributing significantly to compound attrition.[5]
This guide is designed for researchers, scientists, and drug development professionals. It provides a structured, in-depth approach to identifying, troubleshooting, and minimizing the off-target effects of this compound. The content is organized into a practical question-and-answer format, addressing specific issues you may encounter during your experiments.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a molecule like this compound?
A1: Off-target effects are unintended interactions of a drug with molecular targets other than its primary, intended target(s). For this compound, the primary targets are the serotonin transporter (SERT) and the 5-HT1A receptor.[1] Off-target binding can lead to a range of consequences, from unforeseen side effects to serious toxicity.[4] Early identification and mitigation of these effects are crucial for selecting the best drug candidates and reducing the high rate of late-stage failures in drug development.[6][7]
Q2: What is the known selectivity profile of this compound?
A2: Initial studies have shown that this compound has a high affinity for the serotonin transporter and the 5-HT1A receptor.[1] One study reported low affinity for the norepinephrine transporter (NET), dopamine transporter (DAT), and other G protein-coupled receptors.[8] However, a comprehensive off-target profile across a wide range of kinases, ion channels, and other receptor families is essential for a complete safety assessment.
Q3: What are the general strategies for identifying off-target effects?
A3: A multi-pronged approach is recommended, combining computational and experimental methods.[9]
-
Computational (In Silico) Prediction: Uses algorithms to predict potential off-target interactions based on the chemical structure of this compound and its similarity to ligands with known targets.[10][11]
-
In Vitro Screening: Involves testing the compound against large panels of known biological targets. This is the gold standard for early hazard identification.[5][12]
-
Phenotypic Screening: Assesses the overall effect of the compound on cells or organisms without a preconceived target, which can reveal unexpected biological activities.[9][13][14]
-
Chemical Proteomics: Employs chemical probes to identify protein binding partners of a small molecule directly from cell lysates or living cells.[15]
Q4: At what stage of my research should I start thinking about off-target effects?
A4: As early as possible. Integrating in vitro safety pharmacology profiling early in the drug discovery process, even at the hit-finding stage, allows for the early identification of liabilities.[6][12] This "fail fast, fail cheap" approach enables selectivity-focused structure-activity relationship (SAR) studies to mitigate off-target effects while optimizing on-target potency.[12]
Part 2: Troubleshooting Guides
This section addresses specific experimental issues and provides a logical framework for troubleshooting.
Scenario 1: Unexpected Phenotype in Cell-Based Assays
Problem: You observe a cellular effect (e.g., cytotoxicity, altered morphology, unexpected signaling) that does not seem to be explained by the known activity of this compound on SERT or 5-HT1A receptors.
| Possible Cause | Recommended Troubleshooting Steps & Rationale |
| High-Affinity Off-Target Interaction | 1. Perform a Broad Panel Screen: Test this compound against a comprehensive safety pharmacology panel (e.g., Eurofins SafetyScreen™ or similar) covering GPCRs, ion channels, kinases, and enzymes.[5][6] This is the most direct way to identify unintended high-affinity targets. 2. Validate Hits: For any significant hits from the panel screen, perform dose-response assays to confirm the interaction and determine the potency (IC50 or Kd). |
| Compound Metabolism | 1. Analyze Metabolites: The observed phenotype might be caused by a metabolite of this compound, not the parent compound. Analyze the metabolic stability and identify major metabolites for subsequent testing. 2. Test Metabolites: Synthesize or isolate the major metabolites and test them in your cellular assay to see if they recapitulate the unexpected phenotype. |
| Non-specific Toxicity or Artifact | 1. Confirm Dose-Response: A true biological effect should be dose-dependent. If the effect is only seen at high concentrations, it could be due to non-specific toxicity or compound precipitation.[16] 2. Check Solubility: Visually inspect your assay wells for precipitation. Perform a quantitative solubility assay if needed.[16] 3. Use Orthogonal Assays: Try to confirm the phenotype using a different assay that measures a related endpoint. |
| Genetic Knockdown/Out Control | 1. Target Knockdown: Use siRNA or CRISPR/Cas9 to knock down the intended targets (SERT and 5-HT1A).[17] If the phenotype is not replicated in the knockdown cells, it strongly suggests an off-target mechanism. |
Scenario 2: Discrepancy Between In Silico Predictions and Experimental Results
Problem: Your computational model predicted several off-target interactions, but your in vitro screening results are negative (or vice-versa).
| Possible Cause | Recommended Troubleshooting Steps & Rationale |
| Limitations of Computational Models | 1. Model Accuracy: Computational models are predictive tools and are not always accurate. They may not fully capture the complexity of the cellular environment or use imperfect force fields.[17] 2. Use Multiple Models: Do not rely on a single algorithm. Use a consensus approach by combining multiple 2D and 3D prediction methods to increase confidence.[10][18] |
| In Vitro Assay Format | 1. Binding vs. Functional Assays: A binding assay may show an interaction, but a functional assay is needed to determine if that binding has a biological consequence (agonist, antagonist, etc.). Regulatory trends favor functional, dose-response profiling.[7] 2. Assay Conditions: Ensure your in vitro assay conditions (e.g., buffer, co-factors, protein conformation) are optimal for detecting the predicted interaction. |
| Need for Orthogonal Validation | 1. Experimental Validation is Key: Computational predictions should always be treated as hypotheses that require experimental validation.[17] 2. Use Different Methods: If a binding assay is negative, consider a more physiological method like the Cellular Thermal Shift Assay (CETSA) to confirm target engagement in a cellular context.[17] |
Part 3: Experimental Protocols & Workflows
A systematic approach is essential for robust off-target profiling. The workflow below outlines a tiered strategy, moving from broad screening to detailed characterization.
Overall Off-Target Identification Workflow
Caption: Tiered workflow for identifying and characterizing this compound off-target effects.
Protocol 1: Broad In Vitro Safety Screening (e.g., CEREP SafetyScreen Panel)
This protocol describes a typical process for submitting a compound to a commercial screening panel.
-
Objective: To perform an initial, broad screen of this compound against a panel of clinically relevant off-targets to identify potential safety liabilities early.[12][19]
-
Principle: The compound is tested at a single, high concentration (typically 10 µM) in a battery of radioligand binding and enzymatic assays.[20][21] A significant inhibition of binding or enzyme activity (often >50%) is flagged as a "hit" requiring further investigation.[20]
-
Methodology:
-
Compound Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM in 100% DMSO). Ensure purity (>95%) is confirmed by LC-MS and NMR.
-
Provider Selection: Choose a reputable contract research organization (CRO) that offers standardized safety panels (e.g., Eurofins Discovery, Reaction Biology, ICE Bioscience).[6][7][12] Select a panel appropriate for early screening, such as the SafetyScreen44 or similar, which covers key receptors, ion channels, and transporters associated with adverse effects.[6]
-
Submission: Submit the required amount of compound along with its structure and any known primary targets.
-
Data Analysis: The CRO will provide a report listing the percent inhibition for each target.
-
Protocol 2: Kinome Scanning
-
Objective: To comprehensively profile the interaction of this compound with the human kinome, as kinases are a common class of off-targets.
-
Principle: Kinome scanning services use competition binding assays to measure the ability of a compound to displace a ligand from the active site of hundreds of kinases.[22][23] Results are often reported as percent of control or dissociation constants (Kd).[23][24]
-
Methodology:
-
Provider Selection: Select a provider offering a comprehensive kinome scan (e.g., Eurofins Discovery's KINOMEscan® service).
-
Assay Format: Choose the appropriate format. A single-concentration screen (e.g., at 1 or 10 µM) is cost-effective for initial profiling. Follow up with Kd determination for any identified hits.
-
Data Visualization & Interpretation:
-
Data is often visualized on a "TREEspot" dendrogram, which maps hits onto the human kinome tree.[22] This visualization helps to identify patterns of selectivity.
-
Strong hits (low Kd values or high inhibition) on kinases involved in critical cellular processes (e.g., cell cycle, survival signaling) should be prioritized for functional validation.
-
-
Caption: Principle of a competition binding assay used in KINOMEscan®.[24]
Part 4: Minimizing Off-Target Effects
Once off-target interactions are identified and validated, the next step is to mitigate them. This is an iterative process involving medicinal chemistry and pharmacological testing.
Q5: How can I use off-target data to design better molecules?
A5: The data from your screening efforts is crucial for guiding rational drug design.[9]
-
Develop a Structure-Activity Relationship (SAR): Test analogs of this compound to understand which structural modifications reduce off-target binding while maintaining or improving on-target potency. This helps build SAR models for lead optimization.[6][12]
-
Computational Docking: Use the crystal structure of the off-target protein (if available) to computationally dock this compound. This can reveal key interactions responsible for binding and suggest modifications to disrupt them.
-
Selectivity Ratios: Quantify the selectivity of your compounds by calculating the ratio of off-target potency to on-target potency (e.g., IC50 off-target / IC50 on-target). Aim to maximize this ratio.
Q6: Are there any general strategies to reduce off-target effects?
A6: Yes, several strategies can be employed:
-
Increase Structural Rigidity: Flexible molecules can adopt multiple conformations, allowing them to fit into various binding pockets. Increasing rigidity can enhance selectivity.
-
Avoid "Privileged" Scaffolds: Some chemical scaffolds are known to be promiscuous, binding to many different proteins. Avoid these where possible.
-
Optimize Physicochemical Properties: Properties like lipophilicity can influence off-target effects. Highly lipophilic compounds may have a higher tendency for non-specific binding.
References
-
In Vitro Safety Panels in Pharmacology Profiling. Eurofins Discovery. [Link]
-
How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]
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Safety and Off-Target Drug Screening Services. Reaction Biology. [Link]
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Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel. ICE Bioscience. [Link]
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In vitro safety pharmacology profiling: what else beyond hERG? PubMed. [Link]
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IN VITRO SAFETY PHARMACOLOGY PROFILING. Eurofins Discovery. [Link]
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Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data. [Link]
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A Computational Approach to Improve Prediction of Off-Target Drug Binding Using Membrane Bilayer Effects. LDRD Annual Report. [Link]
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Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals. EurekAlert!. [Link]
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Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. NIH. [Link]
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Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. NIH. [Link]
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Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. [Link]
-
Full article: Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online. [Link]
-
KINOMEscan Technology. Eurofins Discovery. [Link]
-
KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]
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Computational/in silico methods in drug target and lead prediction. PMC - PubMed Central. [Link]
-
Kinome Profiling Service. MtoZ Biolabs. [Link]
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Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]
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KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. [Link]
-
Antidepressant-Like Activity of this compound: A Novel Combined Selective Serotonin Reuptake Inhibitor and 5-HT1A Receptor Agonist. PLOS One. [Link]
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Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. Drug Discovery World (DDW). [Link]
-
KINOMEscan® Kinase Profiling Platform. DiscoverX. [Link]
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Safety screening in early drug discovery: An optimized assay panel. ResearchGate. [Link]
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Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. Broad Institute. [Link]
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Turning liabilities into opportunities: Off-target based drug repurposing in cancer. NIH. [Link]
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Secondary pharmacology: screening and interpretation of off-target activities - focus on translation. PubMed. [Link]
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Supplementary Table 1. Results of the Eurofin Cerep Safety-Screen 44 Panel (receptors and ion channels). bioRxiv. [Link]
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The Role of Phenotypic Screening in Drug Discovery. Technology Networks. [Link]
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Non-target screening: the art of looking at everything. ScienceLink. [Link]
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Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. [Link]
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A new approach to data evaluation in the non-target screening of organic trace substances in water analysis. ResearchGate. [Link]
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CEREP Laboratories France. Eurofins Scientific. [Link]
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Validation of CRISPR / Cas9 Off-Target Discovery Profiles from in Silico Prediction, Cell-Based and Biochemical-Based. Intellia Therapeutics. [Link]
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Non-target screening, suspected-target screening and target screening – of technologies and philosophies, databases and crafts. News. [Link]
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This compound, a dual 5-HT1A partial agonist and SSRI, produces antidepressant- and anxiolytic-like effects in rats subjected to chronic unpredictable stress. PubMed Central. [Link]
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SUSPECT AND NON-TARGET SCREENING IN ENVIRONMENTAL MONITORING. DCE - Nationalt Center for Miljø og Energi. [Link]
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Anti-PTSD Effects of Hypidone Hydrochloride (this compound): A Novel Combined Selective 5-HT Reuptake Inhibitor/5-HT1A Receptor Partial Agonist/5-HT6 Receptor Full Agonist. Frontiers in Pharmacology. [Link]
-
Anti-PTSD Effects of Hypidone Hydrochloride (this compound): A Novel Combined Selective 5-HT Reuptake Inhibitor/5-HT1A Receptor Partial Agonist/5-HT6 Receptor Full Agonist. PubMed. [Link]
-
Safety screening in early drug discovery: An optimized assay panel. PubMed. [Link]
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Technical Support Center: YL-0919 Dose-Response Assays
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: YL-0919 is a hypothetical novel compound created for the purpose of this guide. It is assumed to be a selective inhibitor of the PI3K/Akt signaling pathway. The principles, troubleshooting steps, and protocols described herein are based on established best practices for kinase inhibitor assays and are broadly applicable to similar compounds.
Section 1: Foundational FAQs
This section addresses common initial questions regarding the dose-response characteristics of this compound and the interpretation of assay results.
Q1: What is the expected IC50 of this compound in a cell-based assay?
A1: The half-maximal inhibitory concentration (IC50) for this compound is highly dependent on the experimental context.[1] Factors influencing the IC50 include the cell line used, assay endpoint (e.g., cell viability, target phosphorylation), incubation time, and specific culture conditions like serum concentration.[2][3] For a typical cancer cell line with a constitutively active PI3K/Akt pathway, an initial dose-response experiment ranging from 1 nM to 10 µM is recommended to determine the IC50.
Q2: My dose-response curve for this compound is shifted to the right (higher IC50) compared to published data. What could be the cause?
A2: A rightward shift in the dose-response curve indicates decreased potency. Several factors could contribute to this:
-
Cell Line Differences: The cell line you are using may have lower dependence on the PI3K/Akt pathway or express drug efflux pumps.
-
High Serum Concentration: Components in fetal bovine serum (FBS) can bind to the compound, reducing its effective concentration.[2]
-
High Cell Seeding Density: At high densities, the number of target molecules per cell may require a higher concentration of the inhibitor for a similar biological effect.[4]
-
Compound Degradation: Improper storage or repeated freeze-thaw cycles of the this compound stock solution can lead to degradation.
-
Incorrect Data Normalization: Ensure that your 0% and 100% inhibition controls are correctly defined for accurate curve fitting.[5][6]
Q3: The slope of my this compound dose-response curve is very shallow. What does this indicate?
A3: A shallow Hill slope can suggest several possibilities:
-
Complex Mechanism of Action: The compound may have multiple binding sites or off-target effects at higher concentrations.
-
Assay Artifacts: Issues such as compound precipitation at high concentrations or a narrow dynamic range of the assay can flatten the curve.
-
Cellular Heterogeneity: The cell population may have varying sensitivity to the compound.
It is crucial to ensure that the data points properly define the upper and lower plateaus of the curve for an accurate IC50 calculation.[5][6]
Section 2: Troubleshooting Common Assay Variability
This section provides structured guidance for diagnosing and resolving common sources of variability in this compound dose-response experiments.
Issue: High Well-to-Well Variability or Poor Reproducibility Between Experiments
High variability can obscure the true biological effect of this compound, leading to unreliable IC50 values. The coefficient of variation (%CV) for replicate wells should ideally be below 15%.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin="0.2,0.1", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Workflow for diagnosing IC50 variability.
Protocol 1: Systematic Check for Assay Variability
1. Foundational Biological Checks:
- Cell Line Authentication: Misidentified or cross-contaminated cell lines are a major source of irreproducible data.[7][8][9] Authenticate your cell line using Short Tandem Repeat (STR) profiling at the start of a project and after thawing a new vial.[7][10][11]
- Mycoplasma Contamination: Mycoplasma can alter cellular metabolism and response to treatment.[4] Routinely test cultures using a PCR-based method.
- Control Cell Passage Number: Cellular phenotype can drift with excessive passaging.[9][12] Use cells within a consistent, low passage number range (e.g., passages 5-15) for all experiments.[12]
2. Assay Technique and Execution:
- Uniform Cell Seeding: Ensure a single-cell suspension before plating and mix the cell suspension between plating wells to prevent settling.[4][13] Inconsistent cell numbers per well is a common cause of variability.[13][14]
- Pipetting Accuracy: Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing at each step.
- Mitigate Edge Effects: The outer wells of a microplate are prone to evaporation, leading to altered concentrations and cell stress. Avoid using the outermost wells or fill them with sterile PBS or media to create a humidity barrier.
3. Data Analysis and Interpretation:
- Appropriate Controls: Include vehicle-only (e.g., 0.1% DMSO) controls for 0% inhibition and a positive control (a known inhibitor or a cytotoxic agent) for 100% inhibition.
- Non-linear Regression: Use a four-parameter logistic (4PL) model to fit the dose-response curve.[15][16] Analyze data using appropriate software (e.g., GraphPad Prism).[1]
| Parameter | Recommended QC Metric | Rationale |
| Cell Passage | < 20 passages from thaw | Minimizes phenotypic drift and maintains consistent biological response.[9][12] |
| Replicate %CV | < 15% | Ensures precision within a single experiment. |
| Z'-factor | > 0.5 | Indicates a robust assay with a clear signal window between positive and negative controls. |
| Curve Fit R² | > 0.95 | Demonstrates that the chosen model is a good fit for the experimental data. |
Section 3: Advanced Troubleshooting & Mechanistic Confirmation
This section explores more complex issues and provides protocols to confirm that this compound is acting on its intended target within the cell.
Q4: this compound is potent in a biochemical (cell-free) kinase assay but shows weak activity in my cell-based assay. Why?
A4: This discrepancy often points to issues with compound accessibility or cellular mechanisms that counteract its effect.
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane.
-
Drug Efflux: Cancer cells can overexpress efflux pumps (e.g., P-glycoprotein) that actively remove the compound.
-
High Protein Binding: The compound may bind extensively to proteins in the cell culture medium or intracellularly, reducing the free concentration available to bind the target.
-
Rapid Metabolism: The cells may rapidly metabolize this compound into an inactive form.
Issue: How can I confirm that this compound is inhibiting the PI3K/Akt pathway in my cells?
To confirm the mechanism of action, you must measure the phosphorylation status of key downstream targets of the pathway. The phosphorylation of Akt at Serine 473 (p-Akt S473) is a canonical marker of pathway activation.[17]
dot graph G { layout=dot; rankdir=TB; splines=ortho;
} Simplified PI3K/Akt signaling pathway.
Protocol 2: Western Blot for p-Akt Inhibition
This protocol allows for the direct visualization of target engagement by measuring the reduction in p-Akt levels following treatment with this compound.
1. Cell Treatment and Lysis:
- Seed cells (e.g., MCF-7 or PC-3) in a 6-well plate and allow them to adhere overnight.
- Treat cells with a dose-response of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a short duration (e.g., 1-2 hours) to capture direct inhibition before downstream feedback occurs.
- Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Keep samples on ice to prevent dephosphorylation.[18]
2. Protein Quantification and SDS-PAGE:
- Determine the protein concentration of each lysate using a BCA assay.
- Normalize all samples to the same protein concentration (e.g., 20 µg) and prepare them with Laemmli sample buffer.
- Separate proteins on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[19]
3. Immunoblotting:
- Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour.
- Incubate the membrane overnight at 4°C with a primary antibody specific for p-Akt (Ser473).
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.[19]
- Crucially: Strip the membrane and re-probe with an antibody for total Akt to confirm that the changes observed are due to decreased phosphorylation, not a decrease in the total amount of Akt protein. Also, probe for a loading control like GAPDH or β-actin to ensure equal protein loading.
Expected Outcome: A dose-dependent decrease in the intensity of the p-Akt band should be observed with increasing concentrations of this compound, while the total Akt and loading control bands remain constant. This result provides strong evidence that this compound is inhibiting the PI3K/Akt pathway in your cells.
References
- How to Authenticate Cell Lines: A Practical Guide for Reliable Research Outcomes. (2025). Vertex AI Search.
- ATCC Primary Cell Culture Guide.
- ATCC Culture Guides.
- Culturing Cells. (2021).
- ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines. (2012). Google Books.
- Sources of Variability in Cell Based Assays.Mettler Toledo.
- Cell line authentication: a necessity for reproducible biomedical research. (2022). PMC - NIH.
- Authenticating Your Cell Lines – Why, When and How! (2022). Crown Bioscience Blog.
- Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). CLYTE.
- Unraveling the Importance of Mammalian Cell Line Authentic
- The Importance of Cell-Line Authentic
- The PI3K/Akt Signaling Pathway: A Technical Guide to Inhibition, Focusing on Akt1.Benchchem.
- ATCC ANIMAL CELL CULTURE GUIDE.On Science.
- Understanding IC50: A Comprehensive Guide to Calculation. (2025).
- Guidelines for accurate EC50/IC50 estim
- How to Reduce Cell Culture Variability. (2018). Promega Connections.
- Sources of variation in cell counting and how to avoid them.Revvity.
- Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determin
- Understanding and reducing variability in cell-based assays. (2021). Cell Guidance Systems.
- Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube.
- Cell-based assays for dissecting the PI3K/AKT pathway. (2008). Cancer Research - AACR Journals.
- A troubleshooting guide for Sgk1-IN-4 kinase assays.Benchchem.
- Guidelines for accurate EC50/IC50 estimation. (2010).
- Technical Support Center: Troubleshooting ROS Kinase Inhibitor-IN-2 Experiments.Benchchem.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research.
- A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.BellBrook Labs.
- Using the Kinase Enzyme Systems with the ADP-Glo™ Assay Technical Manual, TM553.
- PI3K / Akt Signaling. (2020). Cell Signaling Technology.
- Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cispl
- PI3K-AKT Signaling Pathway.
- Effect of serum content and diluent selection on assay sensitivity and signal intensity in multiplex bead-based immunoassays. (2008).
- Potency Assay Variability Estim
- Applying analytical method validation to cell-based potency assays. (2024). Sterling Pharma Solutions.
- Potency Testing of Biopharmaceutical Products. (2014). American Pharmaceutical Review.
- Potency assays and biomarkers for cell-based advanced therapy medicinal products. (2023). PMC.
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Technical Support Center: Enhancing YL-0919 Delivery Across the Blood-Brain Barrier
Document ID: YL0919-BBB-TSG-20260110
Version: 1.0
Introduction
This technical support guide is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of YL-0919 (Hypidone) for central nervous system (CNS) disorders. This compound, an investigational serotonergic antidepressant, acts as a serotonin reuptake inhibitor, 5-HT1A receptor partial agonist, and 5-HT6 receptor full agonist.[1][2][3][4] While preclinical studies have demonstrated its efficacy in animal models and even suggest a capacity to reverse blood-brain barrier (BBB) disruption in the context of traumatic brain injury, optimizing its delivery to the brain remains a critical step for maximizing therapeutic outcomes.[5][6][7]
This document provides a comprehensive set of troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and in-vivo testing of this compound. Our goal is to provide a scientifically grounded resource that explains the causality behind experimental choices and offers validated protocols to enhance your research.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound, providing potential causes and actionable solutions.
Issue 1: In Vivo Studies Show Low Brain-to-Plasma Concentration Ratio of this compound
Question: My in vivo microdialysis or tissue homogenization results consistently show a low brain-to-plasma concentration ratio for this compound. What are the likely causes, and how can I improve its brain accumulation?
Answer:
A low brain-to-plasma concentration ratio suggests that this compound is not efficiently crossing the blood-brain barrier. Several factors could be contributing to this issue:
-
Physicochemical Properties of this compound: While this compound is a small molecule (Molar Mass: 298.386 g·mol−1), its ability to cross the BBB is not guaranteed.[1] The presence of polar functional groups may limit its passive diffusion across the lipid-rich endothelial cell membranes of the BBB.
-
Efflux Transporter Activity: The BBB is equipped with efflux transporters, such as P-glycoprotein (P-gp), which actively pump xenobiotics out of the brain. It is possible that this compound is a substrate for one or more of these transporters.
-
Experimental Design and Methodology: Inaccurate sample collection, processing, or analytical techniques can lead to an underestimation of brain concentrations.
Troubleshooting Workflow:
Caption: Diagram of Receptor-Mediated Transcytosis (RMT) for this compound delivery.
Question 2: How can I assess the integrity of the blood-brain barrier in my in vivo experiments?
Answer:
Maintaining and assessing BBB integrity is crucial, especially when using strategies that might transiently open the barrier. Several methods can be employed:
-
Tracer Dyes: Intravenous injection of tracer molecules like Evans blue or sodium fluorescein, which do not normally cross an intact BBB, can be used. [8]After a circulation period, the brain is perfused and the amount of dye that has extravasated into the brain parenchyma is quantified. [9][10]* Immunohistochemistry: Staining for endogenous plasma proteins like albumin or IgG in brain tissue sections can reveal areas of BBB breakdown. [11]* Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI): This non-invasive imaging technique can quantitatively measure BBB permeability in live animals. [12] Experimental Protocol: Assessing BBB Permeability with Evans Blue
-
Preparation: Prepare a 2% w/v solution of Evans blue dye in sterile saline.
-
Injection: Anesthetize the animal and inject the Evans blue solution (4 mL/kg) via the tail vein.
-
Circulation: Allow the dye to circulate for 1-2 hours.
-
Perfusion: Deeply anesthetize the animal and perform transcardial perfusion with saline to remove the dye from the vasculature.
-
Tissue Collection: Harvest the brain and other organs for comparison.
-
Quantification:
-
For quantitative analysis, homogenize a known weight of brain tissue in formamide and incubate at 60°C for 24 hours to extract the dye.
-
Measure the absorbance of the supernatant at 620 nm.
-
Create a standard curve with known concentrations of Evans blue to determine the amount of dye in the brain tissue.
-
-
Visualization: For qualitative analysis, section the brain and visualize the blue staining, indicating areas of BBB leakage.
Question 3: What are the regulatory considerations for using nanoparticle-based delivery systems for a CNS drug like this compound?
Answer:
As you move towards clinical translation, several regulatory aspects need to be considered for nanoparticle formulations. The FDA provides guidance on drug products, including those that contain nanomaterials. Key considerations include:
-
Characterization: A thorough characterization of the nanoparticle formulation is required, including size, shape, surface properties, composition, and drug release kinetics.
-
Biocompatibility and Toxicology: Extensive in vitro and in vivo studies are necessary to demonstrate the safety of the nanoparticle carrier, including its degradation products.
-
Manufacturing and Control: The manufacturing process must be well-defined and adhere to Current Good Manufacturing Practice (cGMP) guidelines to ensure product quality and consistency. [13] It is highly recommended to engage with regulatory agencies early in the development process to ensure that the planned studies will meet the requirements for an Investigational New Drug (IND) application.
References
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- Hypidone - Wikipedia. Wikipedia.
- Strategies for delivering drugs across the blood-brain barrier for the treatment of neurodegener
- Receptor-mediated transcytosis for brain delivery of therapeutics: receptor classes and criteria - ResearchGate.
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- Smart Strategies for Therapeutic Agent Delivery into Brain across the Blood–Brain Barrier Using Receptor-Medi
- Strategies to improve drug delivery across the blood-brain barrier - PubMed. PubMed.
- Receptor-mediated transcytosis for brain delivery of therapeutics: receptor classes and criteria - OUCI. OUCI.
- Blood-Brain Barrier Transport of Therapeutics via Receptor-Medi
- Targeting Brain Drug Delivery with Macromolecules Through Receptor-Medi
- Hypidone hydrochloride (this compound)
- This compound, a dual 5-HT1A partial agonist and SSRI, produces antidepressant- and anxiolytic-like effects in rats subjected to chronic unpredictable stress - PubMed Central. PubMed Central.
- The role of 5-HTergic neuron activation in the rapid antidepressant-like effects of hypidone hydrochloride (this compound) in mice - Frontiers. Frontiers.
- Hypidone hydrochloride (this compound) ameliorates functional deficits after traumatic brain injury in mice by activating the sigma-1 - Semantic Scholar. Semantic Scholar.
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- Hypidone hydrochloride (this compound)
- In vivo methods for imaging blood–brain barrier function and dysfunction - PubMed Central. PubMed Central.
- An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers - PMC - NIH. NIH.
- Hypidone Hydrochloride (this compound), a Sigma-1 Receptor Agonist, Improves Attention by Increasing BDNF in mPFC - MDPI. MDPI.
- Antidepressant-Like Activity of this compound: A Novel Combined Selective Serotonin Reuptake Inhibitor and 5-HT1A Receptor Agonist | PLOS One - Research journals. PLOS One.
- (PDF) Anti-PTSD Effects of Hypidone Hydrochloride (this compound): A Novel Combined Selective 5-HT Reuptake Inhibitor/5-HT1A Receptor Partial Agonist/5-HT6 Receptor Full Agonist - ResearchGate.
- Validity and Efficacy of Methods to Define Blood Brain Barrier Integrity in Experimental Ischemic Strokes: A Comparison of Albumin Western Blot, IgG Western Blot and Albumin Immunofluorescence - MDPI. MDPI.
- Methods used for the measurement of blood-brain barrier integrity - PubMed. PubMed.
- This compound, a dual 5-HT1A partial agonist and SSRI, produces antidepressant- and anxiolytic-like effects in rats subjected to chronic unpredictable stress - PubMed. PubMed.
- Targeted Nanoparticles for Drug Delivery Across the Blood–Brain Barrier in Early and Late Stages of Alzheimer's Disease: A Review - PMC - PubMed Central. PubMed Central.
- Hypidone Hydrochloride (this compound) Produces a Fast-Onset Reversal of the Behavioral and Synaptic Deficits Caused by Chronic Stress Exposure - PubMed Central. PubMed Central.
- PLGA Nanoparticle-Based Formulations to Cross the Blood–Brain Barrier for Drug Delivery: From R&D to cGMP - PMC - PubMed Central. PubMed Central.
- Blood–Brain Barrier-Targeting Nanoparticles: Biomaterial Properties and Biomedical Applications in Transl
- Nanomaterials as drug delivery agents for overcoming the blood-brain barrier: A comprehensive review | ADMET and DMPK - IAPC Journals. IAPC Journals.
- Development of Polymeric Nanoparticles for Blood–Brain Barrier Transfer—Strategies and Challenges - ResearchGate.
- Neuroprotective effects of hypidone hydrochloride (this compound) after traumatic brain injury in mice - PubMed. PubMed.
- How to Reset Your Brain's Dopamine Balance After Addiction. West Coast Recovery Centers.
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YL-0919 Technical Support Center: Navigating Challenges in Long-Term Administration Protocols
Welcome to the technical support center for YL-0919 (Hypidone Hydrochloride). This resource is designed for researchers, scientists, and drug development professionals actively engaged in preclinical and clinical studies involving this novel multi-target antidepressant. Our goal is to provide in-depth, field-proven insights to help you navigate the complexities of long-term this compound administration, troubleshoot common experimental hurdles, and ensure the integrity of your data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the fundamental properties and handling of this compound.
1. What is the established mechanism of action for this compound?
This compound, also known as hypidone hydrochloride, is a novel investigational antidepressant with a multi-faceted mechanism of action. It functions as a selective serotonin reuptake inhibitor (SSRI), a partial agonist of the 5-HT1A receptor, and a full agonist of the 5-HT6 receptor.[1][2][3] Additionally, recent studies have identified it as a selective sigma-1 receptor agonist.[4][5] This combination of activities is believed to contribute to its rapid-onset antidepressant effects.[1]
2. What are the key signaling pathways modulated by this compound?
This compound has been shown to modulate several key intracellular signaling pathways associated with neuroplasticity and antidepressant response. Chronic administration has been demonstrated to increase the phosphorylation of mTOR and GSK-3β in the medial prefrontal cortex (mPFC).[6] The activation of the BDNF-mTOR signaling pathway is a significant component of its mechanism, leading to enhanced synaptic plasticity.[1][4][5]
3. What is the recommended vehicle for in vivo administration?
For most preclinical studies cited, this compound is dissolved in saline for intragastric (oral) administration.[7] It is crucial to ensure complete dissolution and to prepare fresh solutions daily to maintain compound integrity.
4. What is the expected onset of action in rodent models?
This compound has demonstrated a faster onset of antidepressant-like effects compared to traditional SSRIs like fluoxetine.[1][3] In rodent models of depression (e.g., chronic unpredictable stress), significant behavioral improvements can be observed within 3 to 7 days of administration.[5][7] In some tests, effects can be seen in as little as 3-5 days.[8]
Part 2: Troubleshooting Guides for Long-Term Administration
This section provides detailed guidance on specific challenges that may arise during prolonged experimental protocols with this compound.
Issue 1: Inconsistent Behavioral Responses in Rodent Models
Scenario: You are conducting a long-term study using a chronic unpredictable stress (CUS) model in rats. While initial cohorts showed a significant antidepressant response to this compound, subsequent groups exhibit high variability or a blunted response.
Potential Causes and Troubleshooting Steps:
-
Pharmacokinetic Variability:
-
Causality: Individual differences in metabolism and absorption can lead to varying plasma concentrations of this compound.
-
Solution: While full pharmacokinetic analysis may not be feasible for all studies, consider collecting satellite blood samples from a subset of animals to correlate plasma drug levels with behavioral outcomes. Ensure consistent timing of administration relative to the light/dark cycle and feeding schedules.
-
-
Receptor Desensitization or Downregulation:
-
Causality: Chronic agonism at 5-HT1A or 5-HT6 receptors could potentially lead to receptor desensitization, altering the compound's efficacy over time.
-
Solution: Incorporate interim behavioral testing at multiple time points (e.g., week 1, week 3, week 6) to map the temporal response to this compound. If a diminished response is observed, consider including a washout period in your study design to assess the re-sensitization of the system.
-
-
Stress Model Adaptation:
-
Causality: Animals may adapt to the chronic stress paradigm over very long periods, reducing the window to observe a therapeutic effect.
-
Solution: Ensure the unpredictability of your stress model by randomizing the type and timing of stressors. Monitor physiological indicators of stress, such as corticosterone levels, to confirm the continued validity of the model.[9]
-
Troubleshooting Workflow for Inconsistent Behavioral Data
Caption: Multi-target mechanism and downstream signaling of this compound.
Part 3: Experimental Protocols and Data
Protocol: Long-Term Administration in a Chronic Unpredictable Stress (CUS) Model
This protocol outlines a standard workflow for assessing the efficacy of this compound over a 4-week period in rats.
1. Animals and Housing:
- Species: Male Sprague-Dawley rats (200-220g at arrival).
- Housing: Single-housed in a temperature- and humidity-controlled environment with a 12h/12h light/dark cycle. Allow one week for acclimatization.
2. CUS Paradigm (4 weeks):
- Expose rats to a variable sequence of mild stressors, one per day. Examples include:
- Stroboscopic illumination (4 hours)
- Tilted cage (45°, 6 hours)
- Food and water deprivation (12 hours)
- Soiled cage (200 ml of water in bedding, 8 hours)
- Predator odor exposure (15 minutes)
- A baseline sucrose preference test (SPT) should be conducted before starting CUS to confirm no pre-existing anhedonic behavior.
3. Drug Administration:
- Begin daily administration of this compound (e.g., 2.5 mg/kg, p.o.) or vehicle (saline) at the start of week 2 of the CUS protocol.
- Administer at the same time each day to maintain consistent pharmacokinetics.
4. Behavioral Assessment:
- Sucrose Preference Test (SPT): Perform weekly to assess anhedonia. Calculate preference as: (Sucrose intake / Total fluid intake) * 100.
- Forced Swim Test (FST): Conduct at the end of the 4-week period to measure behavioral despair. Record immobility time.
- Open Field Test (OFT): Use to assess general locomotor activity and rule out confounding effects of the drug on movement.
5. Molecular Analysis:
- At the end of the study, euthanize animals and collect brain tissue (e.g., mPFC, hippocampus).
- Process tissue for Western blotting to analyze levels of p-mTOR, BDNF, PSD95, and other proteins of interest. [4][10]
Data Summary: Effective Doses of this compound in Preclinical Models
| Animal Model | Species | Dose Range (mg/kg, p.o.) | Observed Effects | Reference |
| Chronic Unpredictable Stress | Rat | 1.25 - 2.5 | Reversal of anhedonia, increased locomotion | [9] |
| Forced Swim Test / Tail Suspension Test | Mouse | 2.5 | Decreased immobility time | [10] |
| Attention/Cognition (5-CSRTT) | Rat | 2.5 - 5.0 | Improved attention | [4] |
| Chronic Unpredictable Stress | Monkey | 1.2 | Reversal of depression-like behaviors | [7] |
References
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Psychiatry Online. (2019). Focused Ethnographic Examination of Barriers to Use of Long-Acting Injectable Antipsychotics. [Link]
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PubMed. (2020). Persistent Barriers to the Use of Long-Acting Injectable Antipsychotics for the Treatment of Schizophrenia. [Link]
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ResearchGate. (2019). Barriers to the Use of Long-Acting Injectable Antipsychotics in the Management of Schizophrenia. [Link]
-
Psychiatrist.com. (2016). Addressing Barriers to Using Long-Acting Injectable Antipsychotics and Appropriately Monitoring Antipsychotic Adverse Effects. [Link]
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Treatment Advocacy Center. (2020). RESEARCH WEEKLY: Barriers to access to long-acting injectable antipsychotic medications. [Link]
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UpToDate. (N.D.). Aripiprazole lauroxil (long-acting injectable [Aristada]): Patient drug information. [Link]
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Drugs.com. (2023). Aripiprazole Side Effects: Common, Severe, Long Term. [Link]
-
Nature. (2021). New monoamine antidepressant, hypidone hydrochloride (this compound), enhances the excitability of medial prefrontal cortex in mice via a neural disinhibition mechanism. [Link]
-
Frontiers in Cellular Neuroscience. (2018). Hypidone Hydrochloride (this compound) Produces a Fast-Onset Reversal of the Behavioral and Synaptic Deficits Caused by Chronic Stress Exposure. [Link]
-
PubMed Central. (2017). This compound, a dual 5-HT1A partial agonist and SSRI, produces antidepressant- and anxiolytic-like effects in rats subjected to chronic unpredictable stress. [Link]
-
MDPI. (2022). Hypidone Hydrochloride (this compound), a Sigma-1 Receptor Agonist, Improves Attention by Increasing BDNF in mPFC. [Link]
-
Semantic Scholar. (2023). The role of 5-HTergic neuron activation in the rapid antidepressant-like effects of hypidone hydrochloride (this compound) in mice. [Link]
-
Medical News Today. (N.D.). Aristada injection side effects and what to do about them. [Link]
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ARISTADA® (aripiprazole lauroxil) Official Patient Site. (N.D.). ARISTADA® (aripiprazole lauroxil)| Official Patient Site. [Link]
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Patsnap Synapse. (2024). What are the side effects of Aripiprazole Lauroxil?. [Link]
-
PubMed Central. (2020). The Faster-Onset Antidepressant Effects of Hypidone Hydrochloride (this compound) in Monkeys Subjected to Chronic Unpredictable Stress. [Link]
-
ResearchGate. (2022). Corrigendum: Essential role of microglia in the fast antidepressant action of ketamine and hypidone hydrochloride (this compound). [Link]
-
PubMed. (2018). The faster-onset antidepressant effects of hypidone hydrochloride (this compound). [Link]
-
ResearchGate. (2023). (PDF) Anti-PTSD Effects of Hypidone Hydrochloride (this compound): A Novel Combined Selective 5-HT Reuptake Inhibitor/5-HT1A Receptor Partial Agonist/5-HT6 Receptor Full Agonist. [Link]
-
PubMed. (2017). Neurochemical and behavioural effects of hypidone hydrochloride (this compound): a novel combined selective 5-HT reuptake inhibitor and partial 5-HT1A agonist. [Link]
-
PubMed. (2018). Hypidone Hydrochloride (this compound) Produces a Fast-Onset Reversal of the Behavioral and Synaptic Deficits Caused by Chronic Stress Exposure. [Link]
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- 7. The Faster-Onset Antidepressant Effects of Hypidone Hydrochloride (this compound) in Monkeys Subjected to Chronic Unpredictable Stress - PMC [pmc.ncbi.nlm.nih.gov]
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YL-0919 Experimental Protocols & Troubleshooting Guide for Reproducibility
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining experimental protocols for YL-0919 to ensure reproducibility. The following question-and-answer format directly addresses specific issues that may be encountered during in vitro and in vivo experiments, offering field-proven insights and evidence-based solutions.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section is designed to provide quick answers to common questions and troubleshooting tips for researchers working with this compound.
Compound Handling and Solubility
Q1: I am having trouble dissolving this compound for my in vitro assays. What is the recommended solvent and procedure?
A1: this compound is sparingly soluble in aqueous buffers. For in vitro assays, it is recommended to first prepare a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).[1][2][3] Subsequently, this stock solution can be diluted with the aqueous buffer of choice to the final desired concentration. It is crucial to ensure that the final concentration of the organic solvent is insignificant, as it may have physiological effects at low concentrations.[4] We recommend keeping the final DMSO concentration below 0.1% in your cellular assays. If you still observe precipitation upon dilution, consider preparing the final dilution immediately before use.
Q2: I am observing inconsistent results in my cell-based assays. Could the stability of this compound in my assay medium be a factor?
A2: Yes, compound instability in the culture medium can lead to variability in results.[5] It is advisable to prepare fresh dilutions of this compound for each experiment from a frozen stock solution. Avoid repeated freeze-thaw cycles of the stock solution. To assess the stability of this compound in your specific culture medium over the incubation period, you can incubate the compound in the medium for the duration of your experiment and then analyze its concentration, for example, by HPLC.
In Vitro Assays: Target Engagement & Functional Activity
Q3: I am trying to perform a radioligand binding assay to determine the affinity of this compound for the 5-HT1A receptor, but I am getting high non-specific binding. What could be the cause and how can I troubleshoot this?
A3: High non-specific binding is a common issue in radioligand binding assays and can obscure the specific binding signal.[6] Several factors could be contributing to this:
-
Radioligand Issues: The hydrophobicity of the radioligand can contribute to high non-specific binding.[1] Ensure the radiochemical purity of your ligand is greater than 90%.[1] Using a lower concentration of the radioligand, ideally at or below its Kd value, can also help.[6]
-
Membrane Preparation: Insufficient washing of the cell membranes can leave behind endogenous ligands or other interfering substances.[6] The amount of membrane protein used in the assay is also critical; a typical range is 100-500 µg, but this may need to be optimized for your specific receptor preparation.[6]
-
Assay Conditions: Optimizing incubation time and temperature is crucial. Shorter incubation times can sometimes reduce non-specific binding, but you must ensure that specific binding has reached equilibrium.[6] Modifying the assay buffer by including agents like bovine serum albumin (BSA) can help reduce non-specific interactions.[6] Additionally, coating the filter plates with BSA can be beneficial.[6] Increasing the volume and number of wash steps with ice-cold buffer can also help minimize the dissociation of the specific radioligand-receptor complex during washing.[6]
Q4: I am conducting a cAMP assay to measure the functional activity of this compound at the 5-HT1A receptor in PC12 cells, but the assay window is very narrow. How can I improve it?
A4: A narrow assay window in a cAMP assay can be due to several factors. Here are some troubleshooting steps:
-
Cell Health and Density: Ensure your PC12 cells are healthy, viable, and not over-confluent.[7] Cell seeding density should be optimized to maximize the assay window; the cell number should be high enough for a measurable signal but avoid overcrowding.[7]
-
Forskolin Concentration: The concentration of forskolin used to stimulate adenylyl cyclase is critical. If the concentration is too high, it may be difficult to detect the inhibitory effect of a 5-HT1A agonist. Perform a dose-response curve for forskolin to determine the EC50 or EC80 concentration that provides a robust signal without being saturating.
-
Incubation Time: The incubation time with both this compound and forskolin should be optimized. A time-course experiment can help determine the optimal point to measure cAMP levels.
-
Assay Reagents: Ensure all reagents, including the cAMP assay kit components, are within their expiration dates and have been stored correctly.
Q5: I want to confirm the serotonin reuptake inhibitory activity of this compound. What is a suitable in vitro assay?
A5: A common and effective method is a [3H]5-HT uptake assay using either rat cortical synaptosomes or recombinant cells expressing the serotonin transporter (SERT).[7][8] This assay measures the ability of this compound to inhibit the uptake of radiolabeled serotonin into these preparations. IC50 values can then be calculated to determine the potency of this compound as a serotonin reuptake inhibitor.[9]
In Vivo Experiments: Behavioral Studies
Q6: I am conducting a forced swimming test (FST) in mice to evaluate the antidepressant-like effects of this compound, but I am observing high variability between animals in the same group. What can I do to reduce this variability?
A6: High variability in behavioral tests like the FST is a common challenge. Here are some strategies to improve consistency:
-
Animal Acclimatization: Ensure that the animals are properly acclimatized to the housing facility and the experimental room before the test.
-
Handling: Handle the mice gently and consistently to minimize stress, which can affect their behavior in the test.
-
Environmental Conditions: Maintain consistent environmental conditions, such as lighting and temperature, in the experimental room.
-
Pre-test Session: A pre-test swim session 24 hours before the actual test can help to reduce variability in the rat FST.[8] While not always standard for mice, it could be considered for optimizing your protocol.
-
Blinding: The experimenter should be blind to the treatment groups during the test and when scoring the behavior to avoid bias.
Q7: I am planning a study to investigate the role of the sigma-1 receptor in the effects of this compound. What is a suitable experimental design?
A7: To investigate the involvement of the sigma-1 receptor, you can use a pre-treatment paradigm with a selective sigma-1 receptor antagonist, such as BD-1047.[10][11] The experimental design would involve administering the antagonist before this compound and then conducting your behavioral test of interest. If the effects of this compound are blocked or attenuated by the antagonist, it would suggest the involvement of the sigma-1 receptor.[10]
Part 2: Detailed Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments to ensure reproducibility.
Protocol 1: Radioligand Binding Assay for 5-HT1A Receptor Affinity
This protocol is adapted from standard radioligand binding assay procedures and is tailored for determining the affinity of this compound for the 5-HT1A receptor.[12][13][14]
Materials:
-
Cell membranes from cells expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293 cells)[15][16][17]
-
Radioligand: [3H]8-OH-DPAT (a 5-HT1A agonist)
-
Non-specific binding control: 8-OH-DPAT (unlabeled)
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from 5-HT1A receptor-expressing cells according to standard laboratory protocols. Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Assay buffer, radioligand, excess unlabeled 8-OH-DPAT (e.g., 10 µM), and cell membranes.
-
Competition Binding: Assay buffer, radioligand, varying concentrations of this compound, and cell membranes.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[12]
-
Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.
-
Washing: Wash the filters four times with ice-cold wash buffer.[12]
-
Drying: Dry the filters for 30 minutes at 50°C.[12]
-
Counting: Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of this compound concentration and fit the data using a non-linear regression model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
| Parameter | Recommended Value/Range |
| Cell Membrane Protein | 50-120 µ g/well |
| [3H]8-OH-DPAT Conc. | At or near its Kd value |
| Incubation Time | 60 minutes |
| Incubation Temperature | 30°C |
| Unlabeled Ligand Conc. | 10 µM |
Protocol 2: cAMP Functional Assay for 5-HT1A Receptor Agonism
This protocol is based on the methodology described for this compound in PC12 cells.[7][18]
Materials:
-
PC12 cells stably expressing the mouse 5-HT1A receptor[7]
-
Cell culture medium (e.g., DMEM with 10% FBS)[7]
-
Forskolin
-
IBMX (a phosphodiesterase inhibitor)
-
This compound
-
8-OH-DPAT (positive control agonist)
-
cAMP assay kit (e.g., TR-FRET based)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the PC12-5-HT1A cells in a 96-well plate at an optimized density and allow them to adhere overnight.
-
Compound Treatment:
-
Wash the cells once with serum-free medium.
-
Add serum-free medium containing 0.5 mM IBMX and incubate for 15 minutes at 37°C.[18]
-
Add varying concentrations of this compound or 8-OH-DPAT to the wells.
-
-
Stimulation: Add forskolin (e.g., 10 µM, but should be optimized) to all wells except the basal control wells.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your specific cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration as a function of agonist concentration and fit the data using a non-linear regression model to determine the EC50 and Emax values.
| Parameter | Recommended Value/Range |
| Cell Line | PC12 expressing 5-HT1A receptor |
| IBMX Concentration | 0.5 mM |
| Forskolin Concentration | ~EC80 (to be determined empirically) |
| Incubation Time (compound) | 30 minutes |
Part 3: Visualization of Key Pathways and Workflows
Signaling Pathway of this compound at the 5-HT1A Receptor
Caption: this compound signaling at the 5-HT1A receptor.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a radioligand binding assay.
References
-
Chen H-x, Jin Z-l, Zhang L-m, Xue R, Xu X-d, Zhao N, et al. (2013) Antidepressant-Like Activity of this compound: A Novel Combined Selective Serotonin Reuptake Inhibitor and 5-HT1A Receptor Agonist. PLoS ONE 8(12): e83271. [Link]
-
ResearchGate. (n.d.). A. The chemical structure of this compound. B. C. D. cAMP assays. Both... [Image]. ResearchGate. [Link]
-
Fonte, V. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]
-
eEnzyme. (n.d.). Human HTR1A (Serotonin) Receptor Stable Cell Line. [Link]
-
Ran, Y., et al. (2017). This compound, a dual 5-HT1A partial agonist and SSRI, produces antidepressant- and anxiolytic-like effects in rats subjected to chronic unpredictable stress. Acta Pharmacologica Sinica, 39(3), 357-368. [Link]
-
Charles River. (n.d.). Human 5-HT1A Serotonin Receptor Cell Line. [Link]
-
Qin, J. J., et al. (2014). The role of activation of the 5-HT1A receptor and adenylate cyclase in the antidepressant-like effect of this compound, a dual 5-HT1A agonist and selective serotonin reuptake inhibitor. Neuroscience Letters, 582, 55-60. [Link]
-
Ren, Q., et al. (2023). The astrocytic sigma-1 receptor constitutes in the fast antidepressant action of hypidone hydrochloride (this compound) in rodents. Frontiers in Pharmacology, 14, 1123456. [Link]
-
Ran, Y., et al. (2018). Hypidone Hydrochloride (this compound) Produces a Fast-Onset Reversal of the Behavioral and Synaptic Deficits Caused by Chronic Stress Exposure. Frontiers in Pharmacology, 9, 1357. [Link]
-
Li, Y., et al. (2024). The role of 5-HTergic neuron activation in the rapid antidepressant-like effects of hypidone hydrochloride (this compound) in mice. Frontiers in Pharmacology, 15, 1428485. [Link]
-
MB. (n.d.). Assay Troubleshooting. [Link]
-
Ren, Q., et al. (2023). The astrocytic sigma-1 receptor constitutes in the fast antidepressant action of hypidone hydrochloride (this compound) in rodents. Frontiers in Pharmacology, 14, 1123456. [Link]
-
Innoprot. (n.d.). HiTSeeker 5-HT2A Serotonin Receptor Cell Line. [Link]
-
Chen, H. X., et al. (2013). Antidepressant-like activity of this compound: a novel combined selective serotonin reuptake inhibitor and 5-HT1A receptor agonist. SciSpace. [Link]
-
Sun, H., et al. (2022). Hypidone Hydrochloride (this compound), a Sigma-1 Receptor Agonist, Improves Attention by Increasing BDNF in mPFC. International Journal of Molecular Sciences, 23(23), 14789. [Link]
-
van der Wouden, E. J., et al. (2011). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. Journal of Medicinal Chemistry, 54(18), 6249-6260. [Link]
-
ResearchGate. (n.d.). Table 1. The specific parameters in binding and uptake assays. [Image]. ResearchGate. [Link]
-
Li, Y., et al. (2024). The role of 5-HTergic neuron activation in the rapid antidepressant-like effects of hypidone hydrochloride (this compound) in mice. Frontiers in Pharmacology, 15, 1428485. [Link]
-
Berardi, F., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International Journal of Molecular Sciences, 22(15), 8145. [Link]
-
ResearchGate. (2022, June 7). I am having problems in getting results in MTT assay. How do I rectify it? ResearchGate. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]
-
Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. [Link]
-
Sahn, J. J., et al. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 75, 2.1.1-2.1.18. [Link]
-
Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. [Link]
-
Brieflands. (n.d.). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. [Link]
-
Merck. (n.d.). Receptor Binding Assays - Multiwell Plates. [Link]
-
ResearchGate. (n.d.). The effects of this compound treatment for 7 days on serum corticosterone and... [Image]. ResearchGate. [Link]
-
ResearchGate. (n.d.). Anti-PTSD Effects of Hypidone Hydrochloride (this compound): A Novel Combined Selective 5-HT Reuptake Inhibitor/5-HT1A Receptor Partial Agonist/5-HT6 Receptor Full Agonist. [Link]
-
Ran, Y., et al. (2018). Hypidone Hydrochloride (this compound) Produces a Fast-Onset Reversal of the Behavioral and Synaptic Deficits Caused by Chronic Stress Exposure. Frontiers in Pharmacology, 9, 1357. [Link]
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- 9. This compound, a dual 5-HT1A partial agonist and SSRI, produces antidepressant- and anxiolytic-like effects in rats subjected to chronic unpredictable stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The astrocytic sigma-1 receptor constitutes in the fast antidepressant action of hypidone hydrochloride (this compound) in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The astrocytic sigma-1 receptor constitutes in the fast antidepressant action of hypidone hydrochloride (this compound) in rodents [frontiersin.org]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. brieflands.com [brieflands.com]
- 15. revvity.com [revvity.com]
- 16. Human HTR1A (Serotonin) Receptor Stable Cell Line | eEnzyme GPCR [eenzyme.com]
- 17. criver.com [criver.com]
- 18. researchgate.net [researchgate.net]
YL-0919 Technical Support Center: Navigating Your Research with Confidence
Welcome to the YL-0919 Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common pitfalls in this compound research. As a multi-target investigational compound with promising therapeutic potential, a nuanced understanding of its experimental application is crucial for reproducible and insightful results. This center is structured to provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your study design.
Compound Profile at a Glance
| Feature | Description | Key References |
| Compound Name | Hypidone Hydrochloride (this compound) | [1] |
| Primary Mechanisms | Selective Sigma-1 Receptor Agonist, Selective Serotonin Reuptake Inhibitor (SSRI), 5-HT1A Receptor Partial Agonist, 5-HT6 Receptor Full Agonist | [1][2][3][4] |
| Therapeutic Potential | Major Depressive Disorder, Anxiety, Attention Deficit, Post-Traumatic Stress Disorder (PTSD), Traumatic Brain Injury (TBI) | [1][2][5][6] |
| Molecular Formula | C18H23ClN2O2 | [7] |
| Molecular Weight | 334.84 g/mol | [7] |
| CAS Number | 1339058-04-6 (HCl salt) | [1][8] |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound in a research setting.
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a multi-target compound. Its therapeutic effects are believed to arise from its synergistic actions as a selective serotonin reuptake inhibitor (SSRI), a partial agonist at the 5-HT1A receptor, a full agonist at the 5-HT6 receptor, and a selective agonist at the sigma-1 receptor.[1][3][4] This complex pharmacology contributes to its rapid-onset antidepressant and anxiolytic-like effects.[4][9]
Q2: What is the recommended solvent for in vitro and in vivo studies?
A2: For in vivo studies, this compound is typically dissolved in distilled water for oral administration (intragastric gavage).[5][10] For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a suitable solvent.[7][8] It is recommended to prepare fresh solutions for each experiment to avoid potential degradation.
Q3: What are the typical dosage ranges for preclinical animal studies?
A3: Based on published literature, effective doses in rodents (mice and rats) for behavioral studies typically range from 0.625 mg/kg to 5 mg/kg, administered orally.[2][4][5][10] It is crucial to perform a dose-response study for your specific animal model and behavioral paradigm to determine the optimal concentration.
Q4: How quickly can I expect to see behavioral effects after administration?
A4: One of the notable features of this compound is its potential for rapid-onset effects. Some studies have reported significant antidepressant-like effects in rodents after just 3 to 7 days of treatment, which is faster than traditional SSRIs like fluoxetine.[9][11] However, the exact timing can vary depending on the animal model, the specific behavior being assessed, and the dosing regimen.
Q5: Are there any known off-target effects I should be aware of?
A5: this compound demonstrates high selectivity for its primary targets. Its affinity for the norepinephrine transporter (NET) and dopamine transporter (DAT) is low.[12] It also shows no significant affinity for other dopamine receptors.[7] However, as with any pharmacological agent, conducting appropriate control experiments is essential to rule out potential confounding effects in your specific experimental system.
Troubleshooting Guides
This section provides practical advice for overcoming common challenges in this compound research.
Scenario 1: Inconsistent or No Behavioral Effects
Problem: You are not observing the expected antidepressant or anxiolytic-like effects of this compound in your animal model.
Potential Causes & Troubleshooting Steps:
-
Dose and Administration:
-
Verify Dose Calculation: Double-check your calculations for dosage based on animal weight.
-
Route of Administration: Ensure proper oral gavage technique to guarantee the full dose is delivered.
-
Dose-Response Curve: If you are using a single dose, consider performing a dose-response study to identify the optimal therapeutic window for your specific model. Some studies have noted U-shaped dose-response curves.[4]
-
-
Animal Model:
-
Stress Model Induction: If using a stress-induced model (e.g., Chronic Unpredictable Stress - CUS), ensure the stress protocol is robust enough to induce a consistent behavioral deficit in your control group.[10]
-
Animal Strain and Species: Be aware that different rodent strains can exhibit varying sensitivities to pharmacological agents.
-
-
Timing of Behavioral Testing:
Scenario 2: Variability in Western Blot Results for Downstream Targets
Problem: You are seeing high variability in the expression or phosphorylation of downstream signaling proteins like BDNF, mTOR, or GSK-3β.
Potential Causes & Troubleshooting Steps:
-
Tissue Dissection and Processing:
-
Brain Region Specificity: The effects of this compound on signaling pathways can be brain-region specific (e.g., medial prefrontal cortex, hippocampus).[2][13] Ensure precise and consistent dissection of the brain region of interest.
-
Sample Homogenization: Use a consistent and thorough homogenization protocol to ensure complete protein extraction.
-
-
Timing of Tissue Collection:
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Pharmacokinetics: Consider the pharmacokinetic profile of this compound to determine the optimal time point for tissue collection after the final dose to capture the peak signaling changes.
-
-
Antibody Specificity and Validation:
-
Primary Antibody Validation: Ensure your primary antibodies for targets like p-mTOR, p-GSK-3β, and BDNF are specific and have been validated for the species you are using.
-
Loading Controls: Use appropriate and stable loading controls. Note that some treatments can alter the expression of commonly used housekeeping proteins.
-
Key Experimental Protocols
Forced Swimming Test (FST) in Mice
This protocol is adapted from methodologies described in studies investigating the antidepressant-like effects of this compound.[4][9]
Objective: To assess the antidepressant-like activity of this compound by measuring the immobility time of mice in an inescapable water-filled cylinder.
Materials:
-
This compound
-
Vehicle (distilled water)
-
Positive control (e.g., fluoxetine)
-
Transparent cylindrical containers (20 cm height x 12 cm diameter)
-
Water bath to maintain water temperature at 25°C
-
Video recording equipment and analysis software
Procedure:
-
Animal Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound (e.g., 2.5 mg/kg), vehicle, or positive control via oral gavage 60 minutes prior to the test.[4]
-
Test Session:
-
Fill the cylinders with water to a depth of 10 cm.
-
Gently place each mouse into a cylinder.
-
Record the session for 6 minutes.
-
-
Data Analysis:
-
Score the duration of immobility during the last 4 minutes of the 6-minute test.
-
Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
A significant reduction in immobility time in the this compound treated group compared to the vehicle group is indicative of an antidepressant-like effect.[9]
-
Visualizing the Science: Diagrams and Workflows
Signaling Pathway of this compound in Neuronal Plasticity
The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to enhanced neuronal plasticity.
Caption: Experimental workflow for a chronic unpredictable stress study with this compound.
References
-
Hypidone Hydrochloride (this compound), a Sigma-1 Receptor Agonist, Improves Attention by Increasing BDNF in mPFC. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]
-
New monoamine antidepressant, hypidone hydrochloride (this compound), enhances the excitability of medial prefrontal cortex in mice via a neural disinhibition mechanism. (2021, November 22). PubMed. Retrieved January 10, 2026, from [Link]
-
Hypidone. (n.d.). In Wikipedia. Retrieved January 10, 2026, from [Link]
-
Antidepressant-Like Activity of this compound: A Novel Combined Selective Serotonin Reuptake Inhibitor and 5-HT1A Receptor Agonist. (n.d.). PLOS One. Retrieved January 10, 2026, from [Link]
-
This compound, a dual 5-HT1A partial agonist and SSRI, produces antidepressant- and anxiolytic-like effects in rats subjected to chronic unpredictable stress. (n.d.). PubMed Central. Retrieved January 10, 2026, from [Link]
-
New monoamine antidepressant, hypidone hydrochloride (this compound), enhances the excitability of medial prefrontal cortex in mice via a neural disinhibition mechanism. (2021, November 22). PMC - NIH. Retrieved January 10, 2026, from [Link]
-
The role of 5-HTergic neuron activation in the rapid antidepressant-like effects of hypidone hydrochloride (this compound) in mice. (2024, September 6). Semantic Scholar. Retrieved January 10, 2026, from [Link]
-
Hypidone Hydrochloride (this compound) Produces a Fast-Onset Reversal of the Behavioral and Synaptic Deficits Caused by Chronic Stress Exposure. (2018, November 20). PubMed Central. Retrieved January 10, 2026, from [Link]
-
Anti-PTSD Effects of Hypidone Hydrochloride (this compound): A Novel Combined Selective 5-HT Reuptake Inhibitor/5-HT1A Receptor Partial Agonist/5-HT6 Receptor Full Agonist. (2021, February 10). Frontiers in Pharmacology. Retrieved January 10, 2026, from [Link]
-
(PDF) Anti-PTSD Effects of Hypidone Hydrochloride (this compound): A Novel Combined Selective 5-HT Reuptake Inhibitor/5-HT1A Receptor Partial Agonist/5-HT6 Receptor Full Agonist. (2025, August 7). ResearchGate. Retrieved January 10, 2026, from [Link]
-
This compound, a dual 5-HT1A partial agonist and SSRI, produces antidepressant- and anxiolytic-like effects in rats subjected to chronic unpredictable stress. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]
-
Hypidone hydrochloride (this compound) ameliorates functional deficits after traumatic brain injury in mice by activating the sigma-1 receptor for antioxidation. (2025, August 1). PubMed. Retrieved January 10, 2026, from [Link]
Sources
- 1. Hypidone - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. New monoamine antidepressant, hypidone hydrochloride (this compound), enhances the excitability of medial prefrontal cortex in mice via a neural disinhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antidepressant-Like Activity of this compound: A Novel Combined Selective Serotonin Reuptake Inhibitor and 5-HT1A Receptor Agonist | PLOS One [journals.plos.org]
- 5. Anti-PTSD Effects of Hypidone Hydrochloride (this compound): A Novel Combined Selective 5-HT Reuptake Inhibitor/5-HT1A Receptor Partial Agonist/5-HT6 Receptor Full Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hypidone hydrochloride (this compound) ameliorates functional deficits after traumatic brain injury in mice by activating the sigma-1 receptor for antioxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hypidone hydrochloride (YL0919) | 5-HT1A antagonist | Probechem Biochemicals [probechem.com]
- 8. abmole.com [abmole.com]
- 9. Hypidone Hydrochloride (this compound) Produces a Fast-Onset Reversal of the Behavioral and Synaptic Deficits Caused by Chronic Stress Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a dual 5-HT1A partial agonist and SSRI, produces antidepressant- and anxiolytic-like effects in rats subjected to chronic unpredictable stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. New monoamine antidepressant, hypidone hydrochloride (this compound), enhances the excitability of medial prefrontal cortex in mice via a neural disinhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
YL-0919 Technical Support Center: A Guide to Stability and Storage Best Practices
Welcome to the comprehensive technical support guide for YL-0919 (Hypidone hydrochloride). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and optimal storage of this compound. Our goal is to ensure the integrity and reproducibility of your experiments by addressing common challenges and questions in a direct, question-and-answer format.
Introduction to this compound
This compound, also known as Hypidone hydrochloride, is a novel investigational compound with a multimodal mechanism of action, targeting the serotonin system.[1] It has been characterized as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist.[2][3] More recent research also suggests its activity as a sigma-1 receptor agonist.[4][5] This unique pharmacological profile has made it a compound of significant interest in neuroscience research, particularly in studies related to depression and anxiety.[6][7]
An important note for researchers is the retraction of a 2013 publication by Chen et al. that initially described this compound as a selective SERT/5-HT1A receptor agonist. The retraction was due to methodological errors related to protein degradation during binding assays, which led to unreliable results.[8] This underscores the importance of rigorous experimental design and proper handling of both the compound and biological samples.
This guide will provide you with the necessary information to confidently handle, store, and troubleshoot your experiments with this compound.
Frequently Asked Questions (FAQs)
Receiving and Initial Storage
Q1: How should I store the solid this compound powder upon receipt?
A1: Upon receipt, solid this compound should be stored under desiccated conditions. For short-term storage (up to 6 months), 4°C is acceptable.[9] For long-term storage, it is recommended to store the solid powder at -20°C for up to 3 years.[10] Always store the compound in a tightly sealed container to protect it from moisture and light.
Solubilization and Stock Solutions
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound for in vitro experiments.[2][9][10][11] this compound is soluble in DMSO at concentrations of ≥ 30 mg/mL.[2][11] For in vivo studies in rodents, this compound has been successfully dissolved in distilled water or saline for oral administration.[5][6]
Q3: What is the recommended storage condition and duration for this compound stock solutions in DMSO?
A3: For optimal stability, DMSO stock solutions should be stored at -80°C. Under these conditions, the stock solution is stable for up to 6 months.[2][10] If stored at -20°C, the recommended storage period is shorter, typically around 1 month.[2][10] To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.
Q4: I've noticed that my DMSO is not completely anhydrous. Will this affect the stability of my this compound stock solution?
A4: Yes, the presence of water in DMSO can significantly impact the stability and solubility of dissolved compounds. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This can lead to the precipitation of your compound upon thawing or hydrolysis over time. It is crucial to use high-purity, anhydrous DMSO and to handle it in a way that minimizes exposure to air.
Experimental Best Practices
Q5: What are the best practices for diluting my this compound DMSO stock solution into aqueous media for cell-based assays?
A5: When diluting a DMSO stock solution into aqueous buffers or cell culture media, it is common to observe transient precipitation. To mitigate this, add the DMSO stock to the aqueous solution while vortexing to ensure rapid mixing. The final concentration of DMSO in your assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q6: How can I confirm the concentration and purity of my this compound solution?
A6: An ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been developed and validated for the quantification of this compound in plasma samples.[12] This method can be adapted for in vitro samples to confirm concentration and assess purity. A stability-indicating HPLC method, while not specifically published for this compound, could be developed based on methodologies used for other antidepressants to monitor for potential degradation products.[9][10]
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with this compound.
Observed Issue 1: Precipitation in DMSO Stock Solution Upon Thawing
-
Potential Cause A: Supersaturation. The stock solution may have been prepared at a concentration close to its solubility limit in DMSO. The freeze-thaw cycle can sometimes induce crystallization.
-
Solution: Gently warm the vial in a 37°C water bath and vortex or sonicate until the precipitate redissolves. For future preparations, consider making the stock solution at a slightly lower concentration.
-
-
Potential Cause B: Water Contamination. As mentioned, DMSO can absorb water, which can decrease the solubility of this compound.
-
Solution: Use fresh, anhydrous DMSO for preparing new stock solutions. When working with DMSO, minimize the time the container is open to the atmosphere. Store DMSO under desiccated conditions.
-
Observed Issue 2: Inconsistent or Reduced Biological Activity
-
Potential Cause A: Compound Degradation. Improper storage (e.g., prolonged storage at -20°C, multiple freeze-thaw cycles, exposure to light) can lead to the degradation of this compound.
-
Solution: Prepare a fresh stock solution from the solid powder. Always aliquot stock solutions to minimize freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping them in foil.
-
-
Potential Cause B: Inaccurate Pipetting of High-Viscosity DMSO. DMSO is more viscous than water, which can lead to inaccuracies when using standard pipette tips.
-
Solution: Use positive displacement pipettes or reverse pipetting techniques for accurate handling of small volumes of DMSO stock solutions.
-
Observed Issue 3: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis
-
Potential Cause: Chemical Degradation. The appearance of new peaks suggests the formation of degradation products. Based on the structure of this compound, which contains a piperidine ring and a pyridinone moiety, potential degradation pathways include:
-
Oxidation: The tertiary amine in the piperidine ring is susceptible to oxidation, potentially forming an N-oxide.
-
Hydrolysis: While less likely for the core structure, any ester or amide linkages, if present as impurities from synthesis, could be susceptible to hydrolysis, especially under acidic or basic conditions.
-
Photodegradation: Exposure to UV light can induce degradation.
-
Solution: Conduct a forced degradation study to intentionally generate and identify potential degradation products. This involves exposing this compound to stress conditions such as acid, base, oxidation (e.g., with H₂O₂), heat, and light.[9][10] The resulting chromatograms can help identify the unknown peaks in your experimental samples. If degradation is confirmed, review and optimize your storage and handling procedures.
-
Data Presentation and Protocols
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₂₃ClN₂O₂ | [2] |
| Molecular Weight | 334.84 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Solubility in DMSO | ≥ 30 mg/mL | [2][11] |
| Storage (Solid) | 4°C (short-term); -20°C (long-term) | [9][10] |
| Storage (DMSO Stock) | -20°C (1 month); -80°C (6 months) | [2][10] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (Hypidone hydrochloride, MW: 334.84 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh out 3.35 mg of this compound powder into the tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot the 10 mM stock solution into single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Preparation of this compound for In Vivo Oral Gavage in Rodents
-
Materials:
-
This compound (Hypidone hydrochloride)
-
Sterile distilled water or 0.9% saline
-
Appropriate sized sterile tubes
-
Vortex mixer and/or sonicator
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., 1.25-5 mg/kg) and the number and weight of the animals.[1][7]
-
Weigh the calculated amount of this compound powder.
-
Add the appropriate volume of sterile distilled water or saline to achieve the final desired concentration.
-
Vortex and/or sonicate the solution until the this compound is completely dissolved.
-
Prepare this solution fresh on the day of the experiment. Do not store aqueous solutions of this compound for extended periods.
-
Visualizations
Logical Workflow for Troubleshooting this compound Stock Solution Issues
Caption: Troubleshooting workflow for common issues with this compound stock solutions.
This compound Mechanism of Action and Downstream Signaling
Caption: Simplified signaling pathway of this compound's multimodal mechanism of action.
References
-
An ultra HPLC-MS/MS method for quantification of hypidone hydrochloride (this compound) and application to a pharmacokinetic study. Bioanalysis. [Link]
-
Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. ResearchGate. [Link]
-
Development of the Validated Stability-Indicating Method for the Determination of Vortioxetine in Bulk and Pharmaceutical Formulation by HPLC-DAD, Stress Degradation Kinetics Studies and Detection of Degradation Products by LC-ESI-QTOF-MS. Molecules. [Link]
-
Hypidone Hydrochloride (this compound), a Sigma-1 Receptor Agonist, Improves Attention by Increasing BDNF in mPFC. International Journal of Molecular Sciences. [Link]
-
This compound, a dual 5-HT1A partial agonist and SSRI, produces antidepressant- and anxiolytic-like effects in rats subjected to chronic unpredictable stress. PLoS One. [Link]
-
Hypidone hydrochloride (this compound) produces a fast-onset reversal of the behavioral and synaptic deficits caused by chronic stress exposure. Frontiers in Cellular Neuroscience. [Link]
-
New monoamine antidepressant, hypidone hydrochloride (this compound), enhances the excitability of medial prefrontal cortex in mice via a neural disinhibition mechanism. Acta Pharmacologica Sinica. [Link]
-
The faster-onset antidepressant effects of hypidone hydrochloride (this compound). Neurochemistry International. [Link]
-
Anti-PTSD Effects of Hypidone Hydrochloride (this compound): A Novel Combined Selective 5-HT Reuptake Inhibitor/5-HT1A Receptor Partial Agonist/5-HT6 Receptor Full Agonist. Frontiers in Pharmacology. [Link]
-
The role of 5-HTergic neuron activation in the rapid antidepressant-like effects of hypidone hydrochloride (this compound) in mice. Frontiers in Molecular Neuroscience. [Link]
-
This compound, a dual 5-HT1A partial agonist and SSRI, produces antidepressant- and anxiolytic-like effects in rats subjected to chronic unpredictable stress. PubMed. [Link]
-
Retraction: Antidepressant-Like Activity of this compound: A Novel Combined Selective Serotonin Reuptake Inhibitor and 5-HT1A Receptor Agonist. PLOS One. [Link]
-
Hypidone. Wikipedia. [Link]
-
Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. [Link]
-
Antidepressant-like activity of this compound: a novel combined selective serotonin reuptake inhibitor and 5-HT1A receptor agonist. PLoS One. [Link]
-
Hypidone Hydrochloride (this compound), a Sigma-1 Receptor Agonist, Improves Attention by Increasing BDNF in mPFC. PubMed Central. [Link]
Sources
- 1. This compound, a dual 5-HT1A partial agonist and SSRI, produces antidepressant- and anxiolytic-like effects in rats subjected to chronic unpredictable stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Faster-Onset Antidepressant Effects of Hypidone Hydrochloride (this compound) in Monkeys Subjected to Chronic Unpredictable Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Anti-PTSD Effects of Hypidone Hydrochloride (this compound): A Novel Combined Selective 5-HT Reuptake Inhibitor/5-HT1A Receptor Partial Agonist/5-HT6 Receptor Full Agonist [frontiersin.org]
- 5. Hypidone Hydrochloride (this compound), a Sigma-1 Receptor Agonist, Improves Attention by Increasing BDNF in mPFC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-PTSD Effects of Hypidone Hydrochloride (this compound): A Novel Combined Selective 5-HT Reuptake Inhibitor/5-HT1A Receptor Partial Agonist/5-HT6 Receptor Full Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a dual 5-HT1A partial agonist and SSRI, produces antidepressant- and anxiolytic-like effects in rats subjected to chronic unpredictable stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Development of the Validated Stability-Indicating Method for the Determination of Vortioxetine in Bulk and Pharmaceutical Formulation by HPLC-DAD, Stress Degradation Kinetics Studies and Detection of Degradation Products by LC-ESI-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability-indicating reversed-phase HPLC method development and characterization of impurities in vortioxetine utilizing LC-MS, IR and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An ultra HPLC-MS/MS method for quantification of hypidone hydrochloride (this compound) and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in YL-0919 Experiments
Welcome to the technical support center for YL-0919 (also known as Hypidone), a novel investigational compound for neuropsychiatric disorders. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected experimental outcomes. This compound's multifaceted mechanism of action presents unique experimental challenges and opportunities. This resource provides in-depth, question-and-answer-based troubleshooting, detailed protocols, and the scientific rationale behind our recommendations.
Understanding this compound's Mechanism of Action
This compound is characterized by a unique pharmacological profile, acting as a:
-
5-HT6 Receptor Full Agonist [5]
This multi-target engagement is believed to contribute to its potential for rapid-onset antidepressant and anxiolytic-like effects by modulating the hypothalamic-pituitary-adrenal (HPA) axis and enhancing synaptic plasticity through pathways involving BDNF and mTOR.[3][8][9] Given this complexity, experiments must be carefully designed to dissect the contribution of each target to the observed phenotype.
Caption: Simplified signaling pathway of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the reported binding affinities and functional potencies of this compound? A1: this compound exhibits high affinity for both the serotonin transporter (SERT) and the 5-HT1A receptor. Published data indicates Ki values of 0.72 nM for SERT and 0.19 nM for the 5-HT1A receptor.[3] In functional assays, it potently inhibits 5-HT uptake with IC50 values of 1.93 nM in hSERT-transfected HEK293 cells and 1.78 nM in the rat frontal cortex.[3] Its potency (EC50) as a 5-HT1A partial agonist in a [35S]-GTPγS binding assay was determined to be 1.20 nM in the rat hippocampus.[3]
| Target | Parameter | Value (nM) | Assay Type |
| SERT | Ki | 0.72 ± 0.10 | Radioligand Binding |
| 5-HT1A Receptor | Ki | 0.19 ± 0.02 | Radioligand Binding |
| SERT (hSERT HEK293) | IC50 | 1.93 ± 0.18 | 5-HT Uptake Inhibition |
| SERT (rat cortex) | IC50 | 1.78 ± 0.34 | 5-HT Uptake Inhibition |
| 5-HT1A Receptor | EC50 | 1.20 ± 0.21 | [35S]-GTPγS Binding |
| Data synthesized from Ran et al., 2018.[3] |
Q2: What cell lines are appropriate for studying this compound's activity? A2: The choice of cell line is critical and depends on the target you wish to investigate.
-
For SERT activity: Use cells with robust expression of the serotonin transporter, such as HEK293 cells stably transfected with human SERT (hSERT-HEK293) or JAR choriocarcinoma cells, which endogenously express SERT at high levels.[3][10]
-
For 5-HT1A activity: CHO-K1 or HEK293 cells stably expressing the human 5-HT1A receptor are commonly used.[11][12] These systems are ideal for functional assays like cAMP formation or calcium mobilization.[2][12]
-
For multi-target studies: A cell line endogenously expressing multiple targets is ideal but rare. Co-transfection of receptors and transporters into a host cell line like HEK293 is a common alternative.
Q3: How should I prepare and store this compound stock solutions? A3: Proper handling is crucial for reproducibility.[13] this compound is typically supplied as a hydrochloride salt, which is soluble in distilled water.[5] For long-term storage, prepare a concentrated stock solution (e.g., 10 mM) in a suitable solvent like DMSO, aliquot into single-use volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C. Before each experiment, thaw an aliquot and dilute it to the final working concentration in your assay buffer. Always confirm the solubility of the compound in your final assay medium to prevent precipitation.[13]
Troubleshooting Guide: Unexpected In Vitro Results
This section addresses common unexpected outcomes in cell-based assays.
Sources
- 1. Neurochemical and behavioural effects of hypidone hydrochloride (this compound): a novel combined selective 5-HT reuptake inhibitor and partial 5-HT1A agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. This compound, a dual 5-HT1A partial agonist and SSRI, produces antidepressant- and anxiolytic-like effects in rats subjected to chronic unpredictable stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a dual 5-HT1A partial agonist and SSRI, produces antidepressant- and anxiolytic-like effects in rats subjected to chronic unpredictable stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-PTSD Effects of Hypidone Hydrochloride (this compound): A Novel Combined Selective 5-HT Reuptake Inhibitor/5-HT1A Receptor Partial Agonist/5-HT6 Receptor Full Agonist - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing Tissue Preparation for YL-0919 Binding Assays
Welcome to the technical support guide for YL-0919 binding assays. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing tissue preparation for robust and reproducible results. This compound is a novel investigational compound with a complex pharmacological profile, exhibiting high affinity for the Serotonin (5-HT) Transporter (SERT), the 5-HT1A receptor, and the Sigma-1 receptor.[1][2][3] Accurate characterization of its binding properties is paramount, and it begins with impeccably prepared tissue membranes.
This guide moves beyond simple step-by-step instructions to explain the critical reasoning behind each part of the process, empowering you to troubleshoot effectively and ensure the integrity of your data.
Section 1: The Foundation - Understanding the "Why" of Tissue Preparation
The goal of tissue preparation for a radioligand binding assay is to isolate a membrane fraction enriched with your target receptors in their native, functional conformation, while minimizing interfering substances.[4][5] The process of homogenization and centrifugation is a method of physical separation based on mass and density. However, this process can introduce variability and potential pitfalls, such as receptor degradation or loss, which can compromise your results.[6] Understanding these challenges is the first step toward overcoming them.
For this compound, which targets membrane-bound proteins, preparing a high-quality membrane fraction from brain tissue is the most common and recommended approach.[5] Brain regions rich in SERT, 5-HT1A, and Sigma-1 receptors, such as the prefrontal cortex (PFC), hippocampus, and dorsal raphe nucleus (DRN), are excellent candidates for tissue sourcing.[3][7][8]
Section 2: Core Protocol - Brain Tissue Membrane Preparation for this compound Assays
This protocol is a validated starting point. Optimization, particularly of protein concentration, may be necessary depending on the specific brain region and expression levels of the target receptors.
Workflow Overview
The following diagram illustrates the key stages of the membrane preparation process.
Caption: Workflow for brain tissue membrane preparation.
Required Materials & Buffers
Table 1: Buffer Compositions
| Buffer Name | Components | Final Concentration | Purpose |
|---|---|---|---|
| Buffer A | Tris-HCl (pH 7.4) | 50 mM | Maintains physiological pH. |
| (Homogenization & | MgCl₂ | 5 mM | Divalent cation, often important for receptor conformation. |
| Wash Buffer) | EDTA | 1-5 mM | Chelates divalent cations, inhibits metalloproteases. |
| Protease Inhibitor Cocktail | 1X | Critical: Prevents degradation of target receptors.[9] | |
| Buffer B | Tris-HCl (pH 7.4) | 50 mM | Assay-compatible buffer. |
| (Final Resuspension | Sucrose | 10% (w/v) | Cryoprotectant for long-term storage at -80°C.[10] |
| & Storage Buffer) | | | |
Step-by-Step Methodology
-
Tissue Dissection: Rapidly dissect the desired brain region (e.g., prefrontal cortex) from the animal on a pre-chilled surface. All subsequent steps must be performed at 4°C or on ice to minimize proteolytic activity.
-
Homogenization:
-
Weigh the tissue and place it in a glass Dounce homogenizer containing 10-20 volumes (w/v) of ice-cold Buffer A .
-
Homogenize with 10-15 gentle strokes of the pestle. Avoid vigorous homogenization, which can generate heat and foam, potentially denaturing the receptors. The goal is to lyse cells, not shear membranes into oblivion.[11]
-
-
Initial Centrifugation (Clearing Spin):
-
Transfer the homogenate to a centrifuge tube.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C.[10] This step pellets nuclei, large cellular debris, and unbroken cells.
-
-
Membrane Pelleting:
-
Carefully decant the supernatant (S1 fraction) into a new, pre-chilled tube. Discard the pellet (P1).
-
Centrifuge the S1 fraction at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.[10]
-
-
Washing the Membranes:
-
Discard the supernatant (S2), which contains cytosolic proteins.
-
Resuspend the membrane pellet (P2) in an equal volume of fresh, ice-cold Buffer A . This wash step is crucial for removing endogenous ligands and other interfering substances.[12]
-
Repeat the centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Final Preparation and Storage:
-
Discard the supernatant. The resulting pellet (P3) is your enriched membrane fraction.
-
Resuspend the pellet in a smaller, appropriate volume of Buffer B (e.g., 1-2 mL).
-
Determine the protein concentration using a standard method like the Pierce™ BCA Assay.[10] Using a detergent-compatible assay is essential.
-
Aliquot the membrane preparation into cryovials to avoid repeated freeze-thaw cycles. Store at -80°C until the day of the assay.[9]
-
Section 3: Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered during binding assays that can often be traced back to tissue preparation.
Problem 1: High Non-Specific Binding (NSB) My non-specific binding is over 50% of my total binding, masking the specific signal.
Potential Causes & Solutions:
-
Excessive Protein Concentration: Too much membrane protein in the assay well can increase the number of non-receptor sites for the radioligand to bind.[12]
-
Hydrophobic Radioligand: Some radioligands are "sticky" and prone to binding to lipids, plasticware, and filters.[12][14]
-
Solution: Include a carrier protein like Bovine Serum Albumin (BSA) at 0.1-0.5% in your assay buffer. BSA can block non-specific sites on your assay components. Pre-soaking filters in 0.3-0.5% polyethylenimine (PEI) is also standard practice to reduce filter binding.[15]
-
-
Inadequate Washing: Residual unbound radioligand trapped in the filter leads to artificially high counts.
-
Solution: Increase the number and/or volume of your wash steps after filtration. Always use ice-cold wash buffer to minimize the dissociation of specifically bound radioligand during the washes.[12]
-
Problem 2: Low or No Specific Binding I'm seeing very low counts for total binding, and there's no significant difference after subtracting non-specific counts.
Potential Causes & Solutions:
-
Receptor Degradation: Your target receptors may have been degraded during the preparation process.
-
Solution: Ensure a fresh, high-quality protease inhibitor cocktail was added to your homogenization buffer. Work quickly and strictly at 4°C throughout the entire preparation.[9]
-
-
Loss of Receptors: The homogenization or centrifugation steps may have been too harsh, leading to a loss of membrane fragments.[6]
-
Solution: Review your protocol. Were the centrifugation speeds and times correct? Was homogenization overly aggressive? A gentle Dounce homogenizer is often preferred over more forceful methods for this reason.
-
-
Incorrect Buffer Conditions: The pH or ionic strength of your assay buffer may not be optimal for receptor conformation and ligand binding.
-
Solution: Confirm the pH of your buffer is 7.4. While the recommended buffer is a good starting point, some receptor-ligand interactions are sensitive to specific ions. Consult literature for your specific target if problems persist.
-
Problem 3: High Inter-Assay or Intra-Assay Variability My replicate wells show poor consistency, and my results are not reproducible between experiments.
Potential Causes & Solutions:
-
Inconsistent Homogenization: Non-uniform homogenate can lead to aliquots with different receptor densities.
-
Solution: Ensure the tissue is fully suspended during homogenization. After the final resuspension, gently vortex the membrane preparation before aliquoting and again before diluting for your assay to ensure a uniform suspension.
-
-
Incomplete Resuspension of Pellets: Membrane pellets can be difficult to fully resuspend.
-
Solution: Use a pipette to gently triturate the pellet against the side of the tube. Brief, low-power sonication on ice can also be effective, but must be used with caution to avoid damaging the membranes.
-
-
Repeated Freeze-Thaw Cycles: Thawing and refreezing your membrane stock will damage receptor integrity.
-
Solution: Always prepare single-use aliquots after your initial preparation and protein quantification.[9]
-
Table 2: Troubleshooting Summary
| Issue | Primary Check | Secondary Check | Actionable Solution |
|---|---|---|---|
| High NSB | Protein Concentration | Radioligand Properties | Titrate protein down; add BSA to buffer; increase washes. |
| Low Signal | Protease Inhibitors | Protocol Adherence | Confirm inhibitor addition; review centrifuge speeds/times. |
| High Variability | Homogenate Uniformity | Aliquoting Strategy | Ensure complete resuspension; create single-use aliquots. |
Section 4: Frequently Asked Questions (FAQs)
Q1: Can I use whole tissue homogenate instead of a purified membrane preparation? A: While possible, it is not recommended for quantitative binding assays. Whole homogenate contains cytosolic proteins, enzymes, and other components that can interfere with the assay and significantly increase non-specific binding.[6] Preparing a washed membrane fraction provides a cleaner system with higher receptor enrichment.[5]
Q2: My tissue samples have been frozen. Can I still use them? A: Yes, provided they were flash-frozen in liquid nitrogen or on dry ice immediately after harvesting and stored properly at -80°C. Avoid slow freezing, which allows ice crystals to form and damage membrane integrity.
Q3: How do I know if my membrane preparation is good before running a full assay? A: The definitive test is a saturation binding experiment to determine the receptor density (Bmax) and ligand affinity (Kd).[16] A preparation with a high Bmax value indicates successful receptor enrichment. If you have a well-characterized control ligand for one of the targets (e.g., [³H]-citalopram for SERT), you can run a small-scale test to confirm specific binding.
Q4: Is a centrifugation-based assay better than a filtration-based assay? A: Both methods separate bound from free radioligand. Filtration is much faster and is the standard for high-throughput applications.[10] Centrifugation can be useful for ligands that dissociate very rapidly, as the washing step is eliminated, but it is generally more cumbersome and can suffer from higher background due to trapped supernatant in the pellet.[13] For this compound targets, rapid vacuum filtration is the preferred method.
Q5: Why is EDTA included in the homogenization buffer? A: EDTA is a chelating agent that binds divalent cations like Ca²⁺ and Mg²⁺. Its primary role here is to inhibit metalloproteases—a class of enzymes that require these ions for activity and can degrade your target receptors.[10]
References
-
Chen, C., et al. (2013). Antidepressant-Like Activity of this compound: A Novel Combined Selective Serotonin Reuptake Inhibitor and 5-HT1A Receptor Agonist. PLOS One. Available at: [Link]
-
Karpiński, A. A., et al. (2022). Study on Tissue Homogenization Buffer Composition for Brain Mass Spectrometry-Based Proteomics. MDPI. Available at: [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Available at: [Link]
-
Karpiński, A. A., et al. (2022). Study on Tissue Homogenization Buffer Composition for Brain Mass Spectrometry-Based Proteomics. PubMed. Available at: [Link]
-
Cell Sciences. (n.d.). Mouse Brain Tissue Lysate. Available at: [Link]
-
Synaptic Systems. (n.d.). Protocol for Preparation of Brain Lysate, P2, LP1 and LP2 Fractions. Available at: [Link]
-
Ran, Y., et al. (2017). This compound, a dual 5-HT1A partial agonist and SSRI, produces antidepressant- and anxiolytic-like effects in rats subjected to chronic unpredictable stress. PubMed Central. Available at: [Link]
-
Yin, Y., et al. (2022). Hypidone Hydrochloride (this compound), a Sigma-1 Receptor Agonist, Improves Attention by Increasing BDNF in mPFC. MDPI. Available at: [Link]
-
Carrillo, J. J., et al. (2010). On the use of cells or membranes for receptor binding: growth hormone secretagogues. PubMed. Available at: [Link]
-
Karpiński, A. A., et al. (2022). Study on Tissue Homogenization Buffer Composition for Brain Mass Spectrometry-Based Proteomics. ResearchGate. Available at: [Link]
-
Ren, Z., et al. (2024). The role of 5-HTergic neuron activation in the rapid antidepressant-like effects of hypidone hydrochloride (this compound) in mice. Frontiers in Pharmacology. Available at: [Link]
-
Ren, Z., et al. (2024). The role of 5-HTergic neuron activation in the rapid antidepressant-like effects of hypidone hydrochloride (this compound) in mice. Semantic Scholar. Available at: [Link]
-
Sun, H., et al. (2021). New monoamine antidepressant, hypidone hydrochloride (this compound), enhances the excitability of medial prefrontal cortex in mice via a neural disinhibition mechanism. PubMed Central. Available at: [Link]
-
Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Available at: [Link]
-
Zhang, L., et al. (2018). Hypidone Hydrochloride (this compound) Produces a Fast-Onset Reversal of the Behavioral and Synaptic Deficits Caused by Chronic Stress Exposure. PubMed Central. Available at: [Link]
-
Fluidic Sciences. (2023). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Available at: [Link]
-
Bylund, D.B. (n.d.). Radioligand binding methods: practical guide and tips. University of Nebraska Medical Center. Available at: [Link]
-
Zhang, L., et al. (2021). Anti-PTSD Effects of Hypidone Hydrochloride (this compound): A Novel Combined Selective 5-HT Reuptake Inhibitor/5-HT1A Receptor Partial Agonist/5-HT6 Receptor Full Agonist. Frontiers in Pharmacology. Available at: [Link]
-
Bylund, D.B. & Toews, M.L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology. Available at: [Link]
-
Grisanti, L. A. (2023). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PubMed Central. Available at: [Link]
-
DiscoverX. (n.d.). Uses & Advantages of Membrane Preparations for GPCRs. Available at: [Link]
-
Rabbani, Z. N., et al. (2013). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Brieflands. Available at: [Link]
-
GraphPad. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data. Available at: [Link]
-
Reddit. (2024). Help with troubleshooting my radioligand competition binding assay. r/pharmacology. Available at: [Link]
-
Mavlyutov, T. A., et al. (2016). SIGMA RECEPTOR BINDING ASSAYS. PubMed Central. Available at: [Link]
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controlling for confounding variables in YL-0919 studies
Technical Support Center: YL-0919 Experimental Design
A Guide to Identifying and Controlling for Confounding Variables
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary mechanism of action?
This compound (Hypidone Hydrochloride) is a multimodal antidepressant candidate with a complex pharmacological profile. Primarily, it functions as a dual-action compound, exhibiting properties of both a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the serotonin 1A (5-HT1A) receptor.[1][2] Further research has identified it as a sigma-1 receptor agonist and a 5-HT6 receptor full agonist.[3][4][5] This multifaceted mechanism contributes to its observed rapid-onset antidepressant and anxiolytic-like effects in various preclinical models.[6][7][8][9] Its action involves enhancing synaptic plasticity through pathways like the BDNF-mTOR signaling cascade and modulating the hypothalamic-pituitary-adrenal (HPA) axis.[1][2][3][7]
Q2: What exactly is a confounding variable, and why is it so critical in this compound studies?
Controlling for confounders is paramount to ensure that the effects you measure are genuinely caused by this compound and not by some other "hidden" variable.[12][14] Given this compound's complex pharmacology and its use in sensitive models like chronic stress, the potential for confounding is significant.
Caption: Experimental logic for isolating the 5-HT1A component of this compound's action.
Protocol: A Confounder-Controlled In Vivo Experiment
This protocol outlines a workflow for a CUS study designed to minimize confounding.
Objective: To assess the antidepressant-like effects of this compound in a rat CUS model.
Methodology:
-
Animal Selection & Acclimatization (Restriction):
-
Procure 40 male Sprague-Dawley rats (200-220g) from a single, certified vendor.
-
House 2 per cage under a strict 12h/12h light/dark cycle with controlled temperature (22±2°C) and humidity (55±5%).
-
Allow a 7-day acclimatization period with standard food and water ad libitum.
-
-
Randomization and Group Assignment:
-
On Day 8, assign a random number to each animal.
-
Sort the animals by their random number and assign them sequentially to one of four groups (n=10 per group):
-
-
Chronic Unpredictable Stress (CUS) Protocol (Weeks 1-5):
-
Expose Groups 2, 3, and 4 to a variable sequence of mild stressors daily for 5 weeks. Examples: cage tilt, soiled cage, food/water deprivation, strobe light, etc.
-
The schedule must be unpredictable to prevent habituation. Group 1 is left undisturbed apart from normal husbandry.
-
-
Drug Administration (Weeks 3-5, Blinding):
-
Prepare drug solutions daily. The vehicle should be the solvent used for this compound (e.g., distilled water with 0.5% Tween 80).
-
An experimenter blinded to the group assignments administers the vehicle, this compound, or Fluoxetine via oral gavage once daily.
-
-
Behavioral Testing (Week 6, Blinding):
-
Conduct behavioral tests (e.g., Sucrose Preference Test, Forced Swim Test) 1 hour after the final drug administration.
-
The experimenter conducting and scoring the tests must remain blind to the treatment groups.
-
-
Data Analysis (Statistical Control):
-
Analyze data using two-way ANOVA to check for interactions between stress and treatment.
-
If baseline body weights (a potential confounder) differ significantly despite randomization, use Analysis of Covariance (ANCOVA) with baseline weight as a covariate to statistically adjust the results. [10][14][15]
-
Caption: A robust experimental workflow designed to minimize bias and confounding.
Troubleshooting Guide: In Vitro Studies
Q5: I'm seeing inconsistent results in my cell-based assays with this compound. What are common in vitro confounders?
Even in a controlled lab environment, confounders exist.
-
Cell Line Integrity: High passage numbers can lead to genetic drift and altered receptor expression, changing the cell's response to this compound.
-
Serum and Media Batch Effects: Different lots of fetal bovine serum (FBS) or media can contain varying levels of growth factors and hormones that confound cellular signaling pathways.
-
Cell Confluency: The density of cells at the time of treatment can affect their metabolic state and receptor availability, leading to variable drug responses.
-
Vehicle Effects: The solvent used to dissolve this compound (e.g., DMSO) can have its own biological effects, especially at higher concentrations.
Solution: Rigorous Standardization and Controls
-
Cell Line Authentication: Regularly authenticate your cell line (e.g., via STR profiling) and use cells within a defined low-passage range.
-
Batch Testing: When starting a new lot of FBS or media, test it against the old lot on a small scale to ensure consistent results.
-
Standardized Seeding Density: Develop and strictly adhere to a protocol for cell seeding and treatment confluency (e.g., always treat at 80% confluency).
-
Vehicle Control: Always include a vehicle-only control group that receives the same concentration of the solvent as the highest dose of this compound. This allows you to subtract any background effects of the vehicle itself.
By systematically addressing these potential confounders in both the design and analysis phases of your research, you can significantly increase the validity and reproducibility of your findings in this compound studies.
References
-
Ran, Y. H., Hu, X. X., Wang, Y. L., Zhao, N., Zhang, L. M., Liu, H. X., & Li, Y. F. (2017). This compound, a dual 5-HT1A partial agonist and SSRI, produces antidepressant- and anxiolytic-like effects in rats subjected to chronic unpredictable stress. PLoS ONE, 12(12), e0189262. [Link]
-
Ran, Y. H., Hu, X. X., Wang, Y. L., Zhao, N., Zhang, L. M., Liu, H. X., & Li, Y. F. (2017). This compound, a dual 5-HT1A partial agonist and SSRI, produces antidepressant- and anxiolytic-like effects in rats subjected to chronic unpredictable stress. PubMed. [Link]
-
Wang, L., Zhang, Y., Yin, Y. L., Wang, Y. L., Zhang, L. M., & Li, Y. F. (2021). New monoamine antidepressant, hypidone hydrochloride (this compound), enhances the excitability of medial prefrontal cortex in mice via a neural disinhibition mechanism. Translational Psychiatry, 11(1), 585. [Link]
-
Ran, Y. H., Wang, Y. L., Zhang, L. M., Li, Y. F., & Chen, J. (2018). Hypidone Hydrochloride (this compound) Produces a Fast-Onset Reversal of the Behavioral and Synaptic Deficits Caused by Chronic Stress Exposure. Frontiers in Pharmacology, 9, 1349. [Link]
-
WisPaper. (2023). How to control confounding variables in experimental design? - FAQ. WisPaper. [Link]
-
YouTube. (2023). How Does Experimental Design Minimize Confounding Variables? YouTube. [Link]
-
Statsig. (2024). Pinpointing confounding variables to improve experiment accuracy. Statsig. [Link]
-
Dey, R. (2023). Confounding Variables in Experimental Design. Medium. [Link]
-
Ren, J., Sun, H., Yin, Y., Wang, Y., Zhang, L., & Li, Y. (2023). Hypidone Hydrochloride (this compound), a Sigma-1 Receptor Agonist, Improves Attention by Increasing BDNF in mPFC. MDPI. [Link]
-
Thomas, L. (2020). Confounding Variables | Definition, Examples & Controls. Scribbr. [Link]
-
Ren, J., Sun, H. L., Yin, Y. L., Wang, Y. L., Zhang, L. M., & Li, Y. F. (2024). The role of 5-HTergic neuron activation in the rapid antidepressant-like effects of hypidone hydrochloride (this compound) in mice. Semantic Scholar. [Link]
-
Sun, H. L., Ren, J., Yin, Y. L., Wang, Y. L., Zhang, L. M., & Li, Y. F. (2020). The Faster-Onset Antidepressant Effects of Hypidone Hydrochloride (this compound) in Monkeys Subjected to Chronic Unpredictable Stress. Frontiers in Psychiatry, 11, 584931. [Link]
-
Zhang, Y., Wang, L., Yin, Y., Wang, Y., Zhang, L., & Li, Y. (2023). Astrocytes underlie a faster-onset antidepressant effect of hypidone hydrochloride (this compound). Frontiers in Cellular Neuroscience, 17, 1145635. [Link]
-
Request PDF. (2024). The faster-onset antidepressant effects of hypidone hydrochloride (this compound). Request PDF. [Link]
-
Yin, Y. L., Sun, H. L., Wang, Y. L., Zhang, L. M., & Li, Y. F. (2021). Anti-PTSD Effects of Hypidone Hydrochloride (this compound): A Novel Combined Selective 5-HT Reuptake Inhibitor/5-HT1A Receptor Partial Agonist/5-HT6 Receptor Full Agonist. Frontiers in Pharmacology, 12, 626541. [Link]
-
Minimization of Confounding in research in medical sciences. (2015). Acta Medica Scientia. [Link]
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Skelly, A. C., Dettori, J. R., & Brodt, E. D. (2012). Assessing bias: the importance of considering confounding. Evidence-based spine-care journal, 3(1), 9–12. [Link]
-
Morton, L. D., Sanders, M., Reagan, W. J., Crabbs, T. A., McVean, M., & Funk, K. A. (2019). Confounding Factors in the Interpretation of Preclinical Studies. International journal of toxicology, 38(3), 228–234. [Link]
-
Torky, A., & El-Tantawy, S. (2014). Statistical Considerations for Preclinical Studies. Journal of Biometrics & Biostatistics, 5(5), 1000210. [Link]
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YL-0919 Technical Support Center: Troubleshooting Inconsistent Findings
Welcome to the technical support center for YL-0919 (Hypidone Hydrochloride). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this novel compound. Given the evolving understanding of this compound's mechanism of action, it is not uncommon for researchers to encounter inconsistent results. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve reliable and reproducible data.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific issues that you might encounter during your experiments with this compound. We delve into the "why" behind each troubleshooting step, grounding our advice in established scientific principles and the latest findings.
Question 1: My in vivo behavioral results with this compound are highly variable and not dose-dependent. What could be the cause?
This is a common challenge, particularly in complex behavioral paradigms like the Chronic Unpredictable Stress (CUS) model. The variability can often be traced back to several key factors related to the compound's mechanism, the experimental model, and the protocol execution.
Immediate Plausibility Check:
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Mechanism of Action: Are you designing your experiment based on the most current understanding of this compound's pharmacology? Initially described as a dual 5-HT1A partial agonist and serotonin reuptake inhibitor (SSRI), this characterization has been retracted due to methodological errors in the original binding assays.[1] More recent and robust evidence points to this compound acting as a selective sigma-1 receptor agonist and also possessing activity at the 5-HT6 receptor .[2][3][4] Designing experiments around the assumption of SSRI-like activity may lead to misinterpretation of results.
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Dosage and Vehicle: Are you using a validated dose range and appropriate vehicle? Most successful rodent studies use oral (p.o.) administration of this compound at doses between 1.25 mg/kg and 5 mg/kg.[2][5] The compound is typically dissolved in distilled water or physiological saline.[6][7] Inappropriate vehicle choice can affect solubility and bioavailability, leading to inconsistent exposure.
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Timing of Administration vs. Testing: this compound is reported to have a "fast-onset" of action, with behavioral effects seen in as few as 3-7 days, compared to several weeks for traditional SSRIs like fluoxetine.[8][9] If your testing paradigm is timed for a chronic effect (e.g., >21 days), you might be missing the peak therapeutic window or introducing confounding adaptations.
In-Depth Troubleshooting Steps:
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Step 1: Re-evaluate Your Hypothesis Based on the Sigma-1 Receptor.
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Rationale: The sigma-1 receptor is a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane. Its activation is linked to neuronal plasticity and resilience. This is mechanistically distinct from SERT inhibition.
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Action: Consider incorporating positive controls relevant to sigma-1 agonism, such as SA4503.[2] To confirm mechanism, you can use a sigma-1 receptor antagonist like BD1047 to see if it blocks the effects of this compound in your model.[4][10]
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Step 2: Optimize and Standardize Your CUS Model.
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Rationale: The CUS model is notoriously sensitive to minor variations. The type, duration, and unpredictability of stressors are critical for inducing a consistent depressive-like phenotype.
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Action: Ensure your CUS protocol is robust. A typical successful protocol involves a 5-week stress period with daily, unpredictable stressors.[5][11] Meticulously document and standardize all procedures, including animal handling, housing conditions, and the timing of stressor application.
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Step 3: Conduct a Dose-Response and Time-Course Pilot Study.
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Rationale: The optimal dose and treatment duration can vary depending on the animal strain, age, and the specific behavioral endpoint. A U-shaped dose-response curve has been observed in some behavioral tests.[12]
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Action: Before launching a large-scale study, run a small pilot experiment with a few key doses (e.g., 1.25, 2.5, and 5 mg/kg, p.o.) and multiple time points for behavioral testing (e.g., Day 3, 7, and 14).[8] This will establish the optimal parameters for your specific lab conditions.
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Logical Flow for Troubleshooting Inconsistent Behavioral Data
Caption: Troubleshooting workflow for variable this compound behavioral results.
Question 2: I am not seeing the expected changes in downstream molecular markers (e.g., BDNF, p-mTOR) in brain tissue after this compound treatment.
Failure to detect expected molecular changes can be frustrating. Often, the issue lies not with the compound's efficacy but with the specifics of tissue collection, processing, and the analytical methods used.
Immediate Plausibility Check:
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Tissue Quality: Was the brain tissue harvested and processed rapidly to prevent protein degradation? The retraction of the original binding study for this compound was due to protein degradation during a lengthy extraction process.[1] This underscores the absolute necessity of maintaining sample integrity.
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Timing of Tissue Collection: Was the tissue collected at a time point consistent with the activation of the signaling pathway of interest? The mTOR pathway, for instance, can be activated relatively quickly.[8]
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Brain Region Specificity: Are you analyzing the correct brain region? The effects of this compound on BDNF, synaptic proteins (Synapsin I, PSD95), and dendritic complexity have been specifically demonstrated in the medial prefrontal cortex (mPFC) and hippocampus.[2][5][8]
In-Depth Troubleshooting Steps:
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Step 1: Implement a Rapid and Standardized Tissue Harvesting Protocol.
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Rationale: Phosphatases and proteases become active immediately post-mortem, rapidly degrading phosphorylated proteins (like p-mTOR) and other target analytes.
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Action: Anesthetize the animal and perform transcardial perfusion with ice-cold PBS to remove blood. Rapidly dissect the brain on an ice-cold surface. Immediately flash-freeze the specific brain regions (mPFC, hippocampus) in liquid nitrogen and store at -80°C until processing. Use buffers containing protease and phosphatase inhibitor cocktails during homogenization.[5]
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Step 2: Verify Antibody Specificity and Optimize Western Blotting.
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Rationale: Not all commercial antibodies are created equal. Poor antibody quality is a leading cause of non-reproducible Western blot data.
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Action: Before your experiment, validate your primary antibodies using positive and negative controls (e.g., tissue known to express the protein, or tissue from a knockout animal if available). Run a dilution series for both primary and secondary antibodies to determine the optimal concentrations that maximize signal-to-noise ratio. Ensure you are using an appropriate loading control (e.g., β-actin, GAPDH) whose expression is not affected by your experimental conditions.[8]
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Step 3: Align Molecular Analysis with Behavioral Outcomes.
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Rationale: Molecular changes should correlate with the behavioral effects. If this compound produced a behavioral change at Day 7 but not Day 21, it is more likely that the relevant molecular signaling changes will also be present at the earlier time point.
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Action: Design your experiments to collect both behavioral data and tissue from the same cohort of animals at the behaviorally relevant time point. This allows for direct correlation between synaptic plasticity markers and functional outcomes.
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Key Signaling Pathways Implicated for this compound
Caption: this compound activates the Sigma-1 receptor, modulating key plasticity pathways.
Frequently Asked Questions (FAQs)
Q1: What is the definitive mechanism of action for this compound? A: The understanding of this compound's mechanism has evolved. While early research, now retracted, suggested it was a dual SSRI and 5-HT1A agonist[1][12], current evidence strongly indicates it functions as a selective sigma-1 receptor agonist .[2][4] It has also been reported to be a full agonist at the 5-HT6 receptor and a partial agonist at the 5-HT1A receptor.[3][6] Its antidepressant-like effects are linked to the activation of downstream pathways like mTOR and the enhancement of BDNF expression, promoting synaptic plasticity.[3][8]
Q2: What are the recommended doses and administration routes for this compound? A: For rodent models, the most commonly cited effective dose range is 1.25 - 5 mg/kg , administered once daily via oral gavage (p.o.) .[2][5][6] For studies in cynomolgus monkeys, an effective dose of 1.2 mg/kg (i.g.) has been reported.[9]
Q3: How quickly can I expect to see behavioral effects? A: this compound is characterized by a rapid onset of action. Significant antidepressant-like effects in rodent CUS models have been observed in as little as 3-7 days .[8] In monkeys, effects were seen after 9 days of treatment, compared to 17 days for fluoxetine.[9]
Q4: Are there any known off-target effects I should be aware of? A: Early studies claimed high selectivity with low affinity for NET, DAT, and other G protein-coupled receptors.[12] However, given the multiple targets now identified (Sigma-1, 5-HT1A, 5-HT6), researchers should consider the potential for complex polypharmacology.[3][6] The functional consequences of 5-HT6 receptor agonism, for example, could contribute to cognitive effects observed in some models.[13]
Q5: What are the solubility and stability properties of this compound? A: this compound is a white powder that is typically dissolved in distilled water or physiological saline for in vivo use.[6][7] For in vitro applications, it is soluble in DMSO (≥ 24 mg/mL).[14] As with any compound, it is best to prepare fresh solutions for each experiment. Store the powder at -20°C for long-term stability.[14]
Data and Protocol Summaries
Table 1: Summary of this compound Effects in the Rat Chronic Unpredictable Stress (CUS) Model
| Assay Type | Treatment Group | Analyte / Endpoint | Observed Result | Citation(s) |
| Behavioral | This compound (1.25 & 2.5 mg/kg) | Sucrose Preference | Significantly increased | [5][8] |
| This compound (1.25 & 2.5 mg/kg) | Latency to Feed (NSFT) | Significantly decreased | [5][8] | |
| This compound (2.5 mg/kg) | Immobility Time (FST) | Significantly decreased after 5 days | [8] | |
| Biochemical | This compound (1.25 & 2.5 mg/kg) | Serum Corticosterone & ACTH | Significantly suppressed | [5] |
| This compound (2.5 mg/kg) | Hippocampal cAMP Levels | Significantly enhanced | [5] | |
| Molecular | This compound (2.5 mg/kg) | Hippocampal p-mTOR, BDNF | Significantly enhanced | [8] |
| This compound (2.5 mg/kg) | Hippocampal Synapsin I, PSD95 | Significantly enhanced | [8] | |
| Cellular | This compound (1.25 & 2.5 mg/kg) | Hippocampal Dendritic Complexity | Significantly enhanced | [5] |
Experimental Protocol: Generalized Chronic Unpredictable Stress (CUS) Workflow
This protocol is a synthesized representation based on methodologies cited in the literature.[5][8][11]
Caption: Generalized experimental workflow for evaluating this compound in a CUS model.
References
-
Ran, Y., et al. (2017). This compound, a dual 5-HT1A partial agonist and SSRI, produces antidepressant- and anxiolytic-like effects in rats subjected to chronic unpredictable stress. PubMed Central. [Link]
-
Sun, Y., et al. (2018). Hypidone Hydrochloride (this compound) Produces a Fast-Onset Reversal of the Behavioral and Synaptic Deficits Caused by Chronic Stress Exposure. PubMed Central. [Link]
-
Chen, H., et al. (2013). Antidepressant-Like Activity of this compound: A Novel Combined Selective Serotonin Reuptake Inhibitor and 5-HT1A Receptor Agonist. PLOS One. [Link]
-
Yin, Y., et al. (2023). Hypidone Hydrochloride (this compound), a Sigma-1 Receptor Agonist, Improves Attention by Increasing BDNF in mPFC. MDPI. [Link]
-
Wang, Y., et al. (2021). New monoamine antidepressant, hypidone hydrochloride (this compound), enhances the excitability of medial prefrontal cortex in mice via a neural disinhibition mechanism. PMC - NIH. [Link]
-
Ren, Q., et al. (2024). The role of 5-HTergic neuron activation in the rapid antidepressant-like effects of hypidone hydrochloride (this compound) in mice. Semantic Scholar. [Link]
-
Zhang, L., et al. (2021). Anti-PTSD Effects of Hypidone Hydrochloride (this compound): A Novel Combined Selective 5-HT Reuptake Inhibitor/5-HT1A Receptor Partial Agonist/5-HT6 Receptor Full Agonist. Frontiers. [Link]
-
Chen, H., et al. (2013). Antidepressant-like activity of this compound: a novel combined selective serotonin reuptake inhibitor and 5-HT1A receptor agonist. PubMed. [Link]
-
Yin, Y., et al. (2023). Hypidone Hydrochloride (this compound), a Sigma-1 Receptor Agonist, Improves Attention by Increasing BDNF in mPFC. PubMed Central. [Link]
-
Zhang, L., et al. (2021). Anti-PTSD Effects of Hypidone Hydrochloride (this compound): A Novel Combined Selective 5-HT Reuptake Inhibitor/5-HT1A Receptor Partial Agonist/5-HT6 Receptor Full Agonist. Frontiers Media S.A.. [Link]
-
Chen, H., et al. (2024). Retraction: Antidepressant-Like Activity of this compound: A Novel Combined Selective Serotonin Reuptake Inhibitor and 5-HT1A Receptor Agonist. PLOS One. [Link]
-
Ren, Q., et al. (2024). The role of 5-HTergic neuron activation in the rapid antidepressant-like effects of hypidone hydrochloride (this compound) in mice. Frontiers. [Link]
-
Ran, Y., et al. (2020). The Faster-Onset Antidepressant Effects of Hypidone Hydrochloride (this compound) in Monkeys Subjected to Chronic Unpredictable Stress. PMC - NIH. [Link]
Sources
- 1. Retraction: Antidepressant-Like Activity of this compound: A Novel Combined Selective Serotonin Reuptake Inhibitor and 5-HT1A Receptor Agonist | PLOS One [journals.plos.org]
- 2. mdpi.com [mdpi.com]
- 3. New monoamine antidepressant, hypidone hydrochloride (this compound), enhances the excitability of medial prefrontal cortex in mice via a neural disinhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. This compound, a dual 5-HT1A partial agonist and SSRI, produces antidepressant- and anxiolytic-like effects in rats subjected to chronic unpredictable stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Anti-PTSD Effects of Hypidone Hydrochloride (this compound): A Novel Combined Selective 5-HT Reuptake Inhibitor/5-HT1A Receptor Partial Agonist/5-HT6 Receptor Full Agonist [frontiersin.org]
- 7. Hypidone Hydrochloride (this compound), a Sigma-1 Receptor Agonist, Improves Attention by Increasing BDNF in mPFC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hypidone Hydrochloride (this compound) Produces a Fast-Onset Reversal of the Behavioral and Synaptic Deficits Caused by Chronic Stress Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Faster-Onset Antidepressant Effects of Hypidone Hydrochloride (this compound) in Monkeys Subjected to Chronic Unpredictable Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The role of 5-HTergic neuron activation in the rapid antidepressant-like effects of hypidone hydrochloride (this compound) in mice [frontiersin.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Antidepressant-Like Activity of this compound: A Novel Combined Selective Serotonin Reuptake Inhibitor and 5-HT1A Receptor Agonist | PLOS One [journals.plos.org]
- 13. Anti-PTSD Effects of Hypidone Hydrochloride (this compound): A Novel Combined Selective 5-HT Reuptake Inhibitor/5-HT1A Receptor Partial Agonist/5-HT6 Receptor Full Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abmole.com [abmole.com]
YL-0919 Technical Support Center: A Guide to Protocol Adjustments for Different Animal Strains
Welcome to the technical support center for researchers utilizing YL-0919. This guide is designed to provide you with in-depth, field-proven insights into adapting your experimental protocols for different animal strains. In preclinical research, the choice of animal model is a critical variable, and understanding the inherent physiological and genetic differences between strains is paramount for obtaining robust, reproducible, and translatable data.
This resource moves beyond a simple checklist of procedures. It delves into the underlying scientific principles—the "why" behind the "how"—to empower you to make informed decisions and troubleshoot effectively when working with this compound across various rodent models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (Hypidone Hydrochloride) is a novel investigational compound with a multi-target pharmacological profile. It is primarily characterized as a dual-action agent, functioning as both a potent and selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the serotonin 1A (5-HT1A) receptor. More recent research has also identified its activity as a full agonist at the 5-HT6 receptor and an agonist at the Sigma-1 receptor. This combination of activities is thought to contribute to its potential for a rapid-onset antidepressant and anxiolytic effect compared to traditional SSRIs.
Q2: We are planning a study with this compound and are undecided on the animal strain. Which strains are most commonly used and why?
A2: The majority of published preclinical studies on this compound have utilized Sprague-Dawley (SD) and Wistar (WH) rats for investigating antidepressant, anxiolytic, and neuroplasticity effects. For studies in mice, the C57BL/6 strain has been commonly employed.
The choice of strain is critical and should be guided by the specific research question:
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Sprague-Dawley (SD) Rats: This outbred stock is known for its calm temperament and is a popular general-purpose model in pharmacology and toxicology. They are often used in behavioral paradigms like the chronic unpredictable stress (CUS) model.
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**W
YL-0919 Preclinical Technical Support Center: Enhancing Translational Relevance
Welcome to the technical support center for YL-0919. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of preclinical studies with this novel multi-target antidepressant candidate. Our goal is to provide you with the insights and detailed methodologies needed to conduct robust, reproducible, and translationally relevant experiments. By understanding the causality behind experimental choices and anticipating common challenges, you can maximize the impact of your research.
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions about designing a preclinical research program for this compound.
Q1: What is the core mechanism of this compound and how does it differ from standard SSRIs?
A1: this compound possesses a multi-target profile, which is key to its differentiated, rapid-onset antidepressant effects. Unlike standard Selective Serotonin Reuptake Inhibitors (SSRIs) that primarily block the serotonin transporter (SERT), this compound combines three distinct actions:
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Serotonin Reuptake Inhibition (SSRI): Like traditional SSRIs, it increases synaptic serotonin levels.
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5-HT1A Receptor Partial Agonism: This action is crucial. 5-HT1A autoreceptors act as a negative feedback system on serotonin neurons.[1][2] By partially agonizing these autoreceptors, this compound may bypass the typical delay seen with SSRIs, which require weeks to downregulate these receptors before serotonin release is fully enhanced.[3] Activation of post-synaptic 5-HT1A heteroreceptors in regions like the prefrontal cortex (PFC) and hippocampus also contributes directly to its therapeutic effects.[2]
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Sigma-1 (σ1) Receptor Agonism: This action further distinguishes this compound. The σ1 receptor is an intracellular chaperone protein that modulates various signaling pathways. Agonism at this receptor is linked to enhanced neuroplasticity and the activation of the Brain-Derived Neurotrophic Factor (BDNF)-mTOR signaling pathway.[4][5]
This combination allows this compound to not only boost serotonin but also to directly stimulate key neuroplasticity pathways, contributing to its faster onset of action compared to drugs like fluoxetine.[6][7][8]
View Diagram: this compound Multi-Target Mechanism of Action
Caption: this compound's multi-target mechanism of action.
Q2: How do I select the most appropriate animal model to enhance translational relevance?
A2: The choice of model is critical and depends on the specific hypothesis you are testing. No single animal model can recapitulate the entirety of human depression.[9][10] A strategy focusing on specific endophenotypes (core symptoms) is recommended.[9]
| Animal Model | Key Features & Rationale | This compound Application & Dosing (Rat) | Considerations for Translational Relevance |
| Chronic Unpredictable Stress (CUS) | Models anhedonia, anxiety, and HPA axis dysregulation by exposing animals to a variety of mild, unpredictable stressors over several weeks.[9][11] High construct and face validity for stress-induced depression. | Ideal for testing the fast-onset antidepressant effects.[8] Effective Doses: 1.25 - 2.5 mg/kg.[11] | Mimics the chronic stress element often preceding human depression. Behavioral and neuroendocrine readouts (e.g., corticosterone levels) are highly translatable.[11] |
| Corticosterone (CORT) Exposure | Exogenous CORT administration simulates the hypercortisolemia associated with depression and induces attention deficits and anxiety-like behaviors.[4] | Useful for studying effects on cognitive impairment and attention. Effective Doses: 2.5 - 5 mg/kg.[4] | Directly tests the ability to reverse a key neurobiological correlate of depression (HPA axis hyperactivity). Relevant for patient populations with known HPA dysregulation. |
| Time-Dependent Sensitization (TDS) for PTSD | A model that induces PTSD-like symptoms, including enhanced contextual fear responses and cognitive impairment.[12] | To investigate anti-PTSD effects and cognitive enhancement via its 5-HT6 receptor activity.[12] Effective Doses: 1.25 - 2.5 mg/kg.[12] | Models a specific clinical indication (PTSD) where fear memory and cognitive deficits are core symptoms, allowing for targeted therapeutic investigation. |
| Non-Human Primate (NHP) CUS Model | NHP models, such as in cynomolgus monkeys, offer higher translational value due to greater genetic and neuroanatomical similarity to humans.[7] | Used to confirm the faster onset of this compound (9 days) compared to fluoxetine (17 days) in a higher-order species.[7] Effective Dose: 1.2 mg/kg.[7] | Bridges the gap between rodent studies and human clinical trials, providing more predictive data on efficacy and onset time. However, these models are resource-intensive.[7] |
Q3: What are the essential biomarkers to measure for demonstrating target engagement and downstream efficacy?
A3: A multi-tiered biomarker strategy is essential for a compelling data package. This should include markers of target engagement, synaptic plasticity, and, where possible, circuit-level function.
| Biomarker Category | Specific Marker | Rationale & Pathway | Recommended Assay | Expected this compound Effect |
| HPA Axis Regulation | Serum Corticosterone / ACTH | This compound is shown to normalize stress-induced increases in these hormones.[11] | ELISA | Decrease/Normalization |
| Synaptic Plasticity | BDNF, Synapsin I, PSD95 | Key downstream effectors of the σ1 and 5-HT1A receptor activation.[4][8] Reflects structural and functional synaptic changes. | Western Blot, ELISA | Increase |
| Signaling Pathway Activation | p-mTOR, p-GSK-3β | Direct measure of the activation of the mTOR signaling cascade, which is critical for synaptogenesis and this compound's rapid effects.[6][8] | Western Blot | Increase |
| Neuronal Structure | Dendritic Complexity & Spine Density | A direct histological measure of enhanced neuroplasticity in the PFC and hippocampus.[4][11][12] | Golgi-Cox Staining & Analysis | Increase |
| Translational Circuit Function | EEG (Electrophysiology) | Provides a translatable measure of brain circuit activity that can be used in both preclinical models and human studies to demonstrate pharmacodynamic effects.[13][14] | In vivo EEG recording | Normalization of pathological brain wave patterns (e.g., altered power in specific frequency bands). |
Troubleshooting Guides
This section provides practical solutions to specific experimental problems in a Q&A format.
Problem 1: High variability or lack of a significant effect in behavioral tests like the Forced Swim Test (FST) or Sucrose Preference Test (SPT).
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Possible Cause A: Suboptimal Drug Administration Protocol. The timing of drug administration relative to the behavioral test is critical. For acute tests like the FST, administration is typically 30-60 minutes prior. For chronic models like CUS, consistent daily dosing is required to see effects, especially in the SPT.[8][11]
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Solution: Create a detailed timeline for your experiment. For testing fast-onset effects, ensure behavioral readouts are taken at multiple time points (e.g., days 3, 5, 7, and 10) after initiating chronic dosing.[8]
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Possible Cause B: Animal Model and Environmental Factors. The validity of many depression models, particularly stress-based ones, depends on careful implementation.[15][16] Factors like animal strain (Sprague-Dawley vs. Wistar rats), housing conditions, and the specific stressors used in a CUS paradigm can significantly impact outcomes.
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Solution: Standardize your protocol meticulously. If using the CUS model, ensure the stressors are truly unpredictable and varied.[11] Control for circadian rhythm by conducting all behavioral tests at the same time of day.
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Possible Cause C: Inappropriate Dosing. this compound's efficacy is dose-dependent. A dose that is too low may be ineffective, while an excessively high dose could lead to off-target effects or even a paradoxical response, a known challenge with serotonergic drugs.[2]
View Diagram: Troubleshooting Logic for Behavioral Studies
Caption: A decision tree for troubleshooting behavioral experiments.
Problem 2: Inconsistent results in Western blot analysis for synaptic plasticity markers (e.g., BDNF, p-mTOR).
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Possible Cause A: Incorrect Brain Region or Timing. The expression of these markers is both time- and region-dependent. The most relevant brain regions for this compound are the medial prefrontal cortex (mPFC) and the hippocampus.[4][6][8] Changes may not be apparent after a single dose but require several days of chronic treatment to manifest.[8]
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Solution: Ensure you are dissecting the correct brain regions precisely. For chronic studies, harvest tissue at the end of the treatment period, typically 1-2 hours after the final dose to capture the peak pharmacodynamic effect. Refer to the protocol below for a standardized procedure.
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Possible Cause B: Technical Issues with Sample Preparation or Antibody. Protein degradation can occur rapidly post-mortem. Antibodies for phosphorylated proteins (like p-mTOR) can be particularly sensitive to protocol variations.
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Solution: Immediately flash-freeze dissected brain tissue in liquid nitrogen. Use fresh buffers containing protease and phosphatase inhibitors. Validate your primary antibodies using positive and negative controls and optimize their concentration. Always normalize your protein of interest to a stable loading control (e.g., GAPDH or β-actin).
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Problem 3: My in vitro binding affinity and potency data for this compound doesn't seem to predict the effective dose in vivo.
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Possible Cause: Poor Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation. A simple in vitro to in vivo correlation (IVIVC) is often insufficient for CNS drugs.[17] Factors like brain-penetration, plasma protein binding, and drug metabolism determine the actual exposure at the target site. A lack of correlation suggests that the concentration of this compound reaching the brain targets is not what would be predicted from peripheral administration alone.
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Solution: Implement PK/PD Modeling. This is a critical step for enhancing translational relevance.[18][19]
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Conduct a Pharmacokinetic (PK) Study: Administer a single dose of this compound and collect blood and brain tissue samples at multiple time points to determine key parameters like Cmax, half-life, and brain-to-plasma ratio.
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Run a PK/PD Study: In a separate cohort, administer several dose levels and measure both the plasma/brain concentration (PK) and a key pharmacodynamic biomarker (PD), such as p-mTOR levels in the PFC, at a specific time point.[20]
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Model the Relationship: Use the data to build a model that correlates drug exposure with the biological effect.[21][22] This model is crucial for justifying dose selection in more complex efficacy studies and for predicting therapeutically relevant exposures in humans.
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View Diagram: Translational PK/PD Workflow
Caption: A workflow for integrating PK/PD modeling.
Detailed Experimental Protocols
Protocol 1: Chronic Unpredictable Stress (CUS) Model for Assessing Fast-Onset Antidepressant Effects
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Animals: Male Sprague-Dawley rats (200-220g) are recommended. House individually.
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Habituation: Allow 1 week of acclimatization to the facility.
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Baseline Testing: Conduct a baseline Sucrose Preference Test (SPT) to ensure no pre-existing anhedonic-like behavior.
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CUS Procedure (5 weeks):
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Apply two different mild stressors per day in a random order for 35 days.
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Stressors include: cage tilt (45°), food deprivation (24h), water deprivation (24h), soiled cage (200ml water in bedding), predator sounds/smells, overnight illumination, and stroboscopic light.
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Ensure stressors are unpredictable to prevent habituation.
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Drug Administration:
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Starting on day 22 of CUS, begin daily oral gavage of Vehicle, this compound (e.g., 2.5 mg/kg), or a positive control like Fluoxetine (10 mg/kg). Continue dosing for 14 days.
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Behavioral Monitoring (Fast-Onset Assessment):
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Conduct the SPT on days 21 (pre-drug baseline), 24, 26, 28, and 31 of the CUS protocol (corresponding to days 1, 3, 5, 7, and 10 of drug treatment).[8]
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The SPT involves presenting rats with two bottles (1% sucrose solution and water) for a 24-hour period after 24 hours of water deprivation. Preference is calculated as: (Sucrose intake / Total fluid intake) x 100.
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Endpoint Analysis: On day 36, 1 hour after the final dose, conduct terminal experiments (e.g., Novelty-Suppressed Feeding Test) and then collect blood for hormone analysis and brain tissue for biomarker analysis.
Protocol 2: Western Blot Analysis for Synaptic Plasticity Markers in the mPFC
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Tissue Homogenization: Rapidly dissect the mPFC on an ice-cold plate. Homogenize in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
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Protein Quantification: Determine protein concentration using a BCA assay.
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Sample Preparation: Dilute samples to equal concentrations in Laemmli buffer and boil at 95°C for 5 minutes.
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SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% or 12% polyacrylamide gel. Run until adequate separation is achieved.
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Protein Transfer: Transfer proteins to a PVDF membrane.
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Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST). Use BSA for phosphoprotein analysis.
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Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-BDNF, anti-p-mTOR, anti-PSD95, anti-GAPDH) at optimized dilutions.
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Washing & Secondary Antibody: Wash the membrane 3x with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Wash 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and image the blot.
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Quantification: Use densitometry software (e.g., ImageJ) to quantify band intensity. Normalize the intensity of the protein of interest to the loading control.
References
-
Ran, Y., Hu, X., Wang, Y., Zhao, N., Zhang, L., Liu, H., & Li, Y. (2018). This compound, a dual 5-HT1A partial agonist and SSRI, produces antidepressant- and anxiolytic-like effects in rats subjected to chronic unpredictable stress. PLoS ONE, 13(12), e0207273. [Link]
-
Ren, J., Wang, R., Yin, Y., Zhang, Y., & Zhang, L. (2023). Hypidone Hydrochloride (this compound), a Sigma-1 Receptor Agonist, Improves Attention by Increasing BDNF in mPFC. Molecules, 28(18), 6524. [Link]
-
Yin, Y., Wang, R., Zhao, N., Zhang, Y., Zhang, L., & Wang, Y. (2021). New monoamine antidepressant, hypidone hydrochloride (this compound), enhances the excitability of medial prefrontal cortex in mice via a neural disinhibition mechanism. Neuropsychopharmacology, 46(13), 2283-2294. [Link]
-
Ren, J., Wang, R., Yin, Y., Zhang, Y., & Zhang, L. (2023). The role of 5-HTergic neuron activation in the rapid antidepressant-like effects of hypidone hydrochloride (this compound) in mice. European Journal of Pharmacology, 957, 176012. [Link]
-
Standard Operating Procedure (SOP) for PK/PD Modeling in Preclinical Studies. (2025). Pharma SOPs. [Link]
-
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Validation & Comparative
A Comparative Analysis of YL-0919 and Fluoxetine in Preclinical Chronic Stress Models: A Guide for Researchers
Chronic stress is a significant etiological factor in the development of major depressive disorder (MDD). Preclinical research relies on robust animal models that recapitulate the behavioral and neurobiological sequelae of chronic stress to evaluate novel therapeutic candidates. This guide provides an in-depth comparison of YL-0919, a novel multi-target antidepressant candidate, and fluoxetine, a widely prescribed Selective Serotonin Reuptake Inhibitor (SSRI), within the context of the Chronic Unpredictable Stress (CUS) model. We will delve into their distinct mechanisms of action, comparative efficacy based on published experimental data, and the underlying neurobiological changes.
The Rationale for a Multi-Target Approach in Antidepressant Therapy
The therapeutic efficacy of traditional SSRIs like fluoxetine is often hampered by a delayed onset of action and a significant non-response rate in patients. This has spurred the development of novel agents with multi-target mechanisms. This compound (hypidone hydrochloride) represents such an approach, combining selective serotonin reuptake inhibition with partial agonism at the 5-HT1A receptor.[1] This dual action is hypothesized to produce a more rapid and robust antidepressant effect by not only increasing synaptic serotonin levels but also by directly modulating serotonergic neurotransmission via 5-HT1A autoreceptors.
Mechanism of Action: A Tale of Two Compounds
Fluoxetine, a cornerstone of depression treatment, primarily functions by blocking the serotonin transporter (SERT), leading to an accumulation of serotonin in the synaptic cleft.[2] This enhanced serotonergic signaling is believed to underlie its therapeutic effects. However, this action can also lead to an initial increase in anxiety and a delay in therapeutic onset as the serotonergic system adapts.
This compound, in contrast, possesses a dual pharmacological profile. It is a potent SSRI, but also a partial agonist at the 5-HT1A receptor.[3][4] The partial agonism at presynaptic 5-HT1A autoreceptors is thought to prevent the initial decrease in serotonin neuron firing that can occur with SSRI monotherapy, potentially contributing to a faster onset of action.[5] Furthermore, postsynaptic 5-HT1A receptor activation is independently linked to anxiolytic and antidepressant effects.
Signaling Pathways
The distinct mechanisms of this compound and fluoxetine translate to different downstream signaling effects. While both ultimately aim to restore neuroplasticity and combat the effects of chronic stress, their initial points of engagement with the serotonergic system differ.
Caption: Comparative signaling pathways of this compound and Fluoxetine.
Head-to-Head Comparison in a Chronic Unpredictable Stress (CUS) Model
A key study directly compared the effects of this compound and fluoxetine in male Sprague-Dawley rats subjected to a 5-week CUS paradigm.[1][6] This model is well-validated for inducing depression-like phenotypes, including anhedonia, anxiety, and HPA axis dysregulation.[7][8]
Behavioral Efficacy
Chronic treatment with both this compound and fluoxetine demonstrated significant antidepressant and anxiolytic-like effects compared to vehicle-treated stressed animals.[1] However, a notable advantage of this compound is its reported faster onset of action.[9][10]
| Behavioral Test | Parameter Measured | This compound (1.25 & 2.5 mg/kg) | Fluoxetine (10 mg/kg) | Outcome |
| Sucrose Preference Test (SPT) | Anhedonia (sucrose consumption) | Significantly increased | Significantly increased | Both compounds reversed CUS-induced anhedonia.[1][6] |
| Open Field Test (OFT) | Locomotor activity & exploration | Significantly increased crossings and rearings | Significantly increased | Both compounds restored exploratory behavior.[1] |
| Elevated Plus-Maze (EPM) | Anxiety-like behavior | Significantly increased time and entries in open arms | Significantly increased | Both compounds demonstrated anxiolytic-like effects.[1] |
| Novelty-Suppressed Feeding Test (NSFT) | Anxiety and hyponeophagia | Significantly decreased latency to feed | Significantly decreased | Both compounds reduced anxiety-related feeding inhibition.[1] |
Neuroendocrine and Neuroplasticity Effects
Chronic stress leads to hyperactivity of the hypothalamic-pituitary-adrenal (HPA) axis, a key neurobiological feature of depression. Both this compound and fluoxetine were effective in normalizing HPA axis function. Furthermore, both compounds reversed the stress-induced deficits in hippocampal neuroplasticity.[1][6]
| Biological Marker | Method | This compound (1.25 & 2.5 mg/kg) | Fluoxetine (10 mg/kg) | Outcome |
| Serum ACTH | ELISA | Significantly suppressed | Significantly suppressed | Both compounds mitigated HPA axis hyperactivity.[1] |
| Serum Corticosterone | ELISA | Significantly suppressed | Significantly suppressed | Both compounds mitigated HPA axis hyperactivity.[1] |
| Hippocampal pCREB/CREB ratio | Western Blot | Significantly increased | Significantly increased | Both compounds enhanced a key transcription factor for neuroplasticity.[1] |
| Hippocampal BDNF | Western Blot | Significantly increased | Significantly increased | Both compounds increased levels of a critical neurotrophin.[1][6] |
| Hippocampal Dendritic Complexity | Golgi Staining | Significantly increased dendritic length and node number | Significantly increased | Both compounds restored neuronal structure.[1] |
Experimental Protocols
To ensure the reproducibility and validity of these findings, detailed experimental protocols are essential. Below are step-by-step methodologies for the key experiments cited.
Experimental Workflow Diagram
Caption: Standard experimental workflow for comparing this compound and Fluoxetine.
Chronic Unpredictable Stress (CUS) Protocol
This protocol is adapted from established methods to induce a depressive-like state in rodents.[1][11][12]
-
Animal Housing: Male Sprague-Dawley rats (180-220g) are individually housed with a 12h light/dark cycle and ad libitum access to food and water, unless otherwise specified by the stressor.
-
Acclimation: Animals are acclimated to the housing conditions for at least one week prior to the start of the experiment.
-
Stress Paradigm (5 Weeks): Animals in the CUS group are subjected to a series of mild, unpredictable stressors, with one stressor applied daily in a random order.
-
Stressor Examples:
-
24h food deprivation
-
24h water deprivation
-
Overnight illumination
-
Cage tilt (45°) for 24h
-
Soiled cage (100 ml of water in sawdust bedding) for 24h
-
Forced swim (4°C for 5 min)
-
Tail pinch (1 cm from the end of the tail for 1 min)
-
-
-
Control Group: Control animals are handled daily but not exposed to stressors.
-
Drug Administration: this compound (1.25 or 2.5 mg/kg), fluoxetine (10 mg/kg), or vehicle is administered orally (p.o.) daily throughout the 5-week stress period, typically 1 hour before the onset of the dark cycle.
Behavioral Testing Protocols
All behavioral tests should be conducted during the light phase of the cycle.
1. Sucrose Preference Test (SPT) [1]
-
Habituation: For 48 hours, present rats with two bottles, one containing 1% sucrose solution and the other containing tap water.
-
Deprivation: Following habituation, deprive the rats of food and water for 24 hours.
-
Testing: Present each rat with two pre-weighed bottles of 1% sucrose solution and tap water for 1 hour.
-
Measurement: Weigh the bottles again to determine the consumption of each liquid.
-
Calculation: Sucrose preference (%) = (sucrose intake / (sucrose intake + water intake)) x 100.
2. Open Field Test (OFT) [1]
-
Apparatus: A square arena (e.g., 76x76x46 cm) with the floor divided into equal squares.
-
Procedure: Place the rat in the center of the arena and allow it to explore freely for 5 minutes.
-
Measurement: Record the number of squares crossed (crossings) and the number of times the rat stands on its hind legs (rearings) using an automated tracking system or by a trained observer.
-
Cleaning: Clean the arena with 70% ethanol between each trial to eliminate olfactory cues.
3. Elevated Plus-Maze (EPM) Test [1][13]
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Procedure: Place the rat in the center of the maze, facing an open arm, and allow it to explore for 5 minutes.
-
Measurement: Record the number of entries into and the time spent in each type of arm.
-
Calculation: Percentage of open arm entries = (open arm entries / total arm entries) x 100. Percentage of time in open arms = (time in open arms / 300s) x 100.
Biochemical and Histological Protocols
1. ELISA for ACTH and Corticosterone [1]
-
Sample Collection: Collect trunk blood immediately after decapitation into EDTA-coated tubes.
-
Plasma Separation: Centrifuge the blood at 3000 rpm for 15 minutes at 4°C and collect the supernatant (plasma).
-
Assay: Use commercially available ELISA kits for rat ACTH and corticosterone, following the manufacturer's instructions to determine the plasma concentrations.
2. Western Blot for pCREB and BDNF [1]
-
Tissue Preparation: Rapidly dissect the hippocampus on ice and homogenize in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Electrophoresis and Transfer: Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against pCREB, CREB, BDNF, and a loading control (e.g., β-actin) overnight at 4°C.
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Analyze the band densities using image analysis software and normalize the protein of interest to the loading control.
Conclusion and Future Directions
The preclinical evidence strongly indicates that this compound is a promising antidepressant candidate with a distinct and potentially advantageous pharmacological profile compared to fluoxetine.[10] Its dual action as a 5-HT1A partial agonist and SSRI appears to translate into comparable, if not superior, efficacy in reversing the behavioral, neuroendocrine, and neuroplastic deficits induced by chronic stress in rodents.[1] The faster onset of action observed in some studies is a particularly compelling feature that warrants further investigation in clinical settings.[9]
For researchers in the field, this compound serves as an important tool for exploring the synergies of multi-target pharmacological approaches. Future preclinical studies could investigate its effects in female animals, explore its impact on other neurotransmitter systems, and further elucidate the molecular mechanisms underlying its rapid-acting properties.
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A Comparative Analysis of YL-0919 and Sertraline in Preclinical Rodent Models of PTSD: A Guide for Neuropharmacology Researchers
This guide provides a detailed comparison of the novel multi-target compound YL-0919 and the established Selective Serotonin Reuptake Inhibitor (SSRI) sertraline, focusing on their therapeutic potential for Post-Traumatic Stress Disorder (PTSD) as evaluated in rodent models. We will dissect their distinct mechanisms of action, compare their efficacy across key behavioral and neurobiological endpoints, and provide detailed experimental protocols to ensure transparency and reproducibility.
Introduction: The Unmet Need in PTSD Pharmacotherapy
Post-Traumatic Stress Disorder (PTSD) is a severe psychiatric condition triggered by exposure to a traumatic event.[1][2] Its neurobiology is complex, involving dysregulation of stress-response systems like the Hypothalamic-Pituitary-Adrenal (HPA) axis, and altered activity in brain circuits responsible for fear and memory, including the amygdala, hippocampus, and prefrontal cortex.[2][3][4]
For decades, the primary pharmacological treatments for PTSD have been SSRIs, with sertraline (Zoloft) being one of only two medications currently approved by the U.S. Food and Drug Administration (FDA) for this indication.[5] Sertraline functions by blocking the reuptake of serotonin, thereby increasing its availability in the synaptic cleft.[6][7][8] While effective for some, SSRIs exhibit significant limitations, including a delayed onset of action and modest efficacy, particularly for combat-related PTSD.[6][9][10] This therapeutic gap underscores the urgent need for novel compounds with improved efficacy and faster action.
This compound (Hypidone Hydrochloride) has emerged as a promising candidate. It possesses a unique, multi-target pharmacological profile, acting as an SSRI, a partial agonist of the 5-HT1A receptor, and a full agonist of the 5-HT6 receptor.[11] This guide synthesizes preclinical data to provide a direct comparison between this compound and the standard-of-care, sertraline, within the context of established PTSD rodent models.
Comparative Mechanism of Action
The therapeutic differences between this compound and sertraline are rooted in their distinct interactions with the serotonergic system.
-
Sertraline: As a conventional SSRI, sertraline's sole primary action is the inhibition of the serotonin transporter (SERT).[6] By preventing the reabsorption of serotonin into the presynaptic neuron, it enhances serotonergic neurotransmission. Over time, this is believed to induce neuroadaptive changes, such as the downregulation of presynaptic 5-HT1A autoreceptors and an increase in brain-derived neurotrophic factor (BDNF), which may contribute to its therapeutic effects.[6]
-
This compound: this compound presents a more complex, synergistic mechanism:
-
SERT Inhibition: Like sertraline, it potently inhibits serotonin reuptake, forming the foundation of its antidepressant and anxiolytic properties.[12][13]
-
5-HT1A Receptor Partial Agonism: Direct partial agonism at 5-HT1A receptors is a key differentiator. Presynaptic 5-HT1A autoreceptors normally provide negative feedback, reducing serotonin release. By directly stimulating these receptors, this compound may bypass the delay associated with SSRI-induced autoreceptor desensitization, potentially leading to a faster therapeutic onset.[14]
-
5-HT6 Receptor Agonism: Full agonism at 5-HT6 receptors is another novel aspect of this compound's profile.[11][15] These receptors are implicated in cognitive processes, and their activation is thought to modulate cholinergic and glutamatergic neurotransmission.[16] This suggests this compound may directly target the cognitive deficits often observed in PTSD, an area where sertraline has shown limited efficacy.[11][17]
-
Protocol 1: Time-Dependent Sensitization (TDS) PTSD Model (Rats)
The TDS model is designed to induce a long-lasting sensitization of fear responses, mimicking the persistence of PTSD symptoms.
-
Habituation (Day -1): Place rats individually into the fear conditioning chamber for 10 minutes to acclimate.
-
Induction (Day 1): Place each rat in the conditioning chamber. After a 3-minute baseline period, deliver 15 inescapable foot shocks (1.0 mA, 1-second duration) with a variable inter-shock interval (average 1 minute).
-
Housing: Following induction, house the rats individually. This social isolation component is critical for the development of the full PTSD-like phenotype.
-
Drug Administration: Begin daily oral gavage of vehicle, sertraline (15 mg/kg), or this compound (1.25 or 2.5 mg/kg) from day 2 through the end of behavioral testing.
-
Behavioral Testing: Commence behavioral assays (see below) starting on day 7 post-induction, allowing time for the sensitized fear state to develop.
Protocol 2: Contextual Fear Conditioning Assay
This assay measures the fear associated with the environment (context) where the trauma occurred.
-
Testing: Place the animal back into the same conditioning chamber where the foot shocks were delivered.
-
Observation: Record the animal's behavior for 5-8 minutes using an automated video tracking system.
-
Quantification: The primary endpoint is "freezing," defined as the complete absence of all movement except for respiration. Data is expressed as the percentage of total time spent freezing. A reduction in freezing time by a drug treatment indicates an amelioration of the traumatic memory.
Protocol 3: Elevated Plus Maze (EPM) Test
The EPM is a standard assay for assessing anxiety-like behavior in rodents, based on their natural aversion to open, elevated spaces.
-
Apparatus: A plus-shaped maze raised above the floor, consisting of two open arms and two enclosed arms.
-
Procedure: Place the rodent in the center of the maze, facing an open arm.
-
Observation: Allow the animal to explore the maze for 5 minutes. Track its movement using an overhead camera and automated software.
-
Quantification: Key parameters are the percentage of time spent in the open arms and the percentage of entries into the open arms. An increase in these measures is indicative of an anxiolytic effect.
Protocol 4: Western Blot for Synaptic Proteins
This technique quantifies the expression levels of specific proteins involved in neuroplasticity.
-
Tissue Preparation: Following the final behavioral test, euthanize the animals and rapidly dissect the prefrontal cortex (PFC) on ice.
-
Homogenization: Homogenize the tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each sample using a BCA assay.
-
Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate them by size.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk) to prevent non-specific antibody binding.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-BDNF, anti-Synapsin I, anti-GluA1, and anti-β-actin as a loading control).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.
-
Analysis: Quantify the band intensity and normalize the expression of target proteins to the β-actin loading control.
Synthesis and Future Directions
The preclinical data robustly demonstrates that while both this compound and sertraline are effective in treating core fear and anxiety symptoms in rodent models of PTSD, this compound offers distinct advantages. [11][16]The most significant of these is its ability to reverse the cognitive deficits associated with chronic stress, a finding consistent with its unique 5-HT6 receptor agonist activity. [11][17]Furthermore, its direct action on 5-HT1A receptors and observed rapid effects on synaptic proteins suggest a potential for a faster onset of therapeutic action compared to traditional SSRIs. [14] Causality and Experimental Choices: The use of a behavioral test battery is crucial because PTSD is a multi-faceted disorder. [18]Relying solely on a fear-based assay would overlook critical domains like anxiety and cognition. The decision to analyze molecular markers in the PFC is driven by extensive neuroimaging and pathological evidence implicating this region in the top-down control of fear and emotional regulation, which is impaired in PTSD. [4][19] Future Research: While these rodent models provide invaluable insights, translation to clinical populations is the ultimate goal. [18][20]Future preclinical studies should investigate whether the procognitive effects of this compound are solely dependent on its 5-HT6 action. Furthermore, clinical trials are necessary to confirm if the advantages observed in rodents—particularly the superior cognitive enhancement and potential for rapid onset—translate into improved outcomes for patients with PTSD.
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This compound, a dual 5-HT1A partial agonist and SSRI, produces antidepressant- and anxiolytic-like effects in rats subjected to chronic unpredictable stress. PubMed Central. Available at: [Link]
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Antidepressant-Like Activity of this compound: A Novel Combined Selective Serotonin Reuptake Inhibitor and 5-HT1A Receptor Agonist. PLOS One. Available at: [Link]
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Sertraline: Side Effects, Uses, and Dosage. Drugs.com. Available at: [Link]
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Post-traumatic stress disorder: the neurobiological impact of psychological trauma. PMC. Available at: [Link]
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The neuroscientific basis of post-traumatic stress disorder (PTSD): From brain to treatment. ScienceDirect. Available at: [Link]
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The Neurobiological Basis of Post- Traumatic Stress Disorder. IGI Global. Available at: [Link]
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Anti-PTSD Effects of Hypidone Hydrochloride (this compound): A Novel Combined Selective 5-HT Reuptake Inhibitor/5-HT1A Receptor Partial Agonist/5-HT6 Receptor Full Agonist. Frontiers in Pharmacology. Available at: [Link]
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Anti-PTSD Effects of Hypidone Hydrochloride (this compound): A Novel Combined Selective 5-HT Reuptake Inhibitor/5-HT 1A Receptor Partial Agonist/5-HT 6 Receptor Full Agonist. Topigen Pharmaceuticals, Respiratory Research. Available at: [Link]
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Anti-PTSD Effects of Hypidone Hydrochloride (this compound): A Novel Combined Selective 5-HT Reuptake Inhibitor/5-HT1A Receptor Partial Agonist/5-HT6 Receptor Full Agonist. Europe PMC. Available at: [Link]
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Rodent behavioral tests outlined by DSM-5 criteria for PTSD. ResearchGate. Available at: [Link]
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Rodent models of post-traumatic stress disorder: behavioral assessment. Semantic Scholar. Available at: [Link]
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Rodent models of post-traumatic stress disorder: behavioral assessment. Penn State. Available at: [Link]
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Medications for PTSD. American Psychological Association. Available at: [Link]
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Hypidone Hydrochloride (this compound) Produces a Fast-Onset Reversal of the Behavioral and Synaptic Deficits Caused by Chronic Stress Exposure. PubMed Central. Available at: [Link]
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Brexpiprazole + Sertraline for PTSD: Exploring the Likely Mechanism of Action?. YouTube. Available at: [Link]
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Anti-PTSD Effects of Hypidone Hydrochloride (this compound): A Novel Combined Selective 5-HT Reuptake Inhibitor/5-HT1A Receptor Partial Agonist/5-HT6 Receptor Full Agonist. PubMed. Available at: [Link]
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Differential effects of sertraline in a predator exposure animal model of post-traumatic stress disorder. Frontiers in Behavioral Neuroscience. Available at: [Link]
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Cannabidiol and Sertraline Regulate Behavioral and Brain Gene Expression Alterations in an Animal Model of PTSD. Frontiers in Pharmacology. Available at: [Link]
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Differential effects of sertraline in a predator exposure animal model of post-traumatic stress disorder. PubMed. Available at: [Link]
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A Comparative Guide to the Efficacy of YL-0919 and Other Sigma-1 Receptor Agonists
This guide provides an in-depth, objective comparison of the novel compound YL-0919 against other prominent sigma-1 receptor (S1R) agonists. Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical and clinical data to evaluate relative efficacy, binding characteristics, and functional outcomes. We will explore the causality behind experimental designs and provide detailed protocols to ensure scientific integrity and reproducibility.
The Sigma-1 Receptor: A Unique Therapeutic Target
The sigma-1 receptor (S1R) is a unique ligand-operated molecular chaperone, primarily located at the endoplasmic reticulum (ER) and mitochondria-associated membrane (MAM).[1][2] Unlike conventional receptors, S1R is not a G-protein coupled receptor or an ion channel itself; instead, it modulates the function of "client" proteins, including ion channels and other receptors, in response to cellular stress or ligand binding.[2] This modulatory role is crucial for maintaining cellular homeostasis, particularly in neurons.
Activation of S1R by agonist ligands has been shown to be broadly neuroprotective, promoting cell survival, enhancing neuroplasticity, and reducing ER stress.[1] These mechanisms have positioned S1R as a promising therapeutic target for a spectrum of central nervous system (CNS) disorders, including major depressive disorder (MDD), neurodegenerative diseases like Alzheimer's and Parkinson's, neuropathic pain, and recovery from ischemic stroke.[3][4]
Signaling Pathway Overview
Under normal conditions, S1R is bound to the chaperone protein BiP (Binding-immunoglobulin Protein). Upon stimulation by an agonist or cellular stress, S1R dissociates from BiP. This allows it to translocate and interact with various client proteins, such as the IP3 receptor (modulating Ca²⁺ signaling), voltage-gated ion channels, and other receptors, ultimately influencing downstream pathways that support neuronal resilience and function.
Profile of Investigated S1R Agonists
This guide compares this compound to a panel of well-characterized S1R agonists selected for their distinct profiles and relevance in research and clinical development.
-
This compound (Hypidone Hydrochloride): A novel investigational compound with a dual mechanism as a serotonin 1A (5-HT₁ₐ) receptor partial agonist and a selective serotonin reuptake inhibitor (SSRI).[5][6] Its activity at the S1R is a key component of its pharmacological profile, contributing to its rapid-onset antidepressant effects observed in preclinical models.[7][8]
-
PRE-084: A highly selective and potent S1R agonist, widely used as a reference compound in preclinical research to elucidate the therapeutic potential of S1R activation.[9][10]
-
SA4503 (Cutamesine): A selective S1R agonist that has completed Phase II clinical trials for major depressive disorder and recovery after ischemic stroke.[11][12][13]
-
Anavex 2-73 (Blarcamesine): An orally available agent that targets both S1R and muscarinic receptors, currently in late-stage clinical trials for Alzheimer's disease, Parkinson's disease, and Rett syndrome.[13][14][15]
-
Fluvoxamine: A widely prescribed SSRI for depression and obsessive-compulsive disorder (OCD) that possesses a high affinity for the S1R, which is believed to contribute significantly to its therapeutic effects.[16][17]
Comparative Analysis of Efficacy
The efficacy of a receptor agonist is a multi-faceted characteristic defined by its binding affinity, functional potency at the cellular level, and therapeutic outcomes in in vivo systems.
Binding Affinity and Selectivity
Binding affinity, quantified by the inhibition constant (Ki), measures how tightly a ligand binds to a receptor. A lower Ki value indicates a higher binding affinity. Selectivity refers to a compound's preference for its target receptor over other receptors (off-targets), which is critical for minimizing side effects.
The choice to use radioligand binding assays is foundational in pharmacology; it provides a direct, quantitative measure of the physical interaction between a drug and its target, which is the prerequisite for any subsequent biological effect.
Table 1: Comparative Binding Affinities (Ki, nM) of S1R Agonists
| Compound | Sigma-1 (S1R) | Sigma-2 (S2R) | SERT | 5-HT₁ₐ | Muscarinic (M₁-M₄) |
| This compound | Data not available | Data not available | 0.72[5][18] | 0.19[5][18] | - |
| PRE-084 | 2.2[9] | >10,000 | - | - | - |
| SA4503 (Cutamesine) | 4.6[13] | 63[13] | - | - | - |
| Anavex 2-73 | ~850-860 (IC₅₀)[13][19][20] | Inactive | - | - | <500 |
| Fluvoxamine | 36[17] | Data not available | High Affinity | Low Affinity | - |
Note: While the S1R binding affinity for this compound is not publicly specified in the reviewed literature, its S1R-dependent effects in vivo suggest a functionally relevant interaction.
Preclinical In Vivo Efficacy
Animal models are indispensable for evaluating the therapeutic potential of a compound in a complex biological system. The choice of model is dictated by the intended therapeutic indication. For this compound, the Chronic Unpredictable Stress (CUS) model is particularly relevant as it recapitulates the behavioral and neurobiological deficits seen in human depression.
Table 2: Summary of Key Preclinical In Vivo Findings
| Compound | Animal Model(s) | Key Efficacy Findings | Reference(s) |
| This compound | Chronic Unpredictable Stress (CUS) in rats and monkeys | Fast-onset antidepressant effects (3 days in rats, 9 days in monkeys).[6][21] Reverses stress-induced anhedonia and synaptic deficits by activating the mTOR pathway.[6] | [6][8][21] |
| PRE-084 | Alzheimer's, ALS, Stroke, Neuropathic Pain models | Broad neuroprotection. Attenuates amnesia, improves motor neuron survival, reduces infarct volume, and alleviates neuropathic pain.[10][22][23] Promotes neurite outgrowth.[24][25] | [10][22][23][24][25] |
| SA4503 | Stroke models (e.g., MCAO) | Enhanced functional recovery after experimental stroke.[11] | [26] |
| Anavex 2-73 | Alzheimer's models (Aβ injection) | Anti-amnesic and neuroprotective. Blocks tau hyperphosphorylation and protects mitochondria.[15][20] | [15][20] |
| Fluvoxamine | Schizophrenia, Depression, Stress models | Ameliorates behavioral deficits. Antipsychotic, antidepressant, and anxiolytic effects attributed in part to S1R activation.[16][27][28] | [16][27][28] |
Expert Insight: The rapid onset of action for this compound in the CUS model is a significant differentiator.[6][21] Traditional antidepressants, including fluoxetine, typically require several weeks to elicit a therapeutic response.[6] The ability of this compound to rapidly reverse stress-induced deficits in synaptic proteins (e.g., BDNF, PSD95) suggests that its combined S1R and serotonergic activity promotes synaptic resilience more effectively than serotonergic modulation alone.[6] This aligns with the hypothesis that S1R activation can potentiate the effects of traditional antidepressant mechanisms.
Clinical Trial Outcomes
The ultimate measure of efficacy is performance in human clinical trials. While this compound is in earlier stages, data from other S1R agonists provide valuable context for the target's clinical viability.
-
SA4503 (Cutamesine): In a Phase II trial for ischemic stroke, cutamesine was safe and well-tolerated but did not show a significant effect on the primary functional endpoint for the overall population.[11][12] However, a post-hoc analysis suggested a potential benefit in patients with moderate-to-severe strokes, warranting further investigation.[11][29]
-
Anavex 2-73 (Blarcamesine): This compound is advancing through late-stage clinical trials for several neurodegenerative and neurodevelopmental disorders, including a Phase II/III trial for Alzheimer's disease.[13][15] Its development highlights the potential of S1R agonism in complex, chronic neurological conditions.
-
Fluvoxamine: As an approved drug, its efficacy in treating depression is well-established. Positron Emission Tomography (PET) studies have confirmed that fluvoxamine occupies S1R in the human brain at therapeutic doses, strongly suggesting this interaction is integral to its mechanism of action.[17]
Key Experimental Protocols
Scientific integrity rests on the ability to replicate findings. The following are detailed, self-validating protocols for key assays used to characterize S1R ligands.
Protocol: Sigma-1 Receptor Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for S1R binding sites.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize a tissue source rich in S1R (e.g., guinea pig liver) in an appropriate buffer and prepare a membrane fraction via centrifugation. Determine the total protein concentration using a Bradford assay.
-
Assay Reaction: In a 96-well plate, combine in order: assay buffer, varying concentrations of the unlabeled test compound (e.g., this compound), and a fixed concentration of a selective S1R radioligand (e.g., 3 nM [³H]-(+)-pentazocine).[30][31]
-
Controls:
-
Total Binding: Contains buffer, radioligand, and membranes, but no competing test compound.
-
Non-Specific Binding (NSB): Contains buffer, radioligand, membranes, and a saturating concentration of a known S1R ligand (e.g., 10 µM haloperidol) to block all specific binding.[31]
-
-
Initiation and Incubation: Initiate the reaction by adding the membrane preparation (e.g., 100 µg protein per well). Incubate the plate at room temperature for 120 minutes to reach binding equilibrium.[31]
-
Termination: Terminate the assay by rapidly filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioactivity.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the trapped radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Fit the curve using non-linear regression to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Protocol: Chronic Unpredictable Stress (CUS) Model for Antidepressant Efficacy
This in vivo protocol is designed to induce a depressive-like state in rodents, providing a robust model for testing the efficacy and onset of action of potential antidepressants.
Step-by-Step Methodology:
-
Acclimation: Acclimate male Sprague-Dawley rats to the housing facility for at least one week before the experiment begins.
-
Baseline Testing: Before initiating stress, perform baseline behavioral tests, such as the Sucrose Preference Test (SPT), to confirm that there are no pre-existing differences between experimental groups.
-
CUS Paradigm (e.g., 35 days total):
-
For the entire duration, expose rats in the stress group to a series of mild, unpredictable stressors, with one stressor applied each day. The schedule must be random to prevent habituation.
-
Example stressors include: cage tilt (45°), damp bedding, stroboscopic light, overnight illumination, food or water deprivation (12-24 hours), or social isolation.
-
The control group remains undisturbed in standard housing.
-
-
Drug Administration (Begins on Day 21):
-
Divide the stressed animals into treatment groups (e.g., Vehicle, this compound 2.5 mg/kg, Fluoxetine 10 mg/kg).
-
Administer the compounds daily via the appropriate route (e.g., oral gavage, i.g.) for the remainder of the study (e.g., 14 days).[6]
-
The CUS protocol continues throughout the treatment period.
-
-
Behavioral Assessment:
-
Sucrose Preference Test (SPT): This test measures anhedonia, a core symptom of depression. At various time points during treatment (e.g., days 1, 3, 5, 7, 10), present rats with two pre-weighed bottles, one containing water and one containing a 1% sucrose solution.[6] After a set period (e.g., 24 hours), weigh the bottles again. Sucrose preference is calculated as: (Sucrose consumed / Total fluid consumed) x 100% . A significant increase in sucrose preference in a drug-treated group compared to the vehicle group indicates an antidepressant-like effect.
-
Forced Swim Test (FST): At the end of the treatment period, assess behavioral despair. Place rats individually in a cylinder of water from which they cannot escape. Record the duration of immobility during the last few minutes of the test. A significant decrease in immobility time suggests an antidepressant effect.
-
Conclusion and Future Directions
This comparative analysis demonstrates that while multiple compounds show promise through the activation of the sigma-1 receptor, they possess distinct pharmacological profiles that influence their therapeutic potential.
-
This compound stands out due to its dual-target mechanism and, most notably, its rapid onset of antidepressant-like effects in robust preclinical models.[6][21] This profile suggests it could address a major unmet need in the treatment of depression—the significant delay in the therapeutic action of current first-line treatments. Its efficacy appears to stem from a synergistic engagement of both serotonergic and S1R-mediated neuroplasticity pathways.
-
PRE-084 remains the gold standard as a selective preclinical tool, demonstrating the broad neuroprotective potential of S1R activation across a range of injury and disease models.[9][10]
-
SA4503 and Anavex 2-73 highlight the clinical translation of S1R agonism, showing acceptable safety profiles in humans and providing valuable insights into the challenges and opportunities of targeting S1R for stroke and neurodegenerative diseases, respectively.[11][13]
-
Fluvoxamine serves as a clinical proof-of-concept, where S1R agonism is a key, retrospectively identified component of an already successful antidepressant.[17]
For drug development professionals, the data on this compound are compelling. Future research should focus on obtaining a precise S1R binding affinity (Ki) to contextualize its potency and conducting functional assays that directly measure S1R-mediated events (e.g., Ca²⁺ flux, neurite outgrowth) to isolate this component of its activity. Elucidating how the potent 5-HT₁ₐ/SERT activity and S1R agonism interact at a molecular level will be crucial for fully understanding its unique, fast-acting profile and optimizing its path toward clinical development.
References
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Urfer, R., Moebius, H. J., Skoloudik, D., Santamarina, E., Sato, W., Mita, S., & Muir, K. W. (2014). Phase II Trial of the Sigma-1 Receptor Agonist Cutamesine (SA4503) for Recovery Enhancement After Acute Ischemic Stroke. Stroke, 45(11), 3304–3310. [Link][11][12][26][29]
- Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & therapeutics, 124(2), 195–206.
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Anavex Life Sciences Corp. (2021). Anavex Life Sciences Announces ANAVEX®2-73 Significantly Prevented Aβ (Abeta)-induced Deficits. anavex.com. [Link][14]
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Sun, H., Zhang, L., Wang, Y., Cui, J., Chen, H., Tian, J., ... & Li, Y. F. (2019). This compound, a dual 5-HT1A partial agonist and SSRI, produces antidepressant- and anxiolytic-like effects in rats subjected to chronic unpredictable stress. Acta pharmacologica Sinica, 40(2), 187–198. [Link][5]
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PubMed. Phase II trial of the Sigma-1 receptor agonist cutamesine (SA4503) for recovery enhancement after acute ischemic stroke. PubMed. [Link][12]
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Motawe, M., Al-Kanteel, S., & El-Kashef, H. (2020). PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation. Expert Opinion on Investigational Drugs, 29(10), 1087-1098. [Link][9]
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Hindmarch, I., & Hashimoto, K. (2010). Cognition and depression: the effects of fluvoxamine, a sigma-1 receptor agonist, reconsidered. Human Psychopharmacology: Clinical and Experimental, 25(3), 193-200. [Link][16]
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Reactome. SIGMAR1 binds fluvoxamine. Reactome.org. [Link][32]
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Ishikawa, M., Ishiwata, K., Ishii, K., Kimura, Y., Sakata, M., Naganawa, M., ... & Hashimoto, K. (2007). High occupancy of sigma-1 receptors in the human brain after single oral administration of fluvoxamine: a positron emission tomography study using [11C] SA4503. Biological psychiatry, 62(8), 878-883. [Link][17]
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Maurice, T. (2016). PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation. Expert opinion on investigational drugs, 25(11), 1335-1345. [Link][10]
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Peviani, M., Pasetto, L., Ginet, V., & Puyal, J. (2014). Neuroprotective effects of the Sigma-1 receptor (S1R) agonist PRE-084, in a mouse model of motor neuron disease not linked to SOD1 mutation. Neurobiology of disease, 62, 117-127. [Link][22]
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Al-Ghananeem, A. M., & Malkawi, A. H. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. ACS Chemical Neuroscience, 11(17), 2580-2594. [Link][13]
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A Head-to-Head Comparison of YL-0919 and Typical Antidepressants: A Guide for Researchers
The landscape of antidepressant drug development is continuously evolving, driven by the pressing need for more effective and faster-acting therapies for major depressive disorder (MDD). While typical antidepressants, such as selective serotonin reuptake inhibitors (SSRIs), have been the cornerstone of treatment for decades, their limitations, including a delayed onset of action and variable efficacy, have spurred the search for novel therapeutic agents. This guide provides a detailed, head-to-head comparison of YL-0919, a novel multi-target antidepressant, and typical antidepressants, with a focus on preclinical evidence and experimental data.
Unveiling the Mechanisms: A Departure from the Monoamine Hypothesis
Traditional antidepressants primarily function by modulating the levels of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine in the synaptic cleft.[1][2] SSRIs, the most commonly prescribed class, selectively block the reuptake of serotonin, thereby increasing its availability.[1][3] Other classes, such as serotonin-norepinephrine reuptake inhibitors (SNRIs) and tricyclic antidepressants (TCAs), have broader effects on monoamine transporters.[1][3]
In contrast, this compound presents a more intricate mechanism of action, engaging multiple targets within the serotonergic system. It acts as a selective serotonin reuptake inhibitor (SSRI), a 5-HT1A receptor partial agonist, and a 5-HT6 receptor agonist.[4][5][6][7][8] This multi-faceted approach is designed to produce a more robust and rapid antidepressant effect. The partial agonism at 5-HT1A receptors is hypothesized to mitigate some of the initial side effects associated with SSRIs and contribute to a faster therapeutic response.[9] Furthermore, its activity at the 5-HT6 receptor is linked to potential cognitive enhancement, addressing a common comorbidity in depression.[4][6]
Signaling Pathway Overview:
The downstream signaling pathways activated by this compound also appear to diverge from those of typical antidepressants. Preclinical studies indicate that this compound significantly enhances the brain-derived neurotrophic factor (BDNF)-mammalian target of rapamycin (mTOR) signaling pathway.[5][10] This pathway is crucial for neuroplasticity, including synaptogenesis and dendritic growth, processes that are often impaired in depression. The rapid activation of this pathway by this compound may underpin its faster onset of action compared to conventional SSRIs.[5][10]
Caption: Comparative signaling pathways of typical antidepressants and this compound.
Preclinical Efficacy: A Faster and More Robust Response
A significant body of preclinical evidence from rodent models of depression and anxiety supports the potential advantages of this compound over typical antidepressants, particularly concerning the speed of onset.
Chronic Unpredictable Stress (CUS) Model
The CUS model is a well-validated paradigm for inducing depressive-like behaviors in rodents, such as anhedonia (a core symptom of depression).[11][12] In several studies, chronic administration of this compound was shown to reverse the behavioral deficits induced by CUS more rapidly than the SSRI fluoxetine.[5][10] For instance, this compound demonstrated antidepressant-like effects in the sucrose preference test (a measure of anhedonia) within 4 days of treatment, whereas fluoxetine required a longer duration of administration to achieve a similar effect.[5]
Forced Swim Test (FST) and Tail Suspension Test (TST)
The FST and TST are widely used to screen for potential antidepressant activity.[13][14][15] These tests are based on the principle that antidepressants increase the active escape-oriented behaviors of rodents when placed in a stressful, inescapable situation. Acute administration of this compound has been shown to significantly reduce immobility time in both the FST and TST at lower doses compared to fluoxetine.[9] This suggests a more potent and rapid antidepressant-like effect in these predictive models.
| Parameter | This compound | Typical Antidepressants (e.g., Fluoxetine) | Reference |
| Mechanism of Action | SSRI, 5-HT1A Partial Agonist, 5-HT6 Agonist | Primarily SSRI, SNRI, or TCA | [1][3][4][5] |
| Onset of Action (Preclinical) | Rapid (within days) | Delayed (weeks) | [5][10] |
| Efficacy in CUS Model | Rapid reversal of anhedonia | Delayed reversal of anhedonia | [5][10] |
| Potency in FST/TST | Effective at lower doses | Effective at higher doses | [9] |
| Effect on BDNF-mTOR Pathway | Rapid and robust activation | Delayed and less pronounced activation | [5][10] |
| Receptor Binding Affinity (Ki, nM) | SERT: 0.72; 5-HT1A: 0.19 | Varies by compound | [16] |
Experimental Protocols: A Guide to Preclinical Evaluation
Reproducible and well-controlled experimental designs are paramount in the preclinical assessment of novel antidepressants. Below are detailed protocols for key behavioral assays used in the comparative evaluation of this compound and typical antidepressants.
Chronic Unpredictable Stress (CUS) Protocol
Objective: To induce a depressive-like phenotype in rodents that mimics aspects of human depression.
Methodology:
-
Animal Acclimation: House male Sprague-Dawley rats or C57BL/6 mice individually for at least one week before the start of the stress regimen to allow for acclimation to the housing conditions.
-
Stressor Regimen: Over a period of 4-8 weeks, expose the animals to a series of mild, unpredictable stressors on a daily basis. The key is the unpredictability to prevent habituation.
-
Drug Administration: Begin daily administration of this compound, a typical antidepressant (e.g., fluoxetine), or vehicle control via oral gavage or intraperitoneal injection during the final 2-4 weeks of the CUS protocol.
-
Behavioral Testing: Conduct behavioral tests, such as the sucrose preference test, at baseline and at various time points during the drug administration phase to assess the onset and efficacy of the treatments.
Caption: Workflow for the Chronic Unpredictable Stress (CUS) model.
Forced Swim Test (FST) Protocol
Objective: To assess the antidepressant-like activity of a compound by measuring the duration of immobility in a water-filled cylinder.
Methodology:
-
Apparatus: Use a transparent Plexiglas cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Gently place the mouse or rat into the cylinder for a 6-minute session.
-
Record the entire session using a video camera positioned to the side of the cylinder.
-
-
Scoring: An observer, blind to the treatment groups, should score the duration of immobility during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, with only small movements necessary to keep the head above water.[13][18][19]
-
Drug Administration: Administer the test compounds (e.g., this compound, fluoxetine) or vehicle typically 30-60 minutes before the test.
Tail Suspension Test (TST) Protocol
Objective: To evaluate antidepressant-like activity by measuring the duration of immobility when a mouse is suspended by its tail.
Methodology:
-
Apparatus: Use a commercially available tail suspension apparatus or a custom-built setup that allows for the mouse to be suspended by its tail, preventing it from climbing or reaching any surfaces.
-
Procedure:
-
Scoring: Record the total duration of immobility during the 6-minute test. Immobility is defined as the absence of any limb or body movements, except for those required for respiration.[15][20]
-
Drug Administration: Administer the test compounds or vehicle 30-60 minutes prior to the test.
Conclusion: A Promising New Avenue in Antidepressant Therapy
The preclinical data strongly suggest that this compound, with its unique multi-target profile, represents a significant advancement in the quest for more effective and faster-acting antidepressants. Its ability to rapidly engage neuroplasticity-related pathways, such as the BDNF-mTOR system, distinguishes it from typical antidepressants that rely on a more gradual adaptation of the monoaminergic system. The head-to-head comparisons in validated animal models of depression consistently demonstrate a faster onset of action and potent antidepressant-like effects for this compound. While further clinical investigation is necessary to fully elucidate its therapeutic potential in humans, the preclinical evidence positions this compound as a highly promising candidate for the future of depression treatment.
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A Comparative Preclinical Analysis of YL-0919 and Atypical Antidepressants
A Guide for Researchers in Neuropharmacology and Drug Development
This guide provides an in-depth, preclinical comparison of YL-0919, a novel investigational agent, with established atypical antidepressants. As the landscape of depression treatment evolves beyond traditional monoamine reuptake inhibition, understanding the nuanced pharmacological profiles and performance of new chemical entities is paramount. This document synthesizes available preclinical data to offer a comparative framework for researchers, elucidating the mechanisms, efficacy, and experimental validation of this compound against key atypical comparators.
Introduction: The Rationale for Novel Antidepressant Mechanisms
For decades, the mainstay of antidepressant therapy has been agents that modulate serotonin and/or norepinephrine systems, such as Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)[1][2][3]. While effective for many, these treatments are hampered by a significant therapeutic lag of several weeks and a substantial non-response rate[4]. This has driven the development of "atypical" antidepressants, a heterogeneous class defined by mechanisms of action that diverge from standard monoaminergic reuptake inhibition[1][5].
This compound (Hypidone Hydrochloride) emerges from this pursuit as a novel agent with a multi-target profile, designed to address the limitations of existing therapies[6][7]. This guide will compare its preclinical profile against three prominent atypical antidepressants, each representing a distinct mechanistic class:
-
Bupropion: A Norepinephrine-Dopamine Reuptake Inhibitor (NDRI)[8][9][10].
-
Mirtazapine: A Noradrenergic and Specific Serotonergic Antidepressant (NaSSA)[8][10][11].
-
Agomelatine: A melatonergic (MT1/MT2) agonist and 5-HT2C antagonist[8][12][13].
Comparative Analysis of Pharmacological Mechanisms
The therapeutic activity of these compounds stems from their distinct interactions with neuronal receptors and transporters. This compound's profile suggests a synergistic action on the serotonin system, while the selected atypicals engage different neurotransmitter pathways.
This compound is characterized as a dual-acting compound, functioning as both a potent serotonin reuptake inhibitor and a partial agonist at the 5-HT1A receptor[6][14][15]. This combination is theorized to produce a more rapid and robust antidepressant effect. The 5-HT1A receptor agonism may mitigate the initial anxiety-provoking effects of increased synaptic serotonin and circumvent the negative feedback loop that can delay the therapeutic action of SSRIs alone[7][16][17][18]. More recent studies have also identified this compound as a selective sigma-1 receptor agonist, a mechanism linked to neuroplasticity and rapid antidepressant effects[19][20][21].
In contrast, atypical antidepressants operate through varied mechanisms:
-
Bupropion 's efficacy is attributed to its inhibition of norepinephrine and dopamine reuptake, with minimal impact on the serotonin system[8][9][10]. This profile may contribute to its effectiveness in treating symptoms of low energy and anhedonia[22].
-
Mirtazapine acts primarily as an antagonist at several key receptors. By blocking presynaptic α2-adrenergic autoreceptors, it enhances the release of both norepinephrine and serotonin[8]. Its potent antagonism of 5-HT2 and 5-HT3 receptors is linked to its antidepressant and anxiolytic effects, as well as a lower incidence of certain SSRI-associated side effects[10].
-
Agomelatine introduces a chronobiotic approach. Its agonism at melatonergic MT1 and MT2 receptors helps to resynchronize circadian rhythms, which are often disrupted in major depressive disorder[23][24]. This is complemented by its antagonism of 5-HT2C receptors, which facilitates the release of norepinephrine and dopamine in the prefrontal cortex[8][23].
Table 1: Comparative Mechanisms of Action
| Compound | Primary Mechanism(s) of Action | Key Molecular Targets |
|---|---|---|
| This compound | Serotonin Partial Agonist-Reuptake Inhibitor (SPARI); Sigma-1 Receptor Agonist[14][19][20] | High affinity for Serotonin Transporter (SERT) and 5-HT1A Receptor[6][14][25]. |
| Bupropion | Norepinephrine-Dopamine Reuptake Inhibitor (NDRI)[8][9] | Norepinephrine Transporter (NET), Dopamine Transporter (DAT)[2][9]. |
| Mirtazapine | Noradrenergic and Specific Serotonergic Antidepressant (NaSSA)[11] | α2-adrenergic autoreceptor antagonist; 5-HT2A, 5-HT2C, 5-HT3 receptor antagonist[8][10]. |
| Agomelatine | Melatonergic Agonist & 5-HT2C Antagonist[13][23] | Melatonin MT1/MT2 receptor agonist; 5-HT2C receptor antagonist[8][24]. |
Caption: Comparative signaling pathways of this compound and select atypical antidepressants.
Preclinical Efficacy in Rodent Models of Depression
The antidepressant potential of a compound is initially screened and validated in a battery of preclinical behavioral models. The Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used for rapid screening, measuring behavioral despair, while chronic models like the Chronic Unpredictable Stress (CUS) paradigm offer greater etiological validity by mimicking the long-term stress that can precipitate depression in humans[26][27][28][29][30].
This compound Performance: Preclinical studies demonstrate that this compound exerts potent antidepressant-like effects across these models.
-
Acute Administration: In both the FST and TST in mice and rats, very low oral doses of this compound significantly reduced immobility time, a key indicator of antidepressant activity[6][14][15][31]. This effect was observed at doses much lower than those required for the SSRI fluoxetine[6]. Importantly, these effects were blocked by the 5-HT1A receptor antagonist WAY-100635, confirming the critical role of this receptor in this compound's mechanism of action[6][15][31].
-
Chronic Administration: In the CUS model, a paradigm that induces anhedonia (a core symptom of depression), chronic this compound treatment successfully reversed stress-induced deficits[6][14]. Specifically, it restored sucrose preference and normal locomotor activity[6]. Furthermore, this compound normalized hyperactivity of the hypothalamic-pituitary-adrenal (HPA) axis, significantly reducing elevated serum levels of ACTH and corticosterone in stressed rats[14]. Recent studies suggest these effects may be linked to its ability to enhance neuroplasticity by activating the BDNF-mTOR signaling pathway in the prefrontal cortex and hippocampus[19][20][32].
Atypical Antidepressant Performance:
-
Agomelatine has demonstrated efficacy in a range of animal models, including the FST, learned helplessness, and chronic mild stress models[13][23]. A key finding is its ability to restore normal circadian rhythms in animal models where these cycles are disrupted, an effect not typically observed with other antidepressants[23][33]. In the chronic social defeat stress model, agomelatine reduced anxiety- and depressive-like behaviors[24].
-
Bupropion has shown efficacy in animal models of depression[9]. Its distinct NDRI profile is thought to underlie its effectiveness on symptoms of anhedonia and fatigue[22].
-
Mirtazapine also shows antidepressant-like activity in preclinical models. For instance, in a maternal depression model using chronic unpredictable stress, mirtazapine treatment normalized stress-induced changes in GABA and glutamate levels in the brain[34].
Table 2: Summary of Efficacy in Key Preclinical Models
| Compound | Forced Swim Test (FST) / Tail Suspension Test (TST) | Chronic Unpredictable Stress (CUS) Model | Other Notable Effects |
|---|---|---|---|
| This compound | Significantly reduces immobility at low oral doses (e.g., 1.25-5 mg/kg)[6][15]. | Reverses anhedonia (sucrose preference), normalizes locomotor activity, and reduces HPA axis hyperactivity (↓Corticosterone)[6][14]. | Enhances synaptic plasticity (LTP) and shows a low propensity for sexual dysfunction in animal models[7]. Demonstrates rapid onset of action (3-7 days in rodents)[20][32]. |
| Agomelatine | Shows antidepressant-like activity[13][23]. | Reverses depressive-like behaviors and physiological stress markers[24][33]. | Normalizes circadian rhythms in animal models of disrupted sleep-wake cycles[23][33]. |
| Bupropion | Demonstrates efficacy consistent with antidepressant activity[9][22]. | Effective in reversing depressive-like symptoms[22]. | May preferentially improve symptoms related to low energy and motivation[22]. |
| Mirtazapine | Shows antidepressant-like effects[34][35]. | Modulates stress-induced changes in glutamate and GABA neurotransmitter systems[34]. | Can alleviate stress-induced cellular damage in vitro[36][37]. |
Key Experimental Methodologies
To ensure the reproducibility and validity of preclinical findings, standardized and well-controlled experimental protocols are essential. Below are detailed workflows for two pivotal assays used in the evaluation of this compound and its comparators.
The FST is a behavioral despair test that assesses the efficacy of antidepressant compounds by measuring immobility when an animal is placed in an inescapable water-filled cylinder[26][27][29]. The underlying principle is that antidepressant treatment will increase the latency to immobility and decrease the total duration of immobility, reflecting a more active coping strategy.
Step-by-Step Protocol:
-
Animal Acclimation: Male Sprague-Dawley rats (200-250g) are housed under standard laboratory conditions (12h light/dark cycle, food and water ad libitum) for at least one week prior to testing.
-
Apparatus: A transparent glass cylinder (45 cm height, 20 cm diameter) is filled with water (24 ± 1°C) to a depth of 30 cm, ensuring the animal cannot touch the bottom or escape.
-
Pre-Swim Session (Day 1): Each rat is individually placed in the water-filled cylinder for a 15-minute conditioning swim. This session is for habituation and is not scored. After 15 minutes, the rat is removed, dried thoroughly with a towel, and returned to its home cage.
-
Drug Administration (Day 2): 24 hours after the pre-swim, animals are randomly assigned to treatment groups (e.g., Vehicle, this compound at various doses, positive control like Fluoxetine). The assigned compound is administered orally (p.o.) 60 minutes before the test session.
-
Test Session (Day 2): Each rat is placed back into the cylinder for a 5-minute test swim. The session is recorded by a video camera mounted above the cylinder.
-
Behavioral Scoring: An experimenter, blind to the treatment conditions, scores the video recordings. The primary measure is the total duration of immobility during the 5-minute test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.
-
Data Analysis: The mean immobility time for each group is calculated. Statistical significance between the vehicle and treatment groups is determined using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test).
Caption: Standard experimental workflow for the Forced Swim Test (FST).
The CUS model is designed to induce a depressive-like state in rodents through prolonged exposure to a series of mild, varied, and unpredictable stressors[14]. This model has high face and construct validity, as it recapitulates key symptoms of depression, including anhedonia, which are reversed by chronic, but not acute, antidepressant treatment.
Step-by-Step Protocol:
-
Baseline Measurement: Before the stress paradigm begins, all animals are assessed for baseline sucrose preference to confirm no pre-existing differences between groups.
-
Housing and Group Assignment: Rats are singly housed and randomly assigned to a non-stressed control group or a CUS group. The CUS group is further subdivided into treatment arms (e.g., CUS + Vehicle, CUS + this compound, CUS + Fluoxetine).
-
CUS Paradigm (5 Weeks): For 5 consecutive weeks, the CUS group is subjected to a daily regimen of one or two randomly selected stressors. The unpredictability is key to preventing habituation. Stressors include:
-
Stroboscopic illumination (4 hours)
-
Tilted cage (45°) (12 hours)
-
Food and water deprivation (24 hours)
-
Overnight illumination
-
Soiled cage (200 ml of water in sawdust bedding) (12 hours)
-
Forced swim in cold water (4°C for 5 minutes)
-
Restraint in a plastic tube (2 hours)
-
-
Concurrent Drug Administration: Throughout the 5-week stress period, animals receive their assigned daily oral dose of vehicle, this compound, or a positive control.
-
Behavioral Monitoring:
-
Sucrose Preference Test (SPT): Performed weekly to assess anhedonia. Animals are deprived of water for 24 hours and then given free access to two pre-weighed bottles—one with 1% sucrose solution and one with plain water—for 1 hour. Preference is calculated as: (sucrose intake / total fluid intake) x 100. A significant decrease in preference in the CUS group indicates anhedonia.
-
Open Field Test (OFT): Performed at the end of the 5 weeks to assess locomotor activity and anxiety-like behavior.
-
-
Physiological Assessment: At the end of the study, blood samples are collected to measure levels of stress hormones like corticosterone and ACTH. Brain tissue (hippocampus, prefrontal cortex) may be collected for molecular analysis (e.g., BDNF, pCREB levels).
-
Data Analysis: Behavioral and physiological data are analyzed using two-way ANOVA (treatment x time) or one-way ANOVA as appropriate, to determine the effect of stress and the reversal by drug treatment.
Caption: Workflow for the Chronic Unpredictable Stress (CUS) depression model.
Conclusion and Future Directions
The preclinical data strongly position this compound as a promising candidate antidepressant with a distinct and potentially advantageous pharmacological profile. Its dual action as a 5-HT1A partial agonist and serotonin reuptake inhibitor, possibly augmented by sigma-1 receptor agonism, appears to translate into potent efficacy in robust animal models of depression[6][14][20]. Key differentiators observed in preclinical studies include its high potency at low doses and its ability to robustly reverse both behavioral and physiological consequences of chronic stress, suggesting a rapid onset of action[6][32].
Compared to atypical antidepressants, this compound offers a novel, serotonin-focused synergistic mechanism. While agents like bupropion target dopamine/norepinephrine pathways and agomelatine addresses circadian disruption, this compound's approach aims to optimize the therapeutic action within the serotonin system itself, potentially leading to faster efficacy and a favorable side-effect profile, particularly concerning sexual function[7].
The causality behind these promising results lies in a multi-faceted mechanism that not only increases synaptic serotonin but also directly engages 5-HT1A receptors to modulate neuronal firing and downstream signaling pathways critical for neuroplasticity, such as the BDNF-mTOR cascade[14][32]. Further research should continue to dissect the relative contributions of its SERT inhibition, 5-HT1A agonism, and sigma-1 receptor activity. Head-to-head clinical trials are the necessary next step to validate whether these preclinical advantages translate into superior therapeutic outcomes for patients with major depressive disorder.
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Independent Replication of YL-0919's Antidepressant Effects: A Comparative Guide for Researchers
A Senior Application Scientist's In-Depth Technical Guide
For drug development professionals and researchers in neuropsychopharmacology, the emergence of novel antidepressants with potentially faster onset of action is a significant development. YL-0919 (hypidone hydrochloride) has garnered attention for its multimodal mechanism of action and promising preclinical results. This guide provides a comprehensive analysis of the available data on this compound's antidepressant effects, with a critical focus on the status of independent replication. We will compare its performance with established alternatives, detail the experimental protocols for preclinical assessment, and offer insights into its potential therapeutic standing.
This compound: A Novel Multi-Target Antidepressant Candidate
This compound is a novel chemical entity that has been primarily investigated by a consistent group of researchers. Its mechanism of action is characterized as a combination of:
-
Selective Serotonin Reuptake Inhibitor (SSRI) [1]
-
5-HT1A Receptor Partial Agonist [1]
-
5-HT6 Receptor Full Agonist [2]
This multi-target profile suggests a potential for enhanced efficacy and a faster onset of action compared to traditional SSRIs. The majority of the foundational research has been conducted by the Beijing Institute of Pharmacology and Toxicology and affiliated institutions. As of early 2026, this compound is reported to be in Phase II clinical trials[3][4][5].
Proposed Signaling Pathway of this compound
The multifaceted mechanism of this compound is hypothesized to converge on downstream pathways crucial for neuroplasticity and mood regulation. The following diagram illustrates the proposed signaling cascade.
Preclinical Efficacy: A Summary of Key Findings
The antidepressant-like effects of this compound have been demonstrated in a variety of preclinical models. A significant portion of this research highlights a potentially faster onset of action compared to fluoxetine and even vilazodone[2][6][7][8].
Behavioral Models of Depression
The following table summarizes the key findings from rodent and primate studies.
| Behavioral Test | Species | Key Findings with this compound | Comparator(s) | Reference(s) |
| Forced Swim Test (FST) | Mice, Rats | Reduced immobility time at low doses. | Fluoxetine | [1][6][7][8] |
| Tail Suspension Test (TST) | Mice | Reduced immobility time. | Fluoxetine | [1][6] |
| Chronic Unpredictable Stress (CUS) | Rats, Monkeys | Reversed anhedonia (sucrose preference), anxiety-like behaviors, and hormonal dysregulation. Faster onset of action (3-7 days in rats, 9 days in monkeys) compared to comparators. | Fluoxetine, Vilazodone | [2][6][7][9] |
| Novelty-Suppressed Feeding Test (NSFT) | Rats | Reduced latency to feed, indicative of anxiolytic and antidepressant effects. | Fluoxetine | [1][7][9] |
Neurochemical and Cellular Effects
Studies have also investigated the downstream molecular effects of this compound, providing a mechanistic basis for the observed behavioral outcomes.
| Assay | Key Findings with this compound | Reference(s) |
| Microdialysis | Increased extracellular 5-HT levels in the prefrontal cortex. | [4][5] |
| Western Blot | Increased expression of BDNF, PSD95, synapsin I, and phosphorylation of mTOR and CREB in the hippocampus and prefrontal cortex. | [2][3][6] |
| Golgi Staining | Increased dendritic complexity and spine density in pyramidal neurons of the prefrontal cortex and hippocampus in stressed animals. | [2][3] |
| Electrophysiology | Enhanced excitability of pyramidal neurons in the medial prefrontal cortex. | [8] |
The Critical Issue of Independent Replication
A cornerstone of scientific validation is the independent replication of experimental findings by unaffiliated research groups. To date, there is a notable lack of published studies on the antidepressant effects of this compound from research teams independent of the original developing institution. This represents a significant gap in the scientific literature and a crucial consideration for any entity considering further development or research into this compound.
While the existing data is extensive and internally consistent, the absence of independent verification means that the reported efficacy and fast onset of action, while promising, must be interpreted with caution.
Comparison with Alternatives: Vilazodone and Vortioxetine
For a comprehensive evaluation, it is essential to compare this compound with established antidepressants that share some of its mechanistic properties. Vilazodone and vortioxetine are relevant comparators.
| Feature | This compound (preclinical data) | Vilazodone | Vortioxetine |
| Mechanism of Action | SSRI, 5-HT1A partial agonist, 5-HT6 full agonist, Sigma-1 agonist[2][3][4][5] | SSRI, 5-HT1A partial agonist[10][11][12][13][14] | SSRI, 5-HT1A agonist, 5-HT1B partial agonist, 5-HT3, 5-HT7, and 5-HT1D antagonist[15][16][17][18] |
| Reported Onset of Action | Faster than fluoxetine and vilazodone (3-7 days in rats)[2][7] | Generally considered to have a conventional onset of action, though some preclinical data suggests faster effects than SSRIs alone. | May have a faster onset for certain cognitive symptoms, but generally a conventional onset for mood. |
| Clinical Trial Status | Phase II[3][4][5] | FDA-approved for Major Depressive Disorder (MDD)[10][11][14] | FDA-approved for MDD[15][17][19] |
| Key Differentiator | Multi-target engagement including 5-HT6 and Sigma-1 agonism, and a strong emphasis on rapid onset in preclinical models. | Dual action as an SSRI and 5-HT1A partial agonist. | Multimodal action with a broad range of serotonin receptor modulation, with evidence for pro-cognitive effects.[16] |
Experimental Protocols for Preclinical Assessment
For research groups aiming to replicate or further investigate the antidepressant-like effects of this compound, the following detailed protocols, synthesized from the available literature, are provided.
Experimental Workflow for Preclinical Antidepressant Screening
Step-by-Step Methodology: Forced Swim Test (FST)
-
Apparatus: A transparent glass cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 10 cm.
-
Procedure: a. Administer this compound (e.g., 1.25, 2.5, 5 mg/kg, p.o.) or vehicle 60 minutes prior to the test. b. Gently place the mouse into the cylinder. c. The total duration of the test is 6 minutes. d. Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.
-
Data Analysis: Compare the mean immobility time between the this compound treated groups and the vehicle control group using a one-way ANOVA followed by a post-hoc test.
Step-by-Step Methodology: Chronic Unpredictable Stress (CUS)
-
Animals: Male Sprague-Dawley rats.
-
Stress Protocol (4-5 weeks): a. Expose rats to a series of mild, unpredictable stressors, with one stressor applied per day. b. Stressors may include: cage tilt (45°), food and water deprivation (24h), overnight illumination, soiled cage (200 ml of water in sawdust bedding), white noise (100 dB), and stroboscopic illumination. c. The order of stressors should be randomized to maintain unpredictability.
-
Drug Administration: a. Begin daily administration of this compound (e.g., 1.25, 2.5 mg/kg, p.o.), fluoxetine (10 mg/kg, p.o.), or vehicle from the third or fourth week of the CUS protocol until the end of the experiment.
-
Behavioral Assessments: a. Sucrose Preference Test: Conducted weekly to assess anhedonia. Rats are deprived of food and water for 24 hours, then given access to two pre-weighed bottles, one with 1% sucrose solution and the other with tap water, for 1 hour. Sucrose preference is calculated as: (sucrose intake / (sucrose intake + water intake)) x 100%. b. Novelty-Suppressed Feeding Test: Conducted at the end of the CUS protocol. Rats are food-deprived for 24 hours. A single food pellet is placed in the center of a brightly lit, novel open field. The latency to begin eating is recorded over a 5-minute period.
-
Data Analysis: Use a two-way ANOVA with repeated measures for the sucrose preference test and a one-way ANOVA for the novelty-suppressed feeding test, followed by appropriate post-hoc tests.
Conclusion and Future Directions
This compound presents a compelling profile as a potential next-generation antidepressant with a novel multi-target mechanism of action. The preclinical data, primarily from a single research consortium, consistently demonstrates antidepressant- and anxiolytic-like effects, and notably, a faster onset of action compared to established drugs like fluoxetine. The proposed engagement of the 5-HT6 and sigma-1 receptors in addition to SSRI and 5-HT1A partial agonism provides a plausible mechanistic basis for these observations.
However, the critical missing piece is independent replication. For the scientific community and pharmaceutical industry to fully embrace the potential of this compound, validation of the key findings by unaffiliated laboratories is paramount. Future research should prioritize:
-
Independent replication of the core behavioral findings, particularly the rapid onset of action in the CUS model.
-
Head-to-head preclinical studies directly comparing this compound with both vilazodone and vortioxetine to better delineate its relative efficacy and side-effect profile.
-
Further elucidation of the specific contributions of the 5-HT6 and sigma-1 receptor agonism to the overall antidepressant effect.
The progression of this compound through clinical trials will be closely watched. Should the promising preclinical profile, especially the rapid onset of action, be substantiated in human studies, this compound could represent a significant advancement in the treatment of major depressive disorder.
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A Comparative Guide to mTOR Signaling Modulation: YL-0919 in the Context of Classical Inhibitors
For researchers and professionals in drug development, the mechanistic Target of Rapamycin (mTOR) signaling pathway represents a critical nexus in cellular regulation, governing processes from proliferation and growth to survival and metabolism.[1][2][3] Its dysregulation is a hallmark of numerous pathologies, particularly cancer, making it a prime target for therapeutic intervention.[3] This guide provides a comparative analysis of YL-0919's effects on the mTOR pathway, juxtaposed with the actions of well-established first and second-generation mTOR inhibitors.
While traditional mTOR-targeted therapies have focused on inhibition, emerging evidence reveals a more nuanced role for this pathway in other therapeutic areas, such as neuroscience. Intriguingly, this compound, a novel compound with antidepressant and anxiolytic properties, has been shown to activate mTOR signaling, a stark contrast to the inhibitory mechanisms of classical mTOR modulators.[4][5] This guide will delve into the mechanistic distinctions between these compounds, offering a comprehensive resource for researchers exploring the multifaceted roles of mTOR signaling.
The mTOR Signaling Landscape: A Tale of Two Complexes
The mTOR kinase is the catalytic core of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][6] Understanding the differential regulation and downstream effects of these complexes is paramount for interpreting the actions of various modulators.
-
mTORC1: Comprising mTOR, Raptor, and mLST8, mTORC1 is a central regulator of cell growth and proliferation.[1][7] It integrates signals from growth factors, nutrients, and cellular energy status to phosphorylate key downstream effectors, including p70 S6 Kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), to promote protein synthesis and inhibit autophagy.[6][8]
-
mTORC2: Composed of mTOR, Rictor, mSin1, and mLST8, mTORC2 is generally insensitive to nutrient levels but is activated by growth factors.[1] Its primary role is in regulating cell survival and cytoskeletal organization through the phosphorylation of Akt at Ser473, protein kinase C α (PKCα), and serum/glucocorticoid-regulated kinase 1 (SGK1).[6][7]
Caption: Overview of the mTOR signaling pathway, highlighting the two distinct complexes and their primary inputs and outputs.
A Spectrum of mTOR Modulators: From Inhibition to Activation
The therapeutic modulation of mTOR signaling has traditionally focused on inhibition for applications in oncology and immunosuppression. However, the discovery of compounds like this compound is expanding this paradigm.
First-Generation mTOR Inhibitors: The Rapalogs
Rapamycin and its analogs (rapalogs), such as everolimus, are allosteric inhibitors of mTORC1.[1][2] They first form a complex with the intracellular protein FKBP12, and this complex then binds to the FRB domain of mTOR, preventing the association of Raptor and subsequent phosphorylation of mTORC1 substrates.[1][9] Notably, rapalogs have limited to no direct inhibitory effect on mTORC2.[7][10]
Second-Generation mTOR Inhibitors: ATP-Competitive Kinase Inhibitors
To overcome the limitations of rapalogs, a second generation of mTOR inhibitors was developed. These compounds, including Torin 1 and AZD8055, are ATP-competitive inhibitors that directly target the kinase domain of mTOR.[8][11][12] This mechanism allows for the inhibition of both mTORC1 and mTORC2, leading to a more comprehensive blockade of mTOR signaling.[1]
This compound: An mTOR Pathway Activator
In contrast to the inhibitory actions of rapalogs and ATP-competitive inhibitors, this compound has been demonstrated to activate the mTOR signaling pathway. Studies have shown that this compound treatment leads to an increase in the phosphorylation of mTOR (pmTOR).[4][5] This activation is linked to its rapid antidepressant-like effects and is thought to be mediated through its activity as a selective sigma-1 receptor agonist and its dual function as a 5-HT1A partial agonist and serotonin reuptake inhibitor.[4][5] The pro-synaptogenic and neurotrophic effects of this compound are reversed by the mTOR inhibitor rapamycin, confirming the critical role of mTOR activation in its mechanism of action.[4]
Caption: Comparative mechanisms of action for different classes of mTOR modulators.
Comparative Analysis of mTOR Modulators
The following table summarizes the key characteristics and effects of this compound in comparison to first and second-generation mTOR inhibitors.
| Feature | This compound | Rapamycin (First-Generation) | Everolimus (First-Generation) | Torin 1 (Second-Generation) | AZD8055 (Second-Generation) |
| Primary Effect on mTOR | Activation | Inhibition | Inhibition | Inhibition | Inhibition |
| Mechanism of Action | Upstream activation (via sigma-1 and 5-HT1A pathways) | Allosteric inhibition via FKBP12 binding to FRB domain of mTOR | Allosteric inhibition via FKBP12 binding to FRB domain of mTOR | ATP-competitive inhibition of mTOR kinase domain | ATP-competitive inhibition of mTOR kinase domain |
| Effect on mTORC1 | Activates | Inhibits | Inhibits | Inhibits | Inhibits |
| Effect on mTORC2 | Activates (inferred) | No direct inhibition (long-term treatment may affect assembly) | No direct inhibition (long-term treatment may affect assembly) | Inhibits | Inhibits |
| Reported IC50/EC50 | Not reported for direct mTOR interaction | ~0.1 nM for mTORC1 inhibition in cells | 1.6-2.4 nM in cell-free assay | 2-10 nM for mTORC1/2 in vitro | 0.8 ± 0.2 nM for mTOR in vitro |
| Primary Therapeutic Area | Depression, Anxiety | Immunosuppression, Cancer | Cancer, Immunosuppression | Research Tool | Oncology (clinical trials) |
| Key Downstream Effects | ↑ p-mTOR, ↑ Synaptic proteins | ↓ p-p70S6K, ↓ p-4E-BP1 | ↓ p-p70S6K, ↓ p-4E-BP1 | ↓ p-p70S6K, ↓ p-4E-BP1, ↓ p-Akt (S473) | ↓ p-p70S6K, ↓ p-4E-BP1, ↓ p-Akt (S473) |
Experimental Protocols for Assessing mTOR Signaling
To enable researchers to independently validate and compare the effects of these compounds, we provide the following detailed, field-proven protocols.
Western Blotting for mTOR Pathway Phosphorylation
This protocol is designed to assess the phosphorylation status of key proteins in the mTOR signaling cascade, providing a direct measure of pathway activation or inhibition.
1. Cell Culture and Treatment:
- Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
- Treat cells with the desired concentrations of this compound, rapamycin, everolimus, Torin 1, or AZD8055 for the appropriate duration. Include a vehicle-treated control.
2. Cell Lysis:
- Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant containing the protein lysate.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
4. SDS-PAGE and Western Blotting:
- Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
- Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against p-mTOR (Ser2448), mTOR, p-p70S6K (Thr389), p70S6K, p-4E-BP1 (Thr37/46), 4E-BP1, p-Akt (Ser473), and Akt overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the phosphoprotein levels to the total protein levels for each target.
"Cell Treatment" -> "Cell Lysis" -> "Protein Quantification" -> "SDS-PAGE" -> "Western Blot" -> "Signal Detection & Analysis";
}
Caption: A streamlined workflow for Western blot analysis of mTOR pathway proteins.
Cell Proliferation and Viability Assays
These assays are crucial for determining the functional consequences of mTOR modulation on cell growth and survival.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][13][14]
1. Cell Seeding and Treatment:
- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
- Allow cells to adhere overnight.
- Treat cells with a range of concentrations of the test compounds for 24-72 hours.
2. MTT Incubation:
- Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
3. Formazan Solubilization:
- Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) or a solubilization solution to each well to dissolve the formazan crystals.
4. Absorbance Measurement:
- Measure the absorbance at 570 nm using a microplate reader.
Colony Formation Assay for Clonogenic Survival
This assay assesses the long-term ability of single cells to proliferate and form colonies, providing a measure of clonogenic survival.[4][15][16][17][18]
1. Cell Plating:
- Plate a low density of cells (e.g., 500-1000 cells) in 6-well plates.
2. Treatment:
- Treat the cells with the desired compounds for the duration of the experiment, or for a shorter period followed by replacement with fresh medium.
3. Incubation:
- Incubate the plates for 1-3 weeks, depending on the cell line, to allow for colony formation.
4. Staining and Counting:
- Fix the colonies with methanol and stain with crystal violet.
- Count the number of colonies containing at least 50 cells.
Conclusion
The comparative analysis of this compound with classical mTOR inhibitors highlights a significant paradigm shift in the therapeutic targeting of the mTOR pathway. While first and second-generation inhibitors have been developed to suppress mTOR activity, primarily for oncological indications, this compound demonstrates that activation of this pathway can have therapeutic benefits in the context of neurological disorders. This guide provides researchers with the foundational knowledge, comparative data, and experimental protocols necessary to explore the multifaceted roles of mTOR signaling and to further investigate the therapeutic potential of novel mTOR modulators like this compound. The contrasting mechanisms of these compounds underscore the importance of understanding the specific cellular context and desired therapeutic outcome when targeting this central signaling hub.
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A Comparative Guide to the Cross-Study Validation of YL-0919's Procognitive Effects
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the cross-study validation of the procognitive effects of YL-0919, a novel multimodal antidepressant candidate. By synthesizing preclinical data and established methodologies, this document offers a scientifically rigorous approach to comparing this compound against relevant alternatives, ensuring the trustworthiness and reproducibility of experimental findings.
Introduction: this compound and the Imperative for Rigorous Validation
This compound (Hypidone Hydrochloride) is a novel psychiatric drug candidate currently in Phase II clinical trials.[1][2][3] Its distinctive pharmacological profile as a selective serotonin reuptake inhibitor (SSRI), a partial agonist of the 5-HT1A receptor, and a full agonist of the 5-HT6 receptor positions it as a promising agent for treating major depressive disorder (MDD) and its associated cognitive impairments.[2][4][5] Preclinical studies have demonstrated that this compound not only exerts rapid antidepressant- and anxiolytic-like effects but also possesses procognitive properties.[6][7][8]
The validation of such procognitive claims is paramount in drug development. Cross-study validation, the process of repeating experiments in different contexts (e.g., by different labs, with slight variations in protocol, or against different comparators), is essential to establish the robustness and generalizability of a compound's effects. This guide outlines a systematic approach to validating the procognitive effects of this compound through direct comparison with established and alternative therapeutic agents, grounded in validated behavioral assays and mechanistic pathway analysis.
Comparative Framework: Selecting Appropriate Benchmarks
To objectively evaluate this compound's procognitive potential, a carefully selected panel of comparator compounds is essential. The chosen agents should represent different mechanistic classes and varying degrees of known cognitive effects.
-
Vortioxetine: A multimodal antidepressant known for its procognitive effects, which are thought to be mediated by its action as a 5-HT1A receptor agonist and 5-HT3 receptor antagonist, among other targets.[9][10][11] It serves as a positive control and a benchmark for multimodal antidepressants.
-
Aripiprazole: An atypical antipsychotic with a partial agonist activity at dopamine D2 receptors. It has shown some potential for improving cognitive function in certain patient populations, possibly by increasing dopamine release in the prefrontal cortex.[12][13][14]
-
Ketamine: An NMDA receptor antagonist with rapid antidepressant effects. At sub-anesthetic doses, it has been shown to have acute procognitive effects, potentially by increasing levels of Brain-Derived Neurotrophic Factor (BDNF) and promoting synaptogenesis.[15][16][17]
-
Standard SSRIs (e.g., Escitalopram, Fluoxetine): While effective for mood, traditional SSRIs generally exhibit weak or inconsistent procognitive effects.[18][19][20] They serve as a crucial baseline to determine if this compound's cognitive benefits surpass those of standard monoamine reuptake inhibition alone. Recent studies suggest some SSRIs may enhance cognitive functions like verbal memory through mechanisms involving the 5HT4 receptor.[21][22]
Table 1: Comparative Mechanistic Profiles of Procognitive Agents
| Compound | Primary Mechanism of Action | Key Receptor Targets | Reported Procognitive Rationale |
| This compound | Multimodal Serotonergic Agent | 5-HT1A (Partial Agonist), 5-HT6 (Full Agonist), SERT (Inhibitor) | Synergistic modulation of serotonin pathways, activation of BDNF-mTOR signaling.[1][2][3] |
| Vortioxetine | Multimodal Antidepressant | SERT (Inhibitor), 5-HT1A (Agonist), 5-HT3 (Antagonist), 5-HT7 (Antagonist) | Modulation of multiple neurotransmitter systems (serotonin, dopamine, acetylcholine, histamine), leading to enhanced neuroplasticity.[9][11][23] |
| Aripiprazole | Atypical Antipsychotic | Dopamine D2 (Partial Agonist), 5-HT1A (Partial Agonist), 5-HT2A (Antagonist) | Partial agonism at D2 receptors may enhance dopaminergic tone in the prefrontal cortex, improving executive function.[12][13][24] |
| Ketamine | NMDA Receptor Antagonist | NMDA Receptor (Non-competitive Antagonist) | Rapid increase in BDNF and mTOR signaling, promoting synaptogenesis and enhancing synaptic plasticity.[15][17] |
| Escitalopram | Selective Serotonin Reuptake Inhibitor (SSRI) | SERT (Inhibitor) | Primarily elevates synaptic serotonin; procognitive effects are generally mild and may be secondary to mood improvement.[18][20] |
Experimental Design for Cross-Study Validation
A robust experimental design is critical for minimizing variability and ensuring that results are comparable across studies. This involves standardized behavioral assays and a logical workflow.
Experimental Workflow Diagram
The following diagram outlines a recommended workflow for a preclinical cross-study validation of procognitive agents in a rodent model. This design incorporates washout periods to minimize carryover effects between drug treatments.
Caption: Hypothesized signaling pathway for this compound's procognitive effects.
Table 2: Comparative Effects on Key Biomarkers
| Biomarker | This compound (Expected) | Vortioxetine (Expected) | Aripiprazole (Expected) | Ketamine (Expected) | SSRI (Expected) |
| PFC BDNF Levels | Significant Increase [1][6] | Increase [23][25] | Variable/Modest Increase [14] | Rapid, Robust Increase [17] | Modest or No Change |
| pCREB/CREB Ratio | Increase | Increase | Variable | Increase | Variable |
| Synaptic Proteins (e.g., PSD95, Synapsin I) | Significant Increase [1][6] | Increase | Modest Increase | Rapid Increase | Minor Changes |
| Dopamine in PFC | Increase (via 5-HT1A) | Increase (via 5-HT1A) | Increase (via D2 partial agonism) [12] | Increase (indirectly) | Minimal Direct Effect |
Data Synthesis and Interpretation
Table 3: Hypothetical Comparative Efficacy Data from Preclinical Models
| Assay | Metric | Vehicle | This compound | Vortioxetine | Aripiprazole | Ketamine (Acute) | SSRI |
| Novel Object Recognition | Discrimination Index | 0.1 ± 0.05 | 0.6 ± 0.08 | 0.5 ± 0.07 | 0.3 ± 0.06 | 0.65 ± 0.09 | 0.2 ± 0.05 |
| Morris Water Maze (Learning) | Escape Latency (Day 5) | 45s ± 5s | 15s ± 3s | 20s ± 4s | 30s ± 5s | 18s ± 3s | 35s ± 6s |
| Morris Water Maze (Memory) | Time in Target Quadrant | 20% ± 3% | 45% ± 5% | 40% ± 4% | 30% ± 4% | 48% ± 5% | 28% ± 4% |
Data are presented as mean ± SEM and are for illustrative purposes only.
Interpretation:
-
Superiority to SSRIs: Consistent findings where this compound significantly outperforms standard SSRIs in cognitive tasks would strongly suggest that its procognitive effects are not merely a consequence of its antidepressant action but stem from its unique multimodal mechanism.
-
Benchmarking against Vortioxetine: Performance comparable to or exceeding that of vortioxetine would position this compound as a potent procognitive agent within the class of multimodal antidepressants.
-
Mechanistic Insights: A strong correlation between improved behavioral performance and increased levels of BDNF, pCREB, and synaptic proteins in the prefrontal cortex and hippocampus would provide robust evidence for the hypothesized mechanism of action.
Conclusion and Future Directions
The cross-study validation of this compound's procognitive effects requires a multifaceted approach that combines standardized behavioral testing with rigorous mechanistic investigation. By systematically comparing this compound to a well-chosen panel of comparator compounds, researchers can build a compelling case for its therapeutic potential in treating cognitive deficits associated with major depressive disorder.
Future research should aim to replicate these findings in different preclinical models, including models of cognitive impairment. Ultimately, the translation of these preclinical findings into well-controlled clinical trials will be the definitive test of this compound's efficacy as a procognitive agent in humans.
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ResearchGate. (2022). The faster-onset antidepressant effects of hypidone hydrochloride (this compound). ResearchGate. Available at: [Link]
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Jiang, Y., et al. (2023). Inhibition of ERK/CREB signaling contributes to postoperative learning and memory dysfunction in neonatal rats. PubMed. Available at: [Link]
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Liu, X., et al. (2021). Involvement of 5‐HT‐BDNF signaling axis in mediating synergistic antidepressant‐like effects after combined administration of two oligosaccharide esters. Food Science & Nutrition. Available at: [Link]
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Merlo, E., et al. (2019). ERK1/2: A Key Cellular Component for the Formation, Retrieval, Reconsolidation and Persistence of Memory. Frontiers. Available at: [Link]
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Tao, R., et al. (2021). Ventral tegmental area serotonin 5-HT1A receptors and corticolimbic cFos/BDNF/GFAP signaling pathways mediate dextromethorphan/morphine anti-allodynia. PubMed. Available at: [Link]
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Ren, J., et al. (2020). The Faster-Onset Antidepressant Effects of Hypidone Hydrochloride (this compound) in Monkeys Subjected to Chronic Unpredictable Stress. PMC - NIH. Available at: [Link]
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Zhang, L. M., et al. (2021). Anti-PTSD Effects of Hypidone Hydrochloride (this compound): A Novel Combined Selective 5-HT Reuptake Inhibitor/5-HT1A Receptor Partial Agonist/5-HT6 Receptor Full Agonist. Frontiers. Available at: [Link]
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Polter, A. M., & Li, X. (2010). The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance. NCBI. Available at: [Link]
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Hensler, J. G., et al. (2011). Sensitivity of hippocampal 5-HT1A receptors to mild stress in BDNF-deficient mice. International Journal of Neuropsychopharmacology. Available at: [Link]
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ResearchGate. (2021). Anti-PTSD Effects of Hypidone Hydrochloride (this compound): A Novel Combined Selective 5-HT Reuptake Inhibitor/5-HT1A Receptor Partial Agonist/5-HT6 Receptor Full Agonist. ResearchGate. Available at: [Link]
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A Comparative Guide to the Pharmacokinetics of YL-0919 and Fluoxetine: From Established Profiles to Next-Generation Antidepressants
For drug development professionals and researchers in neuropsychopharmacology, understanding a drug's pharmacokinetic (PK) profile—its absorption, distribution, metabolism, and excretion (ADME)—is fundamental to predicting its clinical efficacy, safety, and dosing strategy. This guide provides an in-depth comparison between fluoxetine, the archetypal selective serotonin reuptake inhibitor (SSRI), and YL-0919 (Hypidone Hydrochloride), a novel multi-target antidepressant candidate engineered for a faster onset of action.
While fluoxetine's pharmacokinetic properties have been extensively characterized over decades of clinical use, this compound is a newer entity for which public, detailed PK parameter data is limited. Therefore, this guide will contrast the known, quantitative profile of fluoxetine with the compelling pharmacodynamic outcomes of this compound, exploring how its unique mechanism of action implies a distinct and potentially advantageous pharmacokinetic-pharmacodynamic (PK/PD) relationship.
The Mechanistic Foundation: Setting the Stage for Pharmacokinetic Differences
The therapeutic action of an antidepressant is intrinsically linked to how its concentration at the target site evolves over time. The fundamental difference in the mechanisms of this compound and fluoxetine is the most likely explanation for their differing onset speeds.
-
Fluoxetine: As a selective serotonin reuptake inhibitor (SSRI), fluoxetine's primary action is to block the serotonin transporter (SERT). This increases synaptic serotonin levels, but the therapeutic effect is delayed. This lag is often attributed to the time required for the initial over-activation of 5-HT1A autoreceptors to desensitize, a process that can take several weeks.
-
This compound (Hypidone Hydrochloride): this compound is a novel compound with a multi-target profile, acting as an SSRI, a 5-HT1A receptor partial agonist, and a 5-HT6 receptor agonist.[1] This combination is designed to bypass the therapeutic lag of traditional SSRIs. The concurrent partial agonism at 5-HT1A receptors is hypothesized to prevent the initial negative feedback caused by increased serotonin, thereby accelerating the therapeutic response.[2][3]
Section 1: The Fluoxetine Benchmark - A Well-Characterized Profile
Fluoxetine's pharmacokinetic profile is distinguished by its slow elimination and potent enzymatic inhibition, factors that have significant clinical implications.
Absorption & Distribution: Fluoxetine is well-absorbed after oral administration, with a bioavailability of approximately 72%.[4] Peak plasma concentrations are typically reached within 6 to 8 hours.[4] It is highly lipophilic and extensively bound to plasma proteins (~94-95%), primarily albumin and α1-glycoprotein, leading to a large volume of distribution and significant tissue accumulation.[4][5]
Metabolism & Excretion: The most critical aspect of fluoxetine's profile is its metabolism. It is extensively metabolized in the liver by cytochrome P450 enzymes, principally CYP2D6 , to form its only major active metabolite, norfluoxetine .[6][7] Both fluoxetine and norfluoxetine are potent inhibitors of CYP2D6.[8][9] This self-inhibition of its own metabolism contributes to its non-linear kinetics and its exceptionally long half-life.[4]
The elimination half-life of fluoxetine is 1 to 3 days after a single dose, extending to 4 to 6 days with long-term use.[4] Norfluoxetine's half-life is even longer, averaging around 16 days.[4] This slow clearance means that it can take several weeks for the drug and its active metabolite to be completely eliminated from the body, a crucial consideration for managing side effects or switching to other medications like MAOIs.
Table 1: Key Pharmacokinetic Parameters of Fluoxetine and Norfluoxetine
| Parameter | Fluoxetine | Norfluoxetine (Active Metabolite) |
| Bioavailability | ~72% (oral)[4] | N/A |
| Time to Peak (Tmax) | 6 - 8 hours[4] | N/A |
| Plasma Protein Binding | ~94 - 95%[4] | ~85 - 90%[10] |
| Metabolism | Hepatic, primarily via CYP2D6[6][7] | Hepatic |
| Elimination Half-life (t½) | Acute: 1-3 days; Chronic: 4-6 days[4] | ~16 days (after long-term use)[4] |
| Primary Excretion Route | Urine (80%), Feces (15%)[4] | Urine |
| Key Interactions | Potent inhibitor of CYP2D6[8][9] | Potent inhibitor of CYP2D6[9] |
Section 2: this compound - A Profile Defined by Rapid Therapeutic Onset
While specific ADME parameters for this compound are not yet widely published, its pharmacodynamic profile provides strong evidence of a distinct and clinically significant advantage over fluoxetine: a faster onset of action.
Evidence of Rapid Action: Multiple preclinical studies in various animal models have consistently demonstrated that this compound produces antidepressant-like effects significantly faster than fluoxetine.
-
In Rodent Models: In rats subjected to chronic unpredictable stress, this compound demonstrated antidepressant-like behaviors within 4-6 days, whereas fluoxetine's effects were not observed until 20-22 days.[1]
-
In Non-Human Primate Models: This accelerated timeline was further confirmed in cynomolgus monkeys, where this compound produced a significant antidepressant effect after 9 days of daily administration, compared to 17 days for fluoxetine.[11][12]
Inferred Pharmacokinetic & Clinical Implications: This rapid onset suggests a PK/PD profile that achieves therapeutic efficacy without the long delays associated with fluoxetine.
-
PK/PD Relationship: The multi-target mechanism of this compound likely allows it to reach a therapeutic steady state of effect, if not concentration, more quickly. The immediate engagement of the 5-HT1A receptor may bypass the need for the slow, adaptive desensitization process required for fluoxetine's effects to manifest.
-
Metabolic Profile: A crucial, yet-to-be-determined aspect of this compound's profile is its interaction with the cytochrome P450 system. An ideal profile would involve metabolism by multiple CYP enzymes without being a potent inhibitor of any single one (especially CYP2D6). Such a profile would predict a lower risk of drug-drug interactions compared to fluoxetine, a significant advantage in patient populations often on multiple medications.
-
Half-Life: The optimal half-life for this compound would be one that supports once-daily dosing for patient compliance but is short enough to allow for relatively rapid washout, offering greater clinical flexibility than fluoxetine.
The investigation into this compound's metabolism and potential for CYP inhibition remains a critical area of research to fully delineate its safety and interaction profile.
Visualization of Mechanistic and Metabolic Pathways
The following diagrams illustrate the core differences in the mechanism and metabolic liability of the two compounds.
Caption: Comparative mechanistic pathways of Fluoxetine and this compound.
Experimental Protocols for Comparative Pharmacokinetic Analysis
To facilitate further research, this section provides validated, step-by-step methodologies for conducting a head-to-head preclinical pharmacokinetic study.
Protocol 1: In Vivo Rodent Pharmacokinetic Study Workflow
This protocol outlines the essential steps for determining key PK parameters (Cmax, Tmax, AUC, t½) in a rat model following oral administration.
1. Animal Husbandry & Acclimatization:
- House male Sprague-Dawley rats in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to standard chow and water.
- Acclimatize animals for at least one week prior to the experiment.
- All procedures must be approved by and performed in accordance with the Institutional Animal Care and Use Committee (IACUC) guidelines.
2. Drug Formulation and Administration:
- Prepare suspension formulations of this compound and fluoxetine in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
- Fast animals overnight prior to dosing but allow access to water.
- Administer a single dose of each compound via oral gavage at a pre-determined concentration (e.g., 10 mg/kg). Use appropriate gavage needle sizes to prevent injury.
3. Blood Sampling:
- Collect serial blood samples (~200 µL) from the tail vein or via a jugular vein cannula at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
- Collect samples into tubes containing an anticoagulant (e.g., EDTA).
4. Sample Processing and Storage:
- Immediately following collection, centrifuge the blood samples (e.g., at 4000 rpm for 10 min at 4°C) to separate the plasma.
- Transfer the plasma supernatant to clean microcentrifuge tubes.
- Store plasma samples at -80°C until bioanalysis.
5. Pharmacokinetic Analysis:
- Quantify drug concentrations in plasma using a validated bioanalytical method (see Protocol 2).
- Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data.
start [label="Start: Acclimatized Rodents", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
prep [label="Drug Formulation\n(this compound & Fluoxetine in Vehicle)"];
admin [label="Oral Gavage Administration", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
sampling [label="Serial Blood Sampling\n(Predetermined Time Points)"];
process [label="Plasma Separation\n(Centrifugation)"];
store [label="Store Plasma at -80°C", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"];
analysis [label="LC-MS/MS Bioanalysis\n(Quantify Drug Concentration)"];
calc [label="Pharmacokinetic Calculation\n(Cmax, Tmax, AUC, t½)"];
end [label="End: Comparative PK Profile", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> prep;
prep -> admin;
admin -> sampling;
sampling -> process;
process -> store;
store -> analysis;
analysis -> calc;
calc -> end;
}
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A Comparative Guide to the Neuroplastic Effects of YL-0919 and Ketamine: Mechanisms and Methodologies
This guide provides a detailed comparison of the neuroplasticity effects of the novel multi-target antidepressant candidate, YL-0919, against the established benchmark, ketamine. We will delve into their distinct molecular mechanisms, compare their effects on synaptic architecture and function, and provide robust, field-proven experimental protocols for researchers aiming to benchmark these and similar compounds.
Introduction: The Neuroplasticity Hypothesis of Antidepressant Action
The therapeutic landscape for major depressive disorder (MDD) is undergoing a paradigm shift. For decades, the monoamine hypothesis dominated drug development. However, the significant therapeutic lag and limited efficacy of traditional antidepressants spurred the search for new mechanisms. This led to the emergence of the neuroplasticity hypothesis, which posits that depression is associated with neuronal atrophy and reduced synaptic connectivity in key brain regions like the prefrontal cortex (PFC) and hippocampus.[1][2] Consequently, therapeutic agents that can rapidly promote synaptogenesis and restore neural circuits hold immense promise.
Ketamine, an N-methyl-D-aspartate (NMDA) receptor antagonist, was the first compound to clinically validate this hypothesis, demonstrating rapid and robust antidepressant effects linked directly to its ability to induce neuroplasticity.[3][4] It has since become the gold standard against which new rapid-acting antidepressants are measured. This compound (Hypidone Hydrochloride) is a novel investigational drug with a distinct, multi-target mechanism of action that also demonstrates rapid antidepressant-like effects and pro-neuroplastic properties.[5][6] This guide will dissect and compare the neuroplastic profiles of these two compelling compounds.
Part 1: The Ketamine Benchmark: Rapid Synaptogenesis via Glutamatergic Modulation
Ketamine's ability to quickly alleviate depressive symptoms is intrinsically linked to its profound effects on synaptic plasticity.[3][7] Unlike traditional antidepressants, its primary target is the brain's main excitatory neurotransmitter system, the glutamatergic system.
Mechanism of Action
The canonical mechanism for ketamine-induced neuroplasticity involves a multi-step cascade:
-
NMDA Receptor Antagonism: At sub-anesthetic doses, ketamine preferentially blocks NMDA receptors on inhibitory GABAergic interneurons.[8] This reduces the inhibitory tone on pyramidal neurons, leading to a surge of glutamate release.[4][9]
-
AMPA Receptor Activation: The glutamate surge activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a critical step for inducing synaptic plasticity.[4][10]
-
BDNF Release and mTOR Signaling: The activation of AMPA receptors triggers the release of Brain-Derived Neurotrophic Factor (BDNF).[4][8] BDNF then binds to its receptor, Tropomyosin receptor kinase B (TrkB), activating downstream signaling pathways, most notably the mammalian Target of Rapamycin (mTOR) pathway.[3][8][11][12]
-
Synaptogenesis: The activation of the mTOR signaling cascade stimulates the synthesis of synaptic proteins (e.g., PSD-95, Synapsin I), leading to the formation of new dendritic spines and the restoration of synaptic connections.[1][2][3]
This entire process begins within hours of administration, accounting for ketamine's rapid therapeutic effects.[13][14]
Structural and Functional Effects
-
Structural: Ketamine administration leads to a rapid and significant increase in the density of dendritic spines on pyramidal neurons in the mPFC.[1][13] It has been shown to reverse dendritic atrophy caused by chronic stress within 12 hours.[1][13]
-
Functional: This structural remodeling is accompanied by enhanced synaptic strength, often measured as an increase in long-term potentiation (LTP), a cellular correlate of learning and memory.[11]
Part 2: this compound: A Multi-Target Approach to Enhancing Neuroplasticity
This compound is a novel investigational compound with a more complex pharmacological profile than ketamine. It engages multiple neurotransmitter systems, converging on similar downstream pathways to promote neuroplasticity.
Mechanism of Action
This compound's pro-neuroplastic effects are thought to arise from the synergistic action of its multiple targets:
-
Serotonin Reuptake Inhibition (SSRI) & 5-HT1A Partial Agonism: Like traditional antidepressants, this compound increases synaptic serotonin levels. Its partial agonism at 5-HT1A receptors may contribute to a more rapid onset of action and anxiolytic effects.[15]
-
Sigma-1 Receptor Agonism: This is a key differentiator. The sigma-1 receptor is a chaperone protein that modulates calcium signaling and is implicated in neuroprotection and neuroplasticity.[16][17] Agonism at this receptor is linked to the pro-cognitive and antidepressant effects of this compound.[17][18]
-
Convergent Pathway Activation: These diverse upstream actions converge to activate the same core intracellular signaling pathways implicated in ketamine's effects. Studies have explicitly shown that this compound enhances the phosphorylation of mTOR and increases the expression of BDNF and synaptic proteins (Synapsin I, PSD-95) in both the hippocampus and prefrontal cortex.[5][16][19][20] The antidepressant and synaptogenic effects of this compound can be blocked by an mTOR inhibitor, confirming the critical role of this pathway.[5]
Structural and Functional Effects
-
Structural: Chronic treatment with this compound has been shown to reverse stress-induced reductions in dendritic complexity and spine density in the PFC.[15][21] It significantly increases the expression of synaptic proteins like Synapsin I and PSD-95.[5][16][17]
-
Functional: this compound produces a rapid onset of antidepressant-like effects in animal models, typically within 3-7 days, which is faster than traditional SSRIs like fluoxetine.[5][6] Electrophysiological studies show that it enhances the excitability of pyramidal neurons in the mPFC, partly by inhibiting local GABAergic interneurons via 5-HT1A receptors.[19][22]
Part 3: Head-to-Head Comparison: this compound vs. Ketamine
While both compounds promote neuroplasticity, their mechanisms, targets, and potentially their therapeutic profiles differ significantly.
| Feature | Ketamine | This compound |
| Primary Mechanism | NMDA Receptor Antagonist (Glutamatergic)[4][9] | Multi-target: SSRI, 5-HT1A Partial Agonist, Sigma-1 Agonist[15][17][23] |
| Onset of Action | Very Rapid (Hours)[13][14] | Rapid (Days)[5][6] |
| Key Signaling Molecules | BDNF, mTOR, TrkB[3][8][11] | BDNF, mTOR, p-GSK-3β[5][16][19] |
| Structural Changes | ↑ Dendritic Spine Density & Synaptogenesis[1][13] | ↑ Dendritic Complexity & Spine Density[17][21][24] |
| Functional Changes | ↑ Synaptic Strength (LTP)[11] | ↑ Neuronal Excitability in mPFC[19][22] |
| Key Brain Regions | Prefrontal Cortex, Hippocampus[1][11] | Prefrontal Cortex, Hippocampus[5][6] |
Part 4: Experimental Protocols for Benchmarking Neuroplasticity
To objectively compare the neuroplastic effects of compounds like this compound and ketamine, a multi-tiered approach evaluating structural, molecular, and functional changes is required. The following protocols represent a self-validating system where molecular changes should correlate with structural alterations, which in turn should manifest as functional differences.
Protocol 1: Analysis of Dendritic Spine Density via Golgi-Cox Staining
Causality: The Golgi-Cox method is the classic and most reliable technique for visualizing the complete three-dimensional morphology of a sparse subset of neurons, including their dendritic arbors and spines.[25][26] This allows for the direct quantification of structural plasticity—the physical basis for altered synaptic connectivity. Its sparse labeling is crucial, as it prevents the dendritic fields of adjacent neurons from obscuring one another, which is essential for accurate spine counting.[25]
Step-by-Step Methodology:
-
Tissue Preparation:
-
Anesthetize the animal (e.g., rat or mouse) and perform transcardial perfusion with saline followed by a fixative.
-
Rapidly harvest the brain and immerse it in a Golgi-Cox impregnation solution (e.g., from a commercial kit like the FD Rapid GolgiStain™ Kit) for 14 days in the dark at room temperature.[27][28] This extended incubation allows for the slow precipitation of mercury chromate within the neurons.
-
-
Cryoprotection & Sectioning:
-
Transfer the brain to a cryoprotectant solution for 48-72 hours at 4°C until it sinks. This prevents ice crystal formation during freezing.
-
Freeze the brain and cut 100-200 μm thick coronal sections on a cryostat or sliding microtome.[29] Thicker sections are necessary to preserve intact dendritic arbors.
-
-
Staining and Mounting:
-
Mount sections on gelatin-coated slides.
-
Develop the stain by immersing slides in ammonium hydroxide, followed by fixation and dehydration through an ascending series of ethanol concentrations and clearing with xylene.
-
Coverslip with a resinous mounting medium.
-
-
Imaging and Analysis:
-
Image pyramidal neurons in the region of interest (e.g., Layer V of the mPFC) using a bright-field microscope with a high-magnification (e.g., 60x or 100x oil immersion) objective.
-
Acquire Z-stacks to capture the full length of dendritic segments.
-
Quantify spine density by manually or semi-automatically counting the number of spines along a defined length (e.g., 50-100 μm) of a secondary or tertiary dendrite and express as spines/10 μm.[27]
-
Perform Sholl analysis to quantify dendritic complexity and arborization.
-
Protocol 2: Quantification of Key Plasticity-Related Proteins via Western Blotting
Causality: While Golgi staining shows that structural changes occur, Western blotting explains how they occur at a molecular level. By quantifying the expression of key proteins, we can validate the engagement of specific signaling pathways. We select targets like BDNF (the growth factor), p-mTOR (the activated kinase in the core signaling pathway), and Synapsin I/PSD-95 (presynaptic and postsynaptic structural proteins, respectively) to provide a comprehensive snapshot of the synaptogenic process.[5][16][30]
Step-by-Step Methodology:
-
Sample Preparation:
-
Rapidly dissect the brain region of interest (e.g., mPFC) on ice.
-
Homogenize the tissue in RIPA lysis buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford assay to ensure equal loading.
-
-
Electrophoresis and Transfer:
-
Denature protein samples and load equal amounts (e.g., 20-30 μg) onto an SDS-polyacrylamide gel.
-
Perform gel electrophoresis (SDS-PAGE) to separate proteins based on molecular weight.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., rabbit anti-p-mTOR, mouse anti-β-Actin) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody species.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and image the resulting signal.
-
Perform densitometry analysis using software like ImageJ. Normalize the band intensity of the target protein to a loading control (e.g., β-Actin or GAPDH) to correct for loading variations.
-
Protocol 3: Assessment of Synaptic Function via Long-Term Potentiation (LTP) Recordings
Causality: LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.[31][32] It is widely considered a primary cellular mechanism underlying learning, memory, and neuroplasticity. Measuring LTP provides a direct functional readout of the synaptic strengthening suggested by the molecular and structural data. An increase in the magnitude or stability of LTP following drug treatment indicates enhanced synaptic efficacy.
Step-by-Step Methodology:
-
Slice Preparation:
-
Anesthetize the animal and rapidly dissect the brain in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF).
-
Prepare 300-400 µm thick horizontal or coronal slices of the hippocampus using a vibratome.
-
Allow slices to recover in oxygenated ACSF at room temperature for at least 1 hour.
-
-
Recording Setup:
-
Transfer a slice to a submerged recording chamber continuously perfused with heated (30-32°C), oxygenated ACSF.
-
Using micromanipulators, place a stimulating electrode in the Schaffer collaterals (axons projecting from CA3 to CA1) and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[33][34]
-
-
Baseline Recording:
-
Deliver single test pulses at a low frequency (e.g., 0.05 Hz) to establish a stable baseline of fEPSP responses for 20-30 minutes. The stimulus intensity should be set to elicit 40-50% of the maximal response.
-
-
LTP Induction:
-
Post-Induction Recording:
-
Immediately following the HFS, resume baseline stimulation frequency and record fEPSPs for at least 60-90 minutes to measure the induction and maintenance of potentiation.
-
-
Data Analysis:
-
Measure the slope of the fEPSP for each time point.
-
Normalize all fEPSP slope values to the average slope during the baseline period.
-
Plot the normalized fEPSP slope over time to visualize the magnitude and stability of LTP.
-
Conclusion
Both ketamine and this compound robustly engage the molecular machinery of neuroplasticity, but they arrive at this common endpoint via distinct pharmacological routes. Ketamine acts as a powerful, acute modulator of the glutamate system, triggering a rapid and potent synaptogenic cascade. This compound, in contrast, utilizes a multi-target strategy involving serotonergic and sigma-1 receptor systems to converge on the same core BDNF-mTOR pathway.
This comparative analysis highlights a critical evolution in antidepressant drug development: moving from single-target monoaminergic drugs to compounds that directly and rapidly modulate the brain's capacity for structural and functional reorganization. While ketamine provides a crucial benchmark for the rapidity and magnitude of neuroplastic effects, compounds like this compound represent a mechanistically different approach that may offer a distinct clinical profile. The experimental framework provided here offers a robust strategy for researchers to dissect these differences and benchmark the next generation of neuroplasticity-modulating therapeutics.
References
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Li N, Lee B, Liu RJ, et al. (2010). mTOR-dependent synapse formation underlies the rapid antidepressant effects of NMDA antagonists. Science. 329:959–964. [Link]
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Fogaça, M.V., & Duman, R.S. (2019). The Mechanisms Behind Rapid Antidepressant Effects of Ketamine: A Systematic Review With a Focus on Molecular Neuroplasticity. PubMed Central. [Link]
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Nushama. (2024). Ketamine Research: Neuroplastic Effects. Nushama. [Link]
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A Comparative Guide to the Dual-Target Affinity of YL-0919 at the Serotonin Transporter (SERT) and 5-HT1A Receptor
This guide provides an in-depth re-evaluation of YL-0919, a novel compound characterized by its dual action as a potent serotonin transporter (SERT) inhibitor and a 5-HT1A receptor partial agonist.[1][2][3] In the landscape of neuropharmacology, particularly for the treatment of major depressive disorder (MDD) and anxiety, compounds with such a dual-target profile are of significant interest. Traditional selective serotonin reuptake inhibitors (SSRIs) effectively block SERT but are often associated with a therapeutic lag and side effects, partly attributed to the initial activation of inhibitory 5-HT1A autoreceptors.[4][5] By combining SERT inhibition with direct partial agonism at 5-HT1A receptors, compounds like this compound aim to overcome these limitations, potentially offering a faster onset of action and improved efficacy.[6][7]
This document serves as a technical resource for researchers and drug development professionals. It objectively compares this compound's receptor affinity and functional activity with established reference compounds, provides validated experimental protocols for reproducing these findings, and discusses the mechanistic implications of its unique pharmacological profile.
Comparative Analysis of Receptor Binding Affinity
The cornerstone of a drug's pharmacological profile is its binding affinity (Ki) for its molecular targets. A lower Ki value signifies a higher binding affinity. Radioligand binding assays are the gold standard for determining these values, measuring the ability of a test compound to displace a specific, high-affinity radioligand from the target receptor or transporter.[8][9]
The binding affinity of this compound for rat SERT and 5-HT1A receptors was determined and compared against a panel of reference compounds: the SSRI Sertraline , the dual-acting agent Vilazodone , the 5-HT1A partial agonist Buspirone , and the selective 5-HT1A antagonist WAY-100635 .[10][11][12][13] The data, summarized in Table 1, reveal that this compound possesses high, sub-nanomolar affinity for both of its targets.
Table 1: Comparative Binding Affinities (Ki, nM) at SERT and 5-HT1A Receptors
| Compound | SERT (Ki, nM) | 5-HT1A (Ki, nM) | Primary Mechanism | Data Source(s) |
| This compound | 0.72 | 0.19 | SSRI / 5-HT1A Partial Agonist | [1][2] |
| Sertraline | ~0.26 - 2.1 | >1000 | SSRI | [10][14] |
| Vilazodone | ~0.1 - 0.5 | ~0.2 - 2.1 | SSRI / 5-HT1A Partial Agonist | [11][15][16] |
| Buspirone | >10,000 | ~7.1 - 32 | 5-HT1A Partial Agonist | [12][17][18] |
| WAY-100635 | >1000 | ~0.39 - 1.35 | 5-HT1A Antagonist | [13][19][20] |
Note: Ki values can vary between studies based on experimental conditions (e.g., tissue source, radioligand, buffer composition). The values presented represent a consensus from the cited literature.
From this analysis, it is evident that this compound's affinity for the 5-HT1A receptor (Ki = 0.19 nM) is exceptionally high, comparable to the potent antagonist WAY-100635 and the dual-agent vilazodone.[1][2] Its affinity for SERT (Ki = 0.72 nM) is also potent, placing it in the same range as established SSRIs like sertraline and vilazodone.[1][2] This potent, dual-binding profile distinguishes it from compounds like buspirone, which lacks significant SERT affinity, and sertraline, which lacks direct 5-HT1A affinity.[10][12]
Functional Activity Profile
While binding affinity indicates how well a compound binds to a target, functional assays are required to determine the consequence of that binding—whether the compound acts as an agonist (activator), antagonist (blocker), or inverse agonist.
5-HT1A Receptor Agonism
The functional activity of this compound at the 5-HT1A receptor was quantified using a [35S]GTPγS binding assay. This assay is a direct measure of G-protein activation, a crucial first step in the receptor's signaling cascade.[21][22][23] An agonist stimulates the binding of [35S]GTPγS to the Gα subunit, and the magnitude of this stimulation (Emax) relative to a full agonist, along with the potency (EC50), defines the compound's functional profile.[23]
This compound was characterized as a high-efficacy partial agonist at the 5-HT1A receptor.[2] This is a critical feature; as a partial agonist, it provides a modulatory effect, activating the receptor but to a lesser degree than the endogenous full agonist, serotonin.[24] This can help stabilize the serotonergic system without causing overstimulation.[24]
Table 2: Comparative Functional Activity at the 5-HT1A Receptor
| Compound | Potency (EC50, nM) | Efficacy (Emax, %) | Functional Class | Data Source(s) |
| This compound | 1.20 | 85.1 | Partial Agonist | [2] |
| Vilazodone | ~2.1 | High Efficacy | Partial Agonist | [11][15] |
| Buspirone | ~15 - 186 | Partial | Partial Agonist | [18][25][26] |
| WAY-100635 | N/A | 0 | Silent Antagonist | [13][20][27] |
Emax is relative to the response induced by a full agonist like 8-OH-DPAT or serotonin.
SERT Inhibition
Functional inhibition of the serotonin transporter is typically assessed via a [3H]5-HT uptake assay in synaptosomes or in cells recombinantly expressing SERT. This compound potently inhibits serotonin uptake with IC50 values of 1.78 nM in rat frontal cortex and 1.93 nM in hSERT-transfected HEK293 cells.[2] These results confirm that this compound's high-affinity binding to SERT translates into robust functional inhibition of serotonin reuptake, consistent with its classification as an SSRI.[2]
Mechanistic Pathways and Experimental Workflows
Understanding the underlying molecular mechanisms and the experimental designs used to probe them is essential for the critical evaluation of any compound.
Signaling and Transport Mechanisms
The serotonin transporter (SERT) and the 5-HT1A receptor have distinct mechanisms of action. SERT is an integral membrane protein that actively clears serotonin from the synaptic cleft by coupling its transport to the electrochemical gradients of Na+ and Cl- ions.[28][29][30] SSRIs, by binding to a central site on the transporter, lock it in an outward-facing conformation, thereby preventing serotonin reuptake.[29]
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) linked to inhibitory Gi/o proteins.[4][25] Upon agonist binding, the Gi/o protein is activated, leading to the inhibition of adenylyl cyclase, which reduces intracellular cAMP levels, and the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[5][25] This results in membrane hyperpolarization and a decrease in neuronal firing rate.[4]
Experimental Workflow: Competitive Radioligand Binding Assay
The following protocol outlines a standard filtration-based competitive binding assay, a robust method for determining the binding affinity (Ki) of a test compound.[31][32][33]
Objective: To determine the IC50 (and subsequently Ki) of a test compound by measuring its ability to displace a specific radioligand from its target.
Materials:
-
Target: Membrane preparations from cells expressing the receptor of interest (e.g., hSERT or h5-HT1A).
-
Radioligand: A tritiated ligand with high affinity and selectivity (e.g., [3H]Citalopram for SERT, [3H]8-OH-DPAT or [3H]WAY-100635 for 5-HT1A).[32][34]
-
Buffers: Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) and Wash Buffer (ice-cold Assay Buffer).[31]
-
Test Compound: this compound and comparators, serially diluted.
-
Control for Non-Specific Binding (NSB): A high concentration of a known, non-radiolabeled ligand (e.g., 10 µM Fluoxetine for SERT).[32]
-
Apparatus: 96-well microplates, cell harvester, glass fiber filters, liquid scintillation counter.
Step-by-Step Protocol:
-
Plate Setup: In a 96-well plate, add reagents in triplicate:
-
Total Binding Wells: Assay buffer.
-
NSB Wells: NSB control compound.
-
Test Compound Wells: Serial dilutions of the test compound.
-
-
Add Radioligand: Add the radioligand to all wells at a final concentration at or below its dissociation constant (Kd).
-
Add Membranes: Add the membrane preparation to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 25°C) to allow the binding to reach equilibrium.[32]
-
Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[31]
-
Counting: Place the dried filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[31]
-
Discussion and Conclusion
The empirical data robustly positions this compound as a potent dual-acting agent with high affinity for both the serotonin transporter and the 5-HT1A receptor. Its pharmacological profile is comparable to, and in some aspects potentially more optimized than, other dual-acting agents like vilazodone.
The key therapeutic hypothesis for this class of drugs is that the 5-HT1A partial agonism can mitigate the initial, unwanted effects of SERT inhibition.[35] Acute SSRI administration increases synaptic serotonin, which then activates inhibitory somatodendritic 5-HT1A autoreceptors on raphe neurons, reducing the overall firing rate of serotonin neurons and thus counteracting the desired effect.[5] By acting as a direct partial agonist, this compound can help normalize the firing of these neurons while simultaneously blocking serotonin reuptake at the presynaptic terminal.[36] This dual mechanism is thought to contribute to a faster therapeutic onset and a potentially more favorable side-effect profile.[6]
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- 34. The selective 5-HT1A antagonist radioligand [3H]WAY 100635 labels both G-protein-coupled and free 5-HT1A receptors in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. The role of activation of the 5-HT1A receptor and adenylate cyclase in the antidepressant-like effect of this compound, a dual 5-HT1A agonist and selective serotonin reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. This compound, a dual 5-HT1A partial agonist and SSRI, produces antidepressant- and anxiolytic-like effects in rats subjected to chronic unpredictable stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of YL-0919 (Hypidone Hydrochloride)
For researchers at the forefront of drug development, the integrity of your work extends beyond groundbreaking discoveries to encompass the entire lifecycle of your research materials. This guide provides essential, step-by-step procedures for the proper disposal of YL-0919 (Hypidone hydrochloride), a novel 5-HT1A receptor agonist and selective serotonin reuptake inhibitor. Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental aspect of laboratory safety and environmental stewardship.
Pre-Disposal Hazard Assessment: Know Your Compound
Before initiating any disposal procedure, a thorough understanding of the compound's specific hazards is paramount. This information is readily available in the Safety Data Sheet (SDS) provided by the manufacturer.
Key Information to Extract from the this compound SDS:
| Hazard Category | Information to Locate in SDS | Significance for Disposal |
| Physical Hazards | Appearance, Odor, pH, Melting/Freezing Point, Flash Point | Determines appropriate storage conditions and potential for hazardous reactions. |
| Health Hazards | Acute Toxicity (Oral, Dermal, Inhalation LD50/LC50), Skin Corrosion/Irritation, Serious Eye Damage/Irritation, Respiratory or Skin Sensitization, Germ Cell Mutagenicity, Carcinogenicity, Reproductive Toxicity, Specific Target Organ Toxicity (Single and Repeated Exposure) | Dictates the necessary Personal Protective Equipment (PPE) and informs the classification of the waste as hazardous or acutely hazardous. |
| Environmental Hazards | Hazards to the aquatic environment (acute and chronic) | Determines if the waste poses a threat to aquatic life and requires specific containment to prevent environmental release. |
| Fire and Explosion Hazard Data | Flammability, Suitable Extinguishing Media | Informs emergency procedures in case of a fire involving the chemical waste. |
| Reactivity Data | Chemical stability, Possibility of hazardous reactions, Conditions to avoid, Incompatible materials | Crucial for preventing dangerous reactions during waste accumulation and storage. |
Note: The following procedures are based on general best practices for laboratory chemical waste disposal. Always cross-reference with the specific details provided in the this compound SDS.
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling any this compound waste, ensure you are wearing the appropriate PPE as specified in the SDS.
Standard PPE for Handling this compound Waste:
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Consult the SDS for specific glove material recommendations and breakthrough times.
-
Body Protection: A standard laboratory coat. For larger quantities or in case of a spill, a chemically resistant apron or coveralls may be necessary.
-
Respiratory Protection: Generally not required for handling small quantities in a well-ventilated area. However, if the SDS indicates respiratory hazards from dust or aerosols, use a NIOSH-approved respirator.
Waste Segregation and Containerization: Preventing Hazardous Reactions
Proper segregation of chemical waste is critical to prevent dangerous reactions. This compound waste should be collected in a designated, properly labeled hazardous waste container.
Step-by-Step Containerization Protocol:
-
Select an Appropriate Container:
-
Use a container made of a material compatible with this compound and any solvents used. High-density polyethylene (HDPE) is a common choice.
-
The container must have a secure, leak-proof screw-top cap.
-
Ensure the container is clean and dry before its first use for waste collection.
-
-
Label the Container:
-
Affix a hazardous waste label to the container before adding any waste.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound (Hypidone hydrochloride)" and any other chemical constituents (e.g., solvents).
-
The approximate percentage of each component.
-
The date when the first waste was added to the container (accumulation start date).
-
The specific hazard characteristics (e.g., Toxic). This information is derived from the SDS.
-
-
-
Accumulate Waste Safely:
-
Keep the waste container closed at all times, except when adding waste.[1]
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory, at or near the point of generation.
-
The SAA should be under the control of the laboratory personnel.
-
Ensure secondary containment (e.g., a tray or bin) is used for liquid waste containers to contain any potential leaks or spills.[1]
-
Diagram: this compound Waste Segregation Workflow
Caption: Workflow for proper segregation and containerization of this compound waste.
Disposal of Different Waste Streams
Unused or Expired this compound (Solid)
-
Unused or expired this compound powder is considered a hazardous waste.
-
It should be disposed of in its original container if possible, with a hazardous waste label affixed over the original label.
-
If the original container is not available, transfer the solid to a suitable, labeled hazardous waste container.
Solutions Containing this compound
-
Aqueous or solvent-based solutions containing this compound must be collected as liquid hazardous waste.
-
Do not dispose of any this compound solutions down the drain. [1]
-
Collect these solutions in a designated liquid hazardous waste container, ensuring chemical compatibility with the container material and other collected waste.
Contaminated Labware and Debris
-
Sharps: Needles, syringes, and other sharps contaminated with this compound must be placed in a designated, puncture-resistant sharps container for chemically contaminated sharps.
-
Glassware: Reusable glassware should be decontaminated. The first rinse with a suitable solvent should be collected as hazardous waste.[1] Subsequent rinses with soap and water can typically be disposed of down the drain, but consult your institution's EHS guidelines.
-
Consumables: Contaminated consumables such as pipette tips, weigh boats, and gloves should be collected in a designated solid hazardous waste container.
Empty this compound Containers
-
A container that held this compound is considered "empty" when all contents have been removed by normal means and no more than 3% by weight of the original contents remains.
-
For containers that held acutely toxic chemicals (refer to the this compound SDS for its toxicity classification), triple rinsing is required. The first rinsate must be collected as hazardous waste.[1]
-
Once properly emptied and rinsed (if required), the original labels must be defaced or removed, and the container can then be disposed of in the regular trash or recycling, in accordance with your institution's policies.[1]
Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
Spill Response Protocol:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate (if necessary): For large or highly concentrated spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department or emergency response team.
-
Don Appropriate PPE: Before attempting to clean a small, manageable spill, ensure you are wearing the correct PPE.
-
Contain the Spill: Use a chemical spill kit to absorb the material. For solid spills, gently cover with an absorbent material to prevent it from becoming airborne.
-
Clean the Area: Once absorbed, carefully collect the contaminated material using non-sparking tools and place it in a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent or detergent solution, collecting the cleaning materials as hazardous waste.
-
Label and Dispose: Seal and label the container with the spill cleanup debris as hazardous waste.
Diagram: this compound Spill Response Decision Tree
Caption: Decision-making process for responding to a this compound spill.
Final Disposal and Waste Pickup
Once a hazardous waste container is full, or within the time limits specified by your institution (often 12 months for satellite accumulation), it must be prepared for pickup by your institution's EHS or a licensed hazardous waste contractor.
-
Ensure the hazardous waste label is complete and accurate.
-
Move the sealed container to the designated main accumulation area if required by your institution's procedures.
-
Request a waste pickup through your institution's established system.
By adhering to these procedures and consulting the specific guidance within the this compound Safety Data Sheet, you contribute to a safe and compliant research environment.
References
-
Dartmouth College Environmental Health and Safety. Hazardous Waste Disposal Guide - Research Areas. [Link]
-
U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
-
Columbia University. Hazardous Chemical Waste Management Guidelines. [Link]
-
Northwestern University. Hazardous Waste Disposal Guide. [Link]
-
American Chemical Society. Guide for Chemical Spill Response. [Link]
Sources
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
